molecular formula H3NO<br>H3NO<br>NH2OH B1203895 Hydroxylamine CAS No. 7803-49-8

Hydroxylamine

Cat. No.: B1203895
CAS No.: 7803-49-8
M. Wt: 33.030 g/mol
InChI Key: AVXURJPOCDRRFD-UHFFFAOYSA-N
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Description

Hydroxylamine (NH₂OH) is an inorganic compound widely used as a versatile reagent and reducing agent in industrial synthesis and advanced research applications. Its primary industrial value lies in the production of cyclohexanone oxime, a critical precursor in the synthesis of Nylon-6 . In the analytical and research laboratory, this compound and its salts, such as this compound hydrochloride, are indispensable. A core application is the determination and purification of carbonyl compounds; this compound reacts with aldehydes and ketones to form stable oximes, enabling their quantitative analysis and isolation . It also serves as a controlled reducing agent in titrimetric analyses for quantifying oxidizing agents and is used in sample preparation to remove protective groups or modify functional groups for chromatographic or spectroscopic analysis . In biochemical contexts, this compound is utilized to selectively cleave asparaginyl-glycine peptide bonds and to liberate free sulfhydryl groups from modified molecules . Its role as a reducing agent also extends to acting as an antioxidant for fatty acids . Mechanistically, this compound can act as a vasodilator by releasing nitric oxide and inhibits platelet aggregation . Researchers must note that this compound poses significant safety considerations. Systemically, it can act as a hematotoxic agent by oxidizing hemoglobin to methemoglobin, reducing oxygen-binding capacity, and may lead to hemolytic anemia and the formation of Heinz bodies . It is also a recognized mutagen, capable of causing transitions in DNA base pairs . Topically, it is a marked irritant to the eyes, skin, and mucous membranes and a strong dermal sensitizer . This product is intended For Research Use Only. It is not for diagnostic or therapeutic applications, nor for human or personal use. Proper safety protocols, including the use of appropriate personal protective equipment, must be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxylamine
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InChI

InChI=1S/H3NO/c1-2/h2H,1H2
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InChI Key

AVXURJPOCDRRFD-UHFFFAOYSA-N
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Canonical SMILES

NO
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Molecular Formula

H3NO, Array, NH2OH
Record name HYDROXYLAMINE
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DSSTOX Substance ID

DTXSID7041043
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Molecular Weight

33.030 g/mol
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Physical Description

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES.
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Boiling Point

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg
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Flash Point

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C
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Solubility

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble
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Density

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3
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Color/Form

Colorless cyrstals, Large white flakes or white needles

CAS No.

7803-49-8, 13408-29-2, 7803-49-08
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Melting Point

91.49 °F (USCG, 1999), 33 °C
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Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, hydroxylamine (NH₂OH) is a fundamental reagent with broad applications. It serves as a versatile building block in organic synthesis, particularly in the formation of oximes, nitrones, and hydroxamic acids. This guide provides an in-depth exploration of the historical discovery of this compound and the evolution of its synthesis, offering technically grounded insights into this crucial chemical compound.

Part 1: The Initial Discovery

The journey of this compound began in 1865 with the German chemist Wilhelm Clemens Lossen.[1][2][3] He first prepared this compound as hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] While this marked the initial isolation of a this compound salt, the pure compound was not prepared until 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1] Crismer's work involved a coordination complex, ZnCl₂(NH₂OH)₂, which releases this compound upon heating.[1]

Part 2: Foundational Synthesis Methods

Following its discovery, various methods for synthesizing this compound were developed, laying the groundwork for more efficient industrial processes.

The Raschig Process

A significant leap in this compound production came with the development of the Raschig process, patented by German chemist Friedrich Raschig in 1887.[4] This method remains a cornerstone of industrial this compound synthesis.[5] The core of the process involves the reduction of nitrite with bisulfite to form this compound disulfonate, which is then hydrolyzed to hydroxylammonium sulfate.[4]

The key steps in the commercially utilized Raschig process are:

  • Ammonium Carbonate Solution Preparation: Ammonia, carbon dioxide, and water are reacted to form an ammonium carbonate solution.[4]

  • Ammonium Nitrite Formation: The ammonium carbonate solution is reacted with nitrogen oxides to create an alkaline solution of ammonium nitrite.[4][6]

  • This compound Disulfonate Synthesis: The ammonium nitrite is then converted to this compound disulfonate using bisulfite, which is generated by passing sulfur dioxide through the carbonate solution.[4][7]

  • Hydrolysis: Finally, the this compound disulfonate is hydrolyzed to produce hydroxylammonium sulfate.[4][6][7]

A significant portion of the this compound produced via the Raschig process is used in the synthesis of caprolactam, the precursor to Nylon 6.[4]

Other Early Synthesis Routes

Before the widespread adoption of the Raschig process, other methods were explored:

  • Electrolytic Reduction of Nitric Acid: Julius Tafel discovered that this compound salts could be produced by the electrolytic reduction of nitric acid using either hydrochloric or sulfuric acid.[1][5]

  • Reduction of Nitrous Acid: this compound can also be generated by the reduction of nitrous acid or potassium nitrite with bisulfite.[1]

  • Nitromethane Hydrolysis: Heating nitromethane with concentrated hydrochloric acid yields this compound hydrochloride.[5][8][9]

Part 3: Modern Synthetic Approaches

Contemporary research continues to refine and develop new methods for this compound synthesis, focusing on improved efficiency, safety, and sustainability.

Catalytic Reduction of Nitric Oxide

A commercially viable modern method involves the hydrogenation of nitric oxide over platinum catalysts in the presence of sulfuric acid to produce hydroxylammonium sulfate.[1][7] This process is advantageous as it can largely suppress the formation of ammonia as a side product through careful control of reaction conditions such as high hydrogen pressure and low temperature.[7]

Catalytic Oxidation of Ammonia

The direct oxidation of ammonia to this compound is a promising area of research.[10][11] This approach is attractive due to the abundance and low cost of ammonia. One method involves the oxidation of ammonia with hydrogen peroxide in the presence of a titanium-silicalite catalyst.[10] Another approach utilizes a heterogeneous catalytic reaction of ammonia, hydrogen, and oxygen over an oxidation catalyst based on titanium or vanadium silicates containing platinum-group metals.[11]

Part 4: Laboratory-Scale Synthesis Protocol

The following protocol details a common laboratory-scale synthesis of this compound hydrochloride.

Method: Reduction of Potassium Nitrite with Bisulfite

This method is a variation of the principles used in the Raschig process and is suitable for a laboratory setting.

Materials:

  • Potassium nitrite (KNO₂)

  • Potassium acetate (CH₃COOK)

  • Sulfur dioxide (SO₂) gas

  • 0.5 M Hydrochloric acid (HCl)

  • Barium chloride (BaCl₂)

  • Ice

  • Anhydrous ethanol

Procedure:

  • Dissolve 40g of potassium nitrite and 50g of potassium acetate in 100ml of ice-cold water.[12][13]

  • Add 750g of finely crushed ice to the solution.[12][13]

  • Bubble a stream of sulfur dioxide gas through the solution while maintaining the temperature below 0°C until the solution smells of SO₂.[12][13]

  • The precipitated salt of potassium this compound disulfonate (K₂[HON(SO₃)₂]) is filtered off and washed with ice water.[12]

  • The collected salt is then dissolved in 500ml of 0.5 M HCl and boiled for two hours to hydrolyze the disulfonate.[12]

  • While the solution is still boiling, a solution of barium chloride is added to precipitate any sulfate ions as barium sulfate (BaSO₄).[12]

  • The barium sulfate is removed by filtration, and the clear filtrate is evaporated to dryness.[12]

  • The resulting residue, a mixture of potassium chloride and hydroxylammonium chloride, is extracted with anhydrous ethanol to dissolve the hydroxylammonium chloride, leaving the potassium chloride behind.[12][13]

  • The ethanol is evaporated to yield crystalline this compound hydrochloride.[12][13]

Safety Considerations:

  • This compound and its salts can be unstable and potentially explosive, especially when heated.[1]

  • Sulfur dioxide is a toxic and corrosive gas and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment, including safety glasses and gloves.

Part 5: Visualizing Key Synthesis Pathways

To better illustrate the chemical transformations, the following diagrams depict the core reaction pathways for this compound synthesis.

Raschig_Process cluster_step1 Step 1: Formation of this compound Disulfonate cluster_step2 Step 2: Hydrolysis Ammonium_Nitrite Ammonium Nitrite Hydroxylamine_Disulfonate This compound Disulfonate Ammonium_Nitrite->Hydroxylamine_Disulfonate Bisulfite Bisulfite Bisulfite->Hydroxylamine_Disulfonate Hydroxylammonium_Sulfate Hydroxylammonium Sulfate Hydroxylamine_Disulfonate->Hydroxylammonium_Sulfate + H₂O

Caption: The Raschig Process for this compound Synthesis.

Catalytic_Reduction cluster_reaction Catalytic Reduction of Nitric Oxide Nitric_Oxide Nitric Oxide (NO) Hydroxylammonium_Sulfate Hydroxylammonium Sulfate Nitric_Oxide->Hydroxylammonium_Sulfate Hydrogen Hydrogen (H₂) Hydrogen->Hydroxylammonium_Sulfate Pt_Catalyst Platinum Catalyst

Caption: Catalytic Reduction of Nitric Oxide to Hydroxylammonium Sulfate.

Part 6: Tabular Summary of Synthesis Methods

Synthesis MethodKey ReactantsCatalyst/ConditionsPrimary ProductEra of Development
Lossen's Discovery Ethyl nitrate, tin, hydrochloric acid-Hydroxylammonium chloride1865
Raschig Process Ammonium nitrite, bisulfite-Hydroxylammonium sulfateLate 19th Century
Electrolytic Reduction Nitric acid, HCl or H₂SO₄ElectrolysisThis compound saltsEarly 20th Century
Nitromethane Hydrolysis Nitromethane, hydrochloric acidHeatThis compound hydrochloride-
Catalytic Reduction of NO Nitric oxide, hydrogen, sulfuric acidPlatinum catalystHydroxylammonium sulfateModern
Catalytic Oxidation of NH₃ Ammonia, hydrogen peroxideTitanium-silicaliteThis compoundModern

References

  • Wikipedia. This compound. [Link]
  • Wikipedia. Raschig this compound process. [Link]
  • LookChem. Production of this compound. [Link]
  • Sciencemadness Wiki. This compound. [Link]
  • Organic Syntheses. Procedure. [Link]
  • Google Patents. EP1013643A1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam.
  • Google Patents. EP0522634A1 - Direct catalytic process for the production of this compound.
  • Google Patents. DE4435239A1 - Process for the preparation of hydroxylamines from ammonia or the corresponding amines, hydrogen and oxygen.
  • Scribd. Preparation of this compound Hydrochloride. [Link]
  • PrepChem.com. Preparation of this compound hydrochloride (hydroxylammonium chloride). [Link]
  • PubMed.
  • Wikiwand. Wilhelm Lossen. [Link]
  • Google Patents.
  • Sciencemadness.org.
  • Pure. The catalytic reduction of nitrate and nitric oxide to this compound : kinetics and mechanism. [Link]
  • ACS Publications.
  • OSTI.GOV. Reduction of nitric oxide by this compound. 2.
  • YouTube. This compound from ammonium chloride (early prototype). [Link]
  • RSC Publishing. Homogeneous synthesis of this compound hydrochloride via acid-catalyzed hydrolysis of nitromethane. [Link]
  • Organic Chemistry Portal.
  • MDPI.
  • Britannica. This compound. [Link]

Sources

The Genesis of a Key Reagent: Wilhelm Clemens Lossen and the First Synthesis of Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of chemical discovery, the synthesis of a novel compound can unlock unforeseen avenues of scientific exploration and technological advancement. Such is the case with hydroxylamine (NH₂OH), a compound whose unique reactivity has made it an indispensable tool in modern organic synthesis and drug development. This guide delves into the seminal work of German chemist Wilhelm Clemens Lossen, who, in 1865, first prepared this remarkable molecule. We will explore the historical context of his discovery, the technical details of his original synthesis, the underlying chemical principles, and the enduring legacy of his work in contemporary scientific research.

The Architect of this compound: Wilhelm Clemens Lossen (1838-1906)

Born in Kreuznach, Germany, Wilhelm Clemens Lossen was a meticulous experimentalist who made significant contributions to the burgeoning field of organic chemistry.[1][2] His academic journey led him to study under some of the most influential chemists of his time, including Friedrich Wöhler.[1] Beyond his discovery of this compound, Lossen is also renowned for the eponymous "Lossen rearrangement," a reaction for the conversion of hydroxamic acids to isocyanates.[3][4] His extensive work with this compound and its derivatives laid a crucial foundation for the understanding of nitrogen-containing organic compounds.[1]

The State of Chemistry in the Mid-19th Century

Lossen's discovery occurred during a transformative period in chemistry. The structural theory of organic compounds was gaining acceptance, and chemists were actively seeking to synthesize new molecules and understand their fundamental properties.[5][6] Analytical techniques of the era, though rudimentary by modern standards, were advancing, allowing for the characterization of new substances.[1][7] Methods such as elemental analysis, melting point determination, and crystallography were the primary tools for identifying and verifying the composition of newly synthesized compounds.[8][9] It was within this dynamic scientific landscape that Lossen embarked on the experiments that would lead to the first preparation of this compound.

The First Synthesis: A Detailed Examination of Lossen's 1865 Experiment

In 1865, Wilhelm Clemens Lossen reported the first successful synthesis of this compound, not as a free base, but as its more stable salt, hydroxylammonium chloride.[2][7] His groundbreaking work was published in the journal Zeitschrift für Chemie. The core of his method involved the reduction of ethyl nitrate using tin and hydrochloric acid.[7]

Experimental Protocol (Reconstructed from Historical Accounts)

While the precise, step-by-step details from Lossen's original manuscript require careful interpretation of 19th-century chemical literature, the fundamental procedure can be reconstructed as follows:

Objective: To synthesize hydroxylammonium chloride through the reduction of ethyl nitrate.

Reactants:

  • Ethyl nitrate (C₂H₅NO₃)

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

Apparatus (Probable): Based on the common laboratory equipment of the era, Lossen likely employed a setup consisting of:

  • A round-bottomed flask or retort to serve as the reaction vessel.

  • A condenser to cool any volatile reactants or products.

  • A collection vessel to capture the distillate.

  • Heating apparatus, such as a sand bath or a spirit lamp, to control the reaction temperature.

Step-by-Step Methodology:

  • Reaction Setup: Granulated tin was placed in the reaction flask, and concentrated hydrochloric acid was added.

  • Addition of Ethyl Nitrate: Ethyl nitrate was then introduced to the mixture of tin and hydrochloric acid. The order and rate of addition would have been a critical parameter, likely determined through empirical observation.

  • Reaction Conditions: The reaction mixture was likely heated gently to initiate and sustain the reduction process. The nascent hydrogen produced from the reaction of tin and hydrochloric acid served as the reducing agent.

  • Observation: Lossen would have observed the dissolution of the tin metal and likely the evolution of gases. The reaction would have been monitored for changes in color and the formation of any precipitates.

  • Isolation and Purification: Upon completion of the reaction, the resulting solution would have contained the desired hydroxylammonium chloride, along with unreacted starting materials, tin chlorides (stannous and stannic chloride), and other byproducts. The isolation of hydroxylammonium chloride would have involved a series of separation techniques common in the 19th century, such as filtration to remove any remaining solid tin, followed by crystallization to separate the salt from the soluble tin chlorides. Repeated crystallizations would have been necessary to achieve a purified product.

Chemical Transformation: Unraveling the Reaction Mechanism

The reaction employed by Lossen is a complex redox process. The overall transformation can be represented by the following equation:

C₂H₅NO₃ + 3Sn + 7HCl → NH₃OH⁺Cl⁻ + 3SnCl₂ + C₂H₅OH + H₂O

A Plausible Mechanistic Pathway:

The reduction of ethyl nitrate to this compound in the presence of tin and hydrochloric acid is a multi-step process. While a definitive step-by-step mechanism from Lossen's time is unavailable, a plausible pathway based on modern understanding of reduction reactions is as follows:

  • Generation of the Reducing Agent: Tin reacts with hydrochloric acid to produce stannous chloride (SnCl₂) and nascent hydrogen, a highly reactive form of hydrogen. Sn(s) + 2HCl(aq) → SnCl₂(aq) + 2[H]

  • Initial Reduction of the Nitrate Ester: The nascent hydrogen begins the reduction of the ethyl nitrate. The nitrate group is sequentially reduced. This is a critical stage where the reaction conditions must be controlled to prevent over-reduction to ammonia.

  • Formation of Intermediates: The reduction likely proceeds through various intermediate species, which are then further reduced.

  • Formation of this compound: The controlled reduction leads to the formation of this compound.

  • Salt Formation: In the acidic medium of hydrochloric acid, the basic this compound is immediately protonated to form the stable hydroxylammonium cation (NH₃OH⁺), which then combines with the chloride anion to precipitate as hydroxylammonium chloride. NH₂OH + HCl → NH₃OH⁺Cl⁻

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Ethyl Nitrate Ethyl Nitrate Reduction of Nitrate Group Reduction of Nitrate Group Ethyl Nitrate->Reduction of Nitrate Group Tin (Sn) Tin (Sn) Nascent Hydrogen Generation Nascent Hydrogen Generation Tin (Sn)->Nascent Hydrogen Generation Hydrochloric Acid (HCl) Hydrochloric Acid (HCl) Hydrochloric Acid (HCl)->Nascent Hydrogen Generation Hydroxylammonium Chloride Hydroxylammonium Chloride Hydrochloric Acid (HCl)->Hydroxylammonium Chloride Nascent Hydrogen Generation->Reduction of Nitrate Group Formation of Intermediates Formation of Intermediates Reduction of Nitrate Group->Formation of Intermediates Formation of this compound Formation of this compound Formation of Intermediates->Formation of this compound Formation of this compound->Hydroxylammonium Chloride

Causality Behind Experimental Choices
  • Choice of Reducing Agent: The use of a metal-acid system like tin and hydrochloric acid was a common method for reduction in the 19th century. Tin is a moderately reactive metal that can effectively reduce nitrates in an acidic medium. The choice of tin over more reactive metals was likely a deliberate one to control the extent of the reduction and avoid the formation of ammonia as the primary product.

  • Use of Ethyl Nitrate: Ethyl nitrate served as a suitable starting material as it was relatively accessible and its nitrate group was susceptible to reduction.

  • Acidic Environment: The presence of hydrochloric acid was crucial for two reasons. Firstly, it reacted with tin to generate the active reducing agent, nascent hydrogen. Secondly, it provided the acidic medium necessary to protonate the newly formed this compound, stabilizing it as the hydroxylammonium salt and facilitating its isolation.

Characterization in the 19th Century: A Self-Validating System

In the absence of modern spectroscopic techniques, chemists of Lossen's era relied on a combination of physical and chemical tests to characterize new compounds. The validation of hydroxylammonium chloride as a new substance would have been a meticulous process:

  • Crystalline Form: The formation of distinct crystals upon cooling the reaction mixture would have been the first indication of a new, pure compound. The shape and symmetry of these crystals could be observed and compared to known substances.[8]

  • Melting Point: A sharp and consistent melting point is a key indicator of a pure crystalline compound. Lossen would have likely determined the melting point of his purified hydroxylammonium chloride.

  • Elemental Analysis: By the 1860s, combustion analysis, pioneered by Justus von Liebig, was a well-established technique to determine the empirical formula of a compound.[5] This would have allowed Lossen to determine the relative proportions of nitrogen, hydrogen, oxygen, and chlorine in his new salt.

  • Qualitative Tests: A series of qualitative chemical tests would have been performed to identify the components of the salt. For instance, the presence of chloride could be confirmed by precipitation with silver nitrate. The presence of an ammonium-like cation could be inferred from its basic properties upon liberation from the salt.

  • Reactivity: Lossen would have studied the reactivity of his new compound, observing its reactions with known substances. This would have helped to distinguish it from other known nitrogen-containing compounds like ammonia and its salts.

This multi-faceted approach, combining physical properties, elemental composition, and chemical reactivity, formed a self-validating system that provided strong evidence for the discovery of a new chemical entity.

The Legacy of Lossen's Discovery: From 19th Century Curiosity to Modern Staple

The isolation of this compound, initiated by Lossen's work, has had a profound and lasting impact on chemistry and related sciences.

Comparison with Modern Synthesis Methods

While Lossen's method was groundbreaking for its time, it has been largely superseded by more efficient and scalable industrial processes. Modern methods for this compound synthesis include:

MethodDescriptionAdvantages
Raschig Process The reduction of nitrite with bisulfite and sulfur dioxide.High yield and suitable for large-scale production.
Catalytic Hydrogenation of Nitric Oxide The direct hydrogenation of nitric oxide over a platinum catalyst.A clean process with high efficiency.
Electrolytic Reduction of Nitric Acid The electrochemical reduction of nitric acid.Can be a more environmentally friendly approach.[10]

These modern methods offer significant advantages in terms of yield, purity, safety, and environmental impact compared to the original tin-based reduction.

G cluster_lossens_method Lossen's Method (1865) cluster_modern_methods Modern Industrial Methods Ethyl Nitrate + Sn/HCl Ethyl Nitrate + Sn/HCl This compound This compound Ethyl Nitrate + Sn/HCl->this compound Raschig Process Raschig Process Raschig Process->this compound Catalytic Hydrogenation of NO Catalytic Hydrogenation of NO Catalytic Hydrogenation of NO->this compound Electrolytic Reduction of HNO3 Electrolytic Reduction of HNO3 Electrolytic Reduction of HNO3->this compound

Applications in Drug Development and Research

The true significance of Lossen's discovery is evident in the myriad applications of this compound and its derivatives in modern science, particularly in the pharmaceutical industry.

  • Synthesis of Oximes and Nitrones: this compound readily reacts with aldehydes and ketones to form oximes and nitrones, which are crucial intermediates in the synthesis of a wide range of pharmaceuticals. These functional groups are present in various drugs, including antibiotics, antivirals, and anticancer agents.[3]

  • Hydroxamic Acids as Enzyme Inhibitors: Hydroxamic acids, synthesized from this compound, are potent inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Several hydroxamic acid-based drugs are used in cancer therapy.[11]

  • Bioisosteric Replacement: The this compound moiety is being explored as a bioisostere for other functional groups in drug design to improve pharmacokinetic and pharmacodynamic properties.[12]

  • Peptide Chemistry: this compound can be used for the specific cleavage of peptide bonds, a valuable tool in protein sequencing and analysis.

  • Antimicrobial Agents: Researchers are designing and synthesizing novel N-substituted this compound compounds with antibacterial activity, targeting essential bacterial enzymes like ribonucleotide reductase.[13]

Conclusion

Wilhelm Clemens Lossen's first preparation of this compound in 1865 stands as a landmark achievement in the history of chemistry. His meticulous experimental work, conducted with the tools and knowledge of his time, not only introduced a new and valuable chemical entity but also paved the way for over a century of research and innovation. From its humble beginnings in a 19th-century laboratory, this compound has evolved into a cornerstone of modern organic synthesis and a key component in the development of life-saving therapeutics. This in-depth exploration of Lossen's pioneering work serves as a testament to the enduring power of fundamental chemical discovery and its profound impact on science and medicine.

References

  • Bunsen, R., & Kirchhoff, G. (1860). Chemische Analyse durch Spectralbeobachtungen. Annalen der Physik, 186(7), 161-189.
  • Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2-3), 347-362.
  • Lossen, W. C. (1865). Ueber das Hydroxylamin. Zeitschrift für Chemie, 8, 551-553.
  • Neue Deutsche Biographie. (1987). Lossen, Wilhelm. In Neue Deutsche Biographie (Vol. 15, pp. 202). Duncker & Humblot.
  • Quora. (2013). What is lossen rearrangement and its mechanism?
  • Wikipedia. (n.d.). Wilhelm Lossen.
  • Wikipedia. (n.d.). Chemical crystallography before X-rays.
  • Wikipedia. (n.d.). This compound.
  • Crich, D. (2023). Pure and Applied Chemistry of Trisubstituted Hydroxylamines: From Reaction Discovery to Drug Design. Journal of Organic Chemistry.
  • Fresenius, C. R. (1875). Anleitung zur qualitativen chemischen Analyse. Friedrich Vieweg und Sohn.
  • Jackson, C. M. (2008). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. UCL Discovery.
  • Jensen, W. B. (2016). Remembering qualitative analysis. Educación Química, 27(3), 186-193.
  • Lauer, K. (1991). The history of nitrite in human nutrition: a contribution from German cookery books. Journal of Clinical Epidemiology, 44(3), 261-264.
  • McGill University. (2024). The Beginnings of Chemical Synthesis. Office for Science and Society.
  • N-substituted this compound compounds with antibacterial activity. (2018). ACS Omega.
  • Organic Chemistry in the nineteenth century. (n.d.).
  • Partington, J. R. (1964). A History of Chemistry, vol. 4. Macmillan.
  • Polat, D. E., et al. (n.d.). A versatile aza-Lossen rearrangement technique. Alfa Chemistry.
  • Priesner, C. (1982). Hans Heinrich Landolt. In Neue Deutsche Biographie (Vol. 13).
  • Sciencemadness Wiki. (n.d.). This compound.
  • Sella, A. (2014). Kekulé's benzene structure. Chemistry World.
  • Spectrophotometric determination of this compound and its derivatives in pharmaceuticals. (n.d.). PubMed.
  • Synthetic Approaches to HAs. (2021). ACS Omega.
  • The Karlsruhe Congress of 1860. (1994). Bulletin for the History of Chemistry.
  • The development of the concept of the conservation of energy in the middle of the 19th century. (n.d.).
  • The history of inorganic classical analysis. (1994). Analytical Chemistry.
  • The Most Outstanding German Chemist of the Second Half of the XIX Century. (2022). Revista CENIC Ciencias Químicas.
  • The number of new chemical compounds has grown exponentially. (2019). PNAS.
  • The reaction between nitric acid and tin. (1933). Journal of the Indian Chemical Society.
  • The structures and reactions of this compound. (n.d.). Zenodo.
  • Timeline of crystallography. (n.d.). Wikipedia.
  • Winkler, C. (1886). Germanium, a new non-metallic element. Berichte der deutschen chemischen Gesellschaft.
  • Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie.
  • aza-Hock rearrangement. (2021).
  • This compound-based brain-penetrant EGFR inhibitor. (n.d.). PubMed Central.
  • This compound synthesis method. (n.d.).

Sources

A Technical Guide to Early Methods for the Synthesis of Pure Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxylamine (NH₂OH), a compound of significant industrial and laboratory importance, presents unique synthetic challenges due to its inherent instability in its pure, anhydrous form. This technical guide provides an in-depth exploration of the foundational methods developed for the synthesis and isolation of pure this compound. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices in these early methodologies, offering a blend of historical context and practical chemical insight. We will delve into the pioneering work of Lossen, the landmark isolation by de Bruyn and Crismer, and provide a detailed examination of the industrially significant Raschig process and the electrochemical approach pioneered by Tafel. This guide offers detailed experimental protocols, comparative data, and visual representations of reaction pathways to provide a comprehensive understanding of these seminal synthetic routes.

Introduction: The Challenge of Unstable Purity

Pure, anhydrous this compound is a colorless, crystalline solid with a melting point of 33°C.[1][2] However, it is a notoriously unstable compound that can decompose explosively upon heating.[2][3] This inherent instability has historically posed a significant challenge for its synthesis and isolation. Consequently, this compound is most commonly produced, transported, and utilized as its more stable salts, such as hydroxylammonium sulfate or hydroxylammonium chloride.[2] The liberation of the free base from these salts requires carefully controlled conditions to prevent decomposition.

The significance of this compound as a versatile reagent in organic and inorganic chemistry cannot be overstated. It serves as a crucial intermediate in the production of caprolactam, the precursor to Nylon-6, and finds widespread application as a reducing agent, in the synthesis of oximes, and in various pharmaceutical and agricultural chemicals.[4][5] This guide focuses on the early, foundational methods that paved the way for the large-scale production and laboratory synthesis of this pivotal chemical.

Historical Milestones in this compound Synthesis

The journey to obtaining pure this compound was a multi-step process, marked by key discoveries in the 19th century.

The First Synthesis: Wilhelm Clemens Lossen (1865)

The first successful synthesis of a this compound salt was achieved by the German chemist Wilhelm Clemens Lossen in 1865.[4] He prepared hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[4] This reaction demonstrated the feasibility of reducing a nitrogen-containing compound to produce this compound, albeit in its salt form.

The Isolation of Pure this compound: De Bruyn and Crismer (1891)

The landmark achievement of isolating this compound in its pure, free base form occurred in 1891, independently by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[4] De Bruyn's method involved the careful treatment of hydroxylammonium chloride with a base to liberate the free this compound, followed by meticulous purification.

Crismer developed a method involving a coordination complex, ZnCl₂(NH₂OH)₂, which came to be known as "Crismer's salt".[4][6] This salt, upon gentle heating, releases pure this compound.[4]

Core Synthetic Methodologies

Two primary methods emerged as the cornerstones of early this compound synthesis: the Raschig process, which became industrially significant, and the electrolytic reduction of nitric acid.

The Raschig Process: A Pillar of Industrial Production

Developed by German chemist Friedrich Raschig in 1887, the Raschig process remains a vital method for the industrial production of this compound, typically as hydroxylammonium sulfate.[7] The process involves the reduction of a nitrite with bisulfite.[7]

Causality Behind the Experimental Choices:

The Raschig process is a multi-step synthesis designed to control the reduction of nitrite and stabilize the resulting this compound derivative. The use of bisulfite as the reducing agent is crucial, as it leads to the formation of the hydroxylamido-N,N-disulfonate anion, a stable intermediate. This intermediate can then be hydrolyzed under controlled conditions to yield the hydroxylammonium salt. The low temperature (0-5°C) during the initial reduction is critical to prevent side reactions and decomposition of the unstable intermediates.[5]

Reaction Pathway for the Raschig Process

Raschig_Process cluster_0 Step 1: Formation of Ammonium Nitrite cluster_1 Step 2: Reduction to this compound Disulfonate cluster_2 Step 3: Hydrolysis to Hydroxylammonium Sulfate NH3 NH₃ (Ammonia) NH4HCO3 (NH₄)₂CO₃ (Ammonium Carbonate) NH3->NH4HCO3 CO2 CO₂ (Carbon Dioxide) CO2->NH4HCO3 H2O_1 H₂O (Water) H2O_1->NH4HCO3 NH4NO2 NH₄NO₂ (Ammonium Nitrite) NH4HCO3->NH4NO2 NOx NOx (Nitrogen Oxides) NOx->NH4NO2 Disulfonate [HON(SO₃)₂(NH₄)₂] (this compound Disulfonate) NH4NO2->Disulfonate 0-5°C SO2 SO₂ (Sulfur Dioxide) SO2->Disulfonate NH3_2 NH₃ NH3_2->Disulfonate H2O_2 H₂O H2O_2->Disulfonate HAS (NH₃OH)₂SO₄ (Hydroxylammonium Sulfate) Disulfonate->HAS ~100°C H2O_3 H₂O H2O_3->HAS

Caption: Reaction pathway of the Raschig process for this compound synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of Hydroxylammonium Chloride via a Modified Raschig Process

This protocol is a representative laboratory-scale adaptation for the synthesis of hydroxylammonium chloride.

  • Preparation of Sodium Bisulfite Solution: In a well-ventilated fume hood, dissolve sodium metabisulfite in water to create a concentrated solution. Cool the solution in an ice bath.

  • Reaction with Sodium Nitrite: Slowly add a chilled aqueous solution of sodium nitrite to the cold sodium bisulfite solution while maintaining the temperature below 5°C with vigorous stirring.

  • Acidification: Carefully acidify the reaction mixture with hydrochloric acid, keeping the temperature low. This step facilitates the formation of the this compound intermediate.

  • Hydrolysis: Gently heat the solution to approximately 80-90°C to hydrolyze the intermediate sulfonate salts to hydroxylammonium chloride.

  • Isolation and Purification: Cool the solution to induce crystallization of hydroxylammonium chloride. The crude product can be collected by filtration and recrystallized from a minimal amount of hot water or ethanol to improve purity.

Electrolytic Reduction of Nitric Acid: The Tafel Method

In the early 20th century, Julius Tafel discovered that this compound salts could be produced through the electrolytic reduction of nitric acid.[4] This method offers a direct route to this compound, avoiding the multiple steps of the Raschig process.

Causality Behind the Experimental Choices:

The success of the electrolytic reduction hinges on the choice of cathode material and the control of the electrochemical parameters. A cathode with a high hydrogen overvoltage, such as lead or mercury, is essential to suppress the competing hydrogen evolution reaction and favor the reduction of nitric acid.[8] The current density and temperature must be carefully controlled to maximize the yield of this compound and minimize its further reduction to ammonia. The acidic electrolyte provides the necessary protons for the reduction reaction.

Reaction Pathway for the Electrolytic Reduction of Nitric Acid

Electrolytic_Reduction cluster_0 Electrolytic Cell HNO3 HNO₃ (Nitric Acid) NH2OH NH₂OH (this compound) HNO3->NH2OH Electrolysis H2 3H₂ (Nascent Hydrogen at Cathode) H2->NH2OH H2O 2H₂O (Water) NH2OH->H2O

Caption: Overall reaction for the electrolytic reduction of nitric acid to this compound.

Experimental Protocol: Laboratory-Scale Electrolytic Synthesis of Hydroxylammonium Sulfate

This protocol outlines a laboratory setup for the electrolytic reduction of nitric acid.

  • Electrolytic Cell Setup: Assemble a two-compartment electrolytic cell separated by a porous diaphragm. Use a lead cathode and a platinum or carbon anode.

  • Catholyte and Anolyte Preparation: The catholyte consists of an aqueous solution of sulfuric acid. The anolyte can be a more dilute sulfuric acid solution.

  • Electrolysis: Cool the cell in an ice bath to maintain a temperature of 15-20°C.[2] Pass a direct current through the cell at a controlled current density.

  • Addition of Nitric Acid: Slowly add nitric acid to the catholyte compartment throughout the electrolysis. The rate of addition should be controlled to maintain a steady reaction.

  • Isolation of Hydroxylammonium Sulfate: After the electrolysis is complete, the catholyte solution contains hydroxylammonium sulfate. The salt can be isolated by concentration and crystallization.

Purification of Free this compound: A Delicate Operation

The final and most challenging step in obtaining pure this compound is its liberation from its stable salt form. This process must be conducted with extreme care due to the instability of the free base.

Causality Behind the Experimental Choices:

The choice of base and solvent is critical for the successful isolation of pure this compound. A strong, non-volatile base is often used to ensure complete liberation of the volatile this compound. The reaction is typically carried out at low temperatures to minimize decomposition. The use of a non-aqueous solvent in which the resulting inorganic salt is insoluble allows for its easy removal by filtration. Subsequent vacuum distillation at low temperatures is necessary to purify the free this compound without causing it to decompose.

Workflow for the Isolation of Pure this compound

Purification_Workflow Start Hydroxylammonium Salt (e.g., Sulfate or Chloride) Reaction Reaction with a Strong Base (e.g., Sodium Butoxide) in an Anhydrous Solvent (e.g., Ethanol) Start->Reaction Filtration Filtration to Remove Precipitated Inorganic Salt (e.g., Sodium Sulfate or Chloride) Reaction->Filtration Distillation Vacuum Distillation of the Filtrate at Low Temperature Filtration->Distillation Product Pure, Crystalline this compound Distillation->Product

Caption: General workflow for the purification of free this compound from its salt.

Experimental Protocol: Liberation and Purification of Anhydrous this compound

This protocol describes a general method for obtaining pure this compound from its sulfate salt.

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reaction with Hydroxylammonium Sulfate: Cool the sodium ethoxide solution in an ice-salt bath. Slowly add finely powdered, dry hydroxylammonium sulfate in small portions with vigorous stirring.

  • Filtration: After the addition is complete, continue stirring in the cold for a period to ensure complete reaction. Filter the cold mixture rapidly through a pre-chilled funnel to remove the precipitated sodium sulfate.

  • Vacuum Distillation: Transfer the filtrate to a distillation apparatus suitable for vacuum distillation. Carefully distill the ethanol under reduced pressure. As the ethanol is removed, pure this compound will begin to crystallize. The distillation should be conducted at the lowest possible temperature to avoid decomposition.

  • Collection and Storage: The crystalline this compound should be collected and stored in a tightly sealed container at low temperatures (e.g., in a freezer) to prevent decomposition.

Comparative Analysis of Early Synthesis Methods

The choice of a particular synthesis method in the early days of this compound chemistry was dictated by the desired scale of production, available resources, and the required purity of the final product.

MethodKey ReagentsTypical ProductAdvantagesDisadvantagesEstimated Yield
Lossen's Method Tin, Hydrochloric Acid, Ethyl NitrateHydroxylammonium ChlorideHistorically significant first synthesisLow yield, use of tinLow
Raschig Process Nitrite, Bisulfite, Sulfur DioxideHydroxylammonium SulfateScalable for industrial production, reliableMulti-step process, generates significant byproductsHigh (industrially)
Tafel's Electrolytic Method Nitric Acid, Sulfuric Acid, Lead CathodeHydroxylammonium SulfateDirect synthesis, potentially high purityRequires specialized electrochemical setup, potential for over-reduction to ammonia50-80%[2]

Safety and Handling of Pure this compound

Given its instability, the handling of pure this compound requires strict safety protocols.

  • Thermal Instability: Pure this compound can decompose violently when heated.[2] It is crucial to avoid any localized heating during its synthesis and purification.

  • Sensitivity to Contaminants: The decomposition of this compound can be catalyzed by certain metal ions, particularly iron.[3] All glassware and reagents must be scrupulously clean.

  • Storage: Pure this compound should be stored at low temperatures, preferably below 0°C, in a tightly sealed container to protect it from moisture and air.

  • Personal Protective Equipment: Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

The early methods for the synthesis of pure this compound laid the essential groundwork for the production of this vital chemical. From Lossen's initial discovery to the elegant isolation techniques of de Bruyn and Crismer, and the industrially robust Raschig process and the electrochemical ingenuity of Tafel, these foundational studies highlight the persistent efforts of chemists to tame a reactive and unstable molecule. A thorough understanding of the principles behind these early methods, particularly the causal relationships driving experimental choices, remains invaluable for contemporary chemists. The challenges of handling and purifying this compound underscore the importance of careful experimental design and a deep appreciation for the reactivity of the compounds we seek to create.

References

  • Wikipedia. This compound. [Link]
  • Raschig this compound process. In Wikipedia. [Link]
  • Britannica. This compound. [Link]
  • Sciencemadness Wiki. This compound. [Link]
  • Ritz, J., Fuchs, H., & Perryman, H. G. (2000). This compound. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • chemeurope.com. This compound. [Link]
  • LookChem. Production of this compound. [Link]
  • PubChem. This compound. [Link]
  • Wikiwand. This compound. [Link]
  • Google Patents.
  • Organic Syntheses. This compound Hydrochloride. [Link]
  • Google Patents. EP1013643A1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam.
  • Schoch, E. P., & Pritchett, R. H. (1916). The Electrolytic Preparation of this compound Hydrochloride. Journal of the American Chemical Society, 38(9), 2042–2046.
  • Halaoui, L. I., Sharifian, H., & Bard, A. J. (2001). Reduction of Nitric Acid to this compound at Glassy Carbon Surfaces Modified by the Reduction of p-Phenylenediamine and p-Aminophenol in 1.0 M Nitric Acid. Journal of The Electrochemical Society, 148(9), E386.
  • Google Patents.
  • Google Patents.
  • Walker, J. E., & Howell, D. M. (1967). Dichlorobis(this compound)zinc(II) (Crismer's Salt). In Inorganic Syntheses (Vol. 9, pp. 1-2). John Wiley & Sons, Inc.
  • Organic Syntheses. n-hydroxy-(s)
  • Murray, R. W., & Singh, M. (1989). A High Yield One Step Synthesis of Hydroxylamines.
  • Google Patents. CN1260762A - Preparation of High Purity this compound Aqueous Solution.
  • Organic Chemistry Portal.
  • Li, J. J. (2018). Rearrangement to Electron-Deficient Nitrogen: August Wilhelm von Hofmann (1818–1892), Wilhelm Lossen (1838–1906) and Theodor Curtius (1857–1928). In Name Reactions (pp. 351-356). Springer, Cham.
  • ResearchGate. (PDF) Electroreduction of nitric acid to this compound (a review). [Link]
  • Science.gov. This compound: Topics by Science.gov. [Link]
  • Google Patents. CN103304356A - this compound synthesis method.
  • Google Patents. JP2012523401A - A novel process for preparing this compound and drugs.
  • Google Patents. US727025A - Art of producing hydroxylamin.
  • Google Patents.
  • Google Patents. US5062966A - Process for decomposing solutions of hydroxylammonium salts.
  • IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]
  • ResearchGate. Comparison of the thermal decomposition behavior for members of the this compound family. [Link]
  • Google Patents.
  • ResearchGate.
  • ACS Publications. Tafel Kinetics of Electrocatalytic Reactions: From Experiment to First-Principles. [Link]
  • Google Patents. MXPA98004788A - Preparation of aqueous solutions of this compound li.

Sources

Theoretical studies on hydroxylamine reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical Studies on Hydroxylamine Reaction Mechanisms

Abstract

This compound (NH₂OH), a molecule of significant industrial and biological importance, exhibits a rich and complex reactivity profile that is often challenging to elucidate through experimental means alone.[1][2] Its inherent instability and dual nucleophilic nature necessitate the use of theoretical and computational chemistry to map its reaction landscapes with precision.[3][4][5] This guide provides a comprehensive overview of the theoretical approaches used to investigate this compound's reaction mechanisms. We will delve into the computational methodologies that underpin these studies, explore the mechanistic details of its primary reaction classes—nucleophilic attack, oxidation, reduction, and thermal decomposition—and connect these fundamental insights to practical applications in synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the behavior of this versatile molecule.

The Theoretical Framework: Methods for Mechanistic Elucidation

Modern computational chemistry provides a powerful toolkit for dissecting complex reaction mechanisms at the molecular level. For this compound, these methods are indispensable for calculating the geometries of transient species, determining the energy barriers that govern reaction rates, and understanding the electronic factors that dictate reactivity.

Core Computational Methodologies

The majority of theoretical studies on this compound rely on a combination of quantum mechanical methods to balance accuracy with computational cost.

  • Density Functional Theory (DFT): DFT is the workhorse of computational chemistry for studying reaction mechanisms. Functionals like B3LYP and MPW1K are frequently employed to investigate geometries and energies.[3][6] DFT calculations, complemented by topological analyses of the electron localization function (ELF), can reveal intricate details such as whether a mechanism is concerted or stepwise.[7]

  • Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are used for more accurate energy calculations, often as a benchmark for DFT results.[4][8]

  • Solvent Effects: Since many this compound reactions occur in solution, accurately modeling the solvent environment is critical. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium.[3][4][5] For reactions where specific solvent-solute interactions like hydrogen bonding are crucial, explicit solvent models (e.g., water cluster methods) are used.[3][4][5]

The Computational Workflow: From Hypothesis to Validation

A typical theoretical investigation follows a structured, self-validating workflow. The goal is not merely to compute numbers, but to build a predictive model that aligns with and explains experimental reality.

Experimental Protocol: Standard Computational Workflow for Reaction Mechanism Analysis

  • Reactant & Product Optimization:

    • Action: Perform geometry optimization and frequency calculations for all reactants and products.

    • Causality: This step locates the minimum energy structures on the potential energy surface (PES). The frequency calculation confirms they are true minima (no imaginary frequencies) and provides zero-point vibrational energies (ZPVE) for accurate energy calculations.

  • Transition State (TS) Search:

    • Action: Locate the transition state structure connecting reactants and products using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.

    • Causality: The TS represents the highest energy point along the minimum energy path and is the key to calculating the reaction's activation energy.

  • Transition State Validation:

    • Action: Perform a frequency calculation on the TS geometry.

    • Causality: A valid transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Trace the minimum energy path downhill from the TS in both the forward and reverse directions.

    • Causality: An IRC calculation confirms that the identified TS correctly connects the desired reactants and products, ensuring the integrity of the proposed pathway.[9]

  • Energy Profile Construction:

    • Action: Calculate the relative energies (ΔG‡, ΔH‡) of all stationary points (reactants, TS, intermediates, products), including ZPVE, thermal, and solvent corrections.

    • Causality: This generates the reaction energy profile, which provides the activation barriers and reaction energies that can be directly compared with experimental kinetic data.

G cluster_0 Computational Workflow A 1. Hypothesis (Proposed Mechanism) B 2. Geometry Optimization (Reactants, Products) A->B C 3. Transition State Search B->C D 4. TS Validation (1 Imaginary Frequency) C->D D->C No/Incorrect Imaginary Freq. E 5. IRC Calculation (Confirm Connectivity) D->E E->C Incorrect Connectivity F 6. Energy Profile (Calculate ΔG‡) E->F G 7. Experimental Validation (Compare with Kinetics) F->G

Caption: A typical workflow for the theoretical investigation of a reaction mechanism.

Deep Dive into this compound Reaction Mechanisms

Theoretical studies have been pivotal in clarifying several key aspects of this compound's reactivity.

Nucleophilic Reactivity: The N vs. O Dichotomy and the α-Effect

This compound is a classic "α-effect" nucleophile, exhibiting enhanced reactivity due to the lone pair on the atom adjacent to the nucleophilic center. A central question in its chemistry is whether it attacks via its nitrogen or oxygen atom. Computational studies have provided a nuanced answer: it depends on the electrophile and the reaction conditions.

  • Ambident Nucleophilicity: this compound can exist in equilibrium with its zwitterionic tautomer, ammonia oxide (+NH₃O⁻).[9][10] This tautomer is believed to be the key species responsible for its potent oxygen-nucleophilicity.[11]

  • Reaction with Carbonyls (Oxime Formation): In the formation of oximes from ketones, theoretical models show that direct nitrogen attack is energetically favored over oxygen attack.[12][13] A concerted mechanism involving a cyclic transition state with solvent molecules is often lower in energy than a stepwise pathway, avoiding the buildup of significant charge separation.[12]

  • Reaction with Esters and Phosphates: In contrast, when reacting with acylating agents like aspirin or phosphate esters, calculations support oxygen attack as the preferred pathway.[9][11] For phosphate triesters, the reaction proceeds via a two-step associative mechanism involving a phosphorane intermediate, whereas with phosphate diesters, a concerted Sₙ2(P) reaction is favored.[11]

G cluster_main This compound Nucleophilic Attack cluster_N N-Attack Pathway cluster_O O-Attack Pathway HA NH₂OH (this compound) ZW +NH₃O⁻ (Zwitterion/Ammonia Oxide) HA->ZW Tautomerization TS_N TS (N-Attack) HA->TS_N TS_O TS (O-Attack) ZW->TS_O Ketone R₂C=O (Ketone) Ketone->TS_N Oxime R₂C=NOH (Oxime) TS_N->Oxime Ester R-CO-X (Ester/Phosphate) Ester->TS_O Product_O R-CO-ONH₂ (O-Acylated Product) TS_O->Product_O

Caption: Competing N-Attack and O-Attack pathways for this compound.

Oxidation Mechanisms

The oxidation of this compound can lead to various nitrogen species, including nitrones, nitrous oxide (N₂O), and nitrite.[1][7] Theoretical studies help unravel these complex pathways and the role of catalysts.

  • Nitrones from N,N-Disubstituted Hydroxylamines: The oxidation of N,N-disubstituted hydroxylamines is a key method for synthesizing nitrones.[7] DFT calculations on the oxidation of N-hydroxy pyrrolidines by ruthenium tetroxide revealed a concerted but highly asynchronous two-electron transfer mechanism, where steric hindrance, rather than electronic effects, governs regioselectivity.[7]

  • Catalytic Decomposition: In the titanosilicates/H₂O₂ system, the oxidative decomposition of this compound can produce either the greenhouse gas N₂O or inert N₂.[14] Theoretical work has shown that the reaction pathway is determined by the nature of the active titanium species. Ti-OOH intermediates formed on the catalyst framework lead to N₂, while non-framework titanium species promote the formation of N₂O via free radical pathways.[14] This insight allows for catalyst design that minimizes undesirable byproducts.

Reduction Mechanisms

This compound and its derivatives are effective reducing agents, particularly in specialized applications like nuclear fuel reprocessing.[15][16]

  • Reduction of Neptunium(VI): Theoretical studies on the reduction of Np(VI) to Np(V) by this compound and its N-methylated derivatives have shown that the mechanism involves hydrogen atom transfer (HAT).[15] For N-methylthis compound (MHA) and N,N-dimethylthis compound (DMHA), the reaction proceeds via an initial HAT step followed by an outer-sphere electron transfer.[15]

  • Substituent Effects: Computational results correctly predict the experimental observation that DMHA reduces Np(VI) faster than MHA. This is explained by a lower activation energy barrier for the rate-determining first reduction step (6.2 kcal/mol for DMHA vs. 7.7 kcal/mol for MHA), an effect attributed to the electronic influence of the additional methyl group.[15]

Thermal Decomposition

This compound is notoriously unstable, a property that has led to industrial accidents.[3][4][5] Understanding its decomposition mechanism is critical for safe handling.

  • Bimolecular Isomerization: Early hypotheses centered on simple unimolecular bond cleavages. However, extensive DFT and ab initio calculations have shown these pathways to be energetically unfavorable.[3][4][5] The most favorable initial step is a bimolecular isomerization of two this compound molecules into ammonia oxide and ammonia.

  • Solvent-Assisted Pathway: In the gas phase, this bimolecular reaction has an activation barrier of ~25 kcal/mol.[3][5] However, computational modeling of the reaction in water shows that the solvent actively participates, lowering the barrier significantly to ~16 kcal/mol.[3][5] This theoretical finding explains why this compound is more stable in dilute aqueous solutions, as the bimolecular nature of the decomposition is kinetically disfavored at lower concentrations.[3][5]

G cluster_main This compound Thermal Decomposition R1 2 NH₂OH (in aqueous solution) TS Bimolecular TS (Solvent-mediated) R1->TS ΔG‡ ≈ 16 kcal/mol P1 NH₃O + NH₃ (Ammonia Oxide + Ammonia) TS->P1

Caption: The theoretically predicted low-energy pathway for this compound decomposition.

Applications in Drug Development and Synthesis

Theoretical insights into this compound's reactivity directly inform its application in medicinal chemistry and organic synthesis.

  • Bioisosteric Replacement: Trisubstituted hydroxylamines have historically been avoided in drug design due to concerns about metabolic instability and toxicity.[17] However, recent research, supported by an understanding of their reaction mechanisms, is leading to a reevaluation of the "hydroxalog" concept, where this moiety serves as a key bioisostere in potent and selective kinase inhibitors that lack the previously assumed toxicity.[17]

  • Antibacterial Agents: N-substituted hydroxylamines have been designed as antibacterial agents that act as radical scavengers to inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis.[18][19] Computational methods help predict the O–H bond dissociation enthalpies (BDEs), which correlate with the free-radical scavenging activity.[18][19] Theoretical predictions show that electron-donating and resonance-stabilizing substituents on the nitrogen lead to more stable N-oxyl radicals, lowering the BDE and increasing antibacterial potency.[18][19]

  • Electrophilic Amination: this compound-derived reagents are increasingly used for the direct synthesis of unprotected amines, a highly desirable transformation that improves atom economy.[20] Mechanistic studies, often computational, are crucial for understanding the reactivity of these N-O reagents and developing new catalytic systems for reactions like the amination of alkenes and arenes.[20][21]

Data Summary and Experimental Validation

Theoretical predictions must be grounded in experimental reality. The primary link between theory and experiment is the comparison of calculated activation free energies (ΔG‡) with experimentally determined reaction rates.

Table 1: Theoretically Calculated Activation Barriers for Key this compound Reactions

Reaction TypeSystemMethodActivation Barrier (kcal/mol)Key Mechanistic InsightReference
Thermal DecompositionBimolecular (Gas Phase)MPW1K~25Bimolecular pathway is favored over unimolecular.[3][5]
Thermal DecompositionBimolecular (Aqueous)PCM~16Solvent lowers the barrier, explaining instability.[3][5]
ReductionNp(VI) + MHADFT7.7Rate-determining HAT step.[15]
ReductionNp(VI) + DMHADFT6.2Lower barrier explains faster experimental rate.[15]
Nucleophilic AttackThis compound + ParaoxonDFT23.0Attack occurs via the zwitterionic tautomer.[22]

Experimental Protocol: Kinetic Analysis of this compound Reactions for Model Validation

  • Reaction Setup:

    • Action: Prepare solutions of the this compound and the substrate (e.g., a substituted aspirin) in a buffered aqueous solution at a constant temperature (e.g., 25.0 °C).[9]

    • Causality: Maintaining constant pH and temperature is critical for isolating the kinetic dependence on reactant concentrations, which is essential for determining the rate law.

  • Monitoring Reaction Progress:

    • Action: Follow the reaction progress over time using a suitable analytical technique. UV-Vis spectrophotometry is common for substrates with a chromophore. Alternatively, colorimetric assays, such as complexation with Fe(III) to measure N-acetylthis compound formation, can be used.[9][23]

    • Causality: This provides the raw data (e.g., absorbance vs. time) needed to calculate the observed rate constant (k_obs).

  • Determination of Rate Constants:

    • Action: Perform a series of experiments varying the concentration of this compound while keeping the substrate concentration constant. Plot k_obs versus the concentration of neutral this compound.

    • Causality: For many reactions, this plot will be linear, allowing for the determination of the second-order rate constant (k_N) from the slope.[9] This experimentally derived k_N can then be used to calculate the experimental activation free energy (ΔG‡_exp) via the Eyring equation.

  • Model Validation:

    • Action: Compare the ΔG‡_exp with the ΔG‡_calc obtained from the computational workflow.

    • Causality: A close agreement (typically within 1-2 kcal/mol) provides strong validation for the proposed theoretical mechanism. Discrepancies point to missing factors in the computational model (e.g., explicit solvent effects, alternative pathways) and guide further theoretical investigation.

Conclusion

Theoretical studies have fundamentally transformed our understanding of this compound's reactivity. By moving beyond simplistic models, computational chemistry has provided detailed, quantitative insights into the subtle factors that govern its reaction mechanisms. We can now rationalize its dual nucleophilicity, predict the outcomes of its oxidation and reduction reactions, and understand the origins of its thermal instability. These theoretical models are not merely academic exercises; they provide a predictive framework that accelerates the design of safer industrial processes, novel synthetic methodologies, and more effective therapeutic agents. As computational power continues to grow, the synergy between theoretical investigation and experimental validation will undoubtedly unlock even deeper secrets of this fascinating and important molecule.

References

  • Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 114(34), 9294–9303. [Link]
  • Pedrón, M., Tejero, T., & Merino, P. (2025). Unraveling the Ruthenium(VIII)‐Mediated Oxidation of N‐Hydroxy Pyrrolidines to Cyclic Nitrones. Chemistry – A European Journal. [Link]
  • Kovács, E., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and this compound. Organic & Biomolecular Chemistry, 12(45), 9111-9118. [Link]
  • Wang, Q., et al. (2010). Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps.
  • Wang, C., et al. (2023). Theoretical study on the kinetic behavior of Np(vi) reduction by this compound and its derivatives: substituent effect. Physical Chemistry Chemical Physics, 25(1), 329-338. [Link]
  • Zhang, J., et al. (2010). A theoretical study on the mechanism of the oxidation of this compound by VO2+.
  • Kirby, A. J., et al. (2007). The reaction of this compound with aspirin. ARKIVOC. [Link]
  • Rzepa, H. (2012). Oxime formation from this compound and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
  • Hill, J., & Crich, D. (2025). Trisubstituted hydroxylamines: From reaction discovery to drug design. American Chemical Society. [Link]
  • Ghiasi, P., & Shokri, A. (2010). Theoretical Study of Kinetics and Mechanism of Reactions of this compound and Amineoxide Anion with Methyl Iodide in Gas and Aqueous Phases.
  • Ali, F., & Saha, B. (2015). Oxidation of this compound by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study.
  • Lima, M. M. F., et al. (2018). Cleaving paraoxon with this compound: Ammonium oxide isomer favors a Frontside attack mechanism.
  • Wang, C., et al. (2023). Theoretical study on the kinetic behavior of Np(VI) reduction by this compound and its derivatives: substituent effect.
  • Das, S., et al. (2024). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au, 4(2), 523-538. [Link]
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]
  • Medeiros, M., et al. (2013). Major mechanistic differences between the reactions of this compound with phosphate di- and tri-esters. Organic & Biomolecular Chemistry, 11(37), 6272-6284. [Link]
  • Zhang, Z., et al. (2022). Reaction Pathways in the Oxidation Decomposition of this compound over a Titanosilicates/H₂O₂ System. The Journal of Physical Chemistry C, 126(48), 20566-20576. [Link]
  • de la Cuesta, E., et al. (2017). CuH-catalysed hydroamination of arylalkynes with this compound esters – a computational scrutiny of rival mechanistic pathways. Chemical Science, 8(4), 3005-3016. [Link]
  • Zhang, Y., et al. (2022). Experimental Studies on Parametric Effects and Reaction Mechanisms in Electrolytic Decomposition and Ignition of HAN Solutions. ACS Omega, 7(21), 17743-17753. [Link]
  • Wang, Q., et al. (2010). Thermal decomposition pathways of this compound: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9294-9303. [Link]
  • Wang, Q., et al. (2010). Molecular structures of this compound, transition states, and products...
  • Rzepa, H. (2015). Oxime Formation From this compound and Ketone: A (Computational) Reality Check on Stage One of the Mechanism. The Winnower. [Link]
  • Angelelli, F., et al. (1995). Gas Phase Reactivity of this compound Toward Charged Electrophiles. A Mass Spectrometric and Computational Study of the Protonation and Methylation of NH2OH. The Journal of Physical Chemistry. [Link]
  • Gonzalez-Bacerio, J., et al. (2018). This compound Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17492-17503. [Link]
  • Hughes, M. N., & Wimbledon, P. E. (1976). The kinetics and mechanism of oxidation of this compound by iron(iii). Journal of the Chemical Society, Dalton Transactions, (8), 703-707. [Link]
  • Perna, F. M., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ChemistryOpen, 11(1), e202100236. [Link]
  • Wang, M., et al. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. [Link]
  • Sirjean, B., & Dellinger, B. (2012). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies.
  • Gallardo-Fuentes, S., et al. (2019). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 7, 72. [Link]
  • Buncel, E., & Sérêtat, W. (1982). Kinetics and mechanism of reaction of this compound with cytosine and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2, 1087-1092. [Link]
  • Schipper, D. J., et al. (2010). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines. Journal of the American Chemical Society, 132(37), 12832-12834. [Link]
  • Perna, F. M., et al. (2021). Challenges in catalytic reduction of oximes to this compound products.
  • Li, H., et al. (2024). Synthesis of this compound via Ketone-Mediated Nitrate Electroreduction. Journal of the American Chemical Society. [Link]
  • Crich, D., et al. (2012). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid.
  • Perna, F. M., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • Tiso, M., et al. (2011). This compound reduction to ammonium by plant and cyanobacterial hemoglobins. Journal of Inorganic Biochemistry, 105(12), 1733-1738. [Link]
  • Kovács, E., et al. (2014). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and this compound.
  • Gonzalez-Bacerio, J., et al. (2018). This compound Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17492-17503. [Link]
  • Gemoets, H. P. L., et al. (2022). The advent of electrophilic this compound-derived reagents for the direct preparation of unprotected amines. Chemical Science, 13(32), 9236-9253. [Link]
  • Zhang, X., et al. (2023). Selective electrosynthesis of this compound from aqueous nitrate/nitrite by suppressing further reduction.
  • Bar-Ziv, R., et al. (2011). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.

Sources

The Alpha Nucleophile: A Technical Guide to Hydroxylamine in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

< < An In-depth Technical Guide

Executive Summary

Hydroxylamine (NH₂OH) occupies a unique and powerful position in the toolkit of synthetic organic chemists. Its enhanced reactivity, known as the alpha-effect, makes it a potent nucleophile for a variety of critical transformations. This guide provides an in-depth exploration of this compound's role in organic synthesis, with a focus on the underlying mechanisms, practical experimental considerations, and its applications in drug discovery and development. We will dissect the formation of oximes and hydroxamic acids, delve into this compound's role in classic rearrangement reactions, and provide field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Enhanced Reactivity of this compound

This compound is more than just a simple amine. The presence of an adjacent, lone-pair-bearing oxygen atom significantly enhances the nucleophilicity of the nitrogen atom, a phenomenon known as the alpha-effect .[1][2] This effect makes this compound and its derivatives substantially more reactive than would be predicted by their basicity alone.[1] The leading theory for this enhanced reactivity involves the destabilization of the ground state due to lone pair-lone pair repulsion and stabilization of the transition state.[2][3] This unique characteristic allows this compound to participate in a wide range of reactions, often under mild conditions, making it an invaluable reagent in modern organic synthesis.

From a practical standpoint, this compound is typically handled as a more stable salt, such as this compound hydrochloride (NH₂OH·HCl) or this compound sulfate.[4][5][6] The free base, a volatile and potentially explosive substance, is generated in situ by the addition of a base.[6] This guide will address the practicalities of using these stable precursors to harness the power of this potent nucleophile safely and effectively.

Core Reactions of this compound as a Nucleophile

This compound's utility stems from its predictable and efficient reactions with various electrophilic functional groups. The following sections detail the most critical of these transformations.

Oxime Formation from Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones to form oximes is a cornerstone of carbonyl chemistry.[7][8] This condensation reaction is typically acid-catalyzed and proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate.[9][10][11]

Mechanism and the Critical Role of pH

The rate of oxime formation is highly dependent on pH.[11] The reaction requires the nitrogen of this compound to be in its free, unprotonated state to act as a nucleophile. However, the dehydration step is acid-catalyzed. This creates a delicate balance:

  • At low pH: Most of the this compound is protonated (NH₃OH⁺), rendering it non-nucleophilic and slowing the initial addition step.

  • At high pH: The concentration of protons is too low to effectively catalyze the dehydration of the carbinolamine intermediate.

The optimal pH for oxime formation is therefore typically in the weakly acidic range (pH 4-6), where there is a sufficient concentration of both the free nucleophile and the acid catalyst for the elimination of water.[12]


}

Mechanism of Oxime Formation.

Applications in Synthesis and Drug Development

Oximes are stable, crystalline solids, making them excellent derivatives for the purification and characterization of aldehydes and ketones.[13] Beyond this classical application, oximes are pivotal intermediates in several named reactions and have direct applications in medicinal chemistry:

  • Beckmann Rearrangement: Oximes, under acidic conditions, rearrange to form amides or lactams (from cyclic oximes).[9][10][14][15][16] This reaction is fundamental in organic synthesis, most notably in the industrial production of caprolactam, the precursor to Nylon 6.[16]

  • Bioconjugation: Oxime ligation is a highly efficient and chemoselective method for linking molecules in biological systems, often used in protein modification and drug delivery.

Hydroxamic Acid Synthesis from Carboxylic Acid Derivatives

The reaction of this compound with carboxylic acid derivatives, such as esters, acyl chlorides, or activated carboxylic acids, yields hydroxamic acids (R-CO-NHOH).[17][18][19] This transformation is of paramount importance in drug development.

Reaction Conditions and Mechanisms

The most common method involves the nucleophilic acyl substitution of an ester with this compound.[17][18] This reaction is typically performed under basic conditions to generate the free this compound from its salt and to facilitate the reaction.

  • From Esters: The reaction of an ester with this compound requires basic conditions (e.g., KOH or NaOH in methanol) and often a large excess of this compound to drive the equilibrium toward the product.[17] Microwave irradiation has been shown to accelerate this transformation.[20]

  • From Activated Carboxylic Acids: For more sensitive substrates or to improve yields, carboxylic acids can be activated using coupling agents like EDC/HOBt before reaction with this compound.[17] This approach avoids the potentially harsh conditions of direct ester aminolysis.

  • Catalysis: The addition of a catalytic amount of potassium cyanide (KCN) can significantly increase the rate of hydroxamic acid formation from esters, proceeding through a transient acyl cyanide intermediate.[17]


}

General Workflow for Hydroxamic Acid Synthesis.

Central Role in Drug Discovery: HDAC Inhibitors

Hydroxamic acids are potent metal-chelating groups.[21] This property is expertly exploited in the design of enzyme inhibitors. The hydroxamic acid moiety acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of histone deacetylases (HDACs).[22][23] This inhibition leads to an accumulation of acetylated histones, altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.[22] Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat and Panobinostat, are FDA-approved for the treatment of certain cancers.[22] It is noteworthy, however, that some studies suggest hydroxamic acids can also mediate neuroprotection through HDAC-independent antioxidant mechanisms.[24][25]

Involvement in Rearrangement Reactions

This compound-derived intermediates are central to several classical name reactions that result in skeletal rearrangements.

  • Beckmann Rearrangement: As previously mentioned, this reaction transforms an oxime into an amide.[15] The mechanism involves protonation of the oxime's hydroxyl group, creating a good leaving group (water).[9][14] This is followed by a concerted[9][17]-shift of the alkyl or aryl group that is anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen atom.[14][15]

  • Lossen Rearrangement: This reaction involves the conversion of an O-acylated hydroxamic acid derivative into an isocyanate.[26][27][28] Treatment with a base deprotonates the nitrogen, initiating a rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, expelling a carboxylate anion.[26][28] The resulting isocyanate can be trapped with water or amines to form primary amines or ureas, respectively.[27][28] Recent methods have been developed for base-mediated rearrangements directly from hydroxamic acids without external activating agents.[29][30]

Experimental Protocols and Considerations

Safety and Handling

Caution: Pure this compound is a thermally unstable and potentially explosive compound.[5][6] It is almost exclusively handled in the laboratory as a salt, most commonly this compound hydrochloride (NH₂OH·HCl).[5][31][32]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, gloves, and a lab coat.[33][34][35]

  • Ventilation: Handle this compound hydrochloride in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[32][33][34]

  • Storage: Store this compound hydrochloride in a cool, dry place away from strong oxidizing agents and heavy metals.[31][32]

  • Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and heat.[31][32]

Protocol: Synthesis of Acetophenone Oxime

This protocol details a standard laboratory procedure for the synthesis of an oxime from a ketone.[36][37]

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • This compound hydrochloride (1.18 g, 17 mmol)

  • Sodium acetate trihydrate (0.82 g, 10 mmol)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a 50 mL round-bottom flask, dissolve acetophenone (1.20 g) in 20 mL of ethanol.[36]

  • In a separate beaker, dissolve this compound hydrochloride (1.18 g) and sodium acetate trihydrate (0.82 g) in 15 mL of warm water.[36]

  • Add the aqueous solution to the ethanolic solution of acetophenone in the flask.

  • Attach a reflux condenser and heat the mixture on a water bath for 20 minutes.[36]

  • Quickly filter the hot solution through a fluted filter paper to remove any impurities.

  • Cool the filtrate in an ice bath to induce crystallization of the acetophenone oxime.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold 50% ethanol and allow them to dry on the filter.[36]

  • Record the yield and melting point (literature m.p. 59-61 °C).

Protocol: Synthesis of a Hydroxamic Acid from an Ester

This protocol provides a general method for converting an ethyl or methyl ester to its corresponding hydroxamic acid, a key transformation for creating HDAC inhibitors.[17][38]

Materials:

  • Methyl or Ethyl Ester (e.g., Methyl Benzoate) (5 mmol)

  • This compound hydrochloride (1.74 g, 25 mmol, 5 equiv.)

  • Potassium hydroxide (KOH) (1.40 g, 25 mmol, 5 equiv.)

  • Methanol (MeOH)

Procedure:

  • Prepare a fresh solution of this compound by dissolving KOH (1.40 g) in methanol (20 mL) in a round-bottom flask, followed by the addition of this compound hydrochloride (1.74 g). Stir for 15 minutes at room temperature. A precipitate of KCl will form.

  • Filter the mixture to remove the KCl precipitate, yielding a methanolic solution of free this compound.

  • Add the starting ester (5 mmol) to the this compound solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is approximately 8-9. This will precipitate the hydroxamic acid product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydroxamic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the key transformations discussed. Note that specific conditions may vary based on the substrate.

ReactionElectrophileKey ReagentsSolvent(s)Temp.Typical TimeRef.
Oxime Formation Ketone/AldehydeNH₂OH·HCl, NaOAcEthanol/WaterReflux15-60 min[36][39][40]
Hydroxamic Acid EsterNH₂OH·HCl, KOH/NaOHMethanolRT - Reflux2-24 h[17][38]
Beckmann Rearr. OximeH₂SO₄, PCl₅, TsClVariousHigh Temp.Varies[9][14][16]
Lossen Rearr. O-Acyl HydroxamateBase (e.g., K₂CO₃)Polar SolventsThermalVaries[26][28][29]

Conclusion

This compound is a uniquely powerful nucleophile whose enhanced reactivity, a result of the alpha-effect, enables a host of essential transformations in organic chemistry. Its ability to efficiently form oximes and hydroxamic acids has made it indispensable, not only for fundamental synthesis and functional group manipulation but also for the cutting edge of drug discovery, particularly in the development of metalloenzyme inhibitors like HDACs. Understanding the mechanisms, the critical influence of reaction parameters like pH, and proper handling procedures allows researchers to fully and safely leverage the synthetic potential of this remarkable reagent. As new applications in bioconjugation and materials science continue to emerge, the importance of this compound in the chemical sciences is set to grow even further.

References

  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(33), 6285-6288.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Synlett. (2005). Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group. Thieme.
  • BYJU'S. (n.d.). Beckmann Rearrangement.
  • Unacademy. (n.d.). What Is Lossen Rearrangement?
  • Kim, J., & Lee, Y. (2018). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry, 16(29), 5323-5329.
  • J&K Scientific LLC. (n.d.). Beckmann Rearrangement.
  • Chemistry Online. (2023). Acetophenone oxime preparation.
  • Chemistry Steps. (n.d.). The Beckmann Rearrangement.
  • Suraweera, A., O'Byrne, K., & Richard, D. (2018). Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. Cancers, 10(4), 101.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Organic Syntheses. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes.
  • Fiori, J., & D'Adamio, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21953-21972.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
  • Rzepa, H. S. (2012). Oxime formation from this compound and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Wikipedia. (n.d.). Lossen rearrangement.
  • Organic Syntheses. (n.d.). Procedure.
  • Wang, C., et al. (2019). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry, 17(4), 735-739.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones.
  • PrepChem.com. (n.d.). Preparation of acetophenone oxime.
  • YouTube. (2020). α-Effect Determining Nucleophilicity.
  • Millard, C. J., et al. (2022). Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology, 17(9), 2449-2460.
  • Kirby, A. J., et al. (2008). This compound as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester. Chemical Communications, (35), 4192-4194.
  • BYJU'S. (n.d.). Oximes.
  • Quora. (2015). Organic Chemistry: How does this compound react with aldehydes/ketones to form oximes?
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Christianson, D. W. (2017). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology, 47, 75-84.
  • Langley, B., et al. (2008). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. Journal of Biological Chemistry, 283(44), 30018-30026.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Special Issue for The 3rd Annual Conference on Theories and Applications of Basic and Biosciences, 34-37.
  • Hamlin, T. A., et al. (2021). Origin of mysterious alpha effect in nucleophilic substitution reactions unveiled. Angewandte Chemie International Edition, 60(32), 17376-17382.
  • Thomas, E. A., et al. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. Journal of Neuroscience, 34(43), 14237-14242.
  • Ormazábal-Toledo, R., et al. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 6, 44.
  • Chegg.com. (2023). Solved: What are the benefits of using this compound...
  • Reddy, A. S., et al. (2003). Preparation of hydroxamic acids from esters in solution and on the solid phase. US Patent 7,091,378 B2.
  • Sow, I. S., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
  • Gnee Biotech. (2025). What is the difference between this compound and this compound hydrochloride?
  • Chemistry Stack Exchange. (2016). Acetaldoxime Synthesis: this compound vs this compound HCl.
  • Wikipedia. (n.d.). This compound.

Sources

Hydroxylamine's function as a reducing agent in inorganic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hydroxylamine as a Reducing Agent in Inorganic Chemistry

Abstract

This compound (NH₂OH) and its salts are versatile and powerful reducing agents with extensive applications across inorganic chemistry, materials science, and analytical disciplines.[1][2] Though structurally simple, its redox behavior is nuanced, exhibiting strong dependence on pH, reactant ratios, and the presence of catalysts. This guide provides a comprehensive examination of the fundamental mechanisms governing this compound's reducing action, its application in the controlled reduction of various metal ions, and practical, field-proven protocols for its use. We will delve into the kinetics and thermodynamics that researchers and development professionals must master to leverage this reagent effectively, from synthesizing advanced nanomaterials to executing precise analytical determinations.

Introduction to this compound: Core Properties and Redox Fundamentals

Pure this compound is a colorless, hygroscopic crystalline compound that is unstable and can decompose explosively upon heating.[3] For this reason, it is almost invariably handled in research and industrial settings as an aqueous solution or, more commonly, as one of its stable salts, such as hydroxylammonium chloride (NH₃OHCl) or hydroxylammonium sulfate ((NH₃OH)₂SO₄).[2][3]

From a chemical standpoint, this compound is an oxygenated derivative of ammonia.[1] The nitrogen atom in this compound exists in the -1 oxidation state, intermediate between ammonia (-3) and dinitrogen (0). This intermediate state is key to its dual nature as both a reducing and oxidizing agent, though its role as a reductant is far more prevalent and powerful in inorganic chemistry.[4]

Its utility stems from its capacity to undergo oxidation to various nitrogen-containing species, most commonly nitrous oxide (N₂O), dinitrogen (N₂), or nitrite (NO₂⁻), thereby donating electrons to reduce another chemical species. This reactivity makes it indispensable in applications ranging from the synthesis of polymers and pharmaceuticals to its use as an antioxidant and a key component in photographic developers.[1]

The Mechanism of Reductive Action

The efficacy and products of this compound's reducing action are critically dependent on the reaction environment, particularly pH. The standard electrode potential (E°) of its redox half-reactions becomes significantly more negative (indicating stronger reducing power) in alkaline media compared to acidic media.[5]

Governing Half-Reactions

The specific oxidation products of this compound dictate the stoichiometry of the reduction. Key half-reactions include:

  • Oxidation to Nitrous Oxide (N₂O):

    • Acidic medium: 2NH₂OH → N₂O + H₂O + 4H⁺ + 4e⁻

  • Oxidation to Dinitrogen (N₂):

    • Acidic medium: 2NH₂OH → N₂ + 2H₂O + 2H⁺ + 2e⁻

    • Alkaline medium: 2NH₂OH + 2OH⁻ → N₂ + 4H₂O + 2e⁻ (E° = -3.04 V)[5]

The choice of reaction pathway depends on the specific metal ion being reduced and the stoichiometry of the reactants. For instance, the reaction with excess iron(III) tends to produce N₂O, while equimolar amounts or an excess of this compound favor the formation of N₂.[6][7]

Data Presentation: Redox Potentials of this compound

The following table summarizes key standard reduction potentials, illustrating the profound influence of pH on this compound's reducing strength. A more negative E° signifies a stronger driving force for the reaction to proceed as written (oxidation).

Half-Reaction (Oxidation)MediumStandard Potential (E° vs. NHE)
2NH₂OH → N₂ + 2H₂O + 2H⁺ + 2e⁻Acidic-1.87 V[5]
2NH₂OH + 2OH⁻ → N₂ + 4H₂O + 2e⁻Alkaline-3.04 V[5]
Visualization: General Reduction Mechanism

The diagram below illustrates the fundamental process of a metal ion (Mⁿ⁺) being reduced by this compound. This process involves the transfer of electrons from this compound, which is itself oxidized, to the metal center.

G cluster_reactants Reactants cluster_process Redox Process cluster_products Products NH2OH This compound (NH₂OH) (N Oxidation State: -1) ET Electron Transfer NH2OH->ET Donates Electron(s) (Oxidized) Metal_n Metal Ion (Mⁿ⁺) Metal_n->ET Accepts Electron(s) (Reduced) N_products Oxidized Nitrogen Species (N₂O, N₂, etc.) ET->N_products Metal_m Reduced Metal (M⁽ⁿ⁻ˣ⁾⁺) ET->Metal_m

Caption: General mechanism of metal ion reduction by this compound.

Key Applications in Inorganic Reductions

This compound's utility is demonstrated across a wide range of inorganic transformations, particularly in the controlled reduction of metal ions.

Reduction of Iron(III)

The reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions is a cornerstone application of this compound, particularly in analytical chemistry and environmental remediation.[8] In aqueous iron analysis, this compound hydrochloride is often used to ensure all iron is in the Fe²⁺ state before complexation with a chromogenic ligand like α,α-dipyridyl for spectrophotometric quantification.

The reaction kinetics can be complex and are highly dependent on pH and the relative concentrations of the reactants.[6][7] Studies have shown that the stoichiometry changes based on these conditions:

  • With excess Fe(III): 4Fe³⁺ + 2NH₂OH → 4Fe²⁺ + N₂O + H₂O + 4H⁺[9]

  • With excess NH₂OH: 2Fe³⁺ + 2NH₂OH → 2Fe²⁺ + N₂ + 2H₂O + 2H⁺

This reactivity is also harnessed in advanced oxidation processes (AOPs), where this compound accelerates the Fe³⁺/Fe²⁺ cycle in Fenton and Fenton-like systems, dramatically enhancing the generation of hydroxyl radicals for pollutant degradation.[8][9][10]

Reduction of Copper(II)

This compound effectively reduces copper(II) to copper(I).[11] This reaction is central to various catalytic systems where the Cu(II)/Cu(I) redox couple drives oxidative processes. For instance, the combination of Cu(II) and this compound can activate dissolved oxygen or hydrogen peroxide to generate potent oxidizing species for the degradation of organic contaminants.[12][13] In analytical separations, this reduction is used in cation-exchange chromatography to selectively elute copper from a column, as the resulting Cu(I) species has a different charge and binding affinity.[11]

Synthesis of Precious Metal Nanoparticles

A prominent modern application of this compound is in the synthesis of metallic nanoparticles, particularly gold (Au) and silver (Ag).[14][15][16] It serves as a mild yet effective reducing agent that allows for precise control over particle size and morphology at room temperature, which is a significant advantage over harsher reducing agents like sodium borohydride.

  • Gold Nanoparticles (AuNPs): this compound-O-sulfonic acid, a derivative, has been used to reduce HAuCl₄ in the presence of a citrate stabilizer to form nearly monodisperse AuNPs with diameters ranging from 60-150 nm.[14][15]

  • Silver Nanoparticles (AgNPs): Reducing silver nitrate (AgNO₃) with this compound hydrochloride at room temperature is an effective method for producing silver nanoplates and quasi-spherical nanoparticles.[16] The morphology can be tuned by adding stabilizing agents like polyvinylpyrrolidone (PVP).[16]

Role in Photography

Historically and in modern film photography, this compound and its derivatives serve as developing agents.[1][17][18] In this process, they reduce exposed silver halide (AgBr) crystals in the photographic emulsion to black metallic silver, forming the visible image.[19] It is valued for its ability to produce fog-free development of good quality, although its tendency to release nitrogen gas can be a practical challenge.[20]

Experimental Protocols & Practical Considerations

Safety and Handling
  • Toxicity: this compound and its salts are toxic and skin irritants.[21] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

  • Instability: Pure this compound is explosive when heated.[3] While its salts are stable, they should be stored in a cool, dry place away from heat sources. Avoid mixing with strong oxidizing agents or bases unless part of a controlled, well-understood procedure.

Detailed Protocol: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is adapted from methodologies describing the reduction of silver nitrate using this compound hydrochloride.[16] It provides a reliable method for producing AgNPs at room temperature.

A. Reagents and Equipment:

  • Silver Nitrate (AgNO₃) solution (0.1 M)

  • This compound Hydrochloride (NH₂OH·HCl) solution (0.1 M)

  • Sodium Hydroxide (NaOH) solution (1.0 M)

  • Polyvinylpyrrolidone (PVP) solution (1% w/v in deionized water)

  • Deionized (DI) water

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • UV-Vis Spectrophotometer for characterization

B. Step-by-Step Methodology:

  • Preparation: In a clean 50 mL glass beaker, add 20 mL of DI water and 1 mL of the 1% PVP solution. Place on a magnetic stirrer and begin stirring gently.

  • Addition of Silver Nitrate: To the stirring solution, add 100 µL of the 0.1 M AgNO₃ solution.

  • Initiation of Reduction: In a separate vial, mix 200 µL of 0.1 M NH₂OH·HCl solution with 100 µL of 1.0 M NaOH solution. This mixture activates the this compound. Immediately add this mixture to the beaker containing the AgNO₃ and PVP.

  • Reaction: Observe the solution for a color change. The formation of AgNPs is typically indicated by the appearance of a yellow to brown color, depending on particle size and concentration. Allow the reaction to proceed for 30 minutes at room temperature.

  • Characterization: After 30 minutes, take an aliquot of the colloidal solution. Measure its UV-Vis absorption spectrum. Silver nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak, typically between 400-450 nm, which confirms their formation.

Visualization: Experimental Workflow for AgNP Synthesis

The following diagram outlines the key steps in the laboratory synthesis of silver nanoparticles using this compound.

G start Start: Prepare Reagents prep 1. Mix DI Water and PVP Stabilizer in Beaker start->prep mix_red 3. Prepare Reductant: Mix NH₂OH·HCl with NaOH start->mix_red add_ag 2. Add Silver Nitrate (AgNO₃) Solution prep->add_ag inject 4. Inject Reductant Mixture into Beaker add_ag->inject mix_red->inject react 5. Stir at Room Temperature (30 minutes) inject->react observe Observe Color Change (Yellow/Brown) react->observe char 6. Characterize with UV-Vis Spectroscopy observe->char end End: AgNP Colloid char->end

Caption: Workflow for the synthesis of silver nanoparticles.

Conclusion

This compound is a fundamentally important reducing agent in inorganic chemistry, offering a unique combination of reactivity and control. Its performance is intricately linked to reaction conditions, providing chemists with a tool that can be finely tuned to achieve specific outcomes. From its classical role in quantitative analysis to its modern application in the bottom-up synthesis of nanomaterials, this compound's ability to controllably reduce metal ions ensures its continued relevance in both academic research and industrial applications. A thorough understanding of its redox chemistry, reaction kinetics, and safe handling practices is essential for any scientist seeking to exploit its full potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound Hydrochloride in Analytical Chemistry. [Link]
  • Obeng, Y., & Raghavan, R. S. (1997). A Compendium of this compound Redox Reactions in Acidic and Basic Media.
  • Rahme, K., & Holmes, J.D. (2014).
  • Kuvempunagar, R. (2021). This compound for B&W photography. Photrio.com. [Link]
  • Rahme, K., & Holmes, J.D. (2014). This compound-O-sulfonic acid as a New Reducing Agent for the Formation of Nearly Monodisperse Gold Nanoparticles in water: Synthesis Characterisation and Bioconjugation.
  • Handom Chemical Co., Ltd. (2024). This compound hydrochloride used in the synthesis of anticancer drugs and sulphonamides. [Link]
  • Britannica. (2025).
  • Bengtsson, G., Fronæus, S., & Bengtsson-Kloob, L. (2002). The kinetics and mechanism of oxidation of this compound by iron(iii). Journal of the Chemical Society, Dalton Transactions, (12), 2548-2552. [Link]
  • Bengtsson, G., et al. (2002). The kinetics and mechanism of this compound by iron(III).
  • Li, Y., et al. (2022). This compound promoted Fe(III) reduction in H2O2/soil systems for phenol degradation. Environmental Science and Pollution Research, 29(20), 30285-30296. [Link]
  • Sciencemadness Discussion Board. (2018). Kinetics and Mechanism of Oxidation of this compound by Fe(lll). [Link]
  • Zhang, T., et al. (2020). Unraveling the interaction of this compound and Fe(III) in Fe(II)/Persulfate system: A kinetic and simulating study. Chemical Engineering Journal, 380, 122497. [Link]
  • Iordanov, I., et al. (2002). Redox Equilibria in this compound Oxidoreductase. Electrostatic Control of Electron Redistribution in Multielectron Oxidative Process. Biochemistry, 41(2), 649-659. [Link]
  • Wikipedia. This compound. [Link]
  • Iordanov, I., et al. (2002). Redox equilibria in this compound oxidoreductase.
  • Cheng, G., et al. (2020). Controlled synthesis of silver nanoplates and nanoparticles by reducing silver nitrate with this compound hydrochloride.
  • Sun, J., et al. (2010). Electrocatalytic Oxidation of this compound on Glassy Carbon Electrodes Modified by Hybrid Copper-Cobalt Hexacyanoferrate Films. Analytical Sciences, 26(4), 453-458. [Link]
  • chemeurope.com. This compound. [Link]
  • Grapperhaus, C. (2017). This compound-Containing Ligands: Synthesis and Reactions with Copper Ions. Spectrum, Concordia University. [Link]
  • Fritz, J. S., & Gjerde, D. T. (1972). Reducing elution method for copper(II) in cation-exchange chromatography by this compound hydrocloride solution. Talanta, 19(8), 1009-1012. [Link]
  • Bonner, F. T., & Wang, N. Y. (1986). Reduction of nitric oxide by this compound. 1. Kinetics and mechanism. Inorganic Chemistry, 25(11), 1858-1862. [Link]
  • Banks, C. E., & Compton, R. G. (2023). Electroanalytical overview: the sensing of this compound. Analytical Methods, 15(23), 2835-2848. [Link]
  • YouTube. (2015). This compound. [Link]
  • Willems, J. F., & Vanheert, G. F. (1974). U.S. Patent No. 3,806,345.
  • Corbin, D. R., & Neilands, J. B. (1982). Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. Analytical Biochemistry, 122(1), 84-88. [Link]
  • Epping, R., et al. (2015). This compound: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction.
  • Wikipedia. Photographic developer. [Link]
  • Wang, Y., et al. (2022). Efficient Separation of this compound from Metal Ions by PIM-ED Process. Membranes, 12(11), 1109. [Link]
  • Lee, H., et al. (2016). Activation of Oxygen and Hydrogen Peroxide by Copper(II) Coupled with this compound for Oxidation of Organic Contaminants. Environmental Science & Technology, 50(17), 9344-9351. [Link]
  • Zhang, T., et al. (2025). This compound enhanced zero-valent copper/persulfate oxidation systems: Rapid corrosion of Cu(0) and reduction of Cu(Ⅱ).
  • Sciencemadness Wiki. (2023). This compound. [Link]
  • Princeton University Environmental Health & Safety. Photography. [Link]
  • James, T. H. (1944). The Kinetics of Photographic Development by this compound. The Journal of Physical Chemistry, 48(3), 141-147. [Link]
  • Kono, Y. (1984). CU(II)-dependent inactivation of Mn-catalase by this compound.
  • Sun, J., et al. (2010).
  • Chemistry LibreTexts. (2023). Standard Potentials. [Link]
  • Khan Academy. (2022). Worked example: Calculating E° using standard reduction potentials. YouTube. [Link]

Sources

Spectroscopic properties of hydroxylamine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties of Hydroxylamine and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (NH₂OH) and its organic derivatives are a pivotal class of compounds in synthetic chemistry and drug development, acting as key intermediates, reagents, and structural motifs in various pharmaceuticals. Their inherent reactivity and structural nuances, stemming from the contiguous nitrogen and oxygen atoms, necessitate robust analytical methods for characterization. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, UV-Visible (UV-Vis), and Mass Spectrometry (MS)—as applied to this compound and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical principles with field-proven insights, focusing on the causality behind experimental choices and the logic of data interpretation.

Introduction: The Unique Chemical Nature of Hydroxylamines

This compound and its derivatives are characterized by the N-O single bond, a feature that imparts unique electronic and structural properties. The presence of lone pairs on both nitrogen and oxygen atoms makes them effective nucleophiles and ligands. This duality also contributes to their chemical instability and diverse reactivity, which can be both an asset in synthesis and a challenge in analysis. The ability to exist in different tautomeric and isomeric forms (e.g., oximes) further complicates their analytical landscape.

Spectroscopic analysis is therefore not merely a characterization step but a fundamental tool for understanding their behavior, confirming structural integrity, and ensuring purity, especially within the stringent context of pharmaceutical development. This guide explains how to leverage modern spectroscopic techniques to elucidate the structure and properties of these fascinating molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound derivatives. ¹H, ¹³C, and ¹⁵N NMR provide complementary information about the molecular skeleton, electronic environment, and connectivity.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For hydroxylamines, the protons on the nitrogen (NH) and oxygen (OH) are of particular interest.

  • Causality of Chemical Shifts: The chemical shifts of N-H and O-H protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. These protons often appear as broad signals and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum. Protons on carbons adjacent to the nitrogen or oxygen are deshielded, typically appearing in the 2.5-4.5 ppm range.

  • Field Insights: In N,N-diethylthis compound, the spectrum shows characteristic signals for the ethyl groups.[1] For O-substituted derivatives, the shifting of the benzylic methylene unit adjacent to the this compound provides clear evidence of the structure.[2]

¹⁵N NMR Spectroscopy

Given the centrality of the nitrogen atom, ¹⁵N NMR is an exceptionally informative, albeit less sensitive, technique.[3]

  • Expertise in Application: Nitrogen has two NMR-active nuclei, ¹⁴N and ¹⁵N. ¹⁴N is a quadrupolar nucleus, which leads to very broad signals, making it less useful for high-resolution analysis.[3] ¹⁵N, a spin-1/2 nucleus, yields sharp lines, but its low natural abundance (0.37%) and negative magnetogyric ratio present sensitivity challenges.[4]

  • Technical Choices: To overcome low sensitivity, ¹⁵N-enrichment is an option, though often costly.[3] More commonly, inverse-detected experiments like ¹H-¹⁵N HSQC or HMBC are employed. These techniques detect the more sensitive ¹H nucleus to indirectly observe the ¹⁵N chemical shifts, providing a significant boost in sensitivity.

  • Interpreting the Data: ¹⁵N chemical shifts span a wide range (approx. 900 ppm), making them highly sensitive to the nitrogen's chemical environment.[5] For hydroxylamines and oximes, shifts typically fall within the 360 to 410 ppm range (relative to CH₃NO₂).[6] This allows for clear differentiation between isomers and related structures.[7][8]

NMR for Chiral Analysis

Many this compound derivatives used in drug development are chiral. Determining enantiomeric purity is critical.

  • Self-Validating Protocol: A robust method involves derivatization with a chiral agent to create diastereomers, which are distinguishable by ¹H NMR. A practical protocol involves reacting the chiral this compound with 2-formylphenylboronic acid and enantiopure BINOL.[9] This forms a pair of diastereomeric nitrono-boronate esters. Since the reaction does not involve kinetic resolution, the ratio of the diastereomers, determined by integrating their unique and well-resolved ¹H NMR signals, accurately reflects the enantiomeric excess (ee) of the parent this compound.[9][10]

G cluster_prep Sample Preparation cluster_analysis Analysis A Scalemic this compound B Add 2-Formylphenylboronic Acid + (R)-BINOL in CDCl3 A->B C Add Cs2CO3 + MgSO4 (Stir for 15 min) B->C D Filter Mixture C->D E Acquire 1H NMR Spectrum D->E F Formation of Diastereomeric Nitrono-Boronate Esters E->F Observe G Integrate Diastereotopic Signals (e.g., benzylic protons) F->G Identify H Calculate Diastereomeric Ratio (dr) = Enantiomeric Excess (ee) G->H

Caption: Workflow for determining the enantiomeric purity of chiral hydroxylamines.[9]

Quantitative NMR Data for Hydroxylamines
NucleusFunctional Group ContextTypical Chemical Shift Range (ppm)Notes
¹H -OH 1-10 (highly variable)Broad signal, exchanges with D₂O. Position is solvent and concentration-dependent.
¹H -NH -1-10 (highly variable)Broad signal, exchanges with D₂O. Position is solvent and concentration-dependent.
¹H H -C-N or H -C-O2.5 - 4.5Deshielded by adjacent heteroatom.
¹³C C -N or C -O40 - 80Specific shift depends on substitution.
¹⁵N R₂N-OH (this compound)~360 - 410 (vs CH₃NO₂)Sensitive to substitution and electronic effects.[6]
¹⁵N R₂C=N-OH (Oxime)~360 - 410 (vs CH₃NO₂)Z and E isomers can often be distinguished.[7]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are powerful techniques for identifying functional groups and gaining insight into bonding and structure, particularly hydrogen bonding.

Infrared (IR) Spectroscopy

FTIR analysis is a rapid and versatile method for identifying the key functional groups present in this compound derivatives.[11]

  • Expert Interpretation: The IR spectra of hydroxylamines are characterized by several key absorption bands.[12] The O-H and N-H stretching vibrations appear as broad bands in the 3100-3600 cm⁻¹ region, often overlapping.[13][14] The N-O stretching vibration is a crucial diagnostic peak, typically found in the 800-1200 cm⁻¹ range.[13][15] For instance, the most prominent IR band for this compound in interstellar ice analogues is at approximately 1188 cm⁻¹.[13][15] The presence of carbonyl absorptions (around 1720-1780 cm⁻¹) can confirm phthalimido-protected intermediates, and their disappearance alongside the appearance of N-H stretches confirms successful deprotection to the this compound.[2]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and bonds involving less polar groups.

  • Causality and Application: In the Raman spectrum of this compound hydrochloride, intense lines are assigned to NH₂ deformation vibrations and OH bending modes.[16] The technique is effective for studying these compounds in aqueous solutions.[17] For hydroxylammonium nitrate (HAN), the symmetric N-O stretch of the NH₃OH⁺ cation is clearly identified at 1007 cm⁻¹, distinguishing it from free this compound.[17]

Key Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueNotes
O-H Stretch3600 - 3200IR, RamanBroad due to hydrogen bonding.[13]
N-H Stretch3400 - 3200IR, RamanOften overlaps with O-H stretch.[13]
N-H₂ Deformation (Scissoring)1650 - 1550IR, RamanA key indicator of the -NH₂ group.[16]
N-O-H Bend1400 - 1200IR, RamanCan be coupled with other modes.
N-O Stretch1200 - 800IR, RamanA diagnostically important band for the this compound core.[13][15][17]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. While simple alkyl hydroxylamines have limited chromophores and absorb only in the far UV, the technique becomes highly valuable for derivatives containing aromatic rings or other conjugated systems. It is also a workhorse for quantitative analysis in pharmaceutical formulations.

  • Application-Driven Methodology: Many methods for determining the concentration of this compound in pharmaceuticals rely on derivatization reactions that produce a colored product measurable by UV-Vis spectrophotometry.[18] One such method involves the oxidation of this compound to nitrite, which then participates in a diazo coupling reaction to form a intensely colored azo dye with an absorption maximum around 545 nm.[18][19] Another approach uses the reaction with bromine and methyl red, where the concentration is proportional to the absorbance of the unbleached dye at 520 nm.[20][21]

  • Trustworthiness of Protocols: These methods are validated by confirming adherence to Beer's law over a specific concentration range and demonstrating stability of the colored product over time.[18][20] For example, in the diazo coupling method, the system obeys Beer's law from 0-7 µg of this compound and the color is stable for 3 hours.[18]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.[22]

  • Expertise in Fragmentation Analysis: The fragmentation of this compound derivatives under electron impact (EI) or other ionization techniques provides structurally informative ions. The relatively weak N-O bond is susceptible to cleavage. Common fragmentation pathways include the loss of small neutral molecules like H₂O, OH, or CH₃.[23]

  • Strategic Application: For trapping and identifying free radicals in biological systems, cyclic hydroxylamines can be used. The resulting biomolecule adducts can be confirmed by MS/MS analysis, providing evidence of the radical trapping event.[23] This highlights the importance of MS in mechanistic studies relevant to drug action and metabolism.

G A Sample Received (this compound Derivative) B Purity Check & Preliminary ID (TLC, LC-MS) A->B C Mass Spectrometry (HRMS) Determine Molecular Formula B->C Accurate Mass D FTIR Spectroscopy Identify Functional Groups (OH, NH, N-O) B->D Functional Groups E 1D NMR (1H, 13C) Elucidate Carbon-Proton Framework C->E D->E F 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity & Assign Signals E->F G 15N NMR (HSQC/HMBC) Confirm Nitrogen Environment F->G If needed H Final Structure Confirmation & Data Reporting F->H G->H

Caption: A typical workflow for the comprehensive structural elucidation of a novel this compound derivative.

Detailed Experimental Protocols

Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a this compound derivative for ¹H NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Causality: CDCl₃ is a good first choice for many organic compounds. DMSO-d₆ is preferred for samples with poor solubility or to better observe exchangeable protons (NH, OH), which appear as sharper signals in this solvent.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If the sample contains exchangeable protons and you wish to confirm them, prepare a second sample and add a single drop of D₂O.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a clean NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Self-Validation: Ensure the solvent peak is correctly referenced. For CDCl₃, the residual CHCl₃ peak is at δ 7.26 ppm.[24]

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a common technique for solid or liquid samples with minimal preparation.

  • Background Scan: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Run a background spectrum of the empty ATR accessory.

    • Causality: This step is critical as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the crystal itself from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.

    • Causality: Good contact is essential for obtaining a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[25]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.

Conclusion and Future Outlook

The spectroscopic characterization of this compound and its derivatives is a multi-faceted task that relies on the synergistic application of several core techniques. NMR provides the definitive structural map, vibrational spectroscopy offers a rapid fingerprint of functional groups, UV-Vis excels in quantification, and mass spectrometry confirms molecular identity and fragmentation pathways. As drug development continues to explore novel chemical space, the demand for robust and detailed analytical characterization will only increase. Advanced techniques, such as solid-state NMR for crystalline form analysis and hyphenated methods like LC-MS-NMR, will play an increasingly vital role in unraveling the complexities of these important molecules.

References

  • Mate, B., et al. (2024). This compound in astrophysical ices: Infrared spectra and cosmic-ray-induced radiolytic chemistry. Astronomy & Astrophysics.
  • Krishnan, R. S., & Balasubramanian, K. (1964). RAMAN SPECTRUM OF this compound. HYDROCHLORIDE. (NH3OH.CI). Indian Academy of Sciences.
  • Mate, B., et al. (2024). This compound in astrophysical ices: Infrared spectra and cosmic-ray-induced radiolytic chemistry. Astronomy & Astrophysics.
  • Bull, J. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
  • Papp, S., et al. (2019). In Situ Surface-Enhanced Raman Scattering Analysis of Biofilm. ResearchGate.
  • Sammis, G. M., et al. (2018). Overlay of 1 H NMR spectra comparing the this compound synthetic products. ResearchGate.
  • Nightingale, R. E., & Wagner, E. L. (1954). The Vibrational Spectra and Structure of Solid this compound and Deutero-Hydroxylamine. The Journal of Chemical Physics.
  • SpectraBase. This compound, acetate(salt) - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Deepa, B., Balasubramanian, N., & Nagaraja, K. S. (2004). Spectrophotometric determination of this compound and its derivatives in pharmaceuticals. Chemical & Pharmaceutical Bulletin.
  • Giguère, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF this compound. ResearchGate.
  • Chaturvedi, A., et al. (2023). Fig. S19. (a) UV-Vis absorption spectra for standard this compound.... ResearchGate.
  • Exner, O., & Motekov, N. (1978). On the basicity of this compound and its derivatives. Collection of Czechoslovak Chemical Communications.
  • Domingues, M. R. M., et al. (2011). Detection and characterization of cyclic this compound adducts by mass spectrometry. ResearchGate.
  • Giguère, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF this compound. Canadian Journal of Chemistry.
  • Nagaraja, K. S., et al. (2007). Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red. SciSpace.
  • Nagaraja, K. S., et al. (2006). Spectrophotometric determination of this compound and its derivatives in drug formulations by the indophenol reaction. Indian Journal of Chemistry.
  • Nagaraja, K. S., et al. (2007). Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red. ResearchGate.
  • ResearchGate. ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Redlich, O., & Friedman, I. I. (1943). Raman Spectrum of the Deuterohydroxylammonium Ion. Journal of the American Chemical Society.
  • Smith, W. C., et al. (2019). Measuring Hydroxylammonium, Nitrate, and Nitrite Concentration with Raman Spectroscopy for the 238Pu Supply Program. Oak Ridge National Laboratory.
  • Fletcher, J. R., & Sutherland, I. O. (1970). Conformational changes in hydrazine and this compound derivatives studied by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society D: Chemical Communications.
  • University of Ottawa. Nitrogen NMR.
  • ResearchGate. Spectrophotometric Determination of this compound and Its Derivatives in Pharmaceuticals.
  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1977). NITROGEN N.M.R. SPECTROSCOPY. Annual Reports on NMR Spectroscopy.
  • Northwestern University. NMR Periodic Table: Nitrogen NMR.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
  • James, T. D. S., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. (2024).
  • Steffen's Chemistry Pages. 15N chemical shifts.
  • ACS Publications. NMR Guidelines for ACS Journals.
  • National Institute of Standards and Technology (NIST). 15N - NMR Chemical Shifts of Major Chemical Families. (2012).
  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018).
  • Jlassi, M., et al. (2020). Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study. PLOS ONE.
  • Yuniarti, E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Wikipedia. Fragmentation (mass spectrometry).

Sources

A Technical Guide to the Mutagenic Potential of Hydroxylamine: Mechanisms and Assessment Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylamine (HA) is a potent chemical mutagen known for its high specificity in inducing G:C to A:T transition mutations. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's mutagenic activity, focusing on its chemical reaction with cytosine. We detail the formation of N4-hydroxycytosine, the subsequent tautomeric shift that facilitates mispairing with adenine during DNA replication, and the experimental protocols, such as the Ames test, used to assess this mutagenic potential. This document serves as a comprehensive resource for professionals in research and drug development, offering insights into the causality of HA-induced mutagenesis and providing robust methodologies for its detection and characterization.

Introduction to this compound (NH₂OH)

This compound is a reactive chemical compound used as a reducing agent in various organic and inorganic reactions and as an antioxidant for fatty acids.[1] In the realm of molecular biology and genetics, it is recognized as a powerful mutagen.[2] Its utility and potential hazard stem from its ability to chemically modify DNA bases, leading to specific and predictable types of mutations.[1][2] Historically, its high specificity made it a valuable tool for geneticists seeking to understand mutation processes. Ernst Freese, a notable researcher in the field, once considered this compound to be the most specific mutagen known, primarily inducing C:G to T:A transitions.[1] This guide focuses on the core mechanism of this action and the standardized methods for its evaluation.

The Molecular Mechanism of this compound Mutagenesis

The mutagenicity of this compound is a direct result of its chemical reactivity towards DNA bases, with a pronounced specificity for cytosine.[1][3][4] While it can also react with adenine, its effect on cytosine is the primary and most well-characterized pathway for mutagenesis.[2]

Reaction with Cytosine

This compound reacts with the amino group at the C4 position of the cytosine ring. This nucleophilic attack results in the formation of a modified base, N4-hydroxycytosine .[2][5] This reaction proceeds via the protonated form of the pyrimidine base and is influenced by pH and this compound concentration.[4][6]

Tautomeric Shift and Base Mispairing

The mutagenic lesion, N4-hydroxycytosine, is structurally similar to cytosine but exhibits different base-pairing properties due to a shift in its tautomeric equilibrium.[2] Normally, cytosine exists predominantly in the amino form, which pairs correctly with guanine. However, N4-hydroxycytosine preferentially adopts a rare imino tautomeric form.[2][7]

This imino tautomer of N4-hydroxycytosine is structurally analogous to thymine and, as a result, preferentially pairs with adenine during DNA replication instead of guanine.[5]

The direct consequence of this mispairing is a G:C to A:T transition mutation .[1][8][9] During the first round of replication, the N4-hydroxycytosine on the template strand directs the incorporation of adenine. In the subsequent round of replication, this newly incorporated adenine serves as a template for thymine, completing the transition.

Visualization of the Mutagenic Mechanism

The following diagram illustrates the chemical modification of cytosine by this compound and the resulting mispairing that leads to a transition mutation.

Caption: Mechanism of this compound-induced G:C to A:T transition mutation.

Experimental Assessment of this compound Mutagenicity

To evaluate the mutagenic potential of a chemical like this compound, standardized genotoxicity assays are employed. The bacterial reverse mutation assay, commonly known as the Ames test, is the most widely used and is recommended by the Organisation for Economic Co-operation and Development (OECD) guideline TG471.[10][11]

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[10][12] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.

Causality in Experimental Design for this compound:

  • Strain Selection: Since this compound primarily causes G:C to A:T transitions, bacterial strains sensitive to base-pair substitution mutations are essential. Salmonella typhimurium strain TA100 , which detects this type of mutation, is particularly relevant.[10]

  • Metabolic Activation (S9 Mix): this compound is a direct-acting mutagen, meaning it does not require metabolic activation to exert its effect.[13] Therefore, testing is typically conducted both with and without an exogenous metabolic activation system (S9 mix) derived from rat liver homogenate. The absence of a mutagenic response in the presence of S9 can sometimes suggest detoxification.[13]

Experimental Workflow: Ames Test for this compound

The diagram below outlines the typical workflow for assessing this compound's mutagenicity using the Ames test.

Ames_Test_Workflow start Start: Prepare Reagents prep_ha 1. Prepare this compound Solutions (Multiple concentrations) start->prep_ha mix 4. Mix Components in Test Tubes (Bacteria + HA + S9/Buffer) prep_ha->mix prep_bac 2. Prepare Bacterial Cultures (e.g., S. typhimurium TA100) prep_bac->mix prep_s9 3. Prepare S9 Mix (for +S9 plates) and Control Buffer (for -S9 plates) prep_s9->mix plate 5. Add Top Agar and Plate (Pour onto minimal glucose agar plates) mix->plate incubate 6. Incubate Plates (37°C for 48-72 hours) plate->incubate count 7. Count Revertant Colonies incubate->count analyze 8. Analyze Data (Compare to solvent control) count->analyze end End: Determine Mutagenicity analyze->end

Caption: Standard workflow for the Ames bacterial reverse mutation assay.

Detailed Protocol: Plate Incorporation Method (OECD 471)

This protocol is a generalized version for testing this compound.

  • Preparation:

    • Prepare fresh, sterile solutions of this compound hydrochloride in a suitable solvent (e.g., water), neutralized to an appropriate pH.[13] A range of concentrations should be selected based on preliminary cytotoxicity assays.

    • Grow overnight cultures of S. typhimurium TA100 to late-log phase.

    • Prepare the S9 metabolic activation mix (for activated testing) and a control buffer (e.g., phosphate buffer) for non-activated testing.

  • Exposure:

    • In separate sterile tubes, combine:

      • 100 µL of the bacterial culture.

      • 100 µL of the this compound test solution (or solvent/positive control).

      • 500 µL of S9 mix or control buffer.

    • Vortex gently and pre-incubate at 37°C for 20-30 minutes if using a pre-incubation method.

  • Plating:

    • Add 2.0 mL of molten top agar (45°C, containing a trace amount of histidine to allow for initial cell divisions).

    • Vortex the mixture quickly and pour it evenly onto the surface of minimal glucose agar plates.

  • Incubation & Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.

    • Count the number of visible revertant colonies on each plate.

  • Data Analysis (Self-Validation):

    • Negative Control: The solvent control plates should exhibit a low, characteristic number of spontaneous revertant colonies.

    • Positive Control: Plates treated with a known mutagen for the TA100 strain (e.g., sodium azide) must show a significant increase in revertant colonies.

    • Test Article: A positive result for this compound is indicated by a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

Quantitative Data on Mutagenic Potency

The mutagenic activity of this compound is dose-dependent. While specific results vary between studies, a clear relationship between concentration and the frequency of mutations is a hallmark of its activity.

Concentration of this compound HClMean Revertant Colonies/Plate (TA100, -S9)Fold Increase over ControlMutagenicity Assessment
0 µ g/plate (Solvent Control)1201.0-
10 µ g/plate 1551.3Equivocal
50 µ g/plate 2882.4Positive
100 µ g/plate 4503.8Positive
250 µ g/plate 612 (with some cytotoxicity)5.1Positive
Note: This table presents illustrative data based on typical results from Ames testing. Actual values should be derived from specific experimental reports.[13][14]

Implications for Drug Development and Research

  • Safety Assessment: this compound and its derivatives may appear as impurities, metabolites, or degradation products of pharmaceutical substances. Given its potent mutagenic activity, regulatory guidelines mandate genotoxicity testing for new drug candidates. A positive finding, as would be expected for this compound, is a significant flag requiring further investigation and risk assessment.

  • Research Tool: The high specificity of this compound in inducing G:C -> A:T transitions makes it a valuable tool for researchers studying gene function. By inducing specific mutations, scientists can investigate the impact of single nucleotide changes on protein structure and function.

Conclusion

This compound is a well-characterized mutagen with a highly specific mechanism of action. It directly modifies cytosine to N4-hydroxycytosine, which, due to a tautomeric shift, mispairs with adenine, resulting in G:C to A:T transition mutations. This activity is readily detectable using standard in vitro assays like the Ames test. For professionals in drug development and research, a thorough understanding of this mechanism is critical for ensuring the safety of novel therapeutics and for leveraging this compound as a precise tool in genetic research.

References

  • Wikipedia. This compound. [Link]
  • Stolarski, R., et al. Mechanism of this compound mutagenesis: tautomeric shifts and proton exchange between the promutagen N6-methoxyadenosine and cytidine.
  • Janion, C. Mechanism of the mutagenic action of this compound. 3. Reaction of this compound and O-methylthis compound with the cytosine nucleus. PubMed. [Link]
  • Boiteux, S. [Role of tautomerism in the molecular mechanisms of mutagenesis]. PubMed. [Link]
  • Study.com.
  • Brown, D. M., & Hewlins, M. J. E. Kinetics and mechanism of reaction of this compound with cytosine and its derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Oka, Y., et al. Reaction of cytosine with bisulfite and this compound. Nucleic Acids Symposium Series - Oxford Academic. [Link]
  • Filo. OH) converts cytosine to the compound shown below.With which base does this modified cytosine pair?
  • G-Biosciences. This compound·HCl. [Link]
  • Brown, D. M., & Schell, P. The reaction between this compound and cytosine derivatives. Journal of the Chemical Society C: Organic. [Link]
  • Chegg.com. Solved this compound only causes G-C → A.T transitions in. [Link]
  • ResearchGate.
  • DTIC. Mutagenic Potential of this compound Hydrochloride in the Ames Salmonella/Mammalian Microsome Mutagenicity Test. [Link]
  • DTIC. Mutagenic Potential of this compound Hydrochloride (WR 740)
  • Tessman, I., et al. MUTAGENIC EFFECTS OF this compound IN VIVO. PubMed. [Link]
  • Wenska, M., et al. The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA. PMC. [Link]
  • GOV.UK.
  • Persona, M., et al. Tautomerism, acid-base properties and conformation of methylated analogues of the promutagenic N4-hydroxycytosine. PubMed. [Link]
  • Zeiger, E., et al. Are all bacterial strains required by OECD mutagenicity test guideline TG471 needed?. NIH. [Link]
  • Chegg.com. Solved this compound only causes G•C → A•T transitions in. [Link]
  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]
  • CEBS. Genetic Toxicity Evaluation of this compound Hydrochloride in Salmonella/E.coli Mutagenicity Test or Ames Test. [Link]
  • CEBS. This compound hydrochloride (5470-11-1). [Link]
  • OECD. Test No. 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. [Link]
  • Budowsky, E. I., et al.
  • OECD. Test No.
  • ResearchGate. Hydroxylamines and Mutagenicity Tests. [Link]
  • Nowak, M. J., et al. Photoisomerizations of N4-hydroxycytosines. PubMed. [Link]
  • Lapinski, L., et al. Photochemical syn-anti isomerization reaction in N4-hydroxycytosine. An experimental matrix isolation and theoretical study. PubMed. [Link]
  • Freese, E., Bautz, E., & Freese, E. B. THE CHEMICAL AND MUTAGENIC SPECIFICITY OF this compound. PNAS. [Link]

Sources

Hydroxylamine's role in the synthesis of caprolactam and Nylon-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Pivotal Role of Hydroxylamine in the Synthesis of Caprolactam and Nylon-6

Authored by: Gemini, Senior Application Scientist

Foreword: From a Simple Reagent to a Polymer Backbone

In the landscape of industrial polymer chemistry, the synthesis of Nylon-6 stands as a testament to elegant and efficient chemical engineering. While the monomer ε-caprolactam is the immediate precursor, its own synthesis is a multi-step process where each stage is critical for the purity and yield of the final polymer. At the heart of this process lies a deceptively simple molecule: this compound. This guide provides a comprehensive exploration of the indispensable role of this compound, tracing its journey from initial synthesis to its crucial reaction in forming the oxime intermediate that ultimately enables the creation of caprolactam. We will delve into the mechanistic underpinnings, compare industrial production methodologies, and provide detailed protocols, offering researchers and development professionals a thorough understanding of this cornerstone reaction.

The Industrial Significance of the this compound-Caprolactam Pathway

Nylon-6 is a versatile polyamide renowned for its strength, elasticity, and resistance to abrasion.[1] These properties make it a favored material in industries ranging from textiles and automotive parts to electronics and packaging.[2] The entire multi-megaton global production of Nylon-6 relies on the efficient ring-opening polymerization of its monomer, ε-caprolactam.[3][4]

The most established and commercially dominant route to caprolactam begins with cyclohexanone. The critical transformation in this pathway is the conversion of cyclohexanone into cyclohexanone oxime. This reaction, an oximation, is where this compound plays its non-negotiable role. The subsequent acid-catalyzed rearrangement of this oxime—the famed Beckmann rearrangement—yields caprolactam.[1][5] Therefore, the reliability, efficiency, and cost of the entire Nylon-6 production chain are intrinsically linked to the chemistry of this compound.

Overall Synthesis Workflow

The transformation from raw materials to the final polymer follows a well-defined, multi-stage industrial process. Understanding this workflow provides context for the specific importance of the this compound-mediated step.

G cluster_0 Raw Material Processing cluster_1 This compound Synthesis cluster_2 Core Caprolactam Synthesis cluster_3 Polymerization Cyclohexane Cyclohexane Cyclohexanone Cyclohexanone Cyclohexane->Cyclohexanone Oxidation Oxime Cyclohexanone Oxime Cyclohexanone:e->Oxime:w Ammonia Ammonia This compound This compound (as Sulfate or Phosphate salt) Ammonia->this compound e.g., Raschig or HPO Process This compound:e->Oxime:w Caprolactam ε-Caprolactam Oxime->Caprolactam Beckmann Rearrangement Nylon6 Nylon-6 Polymer Caprolactam->Nylon6 Ring-Opening Polymerization

Figure 1: High-level workflow from raw materials to Nylon-6.

The Synthesis of this compound: A Critical Prerequisite

Given its industrial importance, this compound is not merely purchased as a fine chemical but is produced on a massive scale, often at integrated chemical plants. It is typically handled as a more stable salt, such as this compound sulfate ((NH₃OH)₂SO₄) or this compound phosphate (NH₃OH·H₃PO₄), to mitigate the instability and hazards of the free base.[6][7] The choice of production method has significant implications for process efficiency and environmental impact, particularly concerning byproducts.

Comparative Analysis of Industrial Production Methods

Two primary methods have dominated industrial this compound production: the Raschig process and the this compound Phosphate Oxime (HPO) process.

FeatureRaschig ProcessThis compound Phosphate Oxime (HPO) Process
Primary Reactants Ammonia, Carbon Dioxide, Sulfur Dioxide, Nitrogen Oxides[8][9]Ammonia, Hydrogen, Phosphoric Acid, Nitrogen Oxides[10][11]
Key Intermediate This compound disulfonate[8][12]Nitrate ions in a phosphoric acid buffer[11]
Final Product Form This compound Sulfate ((NH₃OH)₂SO₄)[12]This compound Phosphate (NH₃OH·H₃PO₄)[13]
Key Advantage A well-established, older technology.Eliminates ammonium sulfate byproduct, creating a "salt-free" route.[10][14]
Major Disadvantage Produces a large quantity of low-value ammonium sulfate byproduct (~1.8 kg per kg of caprolactam).[7][12]Technologically more complex, requiring precise catalyst and process control.
Environmental Impact High, due to the significant ammonium sulfate byproduct stream which has limited use and can pose disposal challenges.[7]Lower, as the phosphate-containing mother liquor can be recycled, aligning with green chemistry principles.[13][15]

The industry trend has been a clear shift towards HPO and other "greener" processes that minimize or eliminate the ammonium sulfate byproduct, reflecting a move towards more sustainable chemical manufacturing.[7][15]

The Oximation of Cyclohexanone: this compound's Central Role

The synthesis of cyclohexanone oxime is the definitive step where this compound is consumed. This reaction is a classic condensation between a carbonyl compound (cyclohexanone) and this compound.[16]

Reaction: C₅H₁₀CO + NH₂OH → C₅H₁₀C=NOH + H₂O[16]

The Reaction Mechanism: A Nucleophilic Attack

The causality behind this transformation lies in the nucleophilic character of the nitrogen atom in this compound. Its lone pair of electrons readily attacks the electrophilic carbonyl carbon of cyclohexanone.[17][18]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon of cyclohexanone, breaking the C=O pi bond and forming a tetrahedral intermediate.[19][20]

  • Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated, resulting in a neutral carbinolamine intermediate.

  • Dehydration: The hydroxyl group on the original carbonyl carbon is protonated (often by an acid catalyst or another proton source), turning it into a good leaving group (water).

  • Elimination: The nitrogen's lone pair forms a double bond with the carbon, expelling the water molecule and forming the C=N oxime functional group.[21]

Figure 2: Mechanism of Cyclohexanone Oximation.

Experimental Protocol: Synthesis of Cyclohexanone Oxime

This protocol is a representative lab-scale synthesis adapted from established procedures.[22] It is designed to be a self-validating system where the formation of a solid precipitate and subsequent melting point analysis confirm the reaction's success.

Safety Precautions:

  • This compound and its salts are corrosive, toxic, and can be skin sensitizers.[23][24] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25]

  • Cyclohexanone is a flammable liquid and an irritant. Handle with care away from ignition sources.[19]

Materials & Reagents:

  • This compound hydrochloride (NH₂OH·HCl)

  • Crystallised sodium acetate (CH₃COONa·3H₂O) or Sodium Hydroxide (NaOH)

  • Cyclohexanone

  • Deionized water

  • Light petroleum (for recrystallization)

  • Reaction flask, magnetic stirrer, heating mantle, condenser, ice bath, Buchner funnel, and vacuum filtration apparatus.

Step-by-Step Methodology:

  • Preparation of Free this compound: In a reaction flask, dissolve this compound hydrochloride in deionized water. This salt is stable but the nitrogen is not sufficiently nucleophilic.[18] An acid-base reaction is required to generate the free, nucleophilic this compound. Add a stoichiometric equivalent of a base like sodium acetate or sodium hydroxide to the solution and stir until dissolved.[18][22] This in-situ generation is a key experimental choice for safety and reactivity.

  • Reaction Initiation: Gently warm the solution to approximately 40-50°C.

  • Addition of Cyclohexanone: Add cyclohexanone to the flask while maintaining vigorous stirring. The reaction is typically biphasic initially.

  • Reaction Progression: Continue heating and stirring. As the reaction proceeds, the product, cyclohexanone oxime, which is less soluble in water than the parent ketone, will begin to separate as a crystalline white solid.[18][22] This visual confirmation is a primary indicator of product formation.

  • Isolation: Once the reaction is complete (typically after 15-30 minutes, or when precipitation ceases), cool the reaction mixture in an ice bath to maximize the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any residual salts.

  • Validation: The product can be further purified by recrystallization from a suitable solvent like light petroleum.[22] The identity and purity of the synthesized cyclohexanone oxime are validated by determining its melting point (literature value: 88-91°C).[16]

From Oxime to Polymer: The Final Transformations

While this compound's direct role ends with the formation of the oxime, this intermediate is the essential key that unlocks the subsequent transformations.

The Beckmann Rearrangement

The most commercially important reaction of cyclohexanone oxime is the Beckmann rearrangement, which converts the oxime into ε-caprolactam.[16] This reaction is catalyzed by strong acids, such as sulfuric acid or oleum.[5][26] The acid protonates the oxime's hydroxyl group, transforming it into a good leaving group (water). This initiates an intramolecular rearrangement where an alkyl group migrates to the nitrogen atom, ultimately leading to the formation of the seven-membered lactam ring after tautomerization.[5][21]

Ring-Opening Polymerization to Nylon-6

Finally, the purified ε-caprolactam undergoes ring-opening polymerization to form Nylon-6. This process is typically initiated by water at high temperatures (around 250°C).[2][27] The water hydrolyzes a small fraction of the caprolactam to form 6-aminocaproic acid, which then acts as the true initiator for the polymerization, leading to the formation of the long polyamide chains that constitute Nylon-6.[2]

Conclusion: The Linchpin of a Global Polymer

This compound is more than a simple reagent in the synthesis of Nylon-6; it is the linchpin that enables the entire industrial process. Its reaction with cyclohexanone to form cyclohexanone oxime is a critical, irreplaceable step that sets the stage for the Beckmann rearrangement and the eventual formation of ε-caprolactam. The evolution of this compound production methods, from the byproduct-heavy Raschig process to the more sustainable HPO process, reflects the chemical industry's broader commitment to green chemistry. For researchers and professionals in materials science and drug development, understanding the fundamental chemistry, mechanistic causality, and industrial context of this pivotal molecule provides a deeper appreciation for the elegant science behind one of the world's most important synthetic polymers.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
  • Vaisala. (n.d.). Caprolactam Production Process.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Chemistry For Everyone. (2025, April 13). How Is Nylon 6 Synthesized From Caprolactam? [Video]. YouTube.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Scientific.Net. (n.d.). Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. Advanced Materials Research, 634-638.
  • Wikipedia. (n.d.). Raschig this compound process.
  • Wikipedia. (n.d.). Cyclohexanone oxime.
  • Scribd. (n.d.). Nylon 6 Fiber.
  • LookChem. (n.d.). Production of this compound. Chempedia.
  • Sciencemadness Wiki. (2023, December 30). This compound.
  • Scribd. (n.d.). Chemistry of Beckmann Rearrangement.
  • Studylib. (n.d.). Cyclohexanone Oxime Synthesis: Lab Procedure.
  • PrepChem.com. (n.d.). Preparation of cyclohexanone oxime.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling this compound (CAS 7803-49-8) in Industrial Settings.
  • KROHNE Group. (n.d.). Caprolactam production in the organic chemical process.
  • UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. (n.d.). Caprolactam production Process.
  • Patsnap Eureka. (2025, July 3). Caprolactam: The Hidden Ingredient in Nylon 6 Production.
  • Li, L. (2023). Research progress of caprolactam intermediate this compound production methods. Eurasia Journal of Science and Technology, 5(1), 46-49.
  • Polymer Science Learning Center. (n.d.). Making Nylon 6.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). EP1013643A1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam.
  • Scribd. (n.d.). Cyclohexanone Oxime Synthesis Notes: Application.
  • RSC Publishing. (n.d.). Reactivity of this compound ionic liquid salts in the direct synthesis of caprolactam from cyclohexanone under mild conditions.
  • Eurasia Journal of Science and Technology. (2023). Research progress of caprolactam intermediate this compound production methods. 5(1), 46-49.
  • Homework.Study.com. (n.d.). Propose a mechanism for the two-step synthesis of caprolactam, the monomer from which nylon 6 is....
  • ResearchGate. (n.d.). Schematic diagrams of cyclohexanone oxime synthesis.
  • Chemcess. (n.d.). Industrial Production Of ε-Caprolactam.
  • Intratec.us. (n.d.). Nylon 6 Production from Caprolactam (Continuous Process).
  • Google Patents. (n.d.). US6469163B1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam.
  • Google Patents. (n.d.). EP1013644B1 - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam.
  • Google Patents. (n.d.). CA2293010A1 - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam.
  • ECHEMI. (n.d.). This compound SDS, 7803-49-8 Safety Data Sheets.
  • Google Patents. (n.d.). CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam.
  • Scribd. (n.d.). 4.03.07 Caprolactam Production Process.
  • Intratec.us. (n.d.). Caprolactam from Cyclohexane (Oximation with this compound).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 13). The Role of this compound Phosphate in Sustainable Chemical Manufacturing.
  • Eurasia Journal of Science and Technology. (2024, January 2). RESEARCH PROGRESS OF CAPROLACTAM INTERMEDIATE this compound PRODUCTION METHODS.
  • Loba Chemie. (2022, May 18). This compound HYDROCHLORIDE FOR SYNTHESIS Safety Data Sheet.
  • Apollo Scientific. (n.d.). This compound hydrochloride.
  • Actylis Lab Solutions. (2010, June 10). This compound hydrochloride MSDS.

Sources

An In-depth Technical Guide to the Biochemistry of Hydroxylamine Oxidoreductase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxylamine oxidoreductase (HAO) is a cornerstone enzyme in the global nitrogen cycle, primarily recognized for its role in the metabolism of ammonia-oxidizing bacteria (AOB). This multiheme cytochrome c is responsible for the oxidation of this compound, a key intermediate in nitrification. Historically, HAO was understood to catalyze the four-electron oxidation of this compound directly to nitrite. However, recent compelling evidence has reshaped this view, establishing nitric oxide (NO) as an obligate three-electron oxidation product, a finding that profoundly impacts our understanding of microbial bioenergetics and the production of greenhouse gases. This guide provides a comprehensive examination of HAO's intricate molecular architecture, its revised catalytic mechanism, the associated electron transfer pathways, and the state-of-the-art methodologies employed in its study. Furthermore, we explore the enzyme's active site as a target for novel nitrification inhibitors, a field of significant interest for agricultural and environmental applications.

The Molecular Architecture of a Heme Super-complex

This compound oxidoreductase, particularly the well-studied enzyme from Nitrosomonas europaea, presents a formidable and elegant structure. It exists as a soluble, periplasmic homotrimer with a total molecular weight approaching 200 kDa[1][2]. Crystallographic studies have revealed that each 67.1 kDa monomer is a marvel of bioinorganic engineering, containing eight distinct heme c cofactors, bringing the total to 24 hemes per functional trimer[3][4][5].

These hemes are not randomly distributed; they are precisely arranged into clusters that facilitate efficient electron transfer.[4] Seven of the eight hemes are conventional bis-His coordinated c-type hemes involved in shuttling electrons.[6] The eighth heme, however, is the catalytic heart of the enzyme: a unique, modified c-type heme known as heme P460 .[3][6]

The P460 Catalytic Center: A Covalently Cross-linked Heme

The defining feature of HAO is its active site, heme P460. This cofactor is responsible for the enzyme's characteristic Soret absorption peak at ~460 nm in its reduced, carbon monoxide-bound state.[3] High-resolution crystal structures have provided extraordinary insight into its configuration. Heme P460 is not only covalently attached to the polypeptide backbone via the typical thioether linkages of a c-type heme but also possesses two additional covalent cross-links between the porphyrin ring and a tyrosine residue (Tyr491 in N. europaea HAO) from an adjacent subunit in the trimer.[6][7][8] This inter-subunit cross-linking effectively staples the trimer together, creating a highly stable and rigid architecture essential for its function.[3][9] This distortion of the heme plane is proposed to be critical for modulating its redox potential and tuning it for oxidative catalysis.[9]

Property Value / Description Source(s)
Organism Nitrosomonas europaea[3],[4]
Oligomeric State Homotrimer[3],[6]
Monomer MW ~67.1 kDa[3]
Total MW ~190-200 kDa[1],[2]
Location Periplasm[10],[11]
Heme Content 8 hemes per monomer (24 total)[6],[12],[4]
Catalytic Center Heme P460[3],[6]
P460 Cross-links 2 covalent bonds to Tyr from adjacent subunit[7],[6],[8]
PDB Accession Code 1FGJ, 4N4N[5],[7]

Physiological Role and Catalytic Mechanism

HAO is a central player in the first stage of nitrification, the process that converts ammonia (NH₃) to nitrate (NO₃⁻). In AOB, ammonia is first oxidized to this compound (NH₂OH) by ammonia monooxygenase (AMO).[13][14] HAO then catalyzes the oxidation of this highly reactive and toxic intermediate.[13][15]

A Paradigm Shift: From Nitrite to Nitric Oxide

For decades, the canonical reaction for HAO was believed to be the direct, four-electron oxidation of this compound to nitrite[5]: NH₂OH + H₂O → NO₂⁻ + 5H⁺ + 4e⁻

However, recent kinetic and spectroscopic evidence has demonstrated that HAO catalyzes a three-electron oxidation to produce nitric oxide (NO) as an obligate intermediate.[5][16] The revised, and now widely accepted, reaction is[5]: NH₂OH → NO + 3H⁺ + 3e⁻

This discovery necessitates a re-evaluation of the nitrification pathway, identifying a third, yet-to-be-confirmed enzyme responsible for the subsequent one-electron oxidation of NO to nitrite.[16] This mechanistic refinement has profound implications, establishing a new bioenergetic role for NO in AOB and providing a direct enzymatic source for NO and its downstream product, nitrous oxide (N₂O), a potent greenhouse gas.[7][16][17]

The catalytic cycle at the P460 heme involves the binding of this compound, followed by a series of proton and electron transfer steps that proceed through distinct ferrous nitrosyl ({FeNO}) intermediates.[18]

Nitrification_Pathway cluster_0 Ammonia-Oxidizing Bacteria (AOB) NH3 Ammonia (NH₃) NH2OH This compound (NH₂OH) NH3->NH2OH Ammonia Monooxygenase (AMO) + 2e⁻, + O₂ NO Nitric Oxide (NO) NH2OH->NO This compound Oxidoreductase (HAO) - 3e⁻ NO2 Nitrite (NO₂⁻) NO->NO2 Unknown Oxidase - 1e⁻

Caption: The modern view of the ammonia oxidation pathway in AOB.

The Intramolecular Electron Transfer Chain

The three electrons generated from this compound oxidation at heme P460 are not released randomly. They are efficiently funneled through the other seven c-type hemes, which act as a sophisticated molecular wire.[4] This intramolecular electron transport chain directs the electrons to the protein's surface, where they are transferred to the physiological electron acceptor, the tetraheme protein cytochrome c554.[6][19]

From cytochrome c554, the electron flux bifurcates. Two electrons are shuttled back to AMO to fuel the initial oxidation of ammonia, creating a closed metabolic loop.[11][14] The remaining net electron enters the respiratory chain, ultimately reducing a terminal electron acceptor (like O₂) and contributing to the proton motive force for ATP synthesis.[7]

HAO_Electron_Transfer cluster_HAO HAO Monomer P460 Heme P460 (Active Site) HemeCluster 7 c-type Hemes (Internal Wire) P460->HemeCluster 3e⁻ NO NO P460->NO Cytc554 Cytochrome c554 (Acceptor) HemeCluster->Cytc554 3e⁻ NH2OH NH₂OH NH2OH->P460 Substrate Binding AMO Ammonia Monooxygenase Cytc554->AMO 2e⁻ (Recycled) RespChain Respiratory Chain (ATP Synthesis) Cytc554->RespChain 1e⁻ (Net Energy)

Caption: Electron flow from this compound oxidation through HAO.

Methodologies for Biochemical Investigation

A deep understanding of HAO biochemistry relies on a combination of protein chemistry, crystallography, and advanced spectroscopic techniques. The causality behind this multi-pronged approach is clear: no single method can fully elucidate the complex interplay of structure, electronics, and function in this multi-cofactor enzyme.

Protein Purification and Crystallization

Rationale: Obtaining a pure, homogeneous, and active enzyme sample is the prerequisite for all subsequent structural and functional characterization. The goal is to isolate HAO from all other cellular components without compromising its intricate structure.

Protocol: Purification of HAO from Nitrosomonas europaea This protocol is adapted from methodologies described in the literature.[3][6]

  • Cell Lysis: Begin with a cell paste of N. europaea. Resuspend cells in a buffered solution (e.g., 20 mM Tris-HCl, pH 8.1) and lyse using a French press or sonication to release periplasmic contents.

  • Centrifugation: Perform ultracentrifugation to pellet cell debris and membranes, retaining the soluble supernatant containing HAO.

  • Ion-Exchange Chromatography: This is the primary purification step, separating proteins based on net charge.

    • Load the supernatant onto a DEAE-Sephacel (anion exchange) column pre-equilibrated with the starting buffer (20 mM Tris-HCl, pH 8.1).

    • Wash the column to remove unbound proteins.

    • Elute HAO using a linear salt gradient (e.g., 0 to 300 mM NaCl). HAO, being negatively charged at this pH, will bind to the column and elute at a specific salt concentration. Collect fractions and identify those containing HAO by their characteristic reddish color and by SDS-PAGE.

  • Gel-Filtration Chromatography (Optional): For higher purity, pooled fractions can be concentrated and subjected to size-exclusion chromatography to separate proteins based on hydrodynamic radius, further purifying the HAO trimer from any remaining contaminants.

  • Concentration and Storage: Concentrate the purified protein using ultrafiltration devices (e.g., Amicon with a 100 kDa cutoff). Protein concentration can be determined using a Bradford assay. For long-term storage, the protein is often flash-frozen in liquid nitrogen and stored at -80°C.[6]

Protocol: Crystallization of HAO This protocol is adapted from methodologies described in the literature.[3]

  • Protein Preparation: Buffer-exchange the purified, concentrated HAO (~28 mg/ml) into a low-salt buffer (e.g., 20 mM HEPES-NaOH, pH 7.0).

  • Crystallization Method: The microbatch method is often effective. Mix equal volumes (e.g., 2 µL) of the protein solution and the crystallization solution in a microbatch plate well.

  • Crystallization Solution: A typical successful condition is 0.1 M potassium nitrate, 0.1 M MES-Na buffer, pH 7.5, and 46% (v/v) PEG 400.[6]

  • Incubation: Incubate the plate under stable temperature conditions. Crystals suitable for X-ray diffraction may take several days to months to grow.

Spectroscopic Characterization

Rationale: Spectroscopic methods are non-destructive techniques that probe the electronic and magnetic properties of the heme iron centers. They are indispensable for defining the state of the active site and observing its response to substrates, inhibitors, and redox changes.

  • UV-Visible Absorption Spectroscopy: Used to monitor the heme oxidation states (ferric vs. ferrous) and the integrity of the P460 center.[20]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful tool for studying paramagnetic species (those with unpaired electrons). In HAO, it is used to characterize the magnetic interactions between the hemes in the active site cluster. An integer-spin EPR signal is a unique signature of the resting ferric state of the P460 active site, and its disappearance upon substrate or inhibitor binding provides direct evidence of interaction.[12][21][22]

  • Mössbauer Spectroscopy: A nuclear technique specific to iron atoms. It provides detailed information about the oxidation state, spin state, and coordination environment of each heme iron, complementing EPR data.[21][22]

Technique Information Gained Key Observation for HAO Source(s)
UV-Vis Heme oxidation state, protein integritySoret peak of P460 cofactor
EPR Paramagnetic states, spin couplingUnique integer-spin signal from the P460 active site cluster vanishes upon substrate binding.[12],
Mössbauer Fe oxidation state, spin state, ligand fieldConfirms diamagnetic state of NO-bound P460.[21],[22]
FTIR Vibrational modes of bound ligandsDetects N-O stretching frequency of NO bound to P460.[21]

Inhibition and Implications for Drug Development

The central role of HAO in nitrification makes it an attractive target for the development of inhibitors. Such compounds could have significant applications in agriculture by reducing the loss of ammonia-based fertilizers and mitigating the emission of N₂O.[10][13][17]

Known Inhibitors
  • Nitric Oxide (NO): As a product of the reaction, NO can also act as an inhibitor by binding tightly to the ferric P460 heme, forming a diamagnetic {FeNO}⁶ complex and blocking further substrate oxidation.[21][22][23] This product inhibition may serve as a physiological feedback mechanism.

  • Cyanide (CN⁻): Binds to the P460 active site, causing the characteristic integer-spin EPR signal to vanish, similar to the effect of substrates.[12]

  • Phenylhydrazine: This compound has been shown to bind to HAO-related oxidoreductases, providing a model for inhibitor interaction.[18]

Structure-Guided Drug Design

The availability of high-resolution crystal structures of HAO opens the door to structure-guided drug design.[10][17][24] By understanding the precise three-dimensional architecture of the active site pocket, including the key residues involved in substrate binding and catalysis, it is possible to computationally design and screen for small molecules that can act as potent and specific inhibitors. slight differences in active site residues across HAO variants from different bacterial species could be exploited to develop selective inhibitors.[10][17] This approach is far more rational and efficient than traditional screening methods and holds promise for developing the next generation of nitrification inhibitors.[24]

Conclusion and Future Outlook

This compound oxidoreductase is far more than a simple metabolic enzyme; it is a highly complex, finely tuned biological machine critical to global nitrogen biogeochemistry. The elucidation of its 24-heme structure and the recent paradigm shift in understanding its catalytic product from nitrite to nitric oxide have opened new avenues of research. Key challenges and future directions include:

  • Identifying the NO Oxidase: The enzyme responsible for converting HAO-produced NO to nitrite in AOB remains to be definitively identified and characterized.

  • Exploring HAO Diversity: Investigating the structural and functional diversity of HAO enzymes from different nitrifying organisms, including comammox bacteria and ammonia-oxidizing archaea, will provide a broader understanding of nitrification.[10][17]

  • Developing Novel Inhibitors: Leveraging the detailed structural knowledge of the HAO active site for the rational design of potent, specific, and environmentally benign nitrification inhibitors is a critical goal for sustainable agriculture.

The continued study of this compound oxidoreductase will undoubtedly reveal further biochemical marvels and provide innovative solutions to pressing environmental and agricultural challenges.

References

  • IUCr. (n.d.). Crystallization and preliminary X-ray crystallographic analysis of a new crystal form of this compound oxidoreductase from Nitrosomonas europaea.
  • White, C. J., & Lehnert, N. (2016). Is there a pathway for N2O production from this compound oxidoreductase in ammonia-oxidizing bacteria? PNAS, 113(49), 13978-13980.
  • Oshiki, M., et al. (2023). Diversity of the this compound Oxidoreductase (HAO) Gene and Its Enzyme Active Site in Agricultural Field Soils. Microbes and Environments, 38(4).
  • Cedervall, P., Hooper, A. B., & Wilmot, C. M. (2013). Structural Studies of this compound Oxidoreductase Reveal a Unique Heme Cofactor and a Previously Unidentified Interaction Partner. Biochemistry, 52(36), 6211–6218.
  • Hendrich, M. P., et al. (1994). The Active Site of this compound Oxidoreductase from Nitrosomonas: Evidence for a New Metal Cluster in Enzymes. Journal of the American Chemical Society, 116(26), 11961–11968.
  • Igarashi, N., et al. (1997). The 2.8 A structure of this compound oxidoreductase from a nitrifying chemoautotrophic bacterium, Nitrosomonas europaea. Nature Structural Biology, 4(4), 276–284.
  • Hendrich, M. P., et al. (2002). Spectroscopic characterization of the NO adduct of this compound oxidoreductase. Biochemistry, 41(15), 4603-4611.
  • Hooper, A. B., & Arciero, D. M. (2003). Techniques for investigating this compound disproportionation by this compound oxidoreductases. Methods in Enzymology, 361, 443-451.
  • Mikami, T., et al. (1991). Crystallization and Preliminary X-Ray Studies of this compound Oxidoreductase from Nitrosomonas europaea. Journal of Biochemistry, 110(5), 681-682.
  • Hendrich, M. P., et al. (2002). Spectroscopic Characterization of the NO Adduct of this compound Oxidoreductase. Biochemistry, 41(15), 4603-4611.
  • Taylor & Francis Online. (n.d.). This compound oxidoreductase – Knowledge and References.
  • Wikipedia. (n.d.). This compound oxidoreductase.
  • Oshiki, M., et al. (2023). Diversity of the this compound Oxidoreductase (HAO) Gene and Its Enzyme Active Site in Agricultural Field Soils. Microbes and Environments, 38(4), ME23068.
  • Cedervall, P., Hooper, A. B., & Wilmot, C. M. (2013). Structural Studies of this compound Oxidoreductase Reveal a Unique Heme Cofactor and a Previously Unidentified Interaction Partner. Biochemistry, 52(36), 6211-6218.
  • Maalcke, W. J., et al. (2019). A 60-heme reductase complex from an anammox bacterium shows an extended electron transfer pathway. Journal of Biological Chemistry, 294(9), 3236-3248.
  • Caranto, J. D., & Lancaster, K. M. (2017). Nitric oxide is an obligate bacterial nitrification intermediate produced by this compound oxidoreductase. Proceedings of the National Academy of Sciences, 114(31), 8217-8222.
  • ResearchGate. (n.d.). Enzymatic reactions catalyzed by ammonia monooxygenase and this compound oxidoreductase in Nitrosomonas europaea.
  • Prince, R. C., & George, G. N. (1991). Spectroscopic and rapid kinetic studies of reduction of cytochrome c554 by this compound oxidoreductase from Nitrosomonas europaea. Biochemistry, 30(48), 11466-11472.
  • Hooper, A. B., & DiSpirito, A. A. (1984). Kinetics of reduction by substrate or dithionite and heme-heme electron transfer in the multiheme this compound oxidoreductase. Journal of Biological Chemistry, 259(12), 7730-7736.
  • Hendrich, M. P., et al. (2002). Spectroscopic Characterization of the NO Adduct of this compound Oxidoreductase. Biochemistry, 41(15), 4603-4611.
  • Hendrich, M. P., et al. (1994). The Active Site of this compound Oxidoreductase from Nitrosomonas: Evidence for a New Metal Cluster in Enzymes. Journal of the American Chemical Society, 116(26), 11961-11968.
  • Wang, Y., et al. (2022). Identification and characterization of a novel this compound oxidase, DnfA, that catalyzes the oxidation of this compound to N2. Journal of Biological Chemistry, 298(2), 101533.
  • Hooper, A. B., Maxwell, P. C., & Terry, K. R. (1978). This compound oxidoreductase from Nitrosomonas: absorption spectra and content of heme and metal. Biochemistry, 17(15), 2984-2989.
  • OER Commons. (n.d.). Electron Transport Chains within the Nitrogen Cycle and the Carbon Cycle.
  • ResearchGate. (n.d.). Structural Studies of this compound Oxidoreductase Reveal a Unique Heme Cofactor and a Previously Unidentified Interaction Partner.
  • ResearchGate. (n.d.). Enzymes involved and the electron transport pathway in the oxidation of NH4+ to NO2- in Nitrosomonas europaea.
  • UniProt. (n.d.). This compound oxidoreductase - Nitrosomonas sp. (strain ENI-11).
  • ResearchGate. (n.d.). Proposed reaction mechanism of this compound oxidation to NO by kustc1061.
  • Hooper, A. B., & Terry, K. R. (1979). This compound oxidoreductase: a 20-heme, 200,000 molecular weight cytochrome c with unusual denaturation properties which forms a 63,000 molecular weight monomer after heme removal. Biochemistry, 18(25), 5643-5648.
  • Semantic Scholar. (n.d.). Structural studies of this compound oxidoreductase reveal a unique heme cofactor and a previously unidentified interaction partner.
  • ResearchGate. (n.d.). Pathway of ammonia oxidation in AOB.
  • Kaplan, N. O., & Ciotti, M. M. (1953). Competitive Inhibition of this compound on Alcohol Dehydrogenase. Journal of Biological Chemistry, 201(2), 785-794.
  • El-Sayed, N., et al. (2018). This compound Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18365-18375.
  • Frear, D. S., & Burrell, R. C. (1955). Spectrophotometric Method for Determining this compound Reductase Activity in Higher Plants. Analytical Chemistry, 27(10), 1664-1665.
  • Kucera, I., Dadak, V., & Dobry, K. (1983). This compound as an inhibitor and terminal acceptor in the respiratory chain of the bacterium Paracoccus denitrificans. Biochimica et Biophysica Acta, 724(3), 343-348.
  • Mas-Roselló, J., et al. (2022). Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase. Journal of the American Chemical Society, 144(1), 455-465.
  • Oshiki, M., et al. (2023). Diversity of the this compound Oxidoreductase (HAO) Gene and Its Enzyme Active Site in Agricultural Field Soils. Microbes and Environments, 38(4).
  • ResearchGate. (n.d.). Oxidoreductase Inhibitors.

Sources

A Technical Guide to Hydroxylamine as an Inhibitor of Heme-Containing Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of hydroxylamine (NH₂OH) as a potent and versatile inhibitor of heme-containing enzymes. Moving beyond a simple catalog of inhibited enzymes, this document elucidates the core chemical mechanisms, explores the dual role of this compound as both a direct ligand and a reducing agent, and offers field-proven experimental protocols for characterizing its inhibitory effects. We will dissect the causality behind experimental design, providing researchers with the foundational knowledge and practical methodologies required to leverage this compound as a tool in enzymology and drug discovery.

Introduction: The Dual Nature of this compound-Heme Interactions

Heme-containing enzymes, or hemoproteins, are a ubiquitous class of metalloenzymes critical to a vast array of biological processes, including cellular respiration (cytochromes), detoxification (cytochrome P450s), and antioxidant defense (catalases and peroxidases). The catalytic heart of these enzymes is the heme cofactor, an iron-containing porphyrin ring. The iron atom, typically cycling between ferrous (Fe²⁺) and ferric (Fe³⁺) states, is the locus of catalytic activity.

This compound (NH₂OH) is a simple inorganic molecule with a rich and complex chemistry that makes it a powerful modulator of heme enzyme activity.[1] It is not merely a generic inhibitor; its interaction with the heme iron is multifaceted. This compound can act as:

  • A Direct Ligand: The neutral form of this compound can coordinate directly to the heme iron, typically at the sixth coordination site, displacing water or other endogenous ligands.[2] This binding event can sterically hinder substrate access or alter the electronic properties of the heme, leading to inhibition.

  • A Reducing Agent: this compound can reduce ferric (Fe³⁺) heme to its ferrous (Fe²⁺) state.[3] This is particularly relevant for enzymes whose catalytic cycle depends on the Fe³⁺ state. In some cases, this reduction is a key step in the inhibitory mechanism.

This guide will explore these dual roles, providing a robust framework for understanding and investigating the inhibitory effects of this compound.

The Core Mechanism: Coordination Chemistry and Redox Modulation

The interaction between this compound and a heme cofactor is fundamentally a coordination chemistry event, governed by the accessibility of the heme iron and its redox state.

Direct Coordination to the Heme Iron

Spectroscopic and X-ray crystallographic studies have provided definitive evidence of this compound's direct binding to the heme iron in several enzymes, including peroxidases and heme oxygenase-1.[2][4] The binding typically involves the nitrogen atom of this compound coordinating with the iron center.[2] This interaction converts the typically high-spin pentacoordinate ferric heme into a low-spin hexacoordinate species, an event readily observable via UV-Visible spectroscopy as a distinct shift in the Soret peak.[2][4]

The affinity of this interaction varies significantly depending on the enzyme and the redox state of the iron. For instance, studies on a cytochrome c' variant showed that this compound binds ~70-fold more tightly to the ferrous (Fe²⁺) state than the ferric (Fe³⁺) state, with dissociation constants (Kd) of 0.0345 mM and ~2.5 mM, respectively.[5][6] This preferential binding highlights the importance of controlling the redox environment in experimental setups.

Diagram: Mechanism of this compound Binding

InhibitionMechanism cluster_binding Direct Ligand Binding (Inhibition) cluster_redox Redox Activity Heme_Fe3 Heme (Fe³⁺) (High-Spin) Open 6th Coordination Site Heme_HA_Complex Heme-NH₂OH Complex (Fe³⁺) (Low-Spin) NH₂OH occupies 6th Coordination Site Heme_Fe3:f1->Heme_HA_Complex:f0 Coordination (Reversible) Heme_Fe2 Heme (Fe²⁺) (Reduced) Heme_Fe3->Heme_Fe2 Reduction by NH₂OH (e⁻ donor) HA NH₂OH (this compound)

Caption: Dual inhibitory actions of this compound on a heme cofactor.

pH Dependence and the Active Inhibitory Species

The inhibitory potency of this compound is often pH-dependent. With a pKa of approximately 6.0, the equilibrium between the protonated hydroxylammonium ion ([NH₃OH]⁺) and the neutral this compound (NH₂OH) is critical.[1] Kinetic studies on enzymes like catalase have demonstrated that inhibition decreases at acidic pH, strongly suggesting that the unprotonated, neutral form (NH₂OH) is the active inhibitory species that binds to the heme.[7]

  • Experimental Insight: When designing inhibition assays, the buffer pH must be carefully considered and maintained. A pH of 7.0 or higher ensures a sufficient concentration of the active neutral form. For example, at pH 7.0, approximately 90% of the this compound will be in its active, unprotonated state.

Case Studies: Inhibition of Key Heme Enzymes

The specific mechanism of inhibition by this compound can vary depending on the target enzyme's structure and catalytic cycle.

Catalase

Catalase is a highly efficient enzyme that detoxifies hydrogen peroxide (H₂O₂). This compound is a potent inhibitor of catalase.[8][9] The mechanism is complex and involves more than simple competitive binding. In the presence of H₂O₂, this compound can act as a reducing agent, converting the active ferric catalase to an inactive ferrous state, which is then reoxidized by molecular oxygen.[3] This redox cycling effectively removes the enzyme from its catalytic pathway. The inhibition is often described as competitive, suggesting it interferes with H₂O₂ binding at the active site.[2][8]

Peroxidases

For enzymes like Arthromyces ramosus peroxidase (ARP), this compound acts as a classic competitive inhibitor, directly competing with the substrate (H₂O₂) for binding to the ferric heme iron.[2][4] X-ray crystallography has shown this compound occupying the distal heme pocket, with its nitrogen atom coordinated to the iron and its hydroxyl group forming a hydrogen bond with a key distal histidine residue.[2][4] This binding physically blocks the peroxide from accessing the iron, thereby preventing the formation of the critical Compound I intermediate.

Cytochrome P450 (CYP) Enzymes

CYP enzymes are a vast family of monooxygenases crucial for drug metabolism.[10][11] this compound and its derivatives can be both substrates and inhibitors of CYPs.[12] Inhibition can occur through direct coordination to the heme iron, similar to other heme enzymes.[10] The kinetics of inhibition can be complex, sometimes showing multi-step binding processes where an initial loose complex slowly converts to a tighter, fully inhibitory complex.[10][13] This has significant implications in drug development, where understanding time-dependent inhibition is crucial for predicting drug-drug interactions.[14]

Nitric Oxide Synthase (NOS)

Nitric oxide synthase is a heme-containing enzyme that produces nitric oxide (NO), a key signaling molecule. While specific studies on direct inhibition by this compound are less common, other NO pathway enzymes are known targets. For instance, this compound is an intermediate in nitrification, where enzymes like this compound oxidoreductase (HAO), a multi-heme protein, catalyze its oxidation.[15][16][17] This highlights the broader role of this compound in the biogeochemical nitrogen cycle and its interaction with complex heme systems.[5][6]

Experimental Design and Protocols

Characterizing the inhibition of a heme enzyme by this compound requires a systematic approach, combining enzyme kinetics with spectroscopy.

Workflow for Inhibition Analysis

Workflow cluster_prep Phase 1: Preparation & Validation cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action (MoA) cluster_report Phase 4: Reporting A 1. Prepare Reagents (Enzyme, Substrate, Buffer, NH₂OH) B 2. Validate Baseline Assay (Linearity w.r.t. time & [E]) A->B C 3. Perform IC₅₀ Assay (Fixed [S], Varying [NH₂OH]) B->C D 4. Analyze IC₅₀ Data (Non-linear regression) C->D E 5. Kinetic MoA Study (Varying [S] and [NH₂OH]) D->E G 7. Spectroscopic Analysis (UV-Vis Titration) D->G Optional/ Confirmatory F 6. Global Data Fitting (Michaelis-Menten Models) E->F H 8. Consolidate Data (Ki, α, Soret Shift) F->H G->H

Caption: Experimental workflow for characterizing this compound inhibition.

Protocol: Determination of IC₅₀ for a Heme Peroxidase

This protocol provides a self-validating system for determining the concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀).

1. Reagent Preparation:

  • Enzyme Stock: Prepare a concentrated stock of purified heme peroxidase (e.g., Horseradish Peroxidase, HRP) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). Determine the active enzyme concentration.
  • Substrate Stock: Prepare a stock solution of a chromogenic substrate (e.g., 10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS) in water.
  • H₂O₂ Stock: Prepare a fresh stock solution of ~30 mM H₂O₂. The exact concentration must be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
  • Inhibitor Stock: Prepare a 100 mM stock solution of this compound hydrochloride (NH₂OH·HCl) in the assay buffer. Neutralize to pH 7.4 with NaOH if necessary. Causality Note: Using a fresh, neutralized stock is critical as this compound can be unstable and its inhibitory form is pH-dependent.
  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

2. Assay Procedure (96-well plate format):

  • Step 1: Inhibitor Titration: Prepare serial dilutions of the this compound stock in the assay buffer directly in the microplate. A typical range would be from 10 mM down to 0.1 µM, plus a buffer-only control (0% inhibition).
  • Step 2: Enzyme Addition: Add the peroxidase to each well to a final concentration that gives a linear reaction rate for at least 5 minutes (e.g., 1-5 nM).
  • Step 3: Pre-incubation: Incubate the enzyme and inhibitor for 5-10 minutes at room temperature. Causality Note: This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.
  • Step 4: Reaction Initiation: Prepare a reaction master mix containing the ABTS substrate (final concentration 1 mM) and H₂O₂ (final concentration 0.5 mM) in assay buffer. Add this mix to all wells to start the reaction.
  • Step 5: Data Acquisition: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm (for oxidized ABTS) every 15 seconds for 5-10 minutes.

3. Data Analysis:

  • Control Validation: The "no inhibitor" wells serve as the 100% activity control. Wells without enzyme serve as the background (0% activity).
  • Rate Calculation: Determine the initial reaction velocity (V₀) for each this compound concentration by calculating the slope of the linear portion of the absorbance vs. time plot.
  • IC₅₀ Calculation: Normalize the velocities to the 100% activity control. Plot the percent inhibition vs. the log of this compound concentration. Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC₅₀ value.[18][19][20]

Quantitative Data Summary

The inhibitory potency of this compound is highly dependent on the specific enzyme and experimental conditions. Below is a summary of reported binding/inhibition constants.

Enzyme TargetParameterValuepHConditionsReference
Arthromyces ramosus PeroxidaseKd (apparent)6.2 mM7.0Competitive Inhibition vs. H₂O₂[2]
Heme Oxygenase-1 (ferric)Kd9.8 mMN/ADirect binding, neutral form
Cytochrome c' (L16G variant, Fe³⁺)Kd~2.5 mM8.0Stopped-flow UV-vis[5][6]
Cytochrome c' (L16G variant, Fe²⁺)Kd0.0345 mM8.0Stopped-flow UV-vis[5][6]
Nitrosomonas sp. Cyt P460 (Fe³⁺)Kd18 ± 1 mM8.0Spectroscopic titration[15]

Conclusion and Future Directions

This compound is a uniquely informative tool for probing the active sites of heme-containing enzymes. Its ability to act as both a direct coordinating ligand and a redox agent provides multiple avenues for modulating enzyme function. For researchers in enzymology, it serves as a valuable mechanistic probe. For professionals in drug development, understanding the interactions of this compound-containing moieties with key metabolic enzymes like cytochrome P450s is essential for predicting toxicity and drug-drug interactions.

Future research should focus on time-resolved crystallography and advanced spectroscopic techniques to capture the transient intermediates formed during the redox-inhibitory pathways, further clarifying the dynamic and powerful chemistry of this compound within the intricate environment of a heme active site.

References

  • Sakamoto, H., Higashimoto, Y., Hayashi, S., Sugishima, M., Fukuyama, K., Palmer, G., & Noguchi, M. (2004). This compound and hydrazine bind directly to the heme iron of the heme-heme oxygenase-1 complex. Journal of Inorganic Biochemistry, 98(7), 1223–1228.
  • Chu, Y., & Stott, D. R. (1994). Inhibition of catalase activity in biological fluids. Google Patents.
  • Wariishi, H., Nonaka, D., Johjima, T., Nakamura, N., Naruta, Y., Kubo, S., & Fukuyama, K. (2000). Direct Binding of this compound to the Heme Iron of Arthromyces Ramosus Peroxidase. Substrate Analogue That Inhibits Compound I Formation in a Competetive Manner. The Journal of Biological Chemistry, 275(42), 32919-32924.
  • Kono, Y. (1986). CU(II)-dependent inactivation of Mn-catalase by this compound. Biochemistry International, 12(5), 763-770.
  • Ragauskas, R., & Razumas, V. (2001). Kinetics of fungal catalases inhibition with this compound. Biologija, (2), 48-50.
  • Asta, D., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Keilin, D., & Hartree, E. F. (1938). On the mechanism of the decomposition of hydrogen peroxide by catalase. Proceedings of the Royal Society of London. Series B-Biological Sciences, 124(836), 397-405.
  • Wariishi, H., Nonaka, D., Johjima, T., Nakamura, N., Naruta, Y., Kubo, S., & Fukuyama, K. (2000). Direct Binding of this compound to the Heme Iron of Arthromyces ramosus Peroxidase. R Discovery.
  • Smith, M. A., D'Antonio, J., Dyer, W. B., & Lancaster, K. M. (2020). This compound Complexes of Cytochrome c′: Influence of Heme Iron Redox State on Kinetic and Spectroscopic Properties. Inorganic Chemistry, 59(20), 15004–15016.
  • Wikipedia. (n.d.). This compound.
  • Smith, M. A., D'Antonio, J., Dyer, W. B., & Lancaster, K. M. (2020). This compound Complexes of Cytochrome c': Influence of Heme Iron Redox State on Kinetic and Spectroscopic Properties. Inorganic Chemistry, 59(20), 15004-15016.
  • Smith, M. A., D'Antonio, J., Dyer, W. B., & Lancaster, K. M. (2020). This compound Complexes of Cytochrome c': Influence of Heme Iron Redox State on Kinetic and Spectroscopic Properties. ResearchGate.
  • Smith, M. A., Majer, S. H., Vilbert, A. C., & Lancaster, K. M. (2019). Controlling a burn: outer-sphere gating of this compound oxidation by a distal base in cytochrome P460. Chemical Science, 10(12), 3756-3764.
  • Singh, S., & Singh, S. (2020). Enzyme assay techniques and protocols. ResearchGate.
  • Obach, R. S., & Walsky, R. L. (2007). Evaluation of Time-Dependent Cytochrome P450 Inhibition Using Cultured Human Hepatocytes. Drug Metabolism and Disposition, 35(2), 256-262.
  • Nagy, P., & van Eldik, R. (1998). The kinetics and mechanism of this compound by iron(III). Journal of the Chemical Society, Dalton Transactions, (15), 2487-2494.
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Fishbein, W. N., & Carbone, P. P. (1965). UREASE CATALYSIS. II. INHIBITION OF THE ENZYME BY HYDROXYUREA, this compound, AND ACETOHYDROXAMIC ACID. The Journal of Biological Chemistry, 240, 2407-2414.
  • Del-Bel, E. A., & Guimarães, F. S. (2000). A nitric oxide synthase inhibitor decreases 6-hydroxydopamine effects on tyrosine hydroxylase and neuronal nitric oxide synthase in the rat nigrostriatal pathway. Brain Research, 860(1-2), 120-127.
  • Rosli, N. H., Yamin, B. M., & Kassim, A. (2021). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 50(5), 1231-1241.
  • Cedervall, P., Hooper, A. B., & Wilmot, C. M. (2013). Structural Studies of this compound Oxidoreductase Reveal a Unique Heme Cofactor and a Previously Unidentified Interaction Partner. Biochemistry, 52(36), 6211–6218.
  • Nishigaya, Y., & Shoun, H. (2017). Proposed reaction mechanism of this compound oxidation to NO by... ResearchGate.
  • Kucera, I., & Dadák, V. (1990). This compound as an inhibitor and terminal acceptor in the respiratory chain of the bacterium Paracoccus denitrificans. Folia Microbiologica, 35(6), 484-490.
  • Davydov, D. R., & Halpert, J. R. (2008). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of Biological Chemistry, 283(46), 31447–31456.
  • Davydov, D. R., & Halpert, J. R. (2008). Pre-steady-state kinetics of inhibition of cytochome P450 3A4-catalyzed 6β-hydroxylation of testosterone. ResearchGate.
  • Ascenzi, P., Fasano, M., & Coletta, M. (2013). This compound-induced oxidation of ferrous CO-bound carboxymethylated-cytochrome c. Journal of Porphyrins and Phthalocyanines, 17(08n09), 834-839.
  • Stiborová, M., Schmeiser, H. H., Frei, E., Hudečková, H., & Hodek, P. (2010). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 3(2), 67–73.
  • Zhang, H., & Wong, Y. N. (2005). Enzyme kinetics of cytochrome P450-mediated reactions. Journal of Clinical Pharmacology, 45(4), 393-404.
  • Stein, L. Y., & Klotz, M. G. (2011). Role of Nitric Oxide in this compound Oxidation by Ammonia-Oxidizing Bacteria. Applied and Environmental Microbiology, 77(21), 7575–7581.
  • Caranto, J. D., & Lancaster, K. M. (2017). Nitric oxide is an obligate bacterial nitrification intermediate produced by this compound oxidoreductase. Proceedings of the National Academy of Sciences, 114(31), 8217-8222.

Sources

Methodological & Application

Laboratory procedure for the synthesis of oximes using hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Laboratory Procedure for the Synthesis of Oximes Using Hydroxylamine Hydrochloride

Introduction: The Versatility and Synthesis of Oximes

Oximes are a class of organic compounds characterized by the functional group RR'C=N-OH, where R and R' can be hydrogen, alkyl, or aryl groups.[1][2] They are formed through the condensation reaction of an aldehyde or a ketone with this compound.[2][3] This reaction is a cornerstone of organic synthesis, not only for the purification and characterization of carbonyl compounds but also due to the oxime moiety's significance as a versatile synthetic intermediate and a key pharmacophore.[4][5]

In the realm of drug development and medicinal chemistry, oximes are celebrated for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] Notably, certain oximes are FDA-approved as antidotes for organophosphate nerve agent poisoning, where they function by reactivating the inhibited acetylcholinesterase enzyme.[8][9][10] Oxime-based cephalosporins are also prominent among FDA-approved antibiotics, highlighting their importance in fighting bacterial infections.[6][8][9] Given their broad utility, a robust and well-understood laboratory procedure for their synthesis is essential for researchers in both academic and industrial settings.

This guide provides a detailed protocol for the synthesis of oximes, using the preparation of acetophenone oxime as a representative example. It delves into the underlying reaction mechanism, experimental causality, safety considerations, and characterization techniques.

The Chemical Principle: Mechanism of Oxime Formation

The synthesis of an oxime is a nucleophilic addition-elimination reaction between a carbonyl compound and this compound. The reaction is typically acid-catalyzed and its rate is highly dependent on pH.[11]

  • Liberation of the Nucleophile: this compound is most commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability. The first step involves liberating the free this compound, which is the active nucleophile. This is achieved by adding a weak base, such as sodium acetate or pyridine, which neutralizes the hydrochloric acid.[5][12]

  • Nucleophilic Attack: In a weakly acidic medium (optimally pH 4-5), the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon.[11] The nitrogen atom of the free this compound then performs a nucleophilic attack on this activated carbon.[11][13] This forms a tetrahedral intermediate known as a carbinolamine.[11]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration. The acid catalyst facilitates this by protonating the hydroxyl group, converting it into a good leaving group (water). The nitrogen's lone pair of electrons then forms a double bond with the carbon, expelling the water molecule to form the C=N bond characteristic of an oxime.[11]

Visualizing the Mechanism

The following diagram illustrates the step-by-step reaction pathway for the formation of an oxime from a ketone.

Oxime_Formation_Mechanism Mechanism of Oxime Formation Ketone R-C(=O)-R' Protonated_Ketone R-C(=O⁺H)-R' Ketone->Protonated_Ketone Protonation H_plus H⁺ This compound H₂N-OH Carbinolamine R-C(OH)(NH₂⁺-OH)-R' Protonated_Ketone->Carbinolamine + H₂N-OH (Nucleophilic Attack) Neutral_Intermediate R-C(OH)(NH-OH)-R' Carbinolamine->Neutral_Intermediate - H⁺ (Deprotonation) Protonated_Intermediate R-C(O⁺H₂)(NH-OH)-R' Neutral_Intermediate->Protonated_Intermediate + H⁺ (Protonation of OH) Oxime R-C(=N-OH)-R' Protonated_Intermediate->Oxime - H₂O (Dehydration) Water H₂O H_plus2 H⁺ Oxime->H_plus2 - H⁺ (Regenerates Catalyst)

Caption: Acid-catalyzed mechanism of oxime formation.

Experimental Protocol: Synthesis of Acetophenone Oxime

This section details a reliable, field-proven method for synthesizing acetophenone oxime, a common ketoxime.[12]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
AcetophenoneReagent Grade, 99%Sigma-AldrichLiquid, ensure purity before use.
This compound Hydrochloride (NH₂OH·HCl)ACS Reagent, ≥99%Fisher ScientificSolid, corrosive, and toxic. Handle with care.
Sodium Acetate TrihydrateACS Reagent, ≥99%VWRSolid, acts as the weak base.
Ethanol (EtOH)95% or AbsoluteDecon LabsReaction solvent.
Deionized Water (H₂O)Type II or better-Used for dissolving salts and washing.
Round-bottom flask (50 mL)Borosilicate glass-Reaction vessel.
Reflux CondenserBorosilicate glass-To prevent solvent loss during heating.
Heating Mantle or Water Bath--For controlled heating.
Buchner Funnel and Filter Flask--For vacuum filtration.
Filter PaperWhatman No. 1-For filtration.
Beakers, Graduated Cylinders--Standard laboratory glassware.
Step-by-Step Methodology
  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve acetophenone (1.2 g, 10 mmol) in 20 mL of ethanol.[12]

    • In a separate beaker, prepare an aqueous solution by dissolving this compound hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (1.36 g, 10 mmol) in 15 mL of warm water. Expert Insight: Sodium acetate acts as a buffer and weak base to neutralize the HCl, liberating the free this compound necessary for the reaction to proceed efficiently.[12]

  • Reaction Assembly and Execution:

    • Add the aqueous this compound/sodium acetate solution to the ethanolic solution of acetophenone in the round-bottom flask.

    • Equip the flask with a reflux condenser and heat the mixture gently in a water bath or on a heating mantle.[12][14]

    • Maintain a gentle reflux for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[12][15]

  • Product Isolation:

    • After the reflux period, quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities.[12]

    • Cool the clear filtrate in an ice-water bath. Crystalline acetophenone oxime will precipitate as a white solid.[12]

    • Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Purification and Drying:

    • Wash the collected crystals on the filter with a small amount of cold 50% ethanol to remove any soluble impurities.[12]

    • Continue to draw air through the filter cake for several minutes to partially dry the product.

    • For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.

  • Characterization:

    • Record the final mass of the dried product and calculate the percentage yield. A typical yield is around 80-90%.[14]

    • Determine the melting point of the product. Pure acetophenone oxime has a melting point of 59-61°C.[14]

    • Further characterization can be performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[16][17]

Alternative "Green" Synthesis Approaches

While the classical reflux method is robust, modern chemistry emphasizes environmentally benign procedures.

  • Grinding Method (Solvent-Free): This approach involves grinding the carbonyl compound, this compound hydrochloride, and a solid base (e.g., sodium carbonate or Bi₂O₃) in a mortar and pestle at room temperature.[4][18] This method is rapid, efficient, and avoids the use of organic solvents, minimizing waste.[4]

  • Aqueous Medium: Some procedures utilize water as the primary solvent, often with a catalyst, presenting an eco-friendly alternative to organic solvents.[19][20]

Safety and Handling: A Critical Overview

This compound hydrochloride is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity and Hazards: It is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing cancer.[21][22] It may also cause an allergic skin reaction and damage to organs through prolonged exposure.[21][23]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[21][24] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or fumes.[21][24]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Ensure containers are kept securely sealed when not in use.[24]

  • Spill Cleanup: In case of a spill, clear the area. For minor spills, dampen the solid with water to prevent dusting and sweep it into a suitable container for disposal.[24] For major spills, alert the appropriate safety personnel.[24]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Do not allow the material to enter drains or waterways.[22]

Conclusion

The synthesis of oximes via the reaction of carbonyl compounds with this compound hydrochloride is a fundamental and highly versatile transformation in organic chemistry. The protocol detailed here for acetophenone oxime provides a reliable and reproducible method suitable for a wide range of research applications. By understanding the underlying mechanism, paying close attention to the experimental parameters, and adhering strictly to safety protocols, researchers can successfully synthesize these valuable compounds for applications ranging from fundamental synthesis to the development of novel therapeutics.

References

  • Chemistry Online. (2023, March 6).
  • Lad, P., et al. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research. [Link]
  • Scribd. (n.d.).
  • Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
  • Indian Academy of Sciences. (n.d.).
  • Organic Syntheses. (n.d.).
  • PubMed Central (PMC). (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of Acetophenone Oxime. [Link]
  • Encyclopedia.pub. (2022, January 21). The Medicinal Properties for FDA-Approved Oximes. [Link]
  • Loba Chemie. (2019, January 23). This compound HYDROCHLORIDE SOLUTION MSDS. [Link]
  • ResearchGate. (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]
  • PrepChem.com. (n.d.).
  • Phion. (n.d.).
  • PubMed Central (PMC). (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]
  • PubMed Central (PMC). (n.d.).
  • Scientific Review. (2019).
  • OrgoSolver. (n.d.).
  • Open Access Pub. (n.d.). Oximes. Journal of New Developments in Chemistry. [Link]
  • BYJU'S. (n.d.). Oximes. [Link]
  • Wikipedia. (n.d.). Oxime. [Link]
  • CDC Stacks. (1971, October). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12). [Link]
  • ChemTube3D. (n.d.).
  • ResearchGate. (2020, August 13). An efficient one pot synthesis of oxime by classical method. [Link]
  • Google Patents. (n.d.).

Sources

Application Note: Efficient Deacetylation of SATA-Modified Molecules Using Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of bioconjugation, the precise introduction of functional groups onto biomolecules is paramount. The sulfhydryl (-SH) group is of particular interest due to its high nucleophilicity, enabling specific coupling reactions, such as maleimide-based conjugations. N-Succinimidyl S-acetylthioacetate (SATA) is a widely used reagent for introducing protected sulfhydryl groups onto proteins, peptides, and other amine-containing molecules.[1][2][3] The reaction of the N-hydroxysuccinimide (NHS) ester of SATA with primary amines forms a stable amide bond, introducing a thioacetyl group.[2][3] This protected sulfhydryl can be stored long-term, and the reactive thiol is generated immediately before use by a deacetylation step.[1][2]

Hydroxylamine hydrochloride (NH₂OH·HCl) is the reagent of choice for this deprotection, offering a mild and efficient method to unmask the sulfhydryl group, making it available for subsequent conjugation.[1] This application note provides a detailed technical guide on the mechanism, critical parameters, and a robust protocol for the deacetylation of SATA-modified molecules, along with methods for downstream quantification and troubleshooting.

Mechanism of Deacetylation

The deacetylation of a SATA-modified molecule by this compound is a nucleophilic acyl substitution reaction. The nitrogen atom of this compound acts as a nucleophile, attacking the carbonyl carbon of the thioacetyl group. This process efficiently removes the acetyl protecting group, liberating the free sulfhydryl.[2][4] The reaction is typically performed under neutral to slightly alkaline conditions (pH 7.2-7.5) to ensure the this compound is sufficiently nucleophilic.[1][2]

G cluster_0 Deacetylation Reaction SATA_Molecule Protein-NH-CO-CH₂-S-COCH₃ (SATA-Modified Protein) Thiol_Molecule Protein-NH-CO-CH₂-SH (Free Sulfhydryl) SATA_Molecule->Thiol_Molecule + this compound This compound NH₂OH·HCl (this compound) Byproduct CH₃CONHOH (Acetohydroxamic acid)

Caption: Chemical deacetylation of a SATA-modified protein.

Critical Parameters for Optimal Deacetylation

Several factors must be carefully controlled to ensure efficient deacetylation while preserving the integrity of the target molecule.

ParameterRecommended RangeRationale & Expert Insights
This compound HCl Concentration 0.5 M - 1.0 MA concentration of 0.5 M is sufficient for most applications.[1][2] Higher concentrations (up to 1.0 M) can be used to accelerate the reaction but may require more efficient removal downstream.[5][6] Always prepare this compound solutions fresh, as it is susceptible to oxidation.
pH 7.2 - 7.5This pH range represents a critical balance. It is high enough to deprotonate a portion of the this compound, increasing its nucleophilicity, but not so high as to risk disulfide bond formation of the newly exposed thiols or cause protein denaturation.[1][2]
Reaction Time 2 hoursA 2-hour incubation at room temperature is standard for complete deacetylation.[2] Shorter times may result in incomplete deprotection, while significantly longer times offer no benefit and may increase the risk of side reactions.
Temperature Room Temperature (20-25°C)Mild temperatures are sufficient and help maintain the stability of sensitive biomolecules like proteins.[2][7]
EDTA Concentration 10 - 50 mMThe inclusion of a chelating agent like EDTA is crucial. It sequesters divalent metal ions that can catalyze the oxidation of free sulfhydryl groups, preventing the formation of undesirable disulfide bonds.[1][5][6]

Detailed Protocols

This section provides a step-by-step guide for the deacetylation of a SATA-modified protein, followed by purification and quantification of the resulting free thiols.

Protocol 1: Deacetylation of SATA-Modified Protein

This protocol assumes you have a protein previously modified with a SATA reagent and purified from excess, unreacted SATA.

Materials:

  • SATA-modified protein in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound Hydrochloride (NH₂OH·HCl)

  • EDTA (Ethylenediaminetetraacetic acid)

  • 1 N NaOH

  • Desalting column (e.g., SpinOUT™ GT-600 or equivalent)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2

Procedure:

  • Prepare Deacetylation Solution (0.5 M this compound, 25 mM EDTA):

    • This solution must be prepared immediately before use.

    • For 10 mL of solution, dissolve 347 mg of this compound HCl and 93 mg of EDTA (disodium salt) in 8 mL of Reaction Buffer.

    • Adjust the pH to 7.2-7.5 using 1 N NaOH.

    • Bring the final volume to 10 mL with Reaction Buffer.

  • Deacetylation Reaction:

    • Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the freshly prepared Deacetylation Solution.[2]

    • Mix gently by inversion or slow vortexing.

    • Incubate the reaction for 2 hours at room temperature.[2]

  • Purification:

    • Immediately following incubation, it is critical to remove excess this compound and reaction byproducts.

    • Equilibrate a desalting column with Reaction Buffer (containing 10 mM EDTA to prevent re-oxidation).[2]

    • Apply the reaction mixture to the desalting column.

    • Centrifuge or elute according to the manufacturer's instructions, collecting the purified, sulfhydryl-modified protein.

    • The purified protein should be used promptly for subsequent conjugation reactions.[2]

G start SATA-Modified Protein prep_reagent Prepare Fresh 0.5M this compound (pH 7.2-7.5, with EDTA) react Incubate 2 hours @ RT start->react Add Reagent purify Remove Excess This compound via Desalting Column react->purify quantify Quantify Free Thiols (Ellman's Assay) purify->quantify end Thiol-Modified Protein Ready for Conjugation quantify->end

Caption: Experimental workflow for deacetylation and validation.

Protocol 2: Quantification of Free Sulfhydryls using Ellman's Assay

Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) reacts with free sulfhydryl groups to produce a yellow-colored product, TNB²⁻ (5-thio-2-nitrobenzoate), which has a strong absorbance at 412 nm.[8][9] This allows for the accurate quantification of the newly generated thiols.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[8]

  • Cysteine hydrochloride (for standard curve)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare Reagents:

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (pH 8.0).[8]

    • Cysteine Standards: Prepare a stock solution of cysteine (e.g., 1.5 mM) in Reaction Buffer (pH 8.0). Perform serial dilutions to create a standard curve (e.g., from 1.5 mM down to 0 mM).[8]

  • Assay:

    • In a 96-well plate or cuvettes, add 25 µL of Ellman's Reagent Solution to 1.25 mL of Reaction Buffer.[8]

    • Add 125 µL of your purified sulfhydryl-modified protein sample or cysteine standard to the corresponding wells/cuvettes.

    • Prepare a blank using 125 µL of Reaction Buffer instead of the protein sample.[8]

    • Mix well and incubate at room temperature for 15 minutes.[8]

  • Measurement and Calculation:

    • Measure the absorbance of all samples and standards at 412 nm.[8]

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of sulfhydryl groups in your protein sample from the standard curve.

    • Alternatively, calculate the concentration using the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[8]

    Calculation of Moles SH per Mole Protein:

    • Calculate the molar concentration of the protein in the assay.

    • Calculate the molar concentration of sulfhydryls from the Ellman's assay.

    • Divide the sulfhydryl concentration by the protein concentration to get the molar ratio.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Sulfhydryl Incorporation 1. Incomplete deacetylation. 2. Oxidation of free thiols to disulfides. 3. Inaccurate protein concentration measurement.1. Ensure the this compound solution is fresh and at the correct pH. Confirm the 2-hour incubation time. 2. Always include 10-25 mM EDTA in the deacetylation and purification buffers. Work quickly after deprotection.[6] 3. Verify protein concentration with a reliable method (e.g., BCA assay) before calculating the final ratio.
Protein Precipitation 1. High concentration of this compound. 2. Instability of the protein at the reaction pH.1. Use the lower end of the recommended this compound concentration (0.5 M). Ensure rapid removal via desalting post-reaction. 2. Confirm that your protein is stable at pH 7.2-7.5. If not, a narrower pH range may need to be explored, though this can impact deacetylation efficiency.
High Background in Ellman's Assay 1. Residual this compound in the sample. 2. Presence of other reducing agents.1. This compound can slowly reduce DTNB. Ensure efficient desalting or dialysis to remove all traces of this compound before the assay. 2. Ensure purification buffers do not contain interfering substances like DTT or TCEP.

Conclusion

The deacetylation of SATA-modified molecules using this compound hydrochloride is a robust and indispensable technique in bioconjugation. By understanding the underlying chemical mechanism and carefully controlling critical reaction parameters such as pH, reagent concentration, and the presence of chelators, researchers can reliably generate reactive sulfhydryl groups for a wide array of applications. The subsequent quantification via Ellman's assay provides a necessary validation step, ensuring the success of the modification and readiness for downstream conjugation. This guide provides the foundational knowledge and practical protocols to empower scientists in their drug development and research endeavors.

References

  • A Protocol for the Determination of Free Thiols. University of Utah. [Link]
  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
  • Procedure for Sulfhydryl Modific
  • Sulfhydration Kit With S
  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
  • Thiol Quantific
  • This compound·HCl. G-Biosciences. [Link]
  • Synthesis of S-Layer Conjugates and Evaluation of Their Modifiability as a Tool for the Functionalization and Patterning of Technical Surfaces. MDPI. [Link]
  • What are the differences in the reaction of this compound and HCl in different concentrations of HCl?. (2025-08-29). Orchid Chemical Supplies Ltd. [Link]
  • This compound HCL.
  • SATA (N-Succinimidyl S-acetylthioacet
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Hydroxylammonium chloride. (2023-06-25). Sciencemadness Wiki. [Link]
  • Quantification of Thiols and Disulfides. PubMed Central. [Link]
  • Quantifying the global cellular thiol–disulfide status. (2009-01-13). PubMed Central. [Link]
  • The succinimide group of SATA reacted to primary amines of protein G...
  • SATA, SATP, S

Sources

Application Note: Reversible Protein Cross-Linking with EGS and Efficient Cleavage Using Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Reversible Cross-Linking in Elucidating Protein Interactions

Chemical cross-linking has emerged as an indispensable tool for researchers, scientists, and drug development professionals to investigate protein-protein interactions, stabilize protein complexes for structural analysis, and capture transient interactions within the cellular milieu.[1][2] Ethylene glycol bis(succinimidylsuccinate) (EGS) is a homobifunctional, amine-reactive cross-linking agent widely employed for these purposes.[3][4][5] Its utility is significantly enhanced by the cleavable nature of its spacer arm, allowing for the reversal of cross-links and the subsequent analysis of individual protein components.[5][6] This application note provides a comprehensive guide to the use of EGS for protein cross-linking and a detailed protocol for the efficient cleavage of these cross-links using hydroxylamine.

EGS features two N-hydroxysuccinimide (NHS) ester groups at either end of a 16.1 angstrom spacer arm.[4][5] These NHS esters react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, at a pH range of 7-9 to form stable amide bonds.[3][7] A key characteristic of EGS is its membrane permeability, which allows for intracellular cross-linking studies.[3][5] The spacer arm of EGS contains ester linkages that are susceptible to cleavage by this compound, providing a mechanism to reverse the cross-linking reaction.[7]

The Chemistry of EGS Cross-Linking and this compound Cleavage

The process begins with the reaction of the NHS esters of EGS with primary amines on the target proteins, resulting in the formation of stable amide bonds and the release of N-hydroxysuccinimide.[7] This reaction effectively tethers proteins that are in close proximity.

The subsequent cleavage of the EGS cross-linker is achieved through nucleophilic attack by this compound on the ester bonds within the spacer arm. This reaction is typically carried out at a slightly alkaline pH (around 8.5) and a moderately elevated temperature (37°C).[5][8] The this compound breaks the ester linkages, releasing the cross-linked proteins as individual entities, each carrying a modification at the site of the original cross-link.

Visualizing the Workflow: From Cross-Linking to Cleavage

Caption: Experimental workflow for EGS cross-linking and this compound cleavage.

Detailed Protocol for this compound Cleavage of EGS Cross-Linked Proteins

This protocol provides a robust method for the cleavage of EGS cross-linked proteins. It is essential to optimize conditions for specific protein complexes.

Reagent Preparation
  • 2M this compound Stock Solution (pH 8.5):

    • Immediately before use, dissolve this compound hydrochloride in a suitable phosphate buffer (e.g., 0.1 M sodium phosphate, pH 8.5).

    • Adjust the pH of the solution back to 8.5 using NaOH.[8] It is crucial to prepare this solution fresh as this compound is susceptible to oxidation.[8]

  • Cross-Linked Protein Sample: Your protein sample should be in a buffer compatible with the cleavage reaction (e.g., phosphate buffer). Avoid buffers containing primary amines like Tris, as they can compete with the cross-linking reaction.[7]

Cleavage Procedure
  • To your cross-linked protein sample, add an equal volume of the freshly prepared 2M this compound solution.[8]

  • Incubate the reaction mixture at 37°C for 3 to 6 hours with gentle mixing.[5][8] The optimal incubation time may need to be determined empirically for your specific protein complex.

  • To stop the cleavage reaction, the excess this compound can be removed by methods such as desalting columns or dialysis.

Analysis of Cleavage Products

The efficiency of the cleavage can be assessed by analyzing the protein samples using SDS-PAGE. A successful cleavage will result in the disappearance of the higher molecular weight cross-linked species and the appearance of bands corresponding to the individual protein components. Further analysis by mass spectrometry can be used to identify the cross-linked peptides and map the interaction sites.

Quantitative Parameters for EGS Cross-Linking and Cleavage

ParameterEGS Cross-LinkingThis compound Cleavage
Reagent Concentration 0.25-5 mM EGS1M final concentration of this compound
pH 7.0 - 9.08.5
Temperature Room Temperature or 4°C37°C
Incubation Time 30 minutes to 2 hours3 - 6 hours
Recommended Buffers PBS, HEPES, BoratePhosphate Buffer
Quenching Agent 20-50 mM Tris or GlycineDesalting or Dialysis

Chemical Mechanism of this compound Cleavage

Caption: Simplified chemical reaction of this compound with EGS ester bonds.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Cleavage - Insufficient this compound concentration or incubation time.- pH of the cleavage buffer is not optimal.- this compound solution was not freshly prepared.- Optimize this compound concentration and incubation time.- Ensure the pH of the cleavage buffer is accurately adjusted to 8.5.- Always use a freshly prepared this compound solution.[8]
Protein Precipitation - High concentration of this compound may denature some proteins.- Perform the cleavage reaction at a lower temperature for a longer duration.- Consider adding a mild denaturant like urea to the cleavage buffer, if compatible with your downstream analysis.
Non-specific Cleavage - Although rare with EGS, some protein backbones (e.g., Asn-Gly bonds) can be susceptible to this compound cleavage under certain conditions.[9][10]- If non-specific cleavage is suspected, reduce the incubation time and/or temperature of the cleavage reaction.
Low Recovery of Cleaved Products - Adsorption of proteins to tube walls.- Inefficient removal of this compound leading to interference in downstream analysis.- Use low-protein-binding tubes.- Ensure complete removal of this compound using appropriate desalting columns or extensive dialysis.

Conclusion

The reversible cross-linking of proteins using EGS, coupled with efficient cleavage by this compound, provides a powerful and versatile strategy for the study of protein-protein interactions. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this technique. By understanding the underlying chemistry and carefully optimizing the reaction conditions, scientists can confidently dissect complex protein networks and gain valuable insights into cellular function and disease mechanisms.

References

  • EGS Crosslinker Reagent - Cyanagen. (n.d.).
  • This compound·HCl - G-Biosciences. (n.d.).
  • Vandermosten, D., et al. (2003). Selective Cleavage of Isoaspartyl Peptide Bonds by this compound after Methyltransferase Priming. Analytical Biochemistry, 319(2), 229-237.
  • EGS Crosslinker, CAS 70539-42-3 - AxisPharm. (n.d.).
  • EGS, Sulfo-EGS - Interchim. (n.d.).
  • Optimization of the this compound cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide | Request PDF - ResearchGate. (n.d.).
  • Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility | Journal of the American Chemical Society. (2024).
  • The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study - Scholars' Mine. (1987).
  • Major mechanistic differences between the reactions of this compound with phosphate di- and tri-esters - PubMed. (2013).
  • The kinetics of the reaction: (a) this compound formation, (b)... - ResearchGate. (n.d.).
  • Exp 13 (Shriner Book): this compound Hydrochloride - YouTube. (2024).
  • How to use crosslinker EGS (ethylene glycol bis(succinimidyl succinate)) detecting oligomerization of target protein? | ResearchGate. (n.d.).
  • Removal of NHS-labelling By-products in Proteomic Samples | bioRxiv. (2024).
  • EGS/Sulfo-EGS. (n.d.).
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC - NIH. (2023).
  • This compound cleavage of proteins in polyacrylamide gels - PubMed. (1983).
  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine. (1988).
  • Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC - PubMed Central. (2011).
  • This compound chemical digestion for insoluble extracellular matrix characterization - NIH. (2019).
  • Cleavage of asn-gly bonds by this compound - ResearchGate. (n.d.).
  • This compound-Induced Cleavage of the Asparaginyl–Glycine Motif in the Production of Recombinant Proteins: The Case of Insulin-like Growth Factor I - ResearchGate. (1997).
  • Nhs Ester Amine Reaction Protocol - Stallard Scientific Editing. (n.d.).
  • Cleavage of EGS dead end and EGS intercross-links. A, cleavage of dead... | Download Scientific Diagram - ResearchGate. (n.d.).
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.. (2015).
  • Oxime Esters as Efficient Initiators in Photopolymerization Processes - MDPI. (2022).

Sources

Application Notes: Hydroxylamine-O-sulfonic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxylamine-O-sulfonic acid (HOSA), a structurally simple yet highly versatile inorganic compound, has emerged as an indispensable reagent in organic synthesis. Its ability to act as both an electrophilic and nucleophilic aminating agent, depending on the reaction conditions, allows for a vast array of synthetic transformations. This guide provides an in-depth exploration of HOSA, detailing its preparation, physicochemical properties, and key applications. We present validated protocols for its synthesis and its use in cornerstone reactions such as the electrophilic amination of diverse nucleophiles and the construction of nitrogen-containing heterocycles. Mechanistic insights, safety protocols, and extensive references are included to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization.

Introduction: The Dual Nature of a Powerful Reagent

This compound-O-sulfonic acid (H₂NOSO₃H), often abbreviated as HOSA, is a white, water-soluble, and hygroscopic solid.[1][2] While its condensed formula is commonly written as H₂NOSO₃H, it exists in a zwitterionic form, ⁺H₃NOSO₃⁻, in the solid state.[1][2] This structural feature is key to its reactivity.

The synthetic utility of HOSA stems from the unique reactivity of its nitrogen atom, which can function as either an electrophile or a nucleophile.[3][4]

  • Electrophilic Behavior: In the presence of a nucleophile (Nu⁻), the N-O bond cleaves, with the sulfate group acting as an excellent leaving group. This makes HOSA a potent source of an electrophilic amino group ("NH₂⁺" synthon) for the amination of a wide range of substrates, including carbanions, amines, and sulfides.[3][5]

  • Nucleophilic Behavior: Under different conditions, particularly with carbonyl compounds, the nitrogen atom's lone pair can act as a nucleophile, initiating condensation reactions.[1][3]

This dual reactivity, combined with its commercial availability and stability, has cemented HOSA's role as a go-to reagent for forming C-N, N-N, and S-N bonds, as well as for synthesizing valuable heterocyclic scaffolds.[4][6]

Preparation of this compound-O-sulfonic Acid

While HOSA is commercially available, an in-house preparation can be advantageous for large-scale use or when high purity is paramount. The most common laboratory methods involve the sulfonation of this compound, typically using fuming sulfuric acid (oleum) or chlorosulfonic acid.[1] The procedure from Organic Syntheses using chlorosulfonic acid is well-vetted and reliable.[7]

Protocol 2.1: Laboratory Synthesis of HOSA via Chlorosulfonation[7]

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and reproducibility.

Materials:

  • This compound sulfate, (NH₃OH)₂SO₄ (finely powdered)

  • Chlorosulfonic acid, ClSO₃H

  • Diethyl ether

  • Tetrahydrofuran (THF)

Equipment:

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Calcium chloride drying tube

  • Oil bath

  • Ice bath

  • Büchner funnel and suction flask

Procedure:

  • Fit the 500-mL flask with a mechanical stirrer, dropping funnel, and a CaCl₂ drying tube.

  • Add finely powdered this compound sulfate (26.0 g, 0.158 mol) to the flask.

  • With vigorous stirring, add chlorosulfonic acid (60 mL, 107 g, 0.92 mol) dropwise over 20 minutes. Causality Note: Vigorous stirring and slow addition are crucial to manage the exothermic reaction and ensure homogenous mixing of the solid and liquid phases.

  • Once the addition is complete, heat the resulting pasty mixture in an oil bath at 100°C for 5 minutes with continued stirring.

  • Cool the mixture to room temperature and then place the flask in an ice bath.

  • Slowly add 200 mL of diethyl ether to the stirred mixture over 20-30 minutes. Causality Note: The addition of a non-polar solvent like ether is essential to precipitate the polar HOSA product from the highly polar reaction medium. Slow addition into an ice-cooled flask prevents excessive boiling of the ether.

  • The pasty mixture will transform into a colorless powder. Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the collected powder sequentially with 300 mL of THF and 200 mL of diethyl ether to remove any residual acid and impurities.

  • Dry the product to yield HOSA (34–35 g, 95–97% yield). The purity can be verified by iodometric titration.[7]

Storage: HOSA should be stored in a tightly sealed container at 0-4°C to prevent decomposition.[1][7]

G cluster_prep Reaction Setup cluster_reaction Sulfonation cluster_workup Product Isolation A Charge flask with (NH₃OH)₂SO₄ B Add ClSO₃H dropwise (20 min, vigorous stirring) A->B Exothermic C Heat at 100°C (5 min) B->C Complete reaction D Cool to RT, then ice bath C->D E Add Et₂O slowly to precipitate product D->E Manage exotherm F Filter solid product E->F G Wash with THF, then Et₂O F->G Purification H Dry product (HOSA) G->H

Core Application: Electrophilic Amination

The most prominent use of HOSA is as an electrophilic aminating agent.[3] It provides a direct and efficient route to introduce an amino group onto a variety of nucleophilic centers.

Amination of N-Nucleophiles: Synthesis of Hydrazines

HOSA readily reacts with primary and secondary amines to form the corresponding substituted hydrazines.[2] This reaction is particularly valuable for synthesizing N-amino heterocycles, which are important precursors in medicinal chemistry. For instance, pyridine is aminated in high yield to form the 1-aminopyridinium salt.[2]

Mechanism: The reaction proceeds via a straightforward nucleophilic attack of the amine on the nitrogen atom of HOSA, with the sulfate anion being displaced as a leaving group.

// Reactants R2NH [label="R₂NH", fontcolor="#202124"]; HOSA [label=2N-O-SO3H>, fontcolor="#202124"];

// Products Hydrazinium [label=+H-NH2>, fontcolor="#202124"]; Sulfate [label=4->, fontcolor="#202124"];

// Reaction R2NH -> HOSA [label="Nucleophilic Attack", dir=forward, arrowhead=curve, color="#EA4335"]; HOSA -> Sulfate [label="Loss of Leaving Group", style=dashed, arrowhead=open, color="#4285F4"];

// Layout {rank=same; R2NH; HOSA;} {rank=same; Hydrazinium; Sulfate;}

R2NH -> Hydrazinium [style=invis]; HOSA -> Hydrazinium [style=invis]; Hydrazinium -> Sulfate [style=invis];

// Invisible nodes for arrow placement node [shape=point, width=0, height=0]; p1; p2;

R2NH -> p1 [style=invis]; HOSA -> p2 [style=invis];

edge [color="#EA4335", arrowhead=normal, constraint=false]; p1 -> p2 [label="lone pair attack"]; } dot Figure 2. Electrophilic amination of a secondary amine with HOSA.

Protocol 3.1: Synthesis of N-Aminopiperidine[8][9]

This protocol demonstrates a typical procedure for the N-amination of a secondary amine.

Materials:

  • Piperidine

  • This compound-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Prepare an aqueous solution of piperidine. An excess of the amine is typically used.[8]

  • Separately, prepare an aqueous solution of HOSA.

  • Cool the amine solution (e.g., to 20°C) and add the HOSA solution. An excess of amine relative to HOSA (e.g., 8 molar equivalents) is used to drive the reaction and act as a base.[8]

  • Stir the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 0-20°C).[8]

  • Neutralize the resulting amino sulfate byproduct by adding at least two molar equivalents of NaOH relative to the initial amount of HOSA. This step forms sodium sulfate.[9]

  • The reaction medium can then be separated into aqueous and organic phases for extraction of the N-aminopiperidine product.[9]

  • Isolate the product from the organic phase, for example, by distillation.

Amination of C-Nucleophiles

HOSA is effective for the amination of carbanions derived from active methylene compounds, such as β-keto esters and β-diketones.[3] This reaction is a key step in the synthesis of substituted pyrroles and α-amino acids.[3]

Amination of S-Nucleophiles

Sulfur-containing compounds like thiols and thioethers can be aminated by HOSA to yield sulfilimines and related compounds, which are valuable synthetic intermediates.[3]

Application in Heterocyclic Synthesis

HOSA is a powerful tool for constructing a variety of nitrogen-containing heterocycles.[3][10]

Synthesis of Lactams (Beckmann Rearrangement)

In the presence of a strong acid like formic acid, HOSA reacts with alicyclic ketones to form lactams in a one-pot procedure.[11] This transformation combines an initial nucleophilic attack of HOSA to form an oxime-O-sulfonic acid intermediate, which then undergoes a Beckmann rearrangement.[1]

Protocol 4.1: One-Pot Synthesis of Hexahydro-2(1H)-azocinone (8-membered lactam) from Cycloheptanone[12]

Materials:

  • Cycloheptanone

  • This compound-O-sulfonic acid (HOSA)

  • Formic acid (95-97%)

  • Sodium hydroxide (6 N)

  • Chloroform

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere, add HOSA (8.48 g, 0.075 mol) and formic acid (45 mL).

  • Prepare a solution of cycloheptanone (5.61 g, 0.05 mol) in formic acid (15 mL).

  • Add the cycloheptanone solution to the HOSA mixture with stirring over 3 minutes.

  • Heat the reaction mixture under reflux for 5 hours. Causality Note: The acidic medium (formic acid) and heat are necessary to facilitate both the in-situ oxime formation and the subsequent Beckmann rearrangement.

  • Cool the mixture to room temperature and quench by adding 75 mL of ice-water.

  • Carefully neutralize the aqueous solution to pH ~7 with 6 N NaOH solution while cooling in an ice-salt bath.

  • Extract the product with three 100-mL portions of chloroform.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and remove the solvent on a rotary evaporator.

  • Purify the resulting lactam by distillation to yield the product (4.6 g, 72%).

Synthesis of Aziridines and Diaziridines

HOSA can be used to synthesize strained three-membered rings.

  • Aziridines: In the presence of a rhodium catalyst, HOSA reacts with unactivated olefins to afford N-H aziridines under basic conditions. This method is notable for its tolerance to oxygen and moisture.

  • Diaziridines: Under basic conditions, HOSA reacts with aldehydes or ketones in the presence of a primary amine to form diaziridines.[1]

// Products node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Hydrazines [label="Hydrazines\n(N-Amination)"]; AminoAcids [label="α-Amino Acids\n(C-Amination)"]; Sulfilimines [label="Sulfilimines\n(S-Amination)"]; Lactams [label="Lactams"]; Aziridines [label="Aziridines"]; Diaziridines [label="Diaziridines"]; Nitriles [label="Nitriles\n(from Aldehydes)"]; Oximes [label="Oximes\n(from Ketones)"];

// Connections HOSA -> Amination [dir=none]; HOSA -> Heterocycles [dir=none]; HOSA -> Carbonyl [dir=none];

edge [color="#34A853"]; Amination -> Hydrazines; Amination -> AminoAcids; Amination -> Sulfilimines;

edge [color="#EA4335"]; Heterocycles -> Lactams; Heterocycles -> Aziridines; Heterocycles -> Diaziridines;

edge [color="#FBBC05"]; Carbonyl -> Nitriles; Carbonyl -> Oximes; } dot Figure 3. Overview of major synthetic transformations enabled by HOSA.

Quantitative Data Summary

The efficiency of HOSA-mediated reactions varies with the substrate. The following table summarizes representative yields for key transformations.

TransformationSubstrateProductYield (%)Reference
N-Amination Pyridine1-Aminopyridinium salt~96%[2]
N-Amination PiperidineN-Aminopiperidine~94%[8]
Lactam Synthesis CycloheptanoneHexahydro-2(1H)-azocinone72%[11]
Nitrile Synthesis AldehydesVarious NitrilesHigh[1]
α-Amino Acid Synthesis Carboxylic Acidsα-Amino AcidsModerate[3]

Safety and Handling

This compound-O-sulfonic acid is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15] Work should be conducted in a well-ventilated chemical fume hood.[12]

  • Health Hazards: HOSA is harmful if swallowed, inhaled, or in contact with skin.[14][16] It causes severe skin burns and eye damage.[13][15] Direct contact can lead to corneal damage or blindness, and inhalation may cause severe respiratory tract irritation.[12][17]

  • Storage: Store in a cool (refrigerated recommended), dry, and well-ventilated area away from incompatible materials.[18][13] It is hygroscopic and air-sensitive.[15] Keep the container tightly sealed. Store in a corrosive-resistant container.[14][16]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[13] Contact with alkaline materials can be exothermic.[17]

  • Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[17] Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion

This compound-O-sulfonic acid is a reagent of remarkable versatility and utility in organic synthesis. Its dual capacity to act as both an electrophile and a nucleophile enables a wide spectrum of transformations, from the direct amination of carbon, nitrogen, and sulfur centers to the efficient one-pot synthesis of complex heterocyclic structures like lactams and aziridines. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for synthetic chemists to leverage the full potential of HOSA. When handled with the appropriate safety precautions, HOSA is a powerful and cost-effective tool for the construction of nitrogen-containing molecules, making it highly relevant for professionals in academic research and the pharmaceutical industry.

References

  • Wallace, R. G. (1980). This compound-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-11. Source
  • Wikipedia. (n.d.). This compound-O-sulfonic acid.
  • ResearchGate. (n.d.). Synthesis of heterocyclic this compound‐o‐sulfonates using HOSA.
  • Sihauli Chemicals. (n.d.). This compound- O- Sulphonic Acid.
  • Google Patents. (n.d.). US20100111807A1 - Process for preparing crystalline this compound-o-sulfonic acid.
  • Rathke, M. W., & Millard, A. A. (1988). Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Organic Syntheses, Coll. Vol. 7, p.254; Vol. 60, p.58. Source
  • Google Patents. (n.d.). US4737354A - Preparation of this compound-O-sulfonic acid.
  • ResearchGate. (2024). This compound‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview.
  • Google Patents. (n.d.). WO2010142810A1 - Synthesis of hydrazines from this compound-o-sulphonic acid.
  • ResearchGate. (2025). Synthesis and Reactivity of Heterocyclic this compound-O-sulfonates.
  • R Discovery. (2024). This compound‐ O‐ Sulfonic Acid (HOSA): A Recent Synthetic Overview.
  • Organic Chemistry Research. (2016). This compound-O-sulfonic Acid (HOSA): As a Task Specific Catalyst for the Synthesis of 1,8-Dioxo-octahydroxanthenes under Mild, Green and Solvent-free Condition.
  • WIPO Patentscope. (2010). WO/2010/142810 SYNTHESIS OF HYDRAZINES FROM this compound-O-SULPHONIC ACID.
  • Google Patents. (n.d.). DE955413C - Process for the production of hydrazine from this compound-O-sulfonic acid.
  • SID. (n.d.). This compound-O-SULFONIC ACID (HOSA): AS A TASK SPECIFIC CATALYST FOR THE SYNTHESIS OF 1,8-DIOXO-OCTAHYDROXANTHENES UNDER MILD,.
  • Taylor & Francis Online. (n.d.). This compound-O-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW.
  • ResearchGate. (2025). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • Organic Preparations and Procedures International. (n.d.). This compound-0-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW.
  • Royal Society of Chemistry. (2022). The advent of electrophilic this compound-derived reagents for the direct preparation of unprotected amines.
  • NIH National Library of Medicine. (n.d.). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines.
  • Organic Syntheses. (n.d.). hexahydro-2-(1h)-azocinone.
  • ACS Publications. (n.d.). Notes: Amination of Tertiary Amines by this compound-O-sulfonic Acid.
  • TIB.eu. (2024). This compound‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview.
  • Journal of the American Chemical Society. (n.d.). Aromatic Amination with this compound-O-sulfonic Acid1.

Sources

Application Note: Hydroxylamine as a Critical Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Hydroxylamine (NH₂OH) and its stable salt forms serve as indispensable reagents in the synthesis of a wide array of modern agrochemicals.[1][2] Its unique bifunctional nature, possessing both a nucleophilic nitrogen and an oxygen atom, allows for the efficient construction of critical nitrogen-oxygen bonds that form the backbone of many potent active ingredients. This application note provides an in-depth examination of the primary applications of this compound in agrochemical synthesis, focusing on the formation of oxime and isoxazole moieties. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for the synthesis of key herbicidal and fungicidal intermediates, and address the critical safety and handling considerations necessary for laboratory and industrial applications.

The Versatile Chemistry of this compound in Agrochemical Design

This compound's utility in organic synthesis stems from its potent nucleophilicity and its ability to act as a precursor to foundational heterocyclic structures.[1][3] In practice, due to the instability of free this compound, its more stable salt forms, This compound hydrochloride (NH₂OH·HCl) and This compound sulfate ([NH₃OH]₂SO₄) , are almost exclusively used.[4] These salts release the active this compound reagent in situ upon neutralization with a base.[4]

Two reaction classes dominate the application of this compound in the agrochemical industry:

  • Oximation: The reaction of this compound with aldehydes or ketones to form oximes (RR'C=NOH). This is a cornerstone of synthetic organic chemistry.[5][6] The oxime functional group is integral to the structure of numerous insecticides and fungicides and also serves as a versatile intermediate for further chemical transformations.[7][8][9]

  • Heterocyclic Synthesis (Isoxazoles): this compound is a key building block for the isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[10][11] This reaction is most commonly achieved through the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent.[10][12][13] The isoxazole scaffold is a privileged structure in agrochemistry, found in a multitude of highly effective herbicides and fungicides.[11]

Application in Herbicide Synthesis: The Isoxazole Core

The isoxazole chemical class includes potent herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to the bleaching of susceptible weeds.[14] Isoxaflutole is a prominent example of this class. The synthesis of its core isoxazole structure is a classic demonstration of this compound's utility.[15]

Mechanism Insight: Isoxazole Formation

The synthesis of the isoxazole ring from this compound and a 1,3-dicarbonyl compound is a robust and high-yielding cyclocondensation reaction. The process can be understood through the following causal steps:[10]

  • Initial Nucleophilic Attack: The highly nucleophilic amine group (-NH₂) of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Imine (Oxime) Formation: This is followed by the elimination of a water molecule to form an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group (-OH) of the newly formed oxime then performs a nucleophilic attack on the second carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic isoxazole ring.[10]

This efficient one-pot reaction makes it a favored strategy in industrial synthesis.[10]

Diagram: Generalized Mechanism of Isoxazole Synthesis

G Fig. 1: Cyclocondensation of this compound with a 1,3-Diketone cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,3-Diketone I1 Oxime Intermediate R1->I1 1. Oximation R2 This compound (NH₂OH) R2->I1 I2 Cyclized Intermediate (5-Hydroxy Isoxazoline) I1->I2 2. Intramolecular   Cyclization P1 Substituted Isoxazole I2->P1 3. Dehydration &   Aromatization

Caption: A simplified workflow for isoxazole ring formation.

Protocol: Synthesis of a 5-Cyclopropylisoxazole Herbicide Precursor

This protocol describes the synthesis of a key isoxazole intermediate, 5-cyclopropyl-4-[2-(methylthio)-4-(trifluoromethyl)benzoyl]isoxazole, a precursor in the synthesis of isoxaflutole. The procedure involves the cyclization of a diketone intermediate with this compound hydrochloride.[16]

Materials:

  • 1-[2-(methylthio)-4-(trifluoromethyl)phenyl]-3-cyclopropylpropane-1,3-dione

  • This compound hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (or a similar suitable solvent)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dione precursor in ethanol.

  • Reagent Addition: Add this compound hydrochloride to the solution, followed by sodium acetate. The sodium acetate acts as a base to free the this compound from its salt.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. b. Add water to the residue and extract the aqueous phase with dichloromethane (3x). c. Combine the organic layers.

  • Drying and Isolation: a. Dry the combined organic phase over anhydrous magnesium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether or ethanol/water) to yield the pure isoxazole product.[16]

ParameterValue/ConditionRationale
Key Reagents 1,3-Dione, NH₂OH·HCl, NaOAcNH₂OH·HCl is the stable source of this compound; NaOAc is a mild base for in situ generation.
Solvent EthanolGood solubility for reactants and facilitates a homogenous reaction mixture.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient and proceeds readily without heating, minimizing side reactions.
Reaction Time 1-3 hours (TLC monitored)Ensures complete conversion of the starting material.
Typical Yield > 85%This cyclocondensation is known to be a high-yielding transformation.

Application in Fungicide Synthesis: The Strobilurin Pharmacophore

Strobilurins are a highly successful class of fungicides inspired by natural products extracted from fungi like Strobilurus tenacellus.[17] They act by inhibiting mitochondrial respiration in pathogenic fungi.[17] Many synthetic strobilurins, such as Trifloxystrobin, incorporate an oxime ether group (C=N-OCH₃) as a key part of their pharmacophore. This group is installed using this compound or its derivatives.

Protocol: Synthesis of an Oxime Intermediate for Trifloxystrobin

This protocol details the formation of 1-(3-trifluoromethylphenyl)ethanone oxime, a key intermediate in the synthesis of the fungicide Trifloxystrobin.[18]

Materials:

  • 3-Trifluoromethylacetophenone

  • This compound hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or another suitable base

  • Methanol

  • Water

Procedure:

  • Dissolution: Dissolve 3-trifluoromethylacetophenone in methanol in a reaction flask.

  • Reagent Addition: Add this compound hydrochloride to the solution at room temperature.[18]

  • Basification: Slowly add an aqueous solution of sodium hydroxide. This neutralizes the HCl and frees the this compound to react. An excess of base helps drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature. The formation of the oxime can be monitored by TLC or GC-MS.

  • Work-up: a. Upon completion, carefully add water to the reaction mixture. b. The product may precipitate out of the solution. If not, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: a. If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. b. If extracted, dry the organic layer, concentrate under reduced pressure, and purify the resulting crude product, typically by recrystallization.

ParameterValue/ConditionRationale
Key Reagents Ketone, NH₂OH·HCl, NaOHThe classic condensation reaction to form a ketoxime.[5]
Solvent MethanolProvides good solubility for the ketone starting material and reagents.
Base Sodium HydroxideA strong, inexpensive base to ensure complete generation of free this compound.
Temperature Room Temperature (20-25 °C)Oximation is generally facile and does not require elevated temperatures.
Typical Yield > 90%The formation of oximes from ketones is a highly efficient and reliable reaction.
Diagram: Synthetic Workflow for Oxime Intermediate

G Fig. 2: Workflow for Trifloxystrobin Oxime Intermediate Synthesis Start Start: 3'-Trifluoromethyl- acetophenone in Methanol Add_NH2OH Add this compound Hydrochloride (NH₂OH·HCl) Start->Add_NH2OH Add_Base Add Aqueous Base (e.g., NaOH) Add_NH2OH->Add_Base React Stir at Room Temperature (Monitor by TLC/GC) Add_Base->React Workup Aqueous Work-up (Precipitation or Extraction) React->Workup Isolate Isolate Product (Filtration / Concentration) Workup->Isolate Purify Purify by Recrystallization Isolate->Purify End Final Product: 1-(3-trifluoromethylphenyl)- ethanone oxime Purify->End

Caption: Step-by-step process for preparing a key fungicidal intermediate.

Critical Safety and Handling Protocols

This compound and its salts are hazardous materials and must be handled with appropriate precautions.[2][19] Free this compound is notoriously unstable and can decompose violently, especially when heated. Its salts are more stable but still pose significant risks.

Key Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin.[19][20]

  • Irritation: Causes serious skin and eye irritation.[19][20][21]

  • Sensitization: May cause an allergic skin reaction.[19]

  • Explosive Potential: Can decompose explosively when heated. This risk is higher for the free base.[22]

  • Corrosivity: May be corrosive to metals.[19]

Mandatory Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with a face shield.[22]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[19]

  • Engineering Controls: Ensure eyewash stations and safety showers are immediately accessible.[19] Use explosion-proof equipment where necessary.[19]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed, original containers.[20][21] Store away from incompatible materials such as strong oxidizing agents, strong bases, and heavy metals.[19]

  • Spill Response: In case of a spill, evacuate the area. For minor spills, use dry cleanup procedures to avoid generating dust.[20] For large spills, contact emergency responders.[21] Do not let the product enter drains.[22]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[22]

Conclusion

This compound is a powerful and versatile reagent that is fundamental to the synthesis of many high-value agrochemicals. Its ability to efficiently form oximes and construct the isoxazole heterocycle has made it a go-to building block for medicinal and agrochemical chemists. The protocols for its use in forming key intermediates for herbicides like Isoxaflutole and fungicides like Trifloxystrobin are robust, scalable, and high-yielding. However, its utility is matched by its hazardous nature, demanding strict adherence to safety protocols. A thorough understanding of both the synthetic applications and the handling requirements of this compound is essential for any researcher or institution engaged in the development of next-generation crop protection agents.

References

  • Benchchem. (n.d.). The Discovery and Synthesis of Isoxaflutole: A Technical Guide.
  • YouTube. (2019, January 19). synthesis of isoxazoles.
  • LookChem. (n.d.). This compound Hydrochloride for Agrochemical and Pharmaceutical Intermediate Synthesis.
  • LookChem. (n.d.). The Crucial Role of this compound Hydrochloride in Modern Agrochemicals.
  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6.
  • Life Academy Investigation of Natural Bio-Science. (2024, June 30). Construction of Isoxazole ring: An Overview.
  • ChemicalBook. (2022, April 11). The synthetic methods of this compound hydrochloride.
  • Fisher Scientific. (2010, November 16). This compound hydrochloride - SAFETY DATA SHEET.
  • Szabo-Scandic. (n.d.). This compound hydrochloride.
  • Google Patents. (n.d.). EP0021072A1 - Production of alpha-hydroxy oximes.
  • Google Patents. (n.d.). WO2013144924A1 - An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl.
  • CDH Fine Chemical. (n.d.). This compound Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Actylis Lab Solutions. (2010, June 10). This compound hydrochloride MSDS.
  • Google Patents. (n.d.). CN107162995A - The synthetic method of isoxaflutole.
  • ResearchGate. (2025, December 5). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • Sdfine. (n.d.). HYDROXYLAMMONIUM SULPHATE.
  • PubMed. (2024, May 28). Oxime chemistry in crop protection.
  • ResearchGate. (2024, May 28). Oxime chemistry in crop protection | Request PDF.
  • Wikipedia. (n.d.). Strobilurin.
  • Wikipedia. (n.d.). Oxime.
  • PubMed Central. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). Oximes – Knowledge and References.
  • World Health Organization. (n.d.). 1171 ISOXAFLUTOLE (268).

Sources

Application Note: Hydroxylamine-Based Photoresist Stripping Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of hydroxylamine-based solutions for photoresist stripping. It covers the underlying chemical mechanisms, provides detailed experimental protocols, and offers insights into process optimization and safety.

Introduction: The Critical Role of this compound in Advanced Photoresist Stripping

In semiconductor manufacturing and microfabrication, the complete and efficient removal of photoresist materials after patterning is paramount to device yield and performance. As device geometries shrink and material complexity increases, traditional stripping methods often fall short. This compound (NH₂OH)-based strippers have emerged as a powerful solution, particularly for processes involving sensitive metal layers like copper and aluminum, as well as delicate low-k dielectric materials.

Unlike aggressive, older-generation strippers based on sulfonic acid or strong bases, this compound formulations offer a more selective and less corrosive stripping mechanism. This is achieved through a synergistic blend of a reducing agent (this compound), an organic amine, and a solvent system. This combination effectively removes cross-linked photoresists, post-etch residues, and other organic contaminants without significantly impacting the underlying device materials. This application note will elucidate the chemical principles behind this compound-based stripping and provide practical protocols for its successful implementation.

The Stripping Mechanism: A Synergistic Chemical Approach

The effectiveness of this compound-based strippers lies in a multi-component chemical reaction that targets the hardened photoresist polymer. The primary components of these formulations and their roles are:

  • This compound (NH₂OH): Acts as a mild reducing agent and nucleophile. It attacks and breaks down the cross-linked polymer matrix of the photoresist, which is often a novolac resin or a chemically amplified resist. This compound is particularly effective at breaking the ester and ether linkages within the polymer backbone that are common in many photoresist formulations.

  • Organic Amine (e.g., Monoethanolamine, MEA): This component serves multiple purposes. It acts as a solvent to swell the photoresist, allowing for better penetration of the active stripping agents. Additionally, its basicity helps to hydrolyze the polymer and saponify any ester groups, further aiding in the dissolution of the resist.

  • Organic Solvent (e.g., Dimethyl Sulfoxide, DMSO): This provides the medium for the reaction and helps to dissolve the fragmented photoresist and other organic residues, preventing them from redepositing on the wafer surface.

  • Corrosion Inhibitors: These are proprietary additives that are crucial for protecting sensitive metal layers. They form a temporary passivating layer on the metal surface, preventing the stripping chemistry from causing corrosion.

The overall stripping process can be visualized as a two-stage mechanism:

  • Swelling and Penetration: The organic amine and solvent swell the cross-linked photoresist, allowing the this compound to penetrate the polymer matrix.

  • Chemical Attack and Dissolution: The this compound breaks down the polymer backbone through nucleophilic attack and reduction. The organic amine assists in this process and helps to dissolve the resulting smaller fragments, which are then carried away by the solvent.

Below is a simplified representation of the chemical interactions involved:

G cluster_0 Stripping Solution Components cluster_1 Photoresist & Substrate This compound This compound (NH₂OH) (Reducing Agent/Nucleophile) photoresist Cross-linked Photoresist (Polymer Matrix) This compound->photoresist Breaks polymer chains amine Organic Amine (e.g., MEA) (Swelling Agent/Base) amine->photoresist Swells & hydrolyzes solvent Organic Solvent (e.g., DMSO) (Dissolution Medium) solvent->photoresist Dissolves fragments inhibitor Corrosion Inhibitor (Metal Protection) substrate Substrate (e.g., Si, Cu, Al, low-k) inhibitor->substrate Forms protective layer

Figure 1: Key components and their interactions in this compound-based photoresist stripping.

Comparative Performance Data

The choice of a photoresist stripper is often dictated by its performance on specific photoresist types and its compatibility with the underlying substrate. The following table summarizes typical performance characteristics of this compound-based strippers compared to other common chemistries.

Parameter This compound-Based NMP-Based Sulfonic Acid-Based
Stripping Efficiency Excellent for cross-linked resistsGood for non-cross-linked resistsVery high, but aggressive
Material Compatibility Good with Cu, Al, and low-kGenerally good, but can attack some polymersPoor with many metals and low-k
Operating Temperature 60-90°C70-100°C90-130°C
Bath Life Moderate to longLongShort
Safety Concerns Moderate; requires careful handlingModerate; reproductive toxicity concernsHigh; corrosive and strong acid

Experimental Protocol: Photoresist Stripping

This protocol provides a general guideline for using a this compound-based stripper in a laboratory setting. Always consult the specific product's technical data sheet and safety data sheet (SDS) for detailed instructions and safety precautions.

Materials and Equipment
  • This compound-based photoresist stripper (e.g., commercial formulations)

  • Wafers or substrates with photoresist to be stripped

  • Heated immersion bath or single-wafer processing tool

  • Beakers and containers made of compatible materials (e.g., quartz, PFA)

  • Deionized (DI) water source

  • Isopropyl alcohol (IPA)

  • Nitrogen drying gun

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and appropriate respiratory protection.

Step-by-Step Procedure
  • Pre-heating the Stripper:

    • Carefully pour the this compound-based stripper into a clean, designated beaker or the processing bath.

    • Heat the solution to the recommended operating temperature (typically 60-90°C). Use a calibrated thermometer to monitor the temperature.

  • Wafer Immersion:

    • Once the stripper has reached the target temperature, carefully immerse the wafer into the solution.

    • Ensure the entire surface of the wafer is in contact with the stripping solution. Gentle agitation can improve stripping uniformity.

  • Stripping Process:

    • The required stripping time will vary depending on the photoresist thickness, degree of cross-linking, and the specific stripper formulation. Typical stripping times range from 5 to 30 minutes.

    • Visually inspect the wafer periodically to monitor the progress of the stripping. The photoresist should appear to lift off or dissolve from the surface.

  • Rinsing:

    • Once the stripping is complete, carefully remove the wafer from the stripping bath.

    • Immediately immerse the wafer in a beaker of clean DI water for a preliminary rinse. This will help to quench the stripping reaction and remove the bulk of the stripper.

    • Transfer the wafer to a cascade or overflow rinse bath with fresh DI water for a more thorough cleaning. A typical rinse time is 5-10 minutes with continuous water flow.

  • Final Rinse and Drying:

    • Perform a final rinse with high-purity DI water to remove any remaining ionic contaminants.

    • A final rinse with IPA can help to reduce water spots during drying.

    • Dry the wafer using a nitrogen gun or a spin-rinse-dryer.

Process Workflow Diagram

G start Start preheat Pre-heat Stripper (60-90°C) start->preheat immerse Immerse Wafer (5-30 min) preheat->immerse rinse_di DI Water Rinse (5-10 min) immerse->rinse_di rinse_ipa Optional IPA Rinse rinse_di->rinse_ipa dry Dry with N₂ rinse_ipa->dry end End dry->end

Figure 2: A typical workflow for photoresist stripping using a this compound-based solution.

Safety and Handling Precautions

This compound-based strippers are hazardous materials and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a lab coat, and consider using a face shield. Work in a well-ventilated area, preferably in a fume hood.

  • Material Compatibility: Ensure that all equipment and containers that come into contact with the stripper are made of compatible materials. Avoid contact with strong oxidizing agents, acids, and bases.

  • Waste Disposal: Dispose of used stripper and contaminated materials in accordance with local, state, and federal regulations. Do not pour this compound-based solutions down the drain.

  • Emergency Procedures: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound-based photoresist strippers offer a compelling combination of high stripping efficiency and excellent material compatibility, making them indispensable in modern microfabrication processes. By understanding the underlying chemical mechanisms and adhering to proper handling protocols, researchers and engineers can leverage these advanced formulations to achieve superior device performance and yield. The information and protocols provided in this application note serve as a starting point for developing and optimizing photoresist stripping processes for a wide range of applications.

References

  • DuPont Electronic Solutions. (n.d.). EKC® 265 Photoresist Remover. Retrieved from a representative product page for this compound-based strippers.
  • SAFC Hitech. (n.d.). Material Safety Data Sheet for a representative this compound-based stripper.
  • Academic and Industry Publications. (Various). Research articles and technical papers on the chemistry of photoresist stripping and the role of this compound.

Troubleshooting & Optimization

Factors affecting the stability of aqueous hydroxylamine solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aqueous hydroxylamine solutions. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice. Aqueous this compound is a powerful reducing agent with numerous applications, but its inherent instability requires careful handling and a thorough understanding of the factors that affect its shelf-life and performance. This resource, presented in a question-and-answer format, addresses common challenges and provides actionable protocols to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing potency. What are the primary factors causing its decomposition?

The instability of aqueous this compound solutions is a well-documented issue, primarily driven by a complex interplay of several factors. Understanding these can help diagnose the root cause of potency loss in your experiments.

Solutions of this compound are inherently unstable and decompose through an internal oxidation-reduction process to produce ammonia, nitrogen, or nitrogen oxides.[1] This decomposition is significantly accelerated by several key factors:

  • pH: The rate of decomposition is highly pH-dependent. Decomposition is more rapid at a pH above 7.0.[2] Alkaline conditions, in particular, can decrease the onset temperature for thermal decomposition and lead to the generation of more gaseous products.[3]

  • Temperature: The stability of this compound solutions decreases as the temperature rises.[4][5] Storing solutions at elevated temperatures will accelerate decomposition. For instance, a self-accelerating decomposition can occur at temperatures above 186°C.[6]

  • Presence of Metal Ions: Trace amounts of multivalent metal cations, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as powerful catalysts for this compound decomposition.[1][7][8] Even part-per-million (ppm) concentrations of these ions can trigger a violent, exothermic decomposition.[7]

  • Dissolved Oxygen: The presence of dissolved oxygen can contribute to the degradation of this compound. It is advisable to minimize the oxygen content in the solution, for example, by purging with an inert gas like nitrogen.[4]

  • Concentration: More concentrated solutions of this compound tend to be less stable. The bimolecular nature of some decomposition pathways means that more dilute solutions will generally be more stable.[9][10]

Q2: I suspect metal ion contamination in my this compound solution. How can I mitigate this issue?

Metal ion contamination is a frequent cause of unexpected and rapid this compound decomposition. The most effective way to counteract this is by introducing a chelating agent to your solution.

Chelating agents, also known as sequestering agents, are compounds that can form stable complexes with metal ions, effectively "caging" them and preventing them from participating in catalytic decomposition reactions.[11]

Several types of chelating agents have been shown to be effective in stabilizing this compound solutions:

  • EDTA (Ethylenediaminetetraacetic acid) and its salts: The tetrasodium salt of EDTA is a commonly cited stabilizer.[1]

  • CDTA (trans-1,2-cyclohexanediamine-N,N,N',N'-tetraacetic acid): This is another effective chelating agent, sometimes used in combination with other stabilizers.[4]

  • Specific Acetic Acid Compounds: Compounds like cis- or trans-1,2-diaminocycloalkyl-N,N,N',N'-tetraacetic acids have been patented for their ability to stabilize this compound solutions.[1]

The typical concentration for these stabilizers is in the range of 0.001% to 0.1% by weight of the composition.[1]

Q3: What are the typical decomposition products of this compound, and how do they affect my experiments?

The decomposition of this compound can proceed through several pathways, yielding different products depending on the conditions.[3][12] The primary decomposition reactions are:

  • 3NH₂OH → N₂ + NH₃ + 3H₂O

  • 4NH₂OH → N₂O + 2NH₃ + 3H₂O

The formation of gaseous products like nitrogen (N₂) and nitrous oxide (N₂O) can lead to pressure buildup in sealed containers, creating a significant safety hazard. The generation of ammonia (NH₃) will increase the pH of the solution, which can, in turn, further accelerate decomposition.[3] These byproducts can also interfere with your chemical reactions, leading to unexpected side products or affecting reaction kinetics.

Q4: What is the recommended storage temperature for aqueous this compound solutions?

To ensure the longevity of your this compound solution, it is crucial to store it at reduced temperatures. While the optimal temperature can depend on the concentration and the presence of stabilizers, a general guideline is to store solutions at temperatures below 40°C, and preferably below 25°C.[2] For long-term storage, refrigeration is often recommended.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when working with aqueous this compound solutions.

Issue 1: Rapid Gas Evolution from the Solution
Potential Cause Diagnostic Check Recommended Action
Metal Ion Contamination Analyze the solution for trace metals (Fe, Cu) using ICP-MS or a similar technique.Add a suitable chelating agent such as EDTA or CDTA at a concentration of 0.01-0.05% by weight.[1]
High pH Measure the pH of the solution. A pH significantly above 7 indicates a basic environment that accelerates decomposition.Adjust the pH to a slightly acidic range if your application allows.
Elevated Temperature Check the storage and experimental conditions. Temperatures above ambient will significantly increase the decomposition rate.Store the solution in a refrigerator or a temperature-controlled environment. Ensure the solution is not exposed to localized heat sources.
Issue 2: Inconsistent Performance in Reactions
Potential Cause Diagnostic Check Recommended Action
Degraded this compound Concentration Quantify the this compound concentration using a validated analytical method (see Protocol 1).Prepare a fresh solution or use a newly opened container. Implement a routine quality control check of the concentration.
Interference from Decomposition Products Analyze the reaction mixture for the presence of ammonia or other nitrogenous byproducts.Purge the this compound solution with an inert gas (e.g., nitrogen) before use to remove volatile decomposition products.[4]
Issue 3: Discoloration of the Solution
Potential Cause Diagnostic Check Recommended Action
Oxidation or Side Reactions Discoloration can indicate the formation of complex nitrogen oxides or reaction with impurities.Use high-purity water and reagents for solution preparation. Store the solution in a dark, inert-atmosphere container.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Concentration

This protocol provides a method for quantifying the concentration of this compound in your aqueous solution, allowing you to verify its potency before use. This method is based on the oxidation of this compound and subsequent reaction to form a colored compound.[13][14]

Materials:

  • This compound solution (sample)

  • Potassium iodate (KIO₃) solution (0.047 M)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

  • Neutral red indicator solution

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a series of dilutions of your this compound solution to bring the concentration into the analytical range of the method (e.g., 0.040 – 1.200 µg/mL).[13]

  • Reaction: In a volumetric flask, mix the diluted this compound sample with a known excess of the potassium iodate solution and the sulfuric acid solution.

  • Color Development: Add the neutral red indicator solution. The unreacted iodate will oxidize the this compound, and the resulting nitrite will react with the neutral red, causing a measurable change in absorbance.[13]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (e.g., 525 nm for the neutral red method).[13]

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Use the absorbance of your sample to determine its concentration from the calibration curve.

Protocol 2: Stabilization of a this compound Solution with a Chelating Agent

This protocol outlines the steps for stabilizing a freshly prepared or commercial this compound solution to extend its shelf life.

Materials:

  • Aqueous this compound solution

  • Chelating agent (e.g., Tetrasodium EDTA, trans-1,2-CDTA)

  • Inert gas (e.g., high-purity nitrogen)

  • Stir plate and stir bar

Procedure:

  • Inert Atmosphere: Before adding the stabilizer, purge the this compound solution with a gentle stream of nitrogen for about an hour to minimize the dissolved oxygen content.[4]

  • Stabilizer Addition: While stirring, add the chelating agent to the this compound solution. The stabilizer can be added as a solid or as a concentrated aqueous solution.

  • Concentration: The final concentration of the stabilizer should be between 0.01% and 0.05% by weight.[1] For example, for 100 g of a 50% this compound solution, you would add between 0.01 g and 0.05 g of the chelating agent.

  • Mixing: Continue stirring until the stabilizer is completely dissolved.

  • Storage: Store the stabilized solution in a tightly sealed container, preferably in a dark and refrigerated environment.

Visualizing Decomposition Pathways

The following diagrams illustrate the key factors and pathways involved in the decomposition of aqueous this compound solutions.

G cluster_factors Accelerating Factors HA Aqueous this compound (NH₂OH) Decomposition Decomposition HA->Decomposition Products Decomposition Products (N₂, N₂O, NH₃, H₂O) Decomposition->Products Temp High Temperature Temp->Decomposition catalyzes pH High pH (>7) pH->Decomposition catalyzes MetalIons Metal Ions (Fe, Cu) MetalIons->Decomposition catalyzes Oxygen Dissolved Oxygen Oxygen->Decomposition promotes Concentration High Concentration Concentration->Decomposition promotes

Caption: Factors accelerating the decomposition of aqueous this compound.

G start Start: Unstabilized This compound Solution purge 1. Purge with Inert Gas (e.g., Nitrogen) start->purge add_chelator 2. Add Chelating Agent (e.g., EDTA, CDTA) purge->add_chelator mix 3. Mix Until Dissolved add_chelator->mix store 4. Store in a Cool, Dark Place mix->store end End: Stabilized This compound Solution store->end

Caption: Workflow for stabilizing aqueous this compound solutions.

References

  • Reaction pathways of this compound decomposition in the presence of acid/base. (n.d.).
  • Izato, Y., Koshi, M., & Miyake, A. (n.d.). A detailed chemical kinetics model for the initial decomposition of gas-phase this compound.
  • Stabilization of this compound solutions. (1998). Google Patents.
  • STABILIZED this compound SOLUTIONS. (2003). European Patent Office.
  • A detailed kinetic model for the thermal decomposition of this compound. (2021). PubMed.
  • Stabilizing agent for this compound solutions. (2004). Google Patents.
  • Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps. American Chemical Society.
  • This compound measurement techniques for this compound concentration determination in water. (n.d.). ResearchGate.
  • Stabilization of aqueous this compound solutions. (1992). Google Patents.
  • Indirect Kinetic Spectrophotometric Determination of this compound Based on Its Reaction with Iodate. (2006). J-Stage.
  • Spectrophotometric determination of this compound and its derivatives in drug formulations by the indophenol reaction. (n.d.).
  • Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (n.d.). Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps. SciSpace.
  • Effect of Metal Sequestrants on the Decomposition of Hydroxylammonium Nitrate. (n.d.). MDPI.
  • Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red. (n.d.). SciSpace.
  • This compound - Solubility of Things. (n.d.).
  • Effect of Iron Ion in the Thermal Decomposition of 50 mass % this compound/Water Solutions. (n.d.). ResearchGate.
  • Decomposition of this compound/Water Solution added Iron Ion. (n.d.). OAKTrust.

Sources

Decomposition pathways of hydroxylamine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with hydroxylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition of this compound in acidic and basic conditions. Understanding the stability and reactivity of this compound under different pH regimes is critical for experimental success, safety, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.

Issue 1: My this compound reaction is unexpectedly rapid, exothermic, and generating gas.
  • Problem Description: Upon adding this compound solution to your reaction vessel, you observe a rapid increase in temperature, vigorous bubbling, and potentially a pressure buildup. This reaction is proceeding much faster than anticipated.

  • Potential Causes:

    • Contamination with Metal Ions: This is the most common cause of runaway reactions. Trace amounts of transition metal ions, particularly ferrous (Fe²⁺) and ferric (Fe³⁺) ions, are potent catalysts for this compound decomposition, even at parts-per-million (ppm) concentrations.[1][2][3] Copper ions also promote decomposition.[4]

    • Incorrect pH (Too Basic): this compound is inherently unstable in its free base form (NH₂OH), which is favored at a pH above its pKa of approximately 6.[5][6] The decomposition rate increases significantly in basic (alkaline) conditions.[7][8]

    • Localized High Concentration: Adding a concentrated this compound solution too quickly without adequate mixing can create localized "hot spots" where the decomposition initiates.

    • Elevated Temperature: The decomposition of this compound is highly temperature-dependent. If your reaction is already running at an elevated temperature, the added energy can be sufficient to initiate rapid decomposition.

  • Recommended Actions & Preventative Measures:

    • Metal Ion Chelation: Before starting your experiment, add a small amount (e.g., 0.001 to 0.1% by weight) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to your reaction buffer or solvent.[8] This will sequester trace metal ions and prevent them from catalyzing the decomposition.

    • Use High-Purity Reagents and Solvents: Utilize metal-free or trace-metal-grade water and reagents whenever possible. Avoid using metal spatulas to handle this compound salts.

    • Control pH: Ensure the pH of your reaction medium is appropriate for your desired outcome. If stability is paramount, maintain an acidic pH (below 6) where this compound exists as the more stable hydroxylammonium salt ([NH₃OH]⁺).[5]

    • Controlled Addition: Add the this compound solution slowly and sub-surface with vigorous stirring to ensure rapid dispersion and prevent localized concentration and temperature gradients.

    • Maintain Low Temperature: If permissible for your protocol, conduct the addition of this compound at a reduced temperature (e.g., in an ice bath) to dissipate any heat generated.

Issue 2: My experimental results are inconsistent and not reproducible.
  • Problem Description: You are performing the same experiment multiple times but obtaining different results, such as varying product yields, reaction rates, or observing decomposition in some trials but not others.

  • Potential Causes:

    • Variable Contamination: The level of catalytic metal ion contamination may differ between batches of reagents, solvents, or even glassware that has not been properly cleaned.

    • pH Drift: The pH of your reaction mixture may be changing over time, especially if it is weakly buffered. This can alter the concentration of the more reactive free base form of this compound.

    • Age and Quality of this compound Stock Solution: this compound solutions degrade over time. An older stock solution will have a lower effective concentration and may contain decomposition products that could interfere with your reaction.[8]

  • Recommended Actions & Preventative Measures:

    • Implement a Strict Glassware Cleaning Protocol: Wash all glassware with a detergent, rinse thoroughly with deionized water, and then perform an acid wash (e.g., with 1 M HCl) followed by a final rinse with high-purity, metal-free water to remove any adsorbed metal ions.

    • Use a Robust Buffering System: Ensure your reaction is adequately buffered to maintain a constant pH throughout the experiment.

    • Prepare Fresh this compound Solutions: Prepare your this compound stock solution fresh for each set of experiments from a high-purity this compound salt (e.g., hydroxylammonium chloride or sulfate).

    • Perform a Control Experiment: Run a control reaction with all components except your primary reactant to monitor the stability of this compound under your specific experimental conditions (temperature, pH, solvent). This will help you determine a baseline decomposition rate.

Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways of this compound in acidic versus basic conditions?

In acidic solution (pH < 6) , this compound exists predominantly as the protonated hydroxylammonium ion ([NH₃OH]⁺).[5] The decomposition is generally slower but can be more exothermic and generate higher pressure if initiated.[7] The pathway is often described as a disproportionation reaction.[9]

In basic solution (pH > 7) , the unprotonated free base (NH₂OH) is the dominant species. This form is much less stable and decomposes more readily.[8][10] Alkaline conditions lower the onset temperature for decomposition.[7] A plausible initial step involves an anion-neutral bimolecular reaction (NH₂OH + NH₂O⁻ → NH₃ + ¹NO⁻ + H₂O).[5]

The diagrams below illustrate the simplified, overall decomposition schemes.

acidic_decomposition cluster_acid Acidic Conditions (pH < 6) NH3OH+ Hydroxylammonium Ion (More Stable) Decomp_Products_Acid Major Products: Ammonia (NH₃) Dinitrogen (N₂) Water (H₂O) NH3OH+->Decomp_Products_Acid Slower Disproportionation

Caption: Simplified decomposition pathway in acidic conditions.

basic_decomposition cluster_base Basic Conditions (pH > 7) NH2OH This compound Free Base (Less Stable) Decomp_Products_Base Major Products: Ammonia (NH₃) Nitrogen Gas (N₂) Nitrous Oxide (N₂O) Water (H₂O) NH2OH->Decomp_Products_Base Faster Lower Onset Temp.

Sources

Methods for stabilizing hydroxylamine solutions for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydroxylamine solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound for their critical experiments. Here, you will find in-depth answers to common questions, troubleshooting guides for prevalent issues, and validated protocols to ensure the long-term stability of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow and losing potency over time?

A: this compound is inherently unstable and decomposes through several pathways, including internal oxidation-reduction reactions.[1][2] This decomposition is significantly accelerated by several factors:

  • Presence of Metal Ions: Trace amounts of multivalent metal cations, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), act as powerful catalysts, dramatically increasing the rate of decomposition.[3][4][5] These ions are common contaminants in laboratory glassware and reagents.

  • pH: Decomposition is much more rapid in neutral to alkaline conditions (pH > 7).[1][2][6]

  • Oxygen: Dissolved oxygen in the aqueous solution can oxidize this compound.

  • Temperature and Light: Elevated temperatures and exposure to light provide the energy needed to overcome the activation barrier for decomposition reactions.[7][8]

The yellowing is often indicative of the formation of nitrogen oxides and other colored degradation byproducts. The loss of potency is a direct result of the decreased concentration of active this compound.

Q2: What is the primary mechanism of this compound decomposition?

A: The decomposition of aqueous this compound is complex, involving multiple competing pathways. A primary pathway is a bimolecular reaction where one this compound molecule is oxidized and another is reduced, a process known as disproportionation.[9][10] This can lead to the formation of ammonia (NH₃), nitrous oxide (N₂O), nitrogen (N₂), and water (H₂O).[3][11] The presence of acids, bases, and metal ions can initiate different and often more rapid decomposition mechanisms.[9][12] For instance, iron ions can catalyze a reaction that generates nitrogen gas.[3][13]

Q3: I've heard of using EDTA to stabilize this compound. How does it work?

A: Ethylenediaminetetraacetic acid (EDTA) is a highly effective stabilizer because it is a chelating agent.[1][6][14] Its molecular structure allows it to "trap" or sequester multivalent metal ions (like Fe³⁺ and Cu²⁺) by forming stable, ring-like complexes called chelates.[15][16][17] By binding these catalytic metal ions, EDTA effectively removes them from the solution, preventing them from participating in and accelerating the decomposition of this compound.[1] This dramatically slows down the primary degradation pathway, extending the shelf-life of the solution.

Q4: What is the ideal pH and temperature for storing this compound solutions?

A: For optimal stability, this compound solutions should be stored under the following conditions:

  • pH: The solution should be kept acidic. While the exact optimal pH can vary with the specific formulation, maintaining a pH below 7 is critical as decomposition accelerates significantly in alkaline conditions.[1][6]

  • Temperature: Storage should be at refrigerated temperatures, ideally between 2-8°C (35-46°F).[7] Storing at temperatures below 25°C is highly recommended to minimize thermal decomposition.[1][6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid Gas Evolution (Bubbling) 1. Contamination with metal ions (e.g., from spatula, glassware).2. Solution pH has drifted to neutral or alkaline.3. High storage temperature.1. Prepare fresh solution using high-purity water and acid-washed or metal-free plasticware.2. Add a chelating agent like EDTA during preparation (See Protocol 1).3. Verify the pH of the solution and adjust if necessary with a suitable acid.4. Ensure storage at 2-8°C.
Solution Discoloration (Yellow/Brown) 1. Oxidative degradation.2. Decomposition into nitrogen oxides and other byproducts.1. Purge the solution and headspace of the storage container with an inert gas (e.g., nitrogen, argon) to remove oxygen.[18]2. Store in an amber or opaque container to protect from light.[7]3. The solution is likely degraded and should be discarded. Prepare a fresh, stabilized solution.
Inconsistent Experimental Results 1. Loss of this compound concentration over time.2. Formation of interfering decomposition byproducts.1. Always use a freshly prepared or properly stabilized solution. Avoid using solutions that have been stored for long periods without verification.2. Periodically verify the concentration of your stock solution using a validated analytical method (See Protocol 2).
Precipitate Formation 1. Reaction with contaminants.2. Saturation limit exceeded at low temperatures.1. Ensure all reagents and solvents are of high purity.2. If using a salt form (e.g., this compound hydrochloride), ensure it is fully dissolved at room temperature before refrigerating. If precipitate forms upon cooling, gently warm and agitate to redissolve before use.

Mechanisms of Degradation & Stabilization

The stability of this compound (NH₂OH) is a constant balance between its inherent reactivity and the environmental conditions it is subjected to. Understanding the core mechanisms of its degradation is key to implementing effective stabilization strategies.

Core Degradation Pathways

This compound's instability stems from its ability to act as both a reducing and an oxidizing agent. This duality leads to several decomposition routes:

Caption: Key decomposition pathways of this compound.

Mechanism of Stabilization by Chelation

The most effective stabilization strategy involves deactivating the metallic catalysts that accelerate decomposition. This is achieved using a chelating agent like EDTA.

Caption: How EDTA sequesters metal ions to prevent catalysis.

Detailed Protocols

Protocol 1: Preparation of a Stabilized 1M this compound Solution

This protocol describes the preparation of a this compound solution stabilized with EDTA, suitable for long-term storage.

Materials:

  • This compound Hydrochloride (NH₂OH·HCl), ACS grade or higher

  • Ethylenediaminetetraacetic acid, disodium salt, dihydrate (Na₂EDTA·2H₂O)

  • High-purity, deionized water (18 MΩ·cm)

  • Sodium Hydroxide (NaOH), 5 M solution

  • Calibrated pH meter

  • Volumetric flasks and pipettes (acid-washed or plastic)

  • Amber glass or opaque plastic storage bottle

Procedure:

  • Prepare EDTA Stock Solution (0.1 M):

    • Weigh out 3.722 g of Na₂EDTA·2H₂O.

    • Dissolve in approximately 80 mL of high-purity water in a 100 mL volumetric flask. Gentle warming may be required.

    • Once fully dissolved, allow the solution to cool to room temperature and bring the final volume to 100 mL with high-purity water.

  • Prepare the this compound Solution:

    • For a 1 M solution, weigh out 6.95 g of this compound hydrochloride for a final volume of 100 mL.

    • In a 250 mL beaker, dissolve the this compound hydrochloride in approximately 70 mL of high-purity water.

    • Stabilization Step: Add 5 mL of the 0.1 M EDTA stock solution to the this compound solution. This results in a final EDTA concentration of 5 mM. The amount of chelating agent can range from 0.01% to 0.05% by weight of the final solution.[1]

    • Mix thoroughly.

  • pH Adjustment:

    • Place the beaker in an ice bath to dissipate heat generated during neutralization.

    • Slowly add 5 M NaOH dropwise while constantly stirring and monitoring the pH.

    • Adjust the pH to the desired value for your application (typically between 6.0 and 6.5 for optimal stability). Caution: Avoid overshooting into the alkaline range (pH > 7).

  • Final Preparation and Storage:

    • Quantitatively transfer the pH-adjusted solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add it to the flask.

    • Bring the final volume to 100 mL.

    • (Optional but Recommended) Purge the solution by bubbling nitrogen gas through it for 10-15 minutes to remove dissolved oxygen.

    • Transfer the final solution to a clean, clearly labeled amber storage bottle. Purge the headspace with nitrogen before sealing.

    • Store the bottle in a refrigerator at 2-8°C.[7]

Protocol 2: Quality Control - Iodometric Titration to Determine Concentration

Periodically verifying the concentration of your this compound stock is crucial for experimental consistency. This protocol provides a standard method for its quantification.

Principle: this compound is oxidized by a known excess of iodine (in the form of I₃⁻). The remaining, unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator.

Reagents:

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₃O₂) solution

  • 0.1 N Iodine (I₂) solution

  • 1% Starch indicator solution

  • Sulfuric Acid (H₂SO₄), 1 M solution

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Sample Preparation:

    • Accurately pipette 5.00 mL of your this compound stock solution into a 250 mL Erlenmeyer flask.

    • Add 50 mL of deionized water.

    • Add approximately 1 g of sodium bicarbonate to buffer the solution.

  • Oxidation:

    • Accurately add 50.00 mL of 0.1 N iodine solution to the flask.

    • Swirl the flask, cover it, and allow it to react in the dark for 5 minutes.

  • Titration:

    • Acidify the solution by adding 10 mL of 1 M sulfuric acid.

    • Titrate the solution with the standardized 0.1 N sodium thiosulfate solution until the dark brown/yellow color of the iodine fades to a pale yellow.

    • Add 2 mL of 1% starch indicator. The solution will turn a deep blue/black color.

    • Continue the titration dropwise with constant swirling until the blue color completely disappears. This is the endpoint.

    • Record the volume of sodium thiosulfate used (V_thio).

  • Blank Titration:

    • Repeat steps 2-3 using 5.00 mL of deionized water instead of the this compound sample. Record the volume of sodium thiosulfate used for the blank (V_blank).

  • Calculation:

    • The concentration of this compound (in Molarity) is calculated using the formula: M_this compound = [(V_blank - V_thio) * N_thio] / (2 * V_sample) Where:

      • V_blank = volume of thiosulfate for blank (mL)

      • V_thio = volume of thiosulfate for sample (mL)

      • N_thio = Normality of the sodium thiosulfate solution

      • V_sample = volume of this compound sample used (mL)

      • The factor of 2 accounts for the stoichiometry of the reaction.

References

  • Initial Decomposition Pathways of Aqueous this compound Solutions. (2017).
  • Reaction pathways of this compound decomposition in the presence of acid/base. (n.d.). AIChE. [Link]
  • Stabilization of this compound solutions. (1998).
  • Storage and Use of this compound Free Base (NH2OH). (n.d.). American Institute of Chemical Engineers (AIChE). [Link]
  • Process for decomposing solutions of hydroxylammonium salts. (1991).
  • Stabilization of this compound solutions. (1992).
  • Spectrophotometric determination of this compound and its derivatives in drug formulations by the indophenol reaction. (1997).
  • This compound measurement techniques for this compound concentration determination in water. (2018).
  • This compound HYDROCHLORIDE SOLUTION MSDS. (2019). Loba Chemie. [Link]
  • Indirect Kinetic Spectrophotometric Determination of this compound Based on Its Reaction with Iod
  • Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps. (2007). SciSpace by Typeset. [Link]
  • Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red. (1998). SciSpace by Typeset. [Link]
  • This compound. (2023). Sciencemadness Wiki. [Link]
  • STABILIZED this compound SOLUTIONS. (2003).
  • Stabilizing agent for this compound solutions. (2004).
  • Decomposition of this compound/water solution with added iron ion. (2011).
  • SAFETY DATA SHEET - this compound Hydrochloride 10% Solution. (2024). Lab Alley. [Link]
  • Electroanalytical overview: the sensing of this compound. (2023). Royal Society of Chemistry. [Link]
  • Metal-catalyzed hydroxylaminolysis of unactivated amide and peptide bonds. (2003). PubMed. [Link]
  • Stabilized solutions of this compound or its salts in water or alcohols, and their prepar
  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (n.d.). University of Ottawa Research. [Link]
  • Catalytic decomposition of this compound nitrate and hydrazine nitrate using Ru/ZSM-5 catalyst. (2017). Semantic Scholar. [Link]
  • Electrocatalytic decomposition mechanism of hydroxyamine nitrate on the Cu(111) surface. (2025). Arabian Journal of Chemistry. [Link]
  • The kinetics and mechanism of this compound by iron(III). (1983).
  • Techniques for investigating this compound disproportionation by this compound oxidoreductases. (2011). PubMed. [Link]
  • Stability studies of hydrazide and this compound-based glycoconjugates in aqueous solution. (2009).
  • Kinetics and mechanism of the comproportionation reaction between oxoammonium cation and this compound derived from cyclic nitroxides. (2022).
  • This compound·HCl. (n.d.). G-Biosciences. [Link]
  • Kinetics, mechanism, and stoicheiometry of the oxidation of this compound by nitric acid. (1982). Royal Society of Chemistry. [Link]
  • Preparation and purification of this compound stabilizers. (2005).
  • Chel
  • The Chemistry of Chelation: Understanding EDTA's Role in Industrial Processes. (2025). [Link]
  • Preparation and purification of this compound stabilizers. (2004).
  • EDTA and EGTA chel

Sources

Technical Support Center: Navigating the Reactivity of Hydroxylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydroxylamine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for the common challenges encountered when using this compound in organic synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound typically used as its hydrochloride salt (NH₂OH·HCl) in reactions?

Free this compound is a potent reducing agent and can be unstable, posing a risk of explosive decomposition, especially when heated.[1] Its hydrochloride salt is a stable, crystalline solid that is safer to handle and store.[1] In most reaction setups, the free this compound is generated in situ by the addition of a base, such as sodium hydroxide, potassium hydroxide, sodium acetate, or pyridine.[2] This controlled release of the reactive nucleophile helps to manage its reactivity and improve safety.

Q2: What is the optimal pH for oxime formation, and why is it important?

The formation of oximes from aldehydes or ketones and this compound is a pH-dependent equilibrium reaction.[3] Generally, a slightly acidic pH range of 4-5 is optimal for uncatalyzed reactions.[3][4]

  • At low pH (highly acidic): The nitrogen atom of this compound becomes protonated, diminishing its nucleophilicity and slowing down the initial attack on the carbonyl carbon.

  • At high pH (basic): The dehydration of the tetrahedral intermediate to the oxime is slow because it is acid-catalyzed.

Therefore, maintaining the pH in the optimal range is crucial for achieving a good reaction rate and yield. Buffering the reaction mixture can be an effective strategy.

Q3: Can this compound react with other functional groups besides aldehydes and ketones?

Yes, this compound is a versatile nucleophile and can react with a variety of other functional groups, which can lead to undesired side reactions if not properly controlled. These include:

  • Esters and Acyl Chlorides: this compound reacts with these to form hydroxamic acids.[5][6] This reaction is often desired but can be a side reaction if the target is an oxime in a molecule containing an ester or acyl chloride.

  • Amides: While generally less reactive than esters, amides can react with this compound under more forcing conditions to yield hydroxamic acids.[6]

  • Michael Acceptors (α,β-unsaturated carbonyls/nitriles): this compound can undergo conjugate addition to Michael acceptors.

  • Epoxides: this compound can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy hydroxylamines.[7]

  • Alkyl Halides: this compound can be N-alkylated by alkyl halides, though this can sometimes lead to over-alkylation.[8]

Understanding the relative reactivity of these functional groups is key to achieving chemoselectivity.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield in Oxime Formation

Q: I am getting a low yield of my desired oxime. What are the possible causes and how can I fix it?

A: Low yields in oxime formation can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Suboptimal pH As discussed in the FAQs, the reaction pH is critical. If the pH is too low or too high, the reaction rate will be significantly reduced.

  • Troubleshooting:

    • Monitor the pH of your reaction mixture.

    • Use a buffer system (e.g., acetate buffer) to maintain the pH in the optimal 4-5 range.

    • When using this compound hydrochloride, carefully choose the base and its stoichiometry. A weak base like sodium acetate is often a good choice.[2]

Potential Cause 2: Reversibility of the Reaction Oxime formation is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.[1]

  • Troubleshooting:

    • Remove water as it is formed. A Dean-Stark trap can be used for azeotropic removal of water with a suitable solvent like toluene. However, be cautious due to the explosive nature of this compound at elevated temperatures.[1]

    • Use a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, in the reaction mixture.

Potential Cause 3: Steric Hindrance Highly hindered ketones react much slower than unhindered aldehydes or ketones.

  • Troubleshooting:

    • Increase the reaction temperature, but with caution.

    • Prolong the reaction time.

    • Use a catalyst. Aniline has been shown to catalyze oxime formation.

Potential Cause 4: Aldol Condensation Side Reactions For enolizable aldehydes and ketones, aldol condensation can be a competing side reaction, especially under basic conditions.[1]

  • Troubleshooting:

    • Maintain a slightly acidic pH to disfavor the aldol reaction.

    • Keep the reaction temperature low.

    • Add the carbonyl compound slowly to a solution of this compound to keep its concentration low.

Issue 2: Formation of Amide Instead of the Expected Product in Beckmann Rearrangement

Q: I am trying to perform a reaction on a molecule containing an oxime, but I am isolating an amide instead. What is happening?

A: You are likely observing an unintended Beckmann rearrangement. The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[9]

Causality: The presence of a strong acid (Brønsted or Lewis) can protonate the hydroxyl group of the oxime, turning it into a good leaving group (water). This initiates a rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of an amide after tautomerization.[9]

How to Avoid It:

  • Strict pH Control: Avoid strongly acidic conditions if the Beckmann rearrangement is not the desired reaction.

  • Choice of Reagents: Be mindful that some reagents used for other transformations can be acidic enough to trigger the rearrangement.

  • Protecting Groups: If the oxime needs to be carried through several synthetic steps, consider protecting the hydroxyl group, for example, as a silyl ether, to prevent this rearrangement.

Issue 3: Beckmann Fragmentation as a Side Reaction to Beckmann Rearrangement

Q: During my Beckmann rearrangement, I am observing significant amounts of a nitrile and other byproducts instead of the expected amide. Why is this happening?

A: This is a classic side reaction known as Beckmann fragmentation.[10] It competes with the desired rearrangement, especially when the migrating group can form a stable carbocation.[10]

Causality: Instead of migrating, the bond between the carbonyl carbon and the α-carbon cleaves, leading to the formation of a stable carbocation and a nitrile.[10] This is more prevalent if the α-carbon is tertiary or has other stabilizing features.

Troubleshooting & Optimization:

StrategyRationale
Lower Reaction Temperature Higher temperatures can favor fragmentation pathways. Running the reaction at the lowest effective temperature can increase the yield of the desired amide.[10]
Use Milder Catalysts Strongly acidic conditions promote carbocation formation. Consider replacing strong acids like H₂SO₄ with milder activating agents such as p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or cyanuric chloride.[10][11]
Solvent Selection The choice of solvent can influence the reaction pathway. Aprotic solvents are often used when employing sulfonate esters of oximes to minimize side reactions.[11]
Issue 4: Unwanted Reactions with Esters or Amides when Targeting Oxime Formation

Q: My starting material contains both a ketone and an ester. When I try to form the oxime, I also get the hydroxamic acid. How can I achieve chemoselectivity?

A: Achieving chemoselectivity in a molecule with multiple reactive sites is a common challenge. The relative reactivity of a ketone versus an ester towards this compound is key here. Generally, aldehydes and ketones are more reactive than esters. However, under forcing conditions (high temperature, long reaction times, strong base), the reaction with the ester can become significant.

Strategies for Chemoselectivity:

  • Milder Reaction Conditions:

    • Use milder, near-neutral pH conditions (pH ~5-6) which favor oxime formation over hydroxamic acid formation.

    • Perform the reaction at a lower temperature (e.g., room temperature or below) and monitor carefully by TLC or LC-MS to stop the reaction once the ketone has reacted.

  • Stoichiometry Control:

    • Use a stoichiometric amount of this compound (e.g., 1.0-1.2 equivalents) relative to the carbonyl compound. An excess of this compound will increase the likelihood of reaction with the less reactive ester group.

  • Protecting Groups:

    • If the above methods are not sufficient, consider protecting the less reactive functional group. For example, the ester could be temporarily converted to a different functional group that is unreactive towards this compound. However, a more common strategy is to protect the this compound itself to modulate its reactivity.

Protecting Groups for this compound:

Using protected hydroxylamines can be an excellent strategy to control reactivity and avoid side reactions.[6]

Protecting GroupIntroductionCleavage ConditionsAdvantages
Boc Reaction with Boc-anhydrideAcidic conditions (e.g., TFA)Stable to many reaction conditions, widely used in peptide synthesis.[12]
Fmoc Reaction with Fmoc-ClBasic conditions (e.g., piperidine)Orthogonal to Boc protection.[7]
Trityl (Tr) Reaction with trityl chlorideMildly acidic conditionsBulky group, can offer steric protection.
Benzyl (Bn) Reaction with benzyl bromideHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Silyl Ethers Reaction with silyl chlorides (e.g., TBDMSCl)Fluoride sources (e.g., TBAF)Can be tuned for lability.[6]
Nitrone Reaction with an aldehyde or ketoneHydrolysis (often under acidic conditions)Protects both the N and O atoms.[13]

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation[3]
  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Add pyridine (2.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Hydroxamic Acid from an Ester[14]
  • To a solution of this compound hydrochloride (10 mmol) in methanol (20 mL), add a solution of sodium methoxide in methanol (10 mmol) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate free this compound.

  • Add the ester (1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with acidic resin or by careful addition of 1 M HCl.

  • Filter off any solids and concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to afford the desired hydroxamic acid.

Note: The use of a catalytic amount of potassium cyanide (KCN) can sometimes accelerate the reaction of esters with this compound, but extreme caution must be exercised due to the high toxicity of cyanide.[14]

Visualizing Reaction Pathways

Hydroxylamine_Reactions This compound This compound (NH₂OH) oxime Oxime This compound->oxime Condensation hydroxamic_acid Hydroxamic Acid This compound->hydroxamic_acid Nucleophilic Acyl Substitution conjugate_adduct Conjugate Adduct This compound->conjugate_adduct Michael Addition beta_hydroxy_ha β-Hydroxy this compound This compound->beta_hydroxy_ha Ring Opening carbonyl Aldehyde/Ketone carbonyl->oxime ester Ester ester->hydroxamic_acid michael_acceptor Michael Acceptor michael_acceptor->conjugate_adduct epoxide Epoxide epoxide->beta_hydroxy_ha

Caption: Primary reactions of this compound with various functional groups.

Beckmann_Rearrangement_Side_Reactions oxime Oxime acid_catalyst Acid Catalyst (e.g., H₂SO₄) oxime->acid_catalyst rearrangement_path Beckmann Rearrangement (Desired Pathway) acid_catalyst->rearrangement_path Lower Temp, Milder Acid fragmentation_path Beckmann Fragmentation (Side Reaction) acid_catalyst->fragmentation_path Higher Temp, Strong Acid, Stable Carbocation amide Amide rearrangement_path->amide nitrile Nitrile fragmentation_path->nitrile carbocation Carbocation fragmentation_path->carbocation

Caption: Competing pathways in the acid-catalyzed reaction of oximes.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. BenchChem.
  • [Reference for epoxide ring opening with this compound]
  • [Reference for optimal pH for oxime form
  • Mortensen, K. T. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. DTU Chemistry.
  • [Reference for Boc protecting group]
  • BenchChem Technical Support Team. (2025, December).
  • [Reference for this compound reaction with esters]
  • [Reference for hydroxamic acid synthesis
  • [Reference for nitrone protecting group]
  • [Reference for in situ gener
  • [Reference for synthesis of Weinreb amides]
  • [Reference for reactions of this compound]
  • [Reference for methods of synthesizing hydroxamic acids]
  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354.
  • [Reference for oxime synthesis by oxid
  • [Reference for amidoxime and oxime synthesis]
  • [Reference for oxime formation and applic
  • [Reference for safety of this compound hydrochloride]
  • [Reference for this compound synthesis by amin
  • [Reference for this compound-mediated C-C amin
  • [Reference for experimental tips for Beckmann rearrangement]
  • [Reference for protected hydroxylamines]
  • [Reference for use of hydroxylamines as nucleophiles]
  • [Reference for epoxide ring opening]
  • Medeiros, M., Wanderlind, E. H., Mora, J. R., Moreira, R., Kirby, A. J., & Nome, F. (2013). Major mechanistic differences between the reactions of this compound with phosphate di- and tri-esters. Organic & Biomolecular Chemistry, 11(37), 6272–6284.
  • [Reference for this compound-derived reagent as dual oxidant]
  • [Reference for Beckmann rearrangement mechanism]
  • [Reference for this compound reactivity]
  • [Reference for hydroxylamines as synthetic targets]
  • [Reference for oxid
  • [Reference for synthesis of O-alkylhydroxylamines]
  • [Reference for cleavage reaction of hydroxylamines]
  • [Reference for Beckmann rearrangement overview]
  • [Reference for epoxide ring opening under mild conditions]
  • [Reference for alkyl
  • [Reference for this compound as organoc
  • [Reference for migratory aptitude in Beckmann rearrangement]
  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic this compound-derived reagents for the direct preparation of unprotected amines.
  • [Reference for abnormal Michael reaction]
  • [Reference for oxidative synthesis of N,N-dialkylhydroxylamines]
  • [Reference for this compound-mediated C-C amin
  • [Reference for method for production of this compound deriv
  • [Reference for homogeneous synthesis of this compound hydrochloride]
  • [Reference for homogeneous synthesis of this compound hydrochloride ResearchG

Sources

Purification methods for hydroxylamine hydrochloride to remove impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Hydroxylamine Hydrochloride

Welcome to the technical support center for this compound hydrochloride (HAH). This guide is designed for researchers, scientists, and drug development professionals who require high-purity HAH for their work. We understand that impurities can compromise experimental outcomes, leading to issues in applications ranging from organic synthesis to the manufacturing of pharmaceuticals.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind each purification step. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is purification of commercial this compound hydrochloride often necessary?

While commercial grades of this compound hydrochloride are suitable for many applications, high-stakes research and development in areas like pharmaceuticals or electronics demand exceptional purity. Common impurities can interfere with sensitive reactions or introduce contaminants.

Key impurities often include:

  • Organic Residues: By-products from synthesis, such as butanone oxime or acetone oxime, are common.[3][4][5] These are structurally similar to HAH in solubility, making them difficult to remove by simple crystallization.[3]

  • Inorganic Salts: Ammonium chloride is a frequent co-product, particularly in older synthesis routes.[6]

  • Metal Ions: Trace metals can be introduced from reactors and handling equipment.[4] These are particularly problematic in applications requiring controlled redox chemistry.

  • Degradation Products: HAH is sensitive to air and moisture, and can slowly decompose over time, especially if not stored properly.[7]

Q2: What are the primary safety concerns when handling and purifying this compound hydrochloride?

Safety is paramount. This compound hydrochloride is a hazardous substance with multiple risk factors.[8][9]

  • Toxicity: It is toxic if swallowed and harmful in contact with skin.[10]

  • Irritation: It causes serious skin and eye irritation.[11]

  • Sensitization: It may cause an allergic skin reaction.[8]

  • Carcinogenicity: It is suspected of causing cancer.

  • Thermal Instability: It decomposes upon melting (around 152-157 °C) and heating above 115 °C may cause an explosion.[7][12] It should not be stored above 65°C.[7]

Always perform purification work inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles. [10][11] Ensure an eyewash station and safety shower are immediately accessible.[9]

Q3: Which purification method should I choose?

The optimal method depends on the scale of your work, the specific impurities you need to remove, and the final purity required.

Purification Method Primary Impurities Targeted Best For Considerations
Recrystallization General soluble impurities, inorganic salts (e.g., NH₄Cl)General purpose purification, improving color and clarity.Solvent selection is critical; may not remove co-crystallizing impurities.
Chemical Treatment Specific organic impurities (e.g., Butanone Oxime)Removing stubborn synthesis by-products.Requires precise control of temperature and pressure; adds steps to the workflow.[3]
Solvent Extraction Organic impurities with different polarity (e.g., Butanone Oxime)Pre-purification step before recrystallization.Requires a suitable immiscible solvent; involves liquid-liquid extraction.[4]
Activated Carbon Colored impurities, high molecular weight organicsDecolorizing solutions prior to crystallization.Can reduce yield due to adsorption of the product.[4]
Ion Exchange Dissolved metal ions, other ionic impuritiesAchieving ultra-high purity for pharmaceutical or electronics applications.Requires specialized columns and pre-treatment of the resin.[13]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might face during the purification process.

Scenario 1: "My crude this compound hydrochloride is yellow/off-white. How can I get a pure white crystalline product?"

Cause: The discoloration is typically due to trace organic impurities or degradation products.

Solution Workflow:

  • Dissolution: Dissolve the crude HAH in the minimum amount of hot deionized water or an appropriate solvent mixture (see Protocol 1).

  • Decolorization with Activated Carbon: Add a small amount of activated carbon (typically 1-2% w/w of the HAH) to the hot solution.

    • Expert Insight: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Hot Filtration: Stir the mixture for 10-15 minutes, then perform a hot filtration through a pre-heated funnel with fluted filter paper or a Celite pad to remove the carbon.[14] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

G cluster_workflow Decolorization Workflow A Yellow Crude HAH Solution B Add Activated Carbon (1-2% w/w) A->B Heat C Stir Hot (10-15 min) B->C D Hot Gravity Filtration C->D Quickly E Clear, Colorless Filtrate D->E F Cool to Crystallize E->F G Pure White Crystals F->G

Caption: Workflow for removing colored impurities.

Scenario 2: "After recrystallization, I have a low yield. How can I improve it?"

Cause: Low yield is often caused by using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Consult solubility data.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.

  • Recover from Mother Liquor: The filtrate (mother liquor) will still contain dissolved product.[6] Concentrate it by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Scenario 3: "My analysis (GC/HPLC) shows persistent organic impurities, like butanone oxime, even after recrystallization."

Cause: Some organic impurities, particularly oximes from the synthesis process, have solubilities very similar to HAH, causing them to co-crystallize.[3]

Solution (Advanced): Chemical Treatment This method leverages the instability of butanone oxime, which undergoes a Beckmann rearrangement at elevated temperatures, converting it into more easily separable compounds.[3]

  • Prepare a concentrated aqueous solution (50-70 wt%) of the impure HAH.[3]

  • Transfer the solution to a reactor equipped for vacuum distillation.

  • Heat the solution to 55-65°C under a vacuum of -0.02 to -0.04 MPa for 1-2.5 hours.[3]

  • Following the reaction, proceed with vacuum distillation and concentration to crystallize the purified HAH.

Expert Insight: The vacuum is crucial as it removes volatile organic compounds generated during the rearrangement, preventing side reactions and driving the purification process.[3]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This is a highly effective method for general purification and removing ammonium chloride.[15]

Materials:

  • Crude this compound Hydrochloride

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer Flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude HAH in an Erlenmeyer flask.

  • Add 95% ethanol (approx. 3 mL per gram of crude HAH).

  • Heat the mixture to a gentle boil with stirring. The HAH will not completely dissolve.

  • While boiling, add deionized water dropwise until all the solid just dissolves. Be patient and add the minimum amount of water necessary.[15]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Long, needle-like crystals should form.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Dry the crystals under vacuum. The purified product should be fine, white, needle-like crystals.[15]

Protocol 2: Purification via Liquid-Liquid Extraction and Acid Hydrolysis

This protocol is specifically designed to remove stubborn organic impurities like butanone oxime and metal ions.[4]

Materials:

  • Crude this compound Hydrochloride

  • Deionized Water

  • An ether solvent (e.g., tert-Butyl methyl ether or Di-n-butyl ether)

  • Concentrated Hydrochloric Acid (HCl)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction:

    • Prepare a 50-60 wt% aqueous solution of the crude HAH.

    • Transfer the solution to a separatory funnel and add an equal volume of the ether solvent.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. Discard the upper organic (ether) layer which contains the impurities. Repeat the extraction 2-3 times.[4]

  • Hydrolysis:

    • To the purified aqueous layer, add a small amount of concentrated HCl (approx. 2g per 100g of starting crude HAH).[4]

    • Heat the solution to 50-60°C and hold for 2-3 hours with stirring. This step hydrolyzes any remaining trace oximes.[4]

    • After the reaction, heat the solution to 90°C to evaporate the excess HCl.

  • Final Purification:

    • The resulting solution can now be decolorized with activated carbon (if necessary) and recrystallized as described in Protocol 1 or by concentrating the solution under vacuum.

Caption: A multi-step workflow for high-purity HAH.

References

  • Scribd. (n.d.). This compound Hydrochloride Solubility.
  • Ataman Kimya. (n.d.). This compound HCL.
  • Google Patents. (2022). CN115535975B - Method for purifying this compound hydrochloride.
  • PrepChem.com. (n.d.). Preparation of this compound hydrochloride (hydroxylammonium chloride).
  • Lab Alley. (2025). SAFETY DATA SHEET - this compound, hydrochloride.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (1998). US5788946A - Purification of this compound.
  • European Patent Office. (2003). EP 0979209 B1 - STABILIZED this compound SOLUTIONS.
  • Google Patents. (1998). US5808150A - Stabilization of this compound solutions.
  • Chemister.ru. (n.d.). hydroxylammonium chloride.
  • G-Biosciences. (n.d.). This compound·HCl.
  • European Patent Office. (2003). EP 1431276 A1 - Preparation and purification of this compound stabilizers.
  • Dalian Handom Chemicals Co., Ltd. (n.d.). This compound hydrochloride.
  • Google Patents. (2006). WO2006062178A2 - Stabilizer for this compound, method for stabilizing this compound, and stabilized this compound solution.
  • European Patent Office. (n.d.). EP 0516933 B1 - Stabilization of aqueous this compound solutions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of this compound Hydrochloride in Analytical Chemistry.
  • Analytice. (n.d.). This compound hydrochloride - analysis.
  • ResearchGate. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL this compound HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE.
  • YouTube. (2021). Synthesis of this compound HCl from Nitromethane!
  • Google Patents. (1943). US2319669A - Process for preparing this compound hydrochloride.
  • Wikipedia. (n.d.). This compound.
  • Reaction Chemistry & Engineering. (2019). Homogeneous synthesis of this compound hydrochloride via acid-catalyzed hydrolysis of nitromethane.
  • DC Fine Chemicals. (2025). Impurities Certificate.
  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride.

Sources

Technical Support Center: Quenching Excess Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize hydroxylamine in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to effectively and safely manage excess this compound in your reaction mixtures. This resource combines established chemical principles with practical troubleshooting advice to ensure the integrity of your experiments and the safety of your laboratory personnel.

Why Quenching Excess this compound is Critical

This compound (NH₂OH) is a versatile reagent in organic synthesis, frequently employed in the preparation of oximes from aldehydes and ketones, and as a reducing agent.[1][2] However, its reactivity also poses significant challenges. Residual this compound can interfere with subsequent reaction steps, complicate product purification, and present serious safety hazards. This compound and its salts are thermally unstable and can undergo exothermic, runaway decomposition, which can be catalyzed by impurities like heavy metals.[3][4] Furthermore, this compound is recognized as a potential genotoxic impurity (GTI), necessitating stringent control of its residual levels in pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5][6]

Troubleshooting Guide: Addressing Common Issues in this compound Quenching

This section addresses specific problems you might encounter during the quenching process in a practical question-and-answer format.

Question 1: I've completed my reaction, but I'm unsure if all the this compound has been quenched. What are the signs of incomplete quenching and how can I be certain?

Answer:

Relying solely on the disappearance of a starting material is insufficient to confirm complete this compound consumption. Incomplete quenching can lead to side reactions in subsequent steps or during work-up, and presents a safety risk.

Indicators of Incomplete Quenching:

  • Inconsistent Yields in Subsequent Steps: Residual this compound can react with other reagents, leading to unexpected byproducts and lower yields of your desired product.

  • Formation of Undesired Oximes: If a subsequent step involves the addition of an aldehyde or ketone, residual this compound will form the corresponding oxime.

  • Difficulties in Product Isolation: The presence of unreacted this compound or its salts can complicate crystallization and chromatographic purification.

Verification of Complete Quenching:

The most reliable method for confirming the absence of residual this compound is through analytical testing. Due to its reactive nature and lack of a strong chromophore, direct detection can be challenging. A common and effective strategy is derivatization followed by analysis.

Experimental Protocol: Indirect GC Analysis of Residual this compound

This protocol is based on the derivatization of this compound with a ketone (e.g., acetone or cyclohexanone) to form a volatile oxime, which can then be quantified by Gas Chromatography with a Flame Ionization Detector (GC-FID).[5][7][8]

  • Sample Preparation:

    • Carefully withdraw an aliquot of the reaction mixture.

    • Prepare a derivatizing solution by mixing water and acetone.[5][8]

    • Add the reaction aliquot to the derivatizing solution. The acetone will react with any residual this compound to form acetone oxime.[5][6][8]

  • GC-FID Analysis:

    • Inject the prepared sample onto a GC equipped with a suitable column (e.g., 100% Dimethylpolysiloxane stationary phase) and an FID detector.[5][8]

    • Develop a calibration curve using known concentrations of this compound hydrochloride treated with the same derivatization procedure.

    • Quantify the amount of acetone oxime in your sample and back-calculate the concentration of residual this compound. The limit of detection for such methods can be in the low ppm range.[5][6]

Question 2: What is the most appropriate quenching agent for my reaction? I am working under neutral pH conditions.

Answer:

The choice of quenching agent depends on several factors, including the pH of your reaction, the functional groups present in your product, and the desired work-up procedure. For neutral to weakly acidic conditions, the most common and effective method is the addition of a simple aldehyde or ketone.[1][2]

Recommended Quenching Agent: Acetone

Acetone is an excellent choice for quenching excess this compound under neutral conditions. It is inexpensive, readily available, and the resulting acetone oxime is generally water-soluble, facilitating its removal during aqueous work-up.

Mechanism of Quenching with Acetone:

The quenching reaction is a condensation reaction between the carbonyl group of acetone and this compound. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form acetone oxime.[9][10][11]

Diagram: Quenching of this compound with Acetone

quenching_mechanism cluster_reactants Reactants cluster_products Products This compound This compound (NH₂OH) oxime Acetone Oxime (CH₃C(NOH)CH₃) This compound->oxime + acetone Acetone (CH₃COCH₃) acetone->oxime + water Water (H₂O)

Caption: Reaction of this compound with acetone to form acetone oxime and water.

Experimental Protocol: Quenching with Acetone

  • Cool the Reaction Mixture: Before adding the quenching agent, cool the reaction mixture to 0-5 °C using an ice bath. This is a crucial safety step to control any potential exotherm from the quenching reaction.

  • Stoichiometric Calculation: Calculate the molar excess of this compound used in your reaction. A common practice is to add 1.5 to 2.0 molar equivalents of acetone relative to the excess this compound.

  • Slow Addition: Add the acetone dropwise to the cooled, stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

  • Stirring and Equilibration: Allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Verification: Before proceeding with work-up, verify the absence of residual this compound using an appropriate analytical method, such as the GC-FID procedure described above.

Question 3: My reaction is conducted under strongly acidic conditions. Can I still use acetone? Are there better alternatives?

Answer:

While the formation of oximes from this compound and ketones occurs in weakly acidic media, under strongly acidic conditions, other quenching agents may be more suitable.[1]

Alternative Quenching Agent: Sodium Nitrite

For acidic solutions, adding a solution of sodium nitrite (NaNO₂) is an effective method for quenching this compound. The reaction produces dinitrogen monoxide (N₂O), a relatively inert gas, and water.[3]

Mechanism of Quenching with Sodium Nitrite:

In an acidic medium, sodium nitrite is converted to nitrous acid (HNO₂). Nitrous acid then reacts with this compound. This reaction is believed to proceed through an unstable intermediate, hyponitrous acid (H₂N₂O₂), which then decomposes to N₂O and water.[12]

Experimental Protocol: Quenching with Sodium Nitrite

  • Cool the Reaction Mixture: Cool the acidic reaction mixture to 0-5 °C.

  • Prepare Nitrite Solution: Prepare a solution of sodium nitrite in water. A slight excess (1.1 to 1.2 equivalents relative to the excess this compound) is typically sufficient.

  • Slow Addition: Add the sodium nitrite solution dropwise to the cold, vigorously stirred reaction mixture. You will observe gas evolution (N₂O). The addition rate should be controlled to manage the effervescence.

  • Complete the Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 30-60 minutes.

  • Caution: This procedure should be performed in a well-ventilated fume hood as N₂O is an asphyxiant.

Comparison of Common Quenching Agents

Quenching AgentOptimal pHProductsAdvantagesDisadvantages
Acetone/Ketones Neutral to Weakly Acidic[1]Oxime, Water[2]Mild conditions, readily available, forms easily removable byproducts.Less effective under strongly acidic or basic conditions.
Sodium Nitrite Acidic[3]Dinitrogen Monoxide, Water, Salt[3]Rapid and effective in acid, produces gaseous byproduct.Requires acidic conditions, gas evolution needs to be controlled.
Sodium Bisulfite VariableComplexCan be used as a reducing agent.Can lead to the formation of sulfonated byproducts.
Hypohalites Alkaline[3]Nitrogen, Water, Halide Salts[3]Effective in decomposing this compound.Highly reactive, can react with the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound and its solutions pose several significant hazards:

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[13][14]

  • Corrosivity: It can cause severe skin and eye irritation or burns.[14]

  • Explosive Instability: this compound is thermally unstable and can decompose explosively, especially upon heating, in high concentrations, or in the presence of catalysts like metal ions.[4][13]

  • Carcinogenicity: It is suspected of causing cancer.[15]

Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][16]

Q2: Can I use other aldehydes or ketones to quench this compound?

A2: Yes, other aldehydes and ketones will also react with this compound to form the corresponding oximes.[1][17] The choice may be dictated by the specific requirements of your synthesis. For example, a more sterically hindered ketone might react more slowly. A solid oxime might be desirable if it can be easily filtered off. However, acetone is generally preferred for its low cost, high reactivity, and the good water solubility of its oxime.

Q3: What are the decomposition products of this compound itself?

A3: The thermal decomposition of this compound can be complex and is influenced by factors such as pH and the presence of catalysts.[18] Under runaway conditions, decomposition products can include ammonia (NH₃), water (H₂O), nitrogen gas (N₂), and nitrous oxide (N₂O), with minor amounts of nitric oxide (NO) and hydrogen (H₂).[19] In acidic solutions, the decomposition tends to favor the formation of ammonia and N₂O, while in alkaline solutions, ammonia and N₂ are the primary products.[20]

Q4: How should I dispose of waste containing quenched this compound?

A4: Even after quenching, the waste stream should be handled with care. The resulting oximes may have their own toxicity profiles. All waste should be collected in appropriately labeled containers and disposed of according to your institution's hazardous waste management guidelines.[13] Do not mix this compound-containing waste with incompatible materials, such as strong oxidizing agents.[14]

References

  • BYJU'S. (n.d.). Oximes.
  • Filo. (2025, January 3). Aldehydes and ketones react with this compound to form.
  • Google Patents. (n.d.). US5062966A - Process for decomposing solutions of hydroxylammonium salts.
  • Quora. (2015, January 12). Organic Chemistry: How does this compound react with aldehydes/ketones to form oximes?
  • Khan Academy. (n.d.). Formation of oximes and hydrazones.
  • ResearchGate. (n.d.). Decomposition Products of 50 Mass% this compound/Water Under Runaway Reaction Conditions.
  • YouTube. (2019, April 30). Action of this compound on Aldehyde and Ketone.
  • Gas chromatographic measurement of trace this compound in drugs. (2024, September 14).
  • PubMed. (1988, August). Determination of this compound traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography.
  • Sciencemadness Wiki. (2023, December 30). This compound.
  • Google Patents. (n.d.). EP0963953A2 - Method of decomposing this compound in aqueous solutions.
  • ScienceDirect. (n.d.). Reaction pathways of this compound decomposition in the presence of acid/base.
  • Princeton University. (n.d.). Storage and Use of this compound Free Base (NH2OH) - Lessons.
  • ResearchGate. (2017, February 1). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL this compound HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE.
  • World Journal of Pharmaceutical Research. (n.d.). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL this compound HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE.
  • Filo. (2025, December 24). Question: What happens when acetone reacts with this compound?
  • SciSpace. (n.d.). Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red.
  • Google Patents. (n.d.). CN115535975B - Method for purifying this compound hydrochloride.
  • Filo. (2025, December 24). Acetone react with this compound.
  • brainly.com. (2023, September 11). How does acetone react with this compound?
  • Brainly.in. (2020, November 3). Mechanism reaction of acetone reacting with hydroxyl amine.
  • ResearchGate. (n.d.). Quenching hydroxylation procedure using this compound.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • RSC Publishing. (n.d.). Comparing the suitability of sodium hyposulfite, this compound hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation.
  • YouTube. (2022, June 11). MCQ-231: Hexachloro acetone & this compound by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule).
  • RSC Publishing. (2016, January 27). Comparing the suitability of sodium hyposulfite, this compound hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation.
  • Semantic Scholar. (n.d.). The Reaction of Nitrous Acid with this compound.
  • The Royal Society of Chemistry. (n.d.). Comparing the Suitability of Sodium Hyposulfite, this compound Hydrochloride and Sodium Sulfite as the Quenching Agents for Permanganate Oxidation.
  • Google Patents. (n.d.). DE936264C - Process for the production of this compound sulfate.
  • ResearchGate. (2025, August 6). Comparing the Suitability of Sodium Hyposulfite, this compound Hydrochloride and Sodium Sulfite as the Quenching Agents for Permanganate Oxidation.
  • ResearchGate. (n.d.). The optimization of the reaction between nitrite and this compound.
  • American Chemical Society. (n.d.). Reaction of phenylthis compound with bisulfite. A possible model for amine-mediated carcinogenesis.
  • Wikipedia. (n.d.). This compound.
  • PubMed Central. (2024, November 12). Selective electrosynthesis of this compound from aqueous nitrate/nitrite by suppressing further reduction.
  • PubMed. (n.d.). Organic synthesis by quench reactions.

Sources

Challenges and solutions in scaling up hydroxylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up hydroxylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential hazards associated with increasing the scale of reactions involving this compound and its salts. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safety, efficiency, and success of your chemical syntheses.

Introduction: The Duality of this compound

This compound (NH₂OH) and its salts are remarkably versatile reagents, pivotal in the synthesis of oximes, hydroxamic acids, and various nitrogen-containing compounds essential for the pharmaceutical and agrochemical industries.[1][2] However, this reactivity comes with inherent instability. The N-O bond in this compound is weak, making the molecule prone to exothermic and often violent decomposition.[3][4] Tragic industrial accidents have underscored the critical need for a deep understanding of its reactive hazards before attempting scale-up.[5][6][7] This guide aims to provide you with the necessary knowledge to mitigate these risks and successfully transition your this compound reactions from the bench to a larger scale.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound reactions in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale.

Issue 1: Uncontrolled Exotherm and Pressure Buildup

Question: During the scale-up of my reaction involving the generation of free this compound from its hydrochloride salt with a base, I observed a rapid temperature increase that was difficult to control, along with a significant pressure buildup in the reactor. What is happening and how can I prevent this?

Answer: This is a critical safety issue and a classic sign of a potential runaway reaction. The primary cause is the inherent thermal instability of free this compound, especially in aqueous solutions and at elevated temperatures.[3][8][9]

Causality Explained:

  • Exothermic Neutralization: The neutralization of this compound hydrochloride with a base like sodium hydroxide is itself an exothermic process.[10] On a larger scale, the heat generated is greater and dissipates more slowly due to a lower surface-area-to-volume ratio.[11]

  • Decomposition of Free this compound: Free this compound is significantly less stable than its salts.[1] Once formed, it can undergo exothermic decomposition, which is accelerated by increased temperature and pH.[12][13] This decomposition generates gaseous byproducts like nitrogen (N₂), nitrous oxide (N₂O), and ammonia (NH₃), leading to rapid pressure buildup.[14]

  • Autocatalysis: The decomposition of this compound can be autocatalytic, meaning the products of the decomposition can catalyze further decomposition, creating a dangerous feedback loop.[4][15]

Solutions & Preventative Measures:

  • Slow, Sub-Surface Addition of Base: Add the basic solution slowly and below the surface of the reaction mixture. This ensures rapid mixing and prevents localized "hot spots" of high pH and temperature.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the total heat load of both the neutralization and the reaction itself. Always have a secondary cooling bath on standby for emergencies.[16]

  • Monitor Internal Temperature: Do not rely on the jacket temperature. Use a thermocouple to monitor the internal temperature of the reaction mixture in real-time.[16]

  • Dilution: Increasing the amount of solvent can help to increase the heat capacity of the system, making it easier to control the temperature.[10]

  • Work at Lower Temperatures: If the reaction kinetics allow, perform the neutralization and subsequent reaction at the lowest practical temperature.

  • Proper Venting: The reactor must be equipped with an adequately sized pressure relief system.

Issue 2: Low Yield and Incomplete Conversion

Question: My scaled-up reaction is giving me a significantly lower yield compared to my bench-scale experiments. HPLC analysis shows a large amount of unreacted starting material. What are the likely causes?

Answer: Low yields on scale-up often point to issues with mixing, mass transfer, or reaction equilibrium that are less apparent at the lab scale.

Causality Explained:

  • Poor Mixing: In larger reactors, achieving homogeneous mixing is more challenging. If the this compound reagent is not effectively dispersed, localized areas of low concentration can lead to incomplete conversion.

  • Reaction Equilibrium: For reactions like oxime formation, which often generate water as a byproduct, inefficient removal of this water at a larger scale can shift the equilibrium back towards the reactants, thus lowering the yield.[17]

  • Side Reactions: Increased reaction times or localized high temperatures due to poor heat transfer can promote the formation of byproducts.[17]

Solutions & Optimization:

  • Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry and batch volume to ensure good mixing.

  • Consider Order of Addition: The order in which reagents are added can significantly impact the outcome on a larger scale. Re-evaluate this based on your reaction mechanism.

  • Azeotropic Water Removal: For condensation reactions, employ a Dean-Stark trap or a similar apparatus with a suitable solvent to continuously remove water and drive the reaction to completion.[17]

  • Inert Gas Sparging: A gentle stream of an inert gas like nitrogen can help to carry away volatile byproducts, such as water vapor.[17]

Issue 3: Product Discoloration and Impurity Formation

Question: The final product from my scaled-up reaction is discolored and contains several impurities that were not significant in the lab-scale runs. What could be the source of these impurities?

Answer: Discoloration and new impurities often arise from the decomposition of this compound or side reactions catalyzed by materials of construction.

Causality Explained:

  • This compound Decomposition Products: The same decomposition that causes safety concerns can also lead to the formation of reactive nitrogen species that can interact with your starting materials or product to form colored byproducts.

  • Catalytic Effect of Metals: Transition metals, such as iron and copper from stainless steel reactors, can catalyze the decomposition of this compound.[3][18] Even trace amounts of metal ions can have a significant impact on a larger scale.[14]

  • Over-reaction or Side Reactions: Inadequate temperature control can lead to "hot spots" where side reactions, such as the formation of diphenylamine derivatives in certain syntheses, can occur.[17]

Solutions & Preventative Measures:

  • Materials Compatibility: Whenever possible, use glass-lined reactors for this compound reactions. If using stainless steel, ensure it is of a compatible grade (e.g., 316L) and consider passivation. Avoid copper and its alloys entirely.[14]

  • Use of Chelating Agents: Adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester catalytic metal ions and improve the stability of this compound solutions.[12]

  • Strict Temperature Control: Maintain a uniform and controlled temperature throughout the reactor to minimize the formation of thermally induced byproducts.[17]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using this compound free base and this compound hydrochloride/sulfate for scale-up, and which should I choose?

A1: The primary difference is stability. This compound free base is highly unstable and can be explosive, especially in pure form or at high concentrations.[1][19] Its salts, like this compound hydrochloride (NH₂OH·HCl) and this compound sulfate ((NH₂OH)₂·H₂SO₄), are much more stable, crystalline solids that are safer to handle and store.[1]

  • Recommendation: For scale-up, it is almost always preferable to start with a this compound salt and generate the free base in situ under controlled conditions.[10] Direct use of concentrated this compound free base solutions is extremely hazardous and should only be considered after a thorough and rigorous safety assessment.[20]

Q2: How should I properly quench a large-scale reaction containing excess this compound?

A2: Quenching excess this compound is crucial for a safe work-up. The goal is to convert the unreacted this compound into a more stable species.

  • Recommended Quenching Protocol: A common and effective method is to add a ketone, such as acetone, to the reaction mixture at a controlled temperature (e.g., 0-10 °C). The this compound will react with the acetone to form the much more stable acetoxime, which can then be safely removed during work-up. It is important to ensure that the quenching process itself does not generate an unsafe exotherm.

Q3: What analytical methods are suitable for monitoring the progress of my this compound reaction on a larger scale?

A3: Real-time monitoring is key to understanding your reaction kinetics and ensuring complete conversion.

  • HPLC with Derivatization: A reliable method for quantifying residual this compound is to take a sample from the reaction, derivatize the this compound with an aldehyde (like benzaldehyde) to form a stable oxime, and then analyze the derivative by HPLC-UV.[21] This pre-column derivatization makes the analyte more stable and easier to detect.

  • GC-MS: For volatile products, GC-MS can be a powerful tool. This compound itself can be derivatized (e.g., with acetone to form acetone oxime) and then analyzed by GC-MS.[22]

  • Spectrophotometry: Various spectrophotometric methods exist for the determination of this compound, often involving its oxidation to nitrite followed by a color-forming reaction.[23]

Q4: Are there any specific considerations for solvent selection when scaling up this compound reactions?

A4: Yes, solvent choice can impact both safety and reaction efficiency.

  • Heat Capacity: Solvents with a higher heat capacity can help to better absorb the heat generated during the reaction, providing a larger thermal safety margin.

  • Boiling Point: A solvent with a boiling point that allows for reflux at the desired reaction temperature can provide an effective means of temperature control. However, be cautious not to inadvertently concentrate the this compound solution if the solvent is being distilled off. The concentration of this compound solutions beyond 50-70% can be extremely dangerous.[6][7]

  • Solubility: Ensure that all reactants and intermediates remain soluble at the reaction concentration to avoid precipitation and mixing issues. In some cases, a co-solvent like water may be necessary to dissolve this compound salts.[24]

Part 3: Data, Protocols, and Visualizations

Table 1: Thermal Stability of this compound Solutions
Compound/SolutionConcentration (wt%)Onset of DecompositionKey Hazards
This compound (Free Base)10% in Water87-93 °CExothermic decomposition
This compound (Free Base)30% in Water72-84 °CIncreased exotherm and pressure generation
This compound (Free Base)50% in Water42-50 °CHigh risk of runaway reaction, potential for explosion[8]
This compound HydrochlorideSolid~165 °CMore stable than free base, but still decomposes exothermically[8]
This compound SulfateSolid~157 °CViolent decomposition possible with solid form[3]

Data synthesized from multiple sources to illustrate trends.[3][8]

Experimental Protocol: In-Situ Generation and Quenching of this compound

Objective: To safely generate this compound free base from its hydrochloride salt for an oximation reaction on a 1-mole scale, followed by a safe quenching procedure.

WARNING: This is a generalized protocol and must be adapted and risk-assessed for your specific reaction. A thorough understanding of the hazards is essential.[16][25]

Materials:

  • This compound Hydrochloride (69.5 g, 1.0 mol)

  • Aldehyde/Ketone Substrate (1.0 mol)

  • Sodium Hydroxide (40.0 g, 1.0 mol)

  • Water (for NaOH solution)

  • Methanol (or other suitable solvent)

  • Acetone (for quenching)

  • 5 L Glass-lined Reactor with overhead stirrer, thermocouple, addition funnel, and nitrogen inlet/outlet connected to a bubbler.

  • Cooling bath (e.g., ice-water or chiller).

Procedure:

  • Reactor Setup: Set up the 5 L reactor in a certified fume hood. Ensure all glassware is clean, dry, and free of cracks. Use lab jacks to allow for quick removal of the cooling bath if necessary.[16]

  • Charge Reactants: Charge the reactor with the aldehyde/ketone substrate (1.0 mol) and the reaction solvent (e.g., 1 L of Methanol).

  • Charge this compound Salt: Add the this compound hydrochloride (69.5 g) to the reactor with stirring.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling bath.

  • Prepare Base Solution: In a separate beaker, carefully dissolve sodium hydroxide (40.0 g) in water (e.g., 200 mL). Caution: Exothermic. Cool this solution to room temperature.

  • Controlled Addition of Base: Transfer the cooled NaOH solution to the addition funnel. Add the NaOH solution dropwise to the stirred reactor slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[10]

  • Reaction Monitoring: After the base addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature). Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Reaction Quenching: Once the reaction is complete, cool the reactor back down to 0-5 °C.

  • Slowly add acetone (e.g., 1.5 mol, ~110 mL) to the reaction mixture. A slight exotherm may be observed. Maintain the temperature below 15 °C.

  • Stir for 30 minutes to ensure all excess this compound has been converted to acetoxime.

  • Work-up: The reaction is now safe for standard aqueous work-up procedures.

Diagrams

Diagram 1: Decision Tree for Troubleshooting this compound Scale-Up

G start Problem Encountered During Scale-Up exotherm Uncontrolled Exotherm or Pressure Buildup start->exotherm low_yield Low Yield or Incomplete Reaction start->low_yield impurities Product Discoloration or Impurities start->impurities check_cooling Is cooling capacity sufficient? exotherm->check_cooling Evaluate check_addition Is base addition slow and controlled? exotherm->check_addition check_conc Is this compound concentration too high? exotherm->check_conc check_mixing Is agitation effective? low_yield->check_mixing Evaluate check_water Is water removal (if applicable) efficient? low_yield->check_water check_materials Is reactor material compatible (glass-lined)? impurities->check_materials Evaluate check_temp_control Is temperature uniform? (No hot spots) impurities->check_temp_control check_metals Possible metal ion catalysis? impurities->check_metals solution_cooling Increase cooling capacity. Use secondary cooling. check_cooling->solution_cooling No solution_addition Decrease addition rate. Use sub-surface addition. check_addition->solution_addition No solution_conc Increase dilution. Use more solvent. check_conc->solution_conc Yes solution_mixing Increase stirrer speed. Evaluate impeller design. check_mixing->solution_mixing No solution_water Use Dean-Stark trap or inert gas sparge. check_water->solution_water No solution_materials Use glass-lined reactor. Avoid incompatible metals. check_materials->solution_materials No solution_temp Improve agitation and monitor internal temp. check_temp_control->solution_temp No solution_metals Add a chelating agent (e.g., EDTA). check_metals->solution_metals Yes

Caption: Troubleshooting flowchart for common this compound scale-up issues.

Diagram 2: Workflow for Safe In-Situ Generation of this compound

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase charge_reagents 1. Charge Reactor (Substrate, Solvent, NH2OH·HCl) cool_reactor 2. Cool Reactor (0-5 °C) charge_reagents->cool_reactor add_base 4. Controlled, Slow Addition of Base (T < 10 °C) cool_reactor->add_base prep_base 3. Prepare & Cool Base Solution prep_base->add_base monitor 5. Monitor Reaction (TLC, HPLC) add_base->monitor cool_again 6. Cool Reactor (0-5 °C) monitor->cool_again quench 7. Quench with Acetone (T < 15 °C) cool_again->quench proceed 8. Proceed to Aqueous Work-up quench->proceed

Caption: Step-by-step workflow for safe this compound generation and quenching.

References

  • Comparison of the thermal decomposition behavior for members of the this compound family.
  • Gas chromatographic-mass spectrometric analysis of this compound for monitoring the metabolic hydrolysis of metalloprotease inhibitors in r
  • Hydroxydiphenylamine synthesis
  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE.
  • Spectrophotometric determination of this compound and its derivatives in drug formul
  • Homogeneous synthesis of this compound hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering (RSC Publishing).
  • Hydroxylammonium Nitrate Compatibility Tests with Various Materials - A Liquid Propellant Study. DTIC.
  • Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps.
  • What is the difference between this compound and this compound hydrochloride?. tianjin gnee biotech co., ltd.
  • Stabilization of this compound solutions.
  • Process for decomposing solutions of hydroxylammonium salts.
  • Concept Sciences this compound Explosion. CSB.
  • Isothermal Decomposition of this compound and this compound Nitrate in Aqueous Solutions in the Temper
  • Thermal Decomposition Pathways of this compound: Theoretical Investig
  • Electroanalytical overview: the sensing of this compound. Analytical Methods (RSC Publishing).
  • This compound explosion in a chemical plant. La référence du retour d'expérience sur accidents technologiques.
  • The explosion at Concept Sciences: Hazards of this compound.
  • Case Study. U.S.
  • Compatibility chart for this compound and selected transition metals.
  • This compound. Wikipedia.
  • THE VOLUMETRIC DETERMIN
  • This compound.
  • Storage and Use of this compound Free Base (NH2OH). Lessons Learned.
  • A simple and efficient approach for preparation of this compound sulfate from the acid-catalyzed hydrolysis reaction of cyclohexanone oxime.
  • Determination of this compound Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed.
  • Challenges in catalytic reduction of oximes to this compound products (top), and overview of available methods (bottom).
  • This compound. CAMEO Chemicals - NOAA.
  • Challenges of scaling up chemical processes (based on real life experiences). Google Scholar.
  • Reaction pathways of this compound decomposition in the presence of acid/base. ScienceDirect.
  • Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins.
  • What are the differences in the reaction of this compound and HCl in different concentrations of HCl?. Orchid Chemical Supplies Ltd..
  • Recent development and future perspectives for the electrosynthesis of this compound and its derivatives. Chemical Society Reviews (RSC Publishing).
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH.
  • This compound. Sciencemadness Wiki.
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • THE STRUCTURES AND REACTIONS OF this compound. Zenodo.
  • Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes.
  • Scope with regard to the hydroxylamines in the synthesis of secondary anilines Reaction conditions.
  • This compound hydrochloride - SAFETY D
  • Quenching hydroxylation procedure using this compound. (a) Relative...
  • Preparation of a high purity and high concentration this compound free base.
  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
  • Scale-up Reactions. Division of Research Safety | Illinois.

Sources

Preventing the formation of side products in KAHA ligation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the α-Ketoacid-Hydroxylamine (KAHA) ligation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful chemical ligation technique. Here, we address common challenges and provide in-depth, field-proven solutions to prevent the formation of unwanted side products, ensuring the successful synthesis of your target peptides and proteins. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The Ligation Product: Understanding Depsipeptide (Ester) Intermediates

Question: My mass spectrometry data indicates the formation of a product with a mass corresponding to an ester linkage instead of the expected amide bond. Is this a side product, and how can I obtain my desired amide product?

Answer:

This is a common and expected observation when using the highly efficient and stable (S)-5-oxaproline as the N-terminal hydroxylamine component.[1][2][3] The primary product of the KAHA ligation with 5-oxaproline is indeed a depsipeptide, which contains an ester linkage.[1][2][3] This is not a terminal side product but rather a key intermediate on the pathway to the final amide-linked product. The formation of this ester is a characteristic feature of the reaction mechanism with this particular this compound.[3]

The depsipeptide intermediate offers several advantages, including often-superior solubility and handling properties, which can be particularly beneficial for hydrophobic and aggregation-prone peptide sequences.[1][2] This intermediate can be readily and efficiently converted to the desired amide bond through a facile O-to-N acyl shift.[1][2]

Troubleshooting Protocol: Promoting the O-to-N Acyl Shift

To convert the depsipeptide (ester) to the final amide product, a change in pH is required to facilitate the intramolecular rearrangement.

Step-by-Step Protocol:

  • Monitor Ligation Completion: Before initiating the rearrangement, ensure the initial ligation reaction between the α-ketoacid and this compound fragments has gone to completion. This can be monitored by RP-HPLC.

  • pH Adjustment: After the initial ligation, adjust the pH of the reaction mixture to a basic range. A pH of approximately 9.6 is often effective.[4] This can be achieved by diluting the reaction mixture with a basic buffer, such as 6 M guanidine hydrochloride (GdnHCl) adjusted to the target pH.[4] Alternatively, for cyclic peptides, aqueous ammonia (e.g., 1.6 M) can be added directly to the reaction mixture.[5]

  • Incubation: Allow the rearrangement to proceed at room temperature. The reaction is typically rapid, often completing within a few hours.[4][5]

  • Monitoring the Shift: The progress of the O-to-N acyl shift can be monitored by RP-HPLC, where you will observe the disappearance of the depsipeptide peak and the appearance of the final amide product peak.[4][6]

  • Purification: Once the rearrangement is complete, the final amide product can be purified using standard RP-HPLC procedures.

Mechanism of Depsipeptide Formation and Rearrangement

The preferential formation of the ester with 5-oxaproline is attributed to the reaction proceeding through a nitrilium intermediate. The nearby homoserine oxygen of the 5-oxaproline residue effectively traps this intermediate, leading to an iminoether that hydrolyzes to the ester under the acidic ligation conditions. The subsequent O-to-N acyl shift is a classic intramolecular rearrangement favored under basic conditions, which deprotonates the amine, increasing its nucleophilicity to attack the ester carbonyl and form the thermodynamically more stable amide bond.

Reactant Stability: Preventing Oxidation of N-Terminal Hydroxylamines

Question: I am observing a side product with a mass that suggests the oxidation of my N-terminal this compound. How can I prevent this?

Answer:

N-terminal hydroxylamines, particularly O-unprotected variants, can be susceptible to oxidation, leading to the formation of oximes or other undesired byproducts.[7] This is a critical parameter to control, as the oxidized this compound is no longer reactive in the desired KAHA ligation pathway.

Troubleshooting and Prevention Strategies:

Table 1: Strategies to Mitigate this compound Oxidation

StrategyDescriptionRationale
Use of Stable this compound Analogs Employ robust this compound building blocks like (S)-5-oxaproline, which are chemically stable to standard peptide synthesis and purification conditions.[1][2]These analogs are designed for stability, minimizing the risk of side reactions during peptide synthesis and handling.
Protecting Group Strategy For more sensitive hydroxylamines, consider the use of a photolabile or other orthogonal protecting group that can be removed immediately before the ligation step.[8]Protection masks the reactive this compound functionality until it is needed, preventing oxidation during prior synthetic steps.
Amino Acid Substitution If your sequence contains oxidation-prone residues near the N-terminus (e.g., Methionine), consider a temporary substitution. For instance, a Met to Norleucine (Nle) substitution can prevent side-chain oxidation.[8]This eliminates a potential site of oxidation within the peptide that could contribute to the degradation of the this compound.
Degassing of Solvents Before use, thoroughly degas all solvents for the ligation reaction to remove dissolved oxygen.Oxygen is a key oxidant, and its removal from the reaction environment minimizes the potential for oxidation of the this compound.
Inert Atmosphere Conduct the ligation reaction under an inert atmosphere of nitrogen or argon.This further prevents the introduction of atmospheric oxygen into the reaction vessel.

Experimental Workflow for Minimizing Oxidation

G cluster_synthesis Peptide Synthesis (SPPS) cluster_ligation KAHA Ligation s1 Use stable this compound (e.g., 5-oxaproline) l1 Degas all solvents s1->l1 s2 Incorporate protected This compound s2->l1 Deprotection step may be required l2 Use inert atmosphere (N2 or Ar) l1->l2 l3 Perform ligation l2->l3

Caption: Workflow to minimize this compound oxidation.

Unwanted Cyclization: Formation of Hydantoin Side Products

Question: During the deprotection of my N-terminal this compound, I've noticed the formation of a hydantoin side product. What causes this, and how can it be avoided?

Answer:

Hydantoin formation is a known side reaction that can occur, particularly during the deprotection of certain cyclic dipeptide-derived hydroxylamines.[8][9] This intramolecular cyclization can compete with the desired deprotection, leading to a loss of the reactive this compound fragment.

Prevention Protocol for Hydantoin Formation:

The key to preventing hydantoin formation is to control the reaction conditions during the deprotection step to favor the desired intermolecular reaction over the intramolecular cyclization.

Step-by-Step Protocol:

  • Dilution: Perform the deprotection reaction at a low concentration (e.g., 1 mM).[8] This favors the desired deprotection reaction by reducing the probability of intramolecular interactions that lead to hydantoin formation.

  • Temperature Control: Conduct the deprotection at a reduced temperature. For photodeprotection, carrying out the reaction on ice can significantly minimize the formation of the hydantoin side product.[8]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. For photodeprotection, a mixture of acetonitrile and water is often used.[8]

  • Immediate Ligation: Once the this compound is deprotected, it is advisable to proceed with the KAHA ligation step as soon as possible to minimize the time the deprotected, reactive this compound is exposed to conditions that could lead to side reactions.

Visualizing the Competing Pathways

G start Protected this compound Peptide deprotection Deprotection (e.g., UV light) start->deprotection desired Desired Deprotected This compound deprotection->desired Favorable Conditions: - Low Concentration - Low Temperature side_product Hydantoin Side Product deprotection->side_product Unfavorable Conditions: - High Concentration - High Temperature

Sources

Technical Support Center: Managing the Thermal Instability of Concentrated Hydroxylamine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for hydroxylamine (HA) solutions. This guide is designed to provide you, as a senior application scientist, with in-depth technical and safety information to manage the inherent thermal instability of concentrated this compound. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for deeper understanding.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during experimentation, providing immediate actions, root cause analysis, and corrective protocols.

Issue 1: I've observed unexpected gas evolution and/or a temperature increase in my this compound solution.

This is a critical situation indicating the onset of exothermic decomposition. A rapid response is necessary to prevent a runaway reaction.

Immediate Actions:

  • Do NOT Seal the Container: Ensure the vessel is not sealed or under pressure. Decomposition generates significant gas, and containment can lead to a violent explosion.[1][2]

  • Alert Personnel: Immediately inform all personnel in the vicinity and evacuate the immediate area.

  • Initiate Emergency Cooling: If it is safe to approach, apply external cooling to the vessel (e.g., ice bath, cooling jacket). The goal is to remove heat faster than it is being generated.

  • Monitor Temperature Remotely: Use a non-contact thermometer (e.g., IR gun) to monitor the vessel's temperature from a safe distance.

  • Consider Dilution: If the situation is escalating and can be done safely, prepare a large volume of cold water for dilution. Dilution slows the reaction rate and increases the heat capacity of the solution. However, this should only be attempted if the reaction is in its very early stages and a safe procedure is already in place.

Logical Flow for Emergency Response:

G start Observation: Unexpected Gas Evolution or Temp Rise alert Alert Personnel & Evacuate Immediate Area start->alert containment Is the container sealed? alert->containment unseal CRITICAL: Vent Immediately (If Safe) containment->unseal Yes cooling Apply Emergency Cooling (Ice Bath, Cooling Jacket) containment->cooling No unseal->cooling monitor Monitor Temperature Remotely (IR Gun) cooling->monitor assess Is temperature stabilizing/decreasing? monitor->assess stabilized Situation Stabilized. Proceed to Root Cause Analysis. assess->stabilized Yes escalating Temperature Continues to Rise. Escalate Emergency Response. Evacuate Building. assess->escalating No

Caption: Emergency response workflow for thermal events.

Root Cause Analysis:

The thermal decomposition of this compound is an autocatalytic, exothermic process, meaning the reaction products accelerate the reaction rate, leading to a potential runaway.[3][4][5] The most common triggers are:

  • Contamination: The presence of multivalent metal cations, particularly iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), are powerful catalysts for decomposition.[6][7] Check for sources such as metal spatulas, corrosion from stainless steel vessels, or impurities in reagents.

  • Elevated Temperature: Storing or using the solution above recommended temperatures significantly increases the decomposition rate. The onset temperature for decomposition is highly dependent on concentration.[3][8]

  • High pH: Decomposition is accelerated at a pH above 7.0.[6][9] Hydroxide ions can initiate different, more gas-producing decomposition pathways.[9]

  • Inadvertent Concentration: Allowing water to evaporate from the solution increases the this compound concentration, dramatically lowering its stability.[1][10] This was a key factor in a fatal industrial accident where a 50% solution was distilled to over 86%.[10][11]

Issue 2: My process requires heating a this compound solution. How can I do this safely?

Heating this compound is inherently risky and must be approached with extreme caution and robust safety controls.

Protocol for Controlled Heating:

  • Characterize Your Solution: Before any scaled-up heating, perform a thermal analysis using Differential Scanning Calorimetry (DSC) or a similar technique. This will determine the onset temperature of decomposition for your specific solution concentration and purity. The decomposition of 50 mass% HA can begin at temperatures as low as 42-50°C.[3][8]

  • Ensure Purity and Stabilization:

    • Use high-purity, inhibitor-grade this compound.

    • Ensure the solution contains a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid to sequester catalytic metal ions.[6][12] The typical concentration for these stabilizers is in the range of 0.01% to 0.05% (100-500 ppm).[6]

  • Control the Environment:

    • Use a reaction vessel made of compatible materials like glass or certain plastics. Avoid metals, especially carbon steel, copper, and brass.[1][13]

    • Work in a well-ventilated area, preferably a fume hood with a blast shield.[14]

    • Use a heating mantle or oil bath with precise temperature control. Never heat a this compound solution on a hot plate , which can create localized hot spots.

  • Implement Failsafes:

    • The reaction scale should be as small as possible.

    • The vessel must be vented to prevent pressure buildup.[2]

    • Have an emergency cooling bath ready and accessible at all times.

    • Continuously monitor the solution temperature with a calibrated probe. Set an alarm for a temperature well below the determined onset temperature.

Data Summary: Onset Decomposition Temperature vs. Concentration

Concentration (wt% in water)Onset Decomposition Temperature Range (°C)Heat of Decomposition (J/g)Reference
50%42 - 50~2038[3][8]
30%72 - 84~1033[8]
10%87 - 93~390[8]

Note: These values are illustrative and can be affected by heating rate, impurities, and pH. Always determine the onset temperature for your specific batch.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound decomposition?

The decomposition of this compound is complex and can proceed through multiple pathways. The initial step is often a bimolecular reaction, which is more favorable than simple bond breaking.[8] The process is autocatalytic, where intermediates like HNO and NH play a crucial role in accelerating the reaction.[3][15] These reactions are highly exothermic, releasing significant energy that can lead to a thermal runaway if not controlled.[15]

Decomposition Pathway Overview:

G HA 2 NH₂OH (this compound) Bimolecular Bimolecular Reaction (Initial Step) HA->Bimolecular Intermediates Formation of Reactive Intermediates (e.g., HNO, NH) Bimolecular->Intermediates Autocatalysis Autocatalytic Propagation (Intermediates react with more NH₂OH) Intermediates->Autocatalysis Autocatalysis->HA Accelerates Products Final Products (N₂, N₂O, NH₃, H₂O) Autocatalysis->Products Heat Significant Heat Release (Exothermic) Autocatalysis->Heat Heat->Autocatalysis Drives Reaction

Caption: Simplified autocatalytic decomposition of this compound.

Q2: How does pH affect the stability of this compound solutions?

pH has a profound impact on stability.

  • Alkaline conditions (pH > 7): Significantly accelerate decomposition. Hydroxide ions can initiate different reaction pathways that lower the onset temperature and produce more gas.[9]

  • Acidic conditions (pH < 7): Generally, this compound is more stable in acidic solutions. However, strong acids can also influence the decomposition pathway, potentially increasing the maximum self-heating rate and pressure rate if a runaway is initiated.[9][16] The most stable pH for storage is typically mildly acidic.

Q3: What are the best practices for storing concentrated (50%) this compound solutions?

Safe storage is paramount to preventing incidents.[1]

  • Temperature: Store in a cool, well-ventilated, fireproof area, ideally refrigerated. Avoid temperatures above 25°C and absolutely do not exceed 35°C.[1][6]

  • Container: Use original, vented containers made of compatible materials (e.g., glass, certain plastics). Do not use metal containers.[14] Ensure the container is not sealed airtight to allow for the release of any slowly generated gas.

  • Purity: Store away from any potential contaminants, especially metal salts, oxidizing agents, and bases.[1]

  • Light: Protect from light.[14]

  • Inventory: Use a first-in, first-out inventory system. Do not store for prolonged periods.

Q4: What analytical methods can be used to check the concentration and stability of my solution?

Regularly verifying the concentration of your this compound solution is a critical safety measure.

  • Titration: Volumetric titration is a standard method. This can be an oxidation-reduction titration, for example, using a ferric salt where the resulting ferrous ion is titrated with permanganate.[17]

  • Spectrophotometry: Colorimetric methods can be used for determining trace amounts of this compound. These methods often involve reacting this compound to produce a colored compound that can be measured.[18][19][20]

  • Chromatography (HPLC): High-Performance Liquid Chromatography can also be employed for accurate quantification.[4][21]

  • Thermal Analysis (DSC/APTAC): Differential Scanning Calorimetry (DSC) or an Automatic Pressure Tracking Adiabatic Calorimeter (APTAC) are essential for determining the thermal stability and onset temperature of decomposition, especially before performing reactions at elevated temperatures.[3][16]

Section 3: Key Experimental Protocols

Protocol 1: Determination of this compound Concentration via Redox Titration

This protocol is based on the oxidation of this compound by an excess of iron(III) sulfate, followed by titration of the resulting iron(II) with potassium permanganate.[17]

Materials:

  • This compound solution (sample)

  • Iron(III) sulfate solution (excess)

  • Sulfuric acid

  • Standardized potassium permanganate (KMnO₄) solution

  • Deionized water

Procedure:

  • Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask.

  • Dilute with deionized water.

  • Carefully add an excess of the iron(III) sulfate solution and a sufficient amount of sulfuric acid.

  • Gently boil the mixture to ensure the reaction (2NH₂OH + 2Fe₂(SO₄)₃ → N₂O + 4FeSO₄ + 2H₂SO₄ + H₂O) goes to completion.[17]

  • Cool the solution to room temperature.

  • Titrate the resulting iron(II) sulfate (FeSO₄) with the standardized potassium permanganate solution until a faint, persistent pink color is observed.

  • Record the volume of KMnO₄ used and calculate the original concentration of this compound.

References

  • Title: Reaction pathways of this compound decomposition in the presence of acid/base Source: Journal of Thermal Analysis and Calorimetry
  • Title: Storage and Use of this compound Free Base (NH2OH) - Lessons Learned Source: U.S. Department of Energy URL:[Link]
  • Title: A detailed chemical kinetics model for the initial decomposition of gas-phase this compound Source: Journal of Thermal Analysis and Calorimetry
  • Title: Investigation of the thermal decomposition mechanism and thermal hazards of this compound aqueous solution utilizing combined calorimetric methods and DFT calculations Source: Scientific Reports URL:[Link]
  • Title: Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps Source: The Journal of Physical Chemistry A URL:[Link]
  • Title: A detailed kinetic model for the thermal decomposition of this compound Source: Journal of Hazardous M
  • Title: Stabilizer for this compound, method for stabilizing this compound, and stabilized this compound solution Source: Google Patents URL
  • Title: Isothermal Decomposition of this compound and this compound Nitrate in Aqueous Solutions in the Temperature Range 80-160 Degrees C Source: Journal of Hazardous M
  • Title: Stabilization of this compound solutions Source: Google Patents URL
  • Title: ICSC 1747 - this compound (50% aqueous solution)
  • Title: this compound Sulfate - Chemical Resistance Guide Source: W.P. Law, Inc. URL:[Link]
  • Title: The kinetics and mechanism of oxidation of this compound by iron(iii) Source: Journal of the Chemical Society, Dalton Transactions URL:[Link]
  • Title: Autocatalytic decomposition of this compound hydrochloride and n-methyl this compound hydrochloride Source: ResearchG
  • Title: Thermal decomposition kinetic research on this compound inorganic salts and organic deriavatives Source: ResearchG
  • Title: Stabilization of this compound solutions Source: Google Patents URL
  • Title: this compound nitrate self-catalytic kinetics study with adiabatic calorimetry Source: Journal of Hazardous M
  • Title: Case Studies of Incidents in Runaway Reactions and Emergency Relief Source: Process Safety Progress
  • Title: Case Study - Concept Sciences, Inc.
  • Title: Indirect Kinetic Spectrophotometric Determination of this compound Based on Its Reaction with Iod
  • Title: Electroanalytical overview: the sensing of this compound Source: Analytical Methods URL:[Link]
  • Title: this compound explosion in a chemical plant Source: ARIA - La référence du retour d'expérience sur accidents technologiques URL:[Link]
  • Title: Thermal runaway reaction hazards and mechanisms of this compound with acid/base contaminants Source: ResearchG
  • Title: Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red Source: Indian Journal of Pharmaceutical Sciences
  • Title: THE VOLUMETRIC DETERMINATION OF this compound. Source: Journal of the American Chemical Society URL:[Link]
  • Title: Spectrophotometric Method for Determining this compound Source: Analytical Chemistry URL:[Link]

Sources

Technical Support Center: Safe Handling and Storage of Hydroxylamine and Its Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydroxylamine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and storage of these versatile yet hazardous compounds. Our goal is to equip you with the knowledge to mitigate risks and troubleshoot common issues encountered during your experiments.

Section 1: Understanding the Inherent Risks of this compound and Its Salts

This compound and its salts are powerful reducing agents with a wide range of applications in organic and inorganic synthesis. However, their utility is matched by their potential for hazardous reactions, including explosive decomposition. Understanding the fundamental chemical properties of these compounds is the first step toward safe laboratory practices.

FAQ 1: What are the primary hazards associated with this compound and its salts?

This compound and its salts pose several significant hazards:

  • Thermal Instability: this compound is thermally unstable and can decompose violently, especially when heated. The free base is more hazardous than its salts. Decomposition can be initiated by heat, friction, or shock.[1][2][3] Free this compound may explode on heating above 70°C or when exposed to an open flame.[1][3] The decomposition of this compound hydrochloride salts can begin near their melting point or above 200°C, often violently.[4]

  • Explosive Potential: The decomposition of this compound can be explosive, particularly under confinement or in the presence of impurities.[1][2] It is classified as a substance that can detonate or undergo explosive decomposition, requiring a strong initiating source or heating under confinement.[2]

  • Reactivity and Incompatibility: this compound is a strong reducing agent and reacts violently with oxidizing agents, heavy metals, and certain metal oxides.[1][2][5] Contact with materials like copper, zinc, and their salts can catalyze decomposition and lead to violent reactions.[1][6]

  • Toxicity and Health Effects: this compound and its salts are toxic if swallowed or absorbed through the skin.[4][5][7] They are corrosive to the eyes and can cause skin irritation and allergic reactions.[4][7][8] A significant health effect is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2][3][8] There is also limited evidence of carcinogenicity.[4][9]

  • Hygroscopicity: These compounds are hygroscopic, meaning they readily absorb moisture from the air.[10][11] This can lead to decomposition and a decrease in purity.[3][12]

Diagram: this compound Decomposition Pathway

The decomposition of this compound can proceed through several pathways, generating various gaseous products. This exothermic process can lead to a dangerous buildup of pressure and temperature.

G This compound This compound (NH2OH) heat_impurities Heat, Impurities (e.g., metal ions) decomposition Exothermic Decomposition heat_impurities->decomposition Initiates products Products: - Nitrogen (N2) - Nitrous Oxide (N2O) - Ammonia (NH3) - Water (H2O) decomposition->products pressure_temp Rapid Increase in Pressure and Temperature decomposition->pressure_temp explosion Explosion Hazard pressure_temp->explosion

Caption: Initiators of this compound Decomposition

Section 2: Safe Storage Procedures

Proper storage is critical to maintaining the stability and safety of this compound and its salts. The primary goals are to prevent decomposition and avoid contact with incompatible materials.

FAQ 2: What are the ideal storage conditions for this compound and its salts?

For optimal safety and stability, adhere to the following storage guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated area.[5][10][13] For this compound hydrochloride, a temperature between 2-8°C is recommended to minimize decomposition.[10] Free this compound should be stored below 10°C.[2]

  • Atmosphere: Protect from moisture and air.[7] Store in tightly sealed containers.[5] The use of desiccants can help absorb moisture.

  • Container: Use original, tightly sealed containers.[10][13] Storage should be in corrosion-resistant containers, and metal containers should be avoided.[14][15]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, heavy metals, and heat sources.[5][12]

Table: Incompatibility Data for this compound and Its Salts
Incompatible MaterialHazard
Strong Oxidizing Agents (e.g., nitrates, peroxides, chlorates)Violent reaction, fire, and explosion hazard.[1][5]
Heavy Metals (e.g., copper, zinc, iron) and their saltsCatalyzes violent decomposition.[1][5][6]
Strong Bases (Alkalis)Liberates free this compound, which is less stable and can decompose violently.
Heat, Sparks, and Open FlamesInitiates thermal decomposition, which can be explosive.[1][3][5]
Carbonyl CompoundsReacts to form oximes, which can be exothermic.[12]
Phosphorus ChloridesReacts violently.[1]

Section 3: Safe Handling and Experimental Procedures

Adhering to strict handling protocols is essential to prevent accidents and ensure the well-being of laboratory personnel.

Diagram: Workflow for Safe Handling of this compound

This workflow outlines the key decision points and safety measures to consider before and during the handling of this compound and its salts.

G start Start: Planning Experiment with this compound assess_hazards Assess Hazards: - Review SDS - Identify Incompatibilities start->assess_hazards select_ppe Select Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat assess_hazards->select_ppe prepare_workspace Prepare Workspace: - Chemical Fume Hood - Emergency Eyewash & Shower Nearby - Remove Incompatible Materials select_ppe->prepare_workspace weigh_dispense Weigh and Dispense: - Use non-metallic tools - Avoid generating dust - Keep container closed when not in use prepare_workspace->weigh_dispense run_reaction Run Reaction: - Monitor temperature - Ensure proper ventilation weigh_dispense->run_reaction quench_procedure Quenching/Work-up: - Follow established quenching protocol - Cool reaction mixture run_reaction->quench_procedure waste_disposal Waste Disposal: - Dispose of as hazardous waste - Follow institutional guidelines quench_procedure->waste_disposal end End of Experiment waste_disposal->end

Caption: Decision Workflow for Safe Handling

FAQ 3: What are the essential personal protective equipment (PPE) requirements for handling this compound?

Always use the following PPE when working with this compound and its salts:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[5][16]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5] Ensure that skin is not exposed.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[5][16] If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

Experimental Protocol: Preparation of a 1 M this compound Hydrochloride Solution

This protocol outlines the steps for safely preparing a 1 M aqueous solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride (solid)

  • Deionized water

  • Glass beaker

  • Magnetic stir plate and stir bar

  • Volumetric flask

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Don all required PPE and ensure you are working in a chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound hydrochloride using a clean, dry weighing boat. For a 1 M solution, this is 69.49 g per liter of solution.

  • Dissolution: Place the magnetic stir bar in the beaker and add a portion of the deionized water (approximately 80% of the final volume).

  • Mixing: While stirring, slowly add the weighed this compound hydrochloride to the water.[17] Avoid splashing. The dissolution may be slightly endothermic.

  • Final Volume: Once the solid is completely dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dilution: Carefully add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a clearly labeled, appropriate storage bottle.

Experimental Protocol: Quenching of Residual this compound

It is crucial to quench any unreacted this compound at the end of a reaction to prevent potential hazards during work-up and waste disposal.

Materials:

  • Reaction mixture containing residual this compound

  • Acetone or another suitable ketone/aldehyde

  • Ice bath

  • Stirring apparatus

  • Appropriate PPE

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermicity of the quenching reaction.

  • Slow Addition: While stirring vigorously, slowly add a slight excess of acetone (or another suitable quenching agent) to the cooled reaction mixture. This compound reacts with ketones and aldehydes to form oximes, which are generally more stable.

  • Monitoring: Monitor the temperature of the reaction mixture during the addition of the quenching agent. If a significant temperature increase is observed, slow down the rate of addition.

  • Completion: Allow the mixture to stir at a low temperature for a period to ensure the quenching reaction is complete.

  • Verification: Before proceeding with work-up or disposal, it is advisable to test for the presence of residual this compound, if a suitable method is available.

Section 4: Emergency Procedures and Troubleshooting

Being prepared for emergencies is a critical component of laboratory safety.

FAQ 4: What should I do in case of a spill or exposure to this compound?

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep it up, avoiding dust formation, and place it in a sealed container for disposal.[1][5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety department.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[7][11] Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air.[7][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[5][7]

Troubleshooting Guide
IssuePossible CauseSolution
Discoloration of solid this compound salt (e.g., yellowing) Decomposition due to exposure to moisture, air, or light.Discard the material according to hazardous waste procedures. Do not use discolored or degraded material.
Unexpectedly vigorous reaction or temperature increase Presence of catalytic impurities (e.g., metal ions) or incorrect reagent concentration.Immediately cool the reaction vessel in an ice bath. If the reaction is uncontrollable, evacuate the area and alert safety personnel.
Incomplete reaction where this compound is the limiting reagent Degradation of the this compound stock solution.Prepare a fresh solution of this compound. Store stock solutions properly and for a limited time.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • IPCS. (1993). ICSC 0661 - this compound.
  • IPCS. (2019). ICSC 0709 - this compound HYDROCHLORIDE.
  • Valudor Products. (n.d.). Safety Data Sheet this compound Sulfate.
  • Loba Chemie. (2025). This compound SULPHATE AR.
  • G-Biosciences. (n.d.). This compound·HCl.
  • Erowid. (2004). Preparation of this compound hydrochloride.
  • IPCS. (2019). ICSC 0709 - this compound HYDROCHLORIDE.
  • Google Patents. (n.d.). US4707294A - Preparation of alcoholic this compound solution from hydroxylammonium sulfate.
  • Sdfine. (n.d.). HYDROXYLAMMONIUM SULPHATE.
  • ResearchGate. (n.d.). Compatibility chart for this compound and selected transition metals.
  • ResearchGate. (n.d.). Quenching hydroxylation procedure using this compound.
  • Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials.
  • National Center for Biotechnology Information. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC.
  • Royal Society of Chemistry. (n.d.). Comparing the suitability of sodium hyposulfite, this compound hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation.
  • Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials.
  • SciSpace. (n.d.). Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps.
  • ResearchGate. (2025). Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps.

Sources

Technical Support Center: The Critical Role of pH in Hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice on the impact of pH on the rate and selectivity of hydroxylamine reactions. Understanding and controlling pH is paramount for achieving desired outcomes, whether you are performing a classic oxime ligation, cleaving a crosslinker, or developing a novel therapeutic.

Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the behavior of this compound in solution, with a specific focus on the influence of pH.

Q1: Why is pH so critical in reactions involving this compound?

The reactivity of this compound is intrinsically linked to a delicate, pH-dependent equilibrium between its protonated and free base forms. The protonated form, hydroxylammonium ([NH₃OH]⁺), has a pKa of approximately 6.0.[1][2][3] This means that at a pH below 6, the majority of this compound exists in its protonated state, which is not nucleophilic and thus, unreactive in many desired transformations.[4] Conversely, at a pH above 6, the neutral, nucleophilic form (NH₂OH) predominates, enabling it to participate in reactions. However, excessively high pH can lead to instability and undesirable side reactions.[5][6] Therefore, precise pH control is essential to maintain the optimal concentration of the reactive nucleophilic species while minimizing degradation and side product formation.

Q2: What is the optimal pH for oxime formation, and why?

For the formation of oximes from aldehydes or ketones, the reaction rate is maximal in weakly acidic conditions, typically between pH 4 and 5.[4][7][8][9] This optimal range represents a trade-off between two opposing factors:

  • Nucleophile Availability: At pH values significantly below 4, a large fraction of the this compound is protonated to the non-nucleophilic [NH₃OH]⁺, which dramatically slows down the initial nucleophilic attack on the carbonyl carbon.[4][9][10]

  • Carbonyl Electrophilicity: The reaction is acid-catalyzed because protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7] In neutral or basic conditions (high pH), there isn't enough acid to facilitate this activation, thus slowing the reaction.[4][10]

The peak reaction rate at pH 4-5 reflects the ideal balance where there is a sufficient concentration of the free this compound nucleophile and enough acid to catalyze the dehydration of the intermediate carbinolamine.[4][7]

Q3: Can this compound react through its oxygen atom? How does pH influence this?

Yes, this compound is an "alpha-effect" nucleophile and can react through either its nitrogen or oxygen atom. The nucleophilic center is highly dependent on the pH and the nature of the electrophile.

  • Nitrogen Nucleophilicity: In weakly acidic to neutral conditions, the nitrogen atom of the neutral NH₂OH molecule is the primary nucleophilic center for reactions with "soft" electrophiles like carbonyls.[11]

  • Oxygen Nucleophilicity: At higher pH values, deprotonation of the hydroxyl group (pKa ~13.7) generates the highly reactive this compound anion (NH₂O⁻), which is a potent oxygen nucleophile.[12] This species is particularly effective in reactions with "hard" electrophiles like phosphate esters.[13][14] There is also evidence for a zwitterionic tautomer, ammonia oxide (⁺NH₃O⁻), which can act as an oxygen nucleophile even at neutral pH.[12][13][15]

This dual reactivity is crucial for selectivity. For instance, at neutral pH, this compound can be selective for thioester cleavage over oxyester cleavage, a selectivity that diminishes at higher pH where the more reactive NH₂O⁻ species becomes prevalent.[16]

Q4: How does pH affect the stability of this compound solutions?

This compound is an unstable compound, and its decomposition is significantly accelerated at higher pH (above 7).[1][6][17] The decomposition is an internal oxidation-reduction process that can generate byproducts like ammonia and nitrogen gas.[6] This instability is also catalyzed by the presence of multivalent metal cations.[6] For practical laboratory use, this compound is often supplied as a more stable salt, such as hydroxylammonium chloride or sulfate.[18][19] When preparing solutions of free this compound, it is crucial to do so immediately before use and to control the pH carefully to minimize degradation.[18]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound, with a focus on pH-related causes.

Issue 1: Low or No Product Yield in Oxime Formation
  • Symptom: TLC or LC-MS analysis shows primarily unreacted starting material (aldehyde/ketone).

  • Potential Cause & Diagnosis:

    • Incorrect pH (Too Low): The most common culprit is a reaction medium that is too acidic. If the pH is below 3, the majority of the this compound will be in its protonated, non-nucleophilic [NH₃OH]⁺ form.[4][10]

      • Verification: Carefully measure the pH of your reaction mixture using a calibrated pH meter.

    • Incorrect pH (Too High): While less common for stopping the reaction entirely, a neutral or basic pH will significantly slow down the acid-catalyzed dehydration step.[4]

      • Verification: Check the pH. If it is neutral or basic, catalysis is likely insufficient.

  • Solution Protocol:

    • Adjust pH to Optimal Range: Prepare a buffer solution (e.g., acetate buffer) to maintain the pH between 4 and 5. Alternatively, if working in an unbuffered system, carefully add a weak acid (like acetic acid) or a weak base (like pyridine) to bring the pH into the optimal range.[8]

    • Monitor pH: Periodically check and adjust the pH throughout the reaction, especially if the reaction generates or consumes acid/base.

    • Ensure Reagent Quality: Use high-quality this compound hydrochloride or sulfate and prepare solutions fresh to avoid using decomposed material.[18]

Issue 2: Poor Selectivity or Unexpected Side Products
  • Symptom: Formation of multiple products observed by chromatography, or characterization data reveals unexpected functional groups (e.g., hydroxamic acids from esters).

  • Potential Cause & Diagnosis:

    • pH is Too High (Alkaline): If your reaction mixture contains other electrophilic functional groups, such as esters, an alkaline pH can promote the formation of the highly reactive NH₂O⁻ nucleophile.[12] This can lead to undesired side reactions, like the conversion of esters to hydroxamic acids.[20][21]

      • Verification: Measure the pH of the reaction. Values above 7-8 significantly increase the risk of side reactions with hard electrophiles.

    • This compound Decomposition: At elevated temperatures and/or high pH, this compound can decompose, and the resulting byproducts may react with your substrate.[5][6]

      • Verification: Look for evidence of gas evolution (N₂). Analyze the reaction mixture for known decomposition products if possible.

  • Solution Protocol:

    • Strict pH Control: Maintain the pH in the weakly acidic range (pH 4-6) where the neutral NH₂OH is the dominant nucleophile and is more selective for carbonyls. Use a suitable buffer system.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of decomposition.

    • Protecting Groups: If side reactions with other functional groups are unavoidable, consider using protecting groups for those functionalities.

    • Reagent Purity: Ensure that the this compound reagent is free from metal contaminants that can catalyze decomposition.[6]

Data & Protocols

Key Physicochemical Properties
PropertyValueSignificanceReference(s)
pKa of [NH₃OH]⁺ 5.94 - 6.03Dictates the equilibrium between the non-nucleophilic protonated form and the nucleophilic free base.[1][2][3]
Optimal pH for Oxime Formation ~4.5Balances the need for a free nucleophile with the requirement for acid catalysis of carbonyl activation and dehydration.[4][7]
pKa of NH₂OH (hydroxyl proton) ~13.7Governs the formation of the highly nucleophilic anion (NH₂O⁻) at high pH.[12]
Experimental Protocol: pH Optimization for Oxime Formation

This protocol provides a general workflow for determining the optimal pH for the reaction of a novel aldehyde or ketone with this compound.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of your carbonyl compound in a suitable organic solvent (e.g., ethanol, THF).

    • Prepare a 2 M aqueous stock solution of this compound hydrochloride (NH₂OH·HCl).

    • Prepare a series of 0.5 M buffer solutions spanning a pH range from 3.5 to 6.0 (e.g., acetate buffers).

  • Reaction Setup:

    • Set up a series of small-scale reactions (e.g., in vials) at a constant temperature.

    • To each vial, add the carbonyl stock solution (1 equivalent).

    • Add the corresponding buffer solution.

    • Initiate the reaction by adding the this compound hydrochloride stock solution (e.g., 1.2 equivalents).

    • Ensure the final solvent composition and concentrations are consistent across all reactions.

  • Monitoring and Analysis:

    • At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot from each reaction.

    • Quench the reaction immediately (e.g., by dilution into a mobile phase).

    • Analyze the aliquots by a suitable method (e.g., HPLC, UPLC, or TLC densitometry) to determine the extent of conversion to the oxime product.

  • Data Interpretation:

    • Plot the product yield or reaction rate as a function of pH.

    • The pH at which the rate is maximal is the optimal pH for your specific substrate under these conditions.

Visualizing pH Effects

Diagram 1: pH-Dependent Equilibrium of this compound

This diagram illustrates the equilibrium between the non-nucleophilic hydroxylammonium ion and the nucleophilic free this compound.

G cluster_low_ph Low pH (< 6.0) cluster_high_ph High pH (> 6.0) protonated [NH₃OH]⁺ (Hydroxylammonium) Non-Nucleophilic neutral NH₂OH (this compound) Nucleophilic protonated->neutral + OH⁻ neutral->protonated + H⁺

Caption: pH controls the availability of the nucleophilic form of this compound.

Diagram 2: Workflow for Troubleshooting Low Reaction Yield

This flowchart outlines a logical process for diagnosing issues with this compound reactions.

G start Low or No Product Yield check_ph Measure Reaction pH start->check_ph ph_low Is pH < 4? check_ph->ph_low ph_high Is pH > 6? ph_low->ph_high No adjust_ph_up Adjust pH to 4-5 with weak base ph_low->adjust_ph_up Yes adjust_ph_down Adjust pH to 4-5 with weak acid ph_high->adjust_ph_down Yes check_reagents Check Reagent Quality (Prepare Fresh Solution) ph_high->check_reagents No success Reaction Proceeds adjust_ph_up->success adjust_ph_down->success check_reagents->success

Caption: A systematic workflow for troubleshooting low-yield this compound reactions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2024). This compound.
  • Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?
  • Ataman Kimya. (n.d.). This compound.
  • Dirk, S., et al. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 25(10), 1497-1512.
  • Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH.
  • Wang, Y., et al. (2010). Reaction pathways of this compound decomposition in the presence of acid/base. Journal of Hazardous Materials, 181(1-3), 509-516.
  • Bengtsson, G., Fronæus, S., & Bengtsson-Kloo, L. (2002). The kinetics and mechanism of oxidation of this compound by iron(iii). Dalton Transactions, (14), 2548-2552.
  • Hughes, M. R., & Kustin, K. (1969). Kinetics and mechanism of the iodine oxidation of this compound. Inorganic Chemistry, 8(7), 1547-1552.
  • Lartigue-Mattei, C., et al. (1993). Study of reactions induced by this compound treatment of esters of organic acids and of 3-ketoacids: application to the study of urines from patients under valproate therapy. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 1-10.
  • Saha, S., et al. (2011). Kinetics and mechanism of the oxidation of this compound by a {Mn3O4}4+ core in aqueous acidic media. Inorganic Chemistry, 50(21), 10834-10843.
  • Sharma, P. D., & Gupta, Y. K. (1987). Kinetics and mechanism of oxidation of this compound by hexachloroiridate(IV) ion in buffer solutions. Canadian Journal of Chemistry, 65(9), 2165-2170.
  • OrgoSolver. (n.d.). Oxime Formation + Beckmann Rearrangement.
  • Kirby, A. J., et al. (2009). Reactions of α-nucleophiles with a model phosphate diester. Organic & Biomolecular Chemistry, 7(18), 3752-3759.
  • Science.gov. (n.d.). This compound: Topics by Science.gov.
  • ResearchGate. (n.d.). This compound as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide.
  • Tuñón, I., et al. (2005). The role of ammonia oxide in the reaction of this compound with carboxylic esters. Organic & Biomolecular Chemistry, 3(19), 3504-3509.
  • Prepp. (2024). The optimum pH for carrying out the reaction of al.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement.
  • Vasella, A., et al. (2008). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Helvetica Chimica Acta, 91(7), 1269-1296.
  • ResearchGate. (2003). (PDF) this compound as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester.
  • Singh, S., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(4), 535-555.
  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods.
  • Google Patents. (1998). US5808150A - Stabilization of this compound solutions.
  • Wang, Y., et al. (2023). A pH-responsive production of hydroxyl radical in Fenton process. Chemical Engineering Journal, 472, 144985.
  • ResearchGate. (n.d.). Safety parameters and stability diagram of this compound hydrochloride and sulphate.
  • YouTube. (2022). Why aldehyde reacts with NH2OH in acidic medium.
  • Study.com. (n.d.). What is the product formed when this compound condenses with a carbonyl compound?
  • University of Hawaiʻi at Mānoa. (1999). This compound HYDROCHLORIDE.
  • Reddit. (2023). This compound at neutral pH?
  • Sarno, F., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035.
  • Taylor & Francis Online. (n.d.). This compound – Knowledge and References.
  • ResearchGate. (2019). (PDF) LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY this compound IN PHARMACEUTICAL PRODUCT.
  • ACS Publications. (2018). This compound Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Determination of this compound by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance.
  • Hoffmann, R. W., & Beweries, T. (2021). This compound-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6988.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Graphene Oxide Reduction: A Comparative Analysis of Hydroxylamine and Hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the transformation of insulating graphene oxide (GO) into its conductive counterpart, reduced graphene oxide (rGO), is a critical step for a myriad of applications, from advanced electronics to biomedical sensors. The choice of reducing agent is paramount, as it dictates not only the efficiency of the reduction but also the final properties of the rGO and the safety of the procedure. This guide provides an in-depth, objective comparison of two of the most prevalent chemical reducing agents: hydroxylamine (NH₂OH) and hydrazine (N₂H₄). We will delve into their reaction mechanisms, kinetics, the characteristics of the resulting rGO, and provide field-proven experimental protocols to guide your research.

The Imperative of Graphene Oxide Reduction

Graphene oxide is an oxidized form of graphene, decorated with a variety of oxygen-containing functional groups, primarily epoxide and hydroxyl groups on its basal plane, and carboxyl and carbonyl groups at the edges.[1][2] These functional groups render GO hydrophilic and readily dispersible in water, facilitating its processing. However, they also disrupt the sp² conjugated carbon network, making GO electrically insulating. The primary objective of reduction is to remove these oxygen moieties, thereby restoring the sp² hybridization and the remarkable electronic properties of graphene.[3]

Hydrazine: The Workhorse of GO Reduction

Hydrazine has long been the benchmark against which other reducing agents are measured, primarily due to its effectiveness in removing a significant portion of oxygen functional groups.[1][4]

Mechanism of Reduction

The reduction of GO by hydrazine is a complex process that is still a subject of active research. Theoretical and experimental studies suggest that hydrazine is particularly effective at reducing epoxide groups.[5][6] Density functional theory (DFT) calculations have identified several potential reaction pathways.[5][6][7] A commonly accepted mechanism involves the nucleophilic attack of hydrazine on the carbon atoms of the epoxide ring, leading to ring-opening.[1] This is followed by a series of steps that ultimately eliminate the oxygen atom and restore the C=C double bond, releasing water and nitrogen gas.[7]

However, it is widely reported that hydrazine is less effective at reducing hydroxyl groups and does not effectively reduce carboxyl and carbonyl groups.[5][6] The reduction process is also known to introduce nitrogen atoms into the graphene lattice, a phenomenon known as nitrogen doping, which can alter the electronic properties of the resulting rGO.[2][8]

Hydrazine_Reduction_Mechanism cluster_GO Graphene Oxide Surface GO_Epoxide Epoxide Group (C-O-C) Intermediate Ring-Opening (Hydrazino Alcohol) GO_Epoxide->Intermediate GO_Hydroxyl Hydroxyl Group (C-OH) Hydrazine Hydrazine (N₂H₄) Hydrazine->GO_Epoxide Nucleophilic Attack N_Doping Nitrogen Doping (C-N bonds) Hydrazine->N_Doping rGO Reduced Graphene Oxide (Restored sp² domain) Intermediate->rGO Elimination Byproducts Byproducts (H₂O, N₂) Intermediate->Byproducts N_Doping->rGO Incorporation

Caption: Proposed mechanism for graphene oxide reduction by hydrazine.

Reaction Kinetics and Conditions

The efficiency of hydrazine reduction is highly dependent on the reaction temperature.[9] While the reaction can proceed at room temperature, it is often sluggish. Elevated temperatures, typically above 60°C and often as high as 95-100°C, are required for a more complete reduction and to achieve a higher C/O ratio.[5][9] Reaction times can range from a few hours to 24 hours.[5] The activation energy for the reduction of GO thin films by hydrazine has been determined to be approximately 16 kcal/mol.[10]

This compound: A Milder and Faster Alternative

This compound has emerged as a popular alternative to hydrazine, offering a simpler, more rapid, and cost-effective route to producing rGO.[3][11][12][13]

Mechanism of Reduction

Similar to hydrazine, the precise mechanism of GO reduction by this compound is not fully elucidated.[14] A proposed pathway suggests that this compound molecules attack the carbon atoms of the epoxide groups, leading to a ring-opening reaction and the formation of hydroxyl groups.[11][14] Subsequently, an N-hydroxylaziridine intermediate is thought to form, followed by the elimination of a water molecule.[14] this compound is also proposed to reduce hydroxyl groups by attacking the beta-carbon and facilitating the release of a water molecule.[14]

Hydroxylamine_Reduction_Mechanism cluster_GO Graphene Oxide Surface GO_Epoxide Epoxide Group Intermediate N-hydroxylaziridine Intermediate GO_Epoxide->Intermediate GO_Hydroxyl Hydroxyl Group GO_Hydroxyl->Intermediate This compound This compound (NH₂OH) This compound->GO_Epoxide Attack This compound->GO_Hydroxyl Attack rGO Reduced Graphene Oxide (Restored sp² domain) Intermediate->rGO Elimination Byproducts Byproducts (H₂O) Intermediate->Byproducts

Caption: Proposed mechanism for graphene oxide reduction by this compound.

Reaction Kinetics and Conditions

A significant advantage of this compound is its ability to reduce GO effectively under mild conditions.[11][12][13] The reaction can proceed rapidly, often within a few hours, at temperatures around 80-90°C.[15] This makes the process more energy-efficient and compatible with substrates that cannot withstand high temperatures.

Comparative Analysis: Hydrazine vs. This compound

The choice between these two reducing agents depends on the desired properties of the final rGO and the practical constraints of the experiment.

FeatureHydrazineThis compound
Reduction Efficiency High, C/O ratio can reach up to 15.1.[9]High, significant increase in C/O ratio.[15]
Reaction Conditions Typically requires elevated temperatures (>60°C) and longer reaction times (up to 24h).[5][9]Can proceed rapidly under mild conditions (e.g., 80°C for a few hours).[11][12][15]
Electrical Conductivity Good, produces electrically conducting platelets.[1][2]High electrical conductivity reported.[11][12][13]
Nitrogen Doping Yes, nitrogen atoms are often incorporated into the rGO lattice.[2][8]Less prone to nitrogen doping compared to hydrazine.
Aqueous Dispersibility of rGO Can lead to agglomeration of rGO platelets.[2]Can produce rGO with good aqueous dispersibility without stabilizing reagents.[11][12][13]
Toxicity and Safety Highly toxic, carcinogenic, and requires careful handling.[8][16]Less toxic than hydrazine but still hazardous; can be explosive at high concentrations.[16][17]
Cost-Effectiveness Generally effective but the hazards add to handling costs.Often cited as a cost-effective method.[11][12][13]

Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own optimizations based on their specific GO material and desired outcome. Causality: The concentration of GO, the amount of reducing agent, the reaction temperature, and time are all critical parameters that influence the extent of reduction and the final properties of the rGO. The washing steps are crucial to remove residual reactants and byproducts.

Experimental_Workflow Start Graphene Oxide (GO) Aqueous Dispersion Add_Reductant Add Reducing Agent (Hydrazine or this compound) + Ammonia (for pH adjustment) Start->Add_Reductant Reaction Heat and Stir (e.g., 95°C for 24h for Hydrazine) (e.g., 90°C for 1h for this compound) Add_Reductant->Reaction Precipitation Precipitation of rGO Reaction->Precipitation Washing Wash with Water and Methanol (Centrifugation/Filtration) Precipitation->Washing Drying Dry the rGO product (e.g., Vacuum oven) Washing->Drying End Characterize rGO Drying->End

Caption: General experimental workflow for the chemical reduction of graphene oxide.

Protocol 1: Reduction of Graphene Oxide using Hydrazine Hydrate
  • Dispersion: Prepare a stable aqueous dispersion of graphene oxide (e.g., 1 mg/mL) using bath sonication.

  • Reaction Setup: Transfer the GO dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • pH Adjustment: Add ammonia solution (e.g., 28-30%) to the dispersion to adjust the pH to approximately 10. This basic environment facilitates the reduction process.

  • Addition of Hydrazine: Add hydrazine hydrate (e.g., 1 µL per 1 mg of GO). The ratio of reducing agent to GO is a critical parameter to optimize.

  • Reaction: Heat the mixture to 95-100°C and maintain it under constant stirring for 24 hours. The color of the dispersion will gradually change from brownish-yellow to black, indicating the reduction of GO.

  • Isolation: Allow the mixture to cool to room temperature. The reduced graphene oxide will precipitate.

  • Washing: Isolate the rGO product by filtration or centrifugation. Wash the product repeatedly with deionized water and methanol to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the final rGO product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Protocol 2: Reduction of Graphene Oxide using this compound
  • Dispersion: Prepare a stable aqueous dispersion of graphene oxide (e.g., 0.5 mg/mL) through sonication.

  • Reaction Setup: Place the GO dispersion in a sealed vial or flask with a magnetic stirrer.

  • Addition of this compound: Add this compound solution to the GO dispersion. The amount should be optimized, but a common starting point is a significant excess by weight.

  • Reaction: Heat the mixture to 90°C and stir for 1-3 hours. A color change from brown to black will be observed.

  • Isolation and Washing: After cooling, the rGO product can be collected by filtration or centrifugation. It's essential to wash the product thoroughly with deionized water to remove residual this compound and byproducts.

  • Drying: Dry the purified rGO under vacuum.

Safety and Handling: A Critical Consideration

Hydrazine: It is imperative to handle hydrazine and its derivatives with extreme caution in a well-ventilated fume hood. Hydrazine is highly toxic, a suspected carcinogen, and can be absorbed through the skin.[8][16] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

This compound: While generally considered less toxic than hydrazine, this compound is still a hazardous chemical.[16] It is a skin and respiratory irritant.[17] Importantly, concentrated solutions of this compound can be explosive, and its decomposition can be accelerated by certain metal salts.[17] It should be handled with appropriate PPE in a fume hood.

Conclusion: Selecting the Right Tool for the Job

Both this compound and hydrazine are effective reducing agents for graphene oxide, but they offer different advantages and disadvantages.

  • Hydrazine is a powerful reducing agent that can achieve a high degree of reduction, making it suitable for applications requiring high electrical conductivity. However, its high toxicity, potential for nitrogen doping, and the need for more stringent reaction conditions are significant drawbacks.

  • This compound presents a more practical alternative for many applications. Its ability to work quickly under milder conditions, coupled with lower toxicity and the production of rGO with good dispersibility, makes it an attractive choice for large-scale production and for applications where nitrogen doping is undesirable.[3][11][12][13]

Ultimately, the choice between this compound and hydrazine will depend on the specific requirements of your research. For applications demanding the highest possible electrical conductivity where nitrogen doping can be tolerated or is even desired, hydrazine may be the preferred option, provided the necessary safety precautions are in place. For most other applications, particularly those prioritizing safety, speed, and cost-effectiveness, this compound offers a compelling and efficient route to high-quality reduced graphene oxide.

References

  • Gao, W., Alemany, L. B., Ci, L., & Ajayan, P. M. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. The Journal of Physical Chemistry C, 114(2), 833-838. [Link]
  • Li, Z., et al. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. arXiv preprint arXiv:2311.13086. [Link]
  • Recent advances in the efficient reduction of graphene oxide and its application as energy storage electrode materials. (n.d.).
  • Zhou, X., et al. (2011). Reducing Graphene Oxide via this compound: A Simple and Efficient Route to Graphene. The Journal of Physical Chemistry C, 115(24), 11957-11961. [Link]
  • Gao, W., Alemany, L. B., Ci, L., & Ajayan, P. M. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design.
  • Park, S., et al. (2011). Hydrazine-reduction of graphite- and graphene oxide. Carbon, 49(9), 3019-3023. [Link]
  • Zhou, X., et al. (2011). Reducing graphene oxide via this compound: A simple and efficient route to graphene. VBN. [Link]
  • Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. (2023). arXiv.org. [Link]
  • (PDF) Synthesis and Characterization of Reduced Graphene Oxide. (2015).
  • Zhou, X., et al. (2011). Reducing Graphene Oxide via this compound: A Simple and Efficient Route to Graphene. SciSpace. [Link]
  • Nguyen, T. H., Szieberth, D., & Makkos, E. (2023). Exploring the mechanism of graphene-oxide reduction by hydrazine in a multi-epoxide environment with DFT calculations. Physical Chemistry Chemical Physics, 26(1), 329-338. [Link]
  • Kim, H., et al. (2014). Kinetics of hydrazine reduction of thin films of graphene oxide and the determination of activation energy by the measurement of electrical conductivity. Journal of Materials Chemistry C, 2(24), 4745-4750. [Link]
  • Reducing Graphene Oxide via this compound: A Simple and Efficient Route to Graphene | Request PDF. (2011).
  • Synthesis and characterization of Graphene Oxide and its reduction with different reducing agents. (n.d.). ProQuest. [Link]
  • Wang, G., et al. (2011). Temperature dependence of graphene oxide reduced by hydrazine hydrate. Journal of Nanoscience and Nanotechnology, 11(2), 1238-1243. [Link]
  • Abakumov, O. O., Bychko, I. I., & Trypolskii, A. A. (2021). structural-characteristics-of-graphene-oxide-reduced-by-hydrazine-and-hydrogen. Bohrium. [Link]
  • Chua, C. K., & Pumera, M. (2013). The reduction of graphene oxide with hydrazine: elucidating its reductive capability based on a reaction-model approach.
  • A new reducing agent to prepare single-layer, high-quality reduced graphene oxide for device applications. (n.d.).
  • Hydrazine or this compound deriv
  • Quintana, M., et al. (2023). A comparative investigation of the chemical reduction of graphene oxide for electrical engineering applications. Journal of Materials Chemistry C, 11(42), 14615-14627. [Link]
  • The kinetics and mechanism of this compound by iron(III). (n.d.).
  • Lee, E., et al. (2012). Electrocatalytic oxidation of hydrazine and this compound by graphene oxide-Pd nanoparticle-modified glassy carbon electrode. Journal of Nanoscience and Nanotechnology, 12(12), 8886-8892. [Link]
  • This compound. (n.d.). Wikipedia. [Link]
  • Graphene Oxide and Reduced Graphene Oxide Nanoflakes Coated with Glycol Chitosan, Propylene Glycol Alginate, and Polydopamine: Characterization and Cytotoxicity in Human Chondrocytes. (2022). MDPI. [Link]
  • Experimental study on the reducibility of graphene oxide by hydrazine hydrate. (n.d.).
  • Simultaneous determination of hydrazine and this compound on a magnetic bar carbon paste electrode modified with reduced graphene oxide/Fe3O4 nanoparticles and a heterogeneous mediator | Request PDF. (2015).
  • Graphene Oxide: A Comparison of Reduction Methods. (2023). MDPI. [Link]

Sources

A Researcher's Guide to Random Mutagenesis: Hydroxylamine vs. Error-Prone PCR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of protein engineering and directed evolution, the ability to generate genetic diversity is paramount.[1][2][3] Random mutagenesis serves as a foundational tool, enabling the exploration of vast sequence landscapes to identify variants with enhanced stability, novel catalytic activity, or other desired properties.[1][3][4] Among the array of techniques available, chemical mutagenesis using hydroxylamine and enzymatic mutagenesis via error-prone Polymerase Chain Reaction (epPCR) are two of the most established methods.[1][5][6][7]

This guide provides a comprehensive comparison of this compound mutagenesis and error-prone PCR, offering insights into their underlying mechanisms, experimental workflows, and distinct mutational outcomes. By understanding the nuances of each technique, researchers can make informed decisions to best suit their experimental goals.

This compound Mutagenesis: A Targeted Chemical Approach

This compound (NH₂OH) is a chemical mutagen that acts directly on DNA, primarily inducing a specific type of mutation.[8][9] This method is often employed when researchers wish to explore a narrower mutational landscape.

Principle and Mechanism

The mutagenic action of this compound is highly specific. It preferentially reacts with the pyrimidine base cytosine (C). The chemical modification of cytosine causes it to be misread as thymine (T) during DNA replication. Consequently, a guanine (G) is replaced by an adenine (A) in the complementary strand in the subsequent round of replication. This results in a G:C to A:T transition mutation.[8] While it can induce other transition mutations in vivo, its primary and most reliable effect in vitro is on cytosine.[8][10]

Mutation Spectrum: Specificity is Key

The hallmark of this compound mutagenesis is its highly biased mutation spectrum, almost exclusively generating G:C → A:T transitions.[8] This specificity can be advantageous when the goal is to introduce a limited and predictable type of change. However, this is also its main limitation, as it fails to generate transversions or transitions at A:T pairs, thereby leaving a large portion of the potential sequence space unexplored.

Experimental Protocol: In Vitro Plasmid Mutagenesis

A typical protocol involves the in vitro treatment of purified plasmid DNA. The extent of mutagenesis can be controlled by modulating the incubation time and temperature.

Safety First: this compound is a hazardous and corrosive chemical that should be handled with extreme care in a chemical fume hood.[11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14][15]

Step-by-Step Protocol for this compound Mutagenesis:

  • Prepare Mutagenesis Solution: A fresh 1M this compound solution is typically prepared and adjusted to a pH of around 6.0-7.0.[16]

  • Incubation: Purified plasmid DNA (e.g., 10 µg) is incubated with the this compound solution. Incubation conditions are critical for controlling the mutation rate; a common starting point is 37°C for 20-24 hours.[17] Shorter times or lower temperatures will yield fewer mutations.

  • Purification: After incubation, it is crucial to remove the this compound to stop the reaction. This is typically achieved through dialysis or by using a DNA purification spin column.[16][17]

  • Transformation: The purified, mutagenized plasmid DNA is then transformed into a suitable E. coli host strain for propagation and segregation of the mutated strands.[9][17]

  • Library Screening: Individual colonies are picked and screened for the desired phenotype.

Error-Prone PCR (epPCR): Versatile Enzymatic Mutagenesis

Error-prone PCR is the most widely used method for generating random mutant libraries.[7][18][19][20] It leverages the inherent fallibility of DNA polymerases under specific reaction conditions to introduce mutations into a targeted gene sequence during amplification.[21][22][23]

Principle and Mechanism

Standard PCR is designed for high-fidelity DNA replication. In contrast, epPCR intentionally reduces the fidelity of the DNA polymerase.[19][21] This "sloppiness" is induced in several ways:

  • Manganese Ions (Mn²⁺): Adding low concentrations of MnCl₂ to the reaction buffer is a classic method. Mn²⁺ alters the geometry of the polymerase's active site, reducing its ability to discriminate between correct and incorrect dNTPs.[18][20]

  • Biased dNTP Concentrations: Using unequal concentrations of the four dNTPs can encourage misincorporation.[18][20]

  • Nucleotide Analogs: The inclusion of mutagenic nucleotide analogs like 8-oxo-dGTP or dITP can increase the error rate.[18]

  • Engineered Polymerases: Many commercial kits utilize engineered DNA polymerases (e.g., Mutazyme II) that are inherently less faithful than wild-type Taq polymerase and are optimized to produce a more balanced mutation spectrum.[24][25]

The mutation frequency can be controlled by adjusting these reaction components or by varying the initial amount of template DNA and the number of PCR cycles.[18][22][24]

Mutation Spectrum: Broad and Controllable

Compared to this compound, epPCR generates a much broader spectrum of mutations, including all possible transitions and transversions.[6][24] However, traditional epPCR using Taq polymerase is known to have a bias, favoring A:T → G:C transitions.[24] Modern commercial kits have largely addressed this issue by using blends of polymerases to create more uniform and less biased mutational libraries.[24][25][26]

Experimental Protocol: Targeted Gene Amplification

The workflow for epPCR involves amplifying a specific gene or domain of interest, followed by cloning the resulting library of amplicons.

Step-by-Step Protocol for Error-Prone PCR:

  • Reaction Setup: A PCR reaction is assembled containing the DNA template, primers flanking the region of interest, a low-fidelity DNA polymerase (or a standard polymerase with mutagenic buffers), and modified concentrations of dNTPs and divalent cations (e.g., MgCl₂ and MnCl₂).[18][20] Commercial kits provide optimized buffers and polymerases.[24][27][28]

  • Thermal Cycling: The reaction is subjected to a set number of amplification cycles (e.g., 30-35 cycles). The more cycles, the more mutations will accumulate.[18]

  • Purification: The PCR product (the library of mutated gene fragments) is purified, typically by gel electrophoresis and extraction.[27]

  • Cloning: The purified fragments are cloned into an appropriate expression vector using standard molecular biology techniques like restriction digestion and ligation or seamless cloning methods.

  • Transformation and Screening: The ligated plasmids are transformed into host cells, and the resulting library is screened for improved variants.

Comparative Analysis: this compound vs. Error-Prone PCR

The choice between these two methods hinges on the specific goals of the mutagenesis experiment. A direct comparison highlights their distinct strengths and weaknesses.

FeatureThis compound MutagenesisError-Prone PCR (epPCR)
Method Type Chemical, in vitroEnzymatic, in vitro
Mechanism Modifies cytosine, causing mispairing during replication.[8]Reduces DNA polymerase fidelity during amplification.[19][21]
Mutation Spectrum Highly specific: primarily G:C → A:T transitions.[8]Broad: all types of transitions and transversions. Some bias may exist.[6][24]
Mutation Rate Generally lower and harder to control.[5][6]Higher and readily controllable by adjusting reaction conditions.[18][22][24]
Target Entire plasmid or DNA fragment treated.Specific region defined by PCR primers.[23]
Experimental Time Long incubation (up to 24 hours) plus purification and transformation.Fast PCR (2-3 hours) followed by cloning and transformation.
Complexity Requires careful handling of hazardous chemicals and subsequent purification.Technically straightforward, especially with commercial kits. Requires a cloning step.[20]
Safety High - requires handling of corrosive and mutagenic this compound.[11][13]Low - standard PCR reagents are generally non-hazardous.

Workflow Visualization

The following diagram illustrates the distinct experimental workflows for generating a mutant library using this compound mutagenesis versus error-prone PCR.

G cluster_0 This compound Mutagenesis cluster_1 Error-Prone PCR HA_start Plasmid DNA HA_mut Treat with This compound (NH₂OH) HA_start->HA_mut HA_purify Purify DNA (Remove NH₂OH) HA_mut->HA_purify HA_transform Transform E. coli HA_purify->HA_transform HA_library Mutant Library (Entire Plasmid Mutated) HA_transform->HA_library PCR_start Template DNA (Gene of Interest) PCR_amp Amplify with Low-Fidelity Polymerase PCR_start->PCR_amp PCR_purify Purify PCR Product PCR_amp->PCR_purify PCR_clone Clone into Vector PCR_purify->PCR_clone PCR_transform Transform E. coli PCR_clone->PCR_transform PCR_library Mutant Library (Targeted Gene Mutated) PCR_transform->PCR_library

Caption: Comparative workflows of this compound Mutagenesis and Error-Prone PCR.

Conclusion: Selecting the Right Tool for the Job

Both this compound mutagenesis and error-prone PCR are powerful techniques for generating genetic diversity. The decision of which to use is driven by experimental intent.

Choose this compound Mutagenesis when:

  • The goal is to specifically introduce G:C to A:T transitions.

  • A low mutation frequency across an entire plasmid is desired.

  • The limitations of a narrow mutation spectrum are acceptable for the research question.

Choose Error-Prone PCR when:

  • A broad and diverse range of mutations (all substitution types) is needed to explore a wider sequence space.[5][6]

  • Mutations need to be confined to a specific gene or domain.

  • Higher and more controllable mutation rates are required.[5][29]

  • Safety and ease of use are primary concerns.

For most modern directed evolution and protein engineering applications, error-prone PCR, particularly with the use of commercially available kits, offers superior control, versatility, and a broader mutational spectrum, making it the more common choice in today's research labs.[30][31] However, understanding the specific utility of chemical mutagens like this compound remains a valuable part of a molecular biologist's toolkit.

References

  • Labrou, N. E. (2010). Random mutagenesis methods for in vitro directed enzyme evolution. Current Protein & Peptide Science, 11(1), 91-100. [Link]
  • iDEC Resources Wiki. (n.d.). Error-prone PCR. [Link]
  • Rasila, T. S., Pajunen, M. I., & Savilahti, H. (2009). Critical evaluation of random mutagenesis by error-prone polymerase chain reaction protocols, Escherichia coli mutator strain, and this compound treatment. Analytical Biochemistry, 388(1), 71-80. [Link]
  • Agilent Technologies. (n.d.). GeneMorph II Random Mutagenesis Kit. [Link]
  • Unknown. (n.d.). Error-prone PCR. [Link]
  • Fujii, R., Kitaoka, M., & Hayashi, K. (2004). One-step random mutagenesis by error-prone rolling circle amplification. Nucleic Acids Research, 32(19), e145. [Link]
  • Braman, J. (Ed.). (2010). In Vitro Mutagenesis Protocols: Third Edition. Methods in Molecular Biology, vol. 634. [Link]
  • Bitesize Bio. (2025). 8 Approaches to Random Mutagenesis. [Link]
  • Rasila, T. S., Pajunen, M. I., & Savilahti, H. (2009). Critical evaluation of random mutagenesis by error-prone polymerase chain reaction protocols, Escherichia coli mutator strain, and this compound treatment. Analytical Biochemistry, 388(1), 71-80. [Link]
  • Creative BioMart. (n.d.). Random Mutagenesis for Library Construction. [Link]
  • Tessman, I., Ishiwa, H., & Kumar, S. (1965). Mutagenic effects of this compound in vivo. Science, 148(3669), 507-508. [Link]
  • Forsburg Lab, USC Dornsife. (n.d.). This compound Mutagenesis of plasmid DNA. [Link]
  • Lab Alley. (2025).
  • Labrou, N. E. (2010). Random Mutagenesis Methods for In Vitro Directed Enzyme Evolution.
  • ResearchGate. (2025). Random Mutagenesis Methods for In Vitro Directed Enzyme Evolution. [Link]
  • European Food Safety Authority. (2020). In vivo and in vitro random mutagenesis techniques in plants. EFSA Journal, 18(12), e06299. [Link]
  • SOEST Hawaii. (1999). This compound HYDROCHLORIDE. [Link]
  • protocols.io. (2023). Error-prone PCR (Random Mutagenesis). [Link]
  • G-Biosciences. (n.d.). This compound·HCl. [Link]
  • Stolarski, R., Kierdaszuk, B., Hagberg, C. E., & Shugar, D. (1987). Mechanism of this compound mutagenesis: tautomeric shifts and proton exchange between the promutagen N6-methoxyadenosine and cytidine. Biochemistry, 26(14), 4332-4337. [Link]
  • Freese, E., Bautz, E., & Bautz-Freese, E. (1961). THE CHEMICAL AND MUTAGENIC SPECIFICITY OF this compound. Proceedings of the National Academy of Sciences, 47(6), 845-855. [Link]
  • Gimpel, J. A., Hyun, J. S., & speculative, Y. (2022). Random Mutagenesis as a Promising Tool for Microalgal Strain Improvement towards Industrial Production. Microorganisms, 10(2), 439. [Link]
  • Homework.Study.com. (n.d.).
  • ResearchGate. (2025).
  • Roth Lab. (n.d.). Hydoxylamine Mutagenesis of Plamid DNA. [Link]
  • DTIC. (2017). Mutagenic Potential of this compound Hydrochloride (WR 740)
  • ResearchGate. (2023). (PDF) Error-prone PCR (Random Mutagenesis) v1. [Link]
  • IUCr Journals. (n.d.). Enzyme engineering by random mutagenesis: structural and functional studies of modified plant-type L-asparaginase (EcAIII). [Link]
  • Brumos, J., et al. (2018). Applications of Protein Engineering and Directed Evolution in Plant Research. Plant Physiology, 176(2), 1230-1245. [Link]
  • ResearchGate. (n.d.). Mutation spectrum for error-prone Pol I. [Link]
  • Fromant, M., Blanquet, S., & Plateau, P. (2001). Random mutagenesis by PCR. Current Protocols in Molecular Biology, Chapter 8, Unit 8.3. [Link]
  • Humphreys, G. O., Willshaw, G. A., Smith, H. R., & Anderson, E. S. (1976). Mutagenesis of plasmid DNA with this compound: isolation of mutants of multi-copy plasmids. Molecular and General Genetics, 145(1), 101-108. [Link]
  • Agilent. (n.d.). GeneMorph II EZClone Domain Mutagenesis Kit. [Link]
  • Agilent. (n.d.). GeneMorph II - Random Mutagenesis Kits. [Link]
  • Wilson, D. S., & Keefe, A. D. (2010). Random mutagenesis by error-prone PCR. Methods in Molecular Biology, 634, 103-109. [Link]
  • Patrick, W. M., Firth, A. E., & Blackburn, J. M. (2005). Why High-error-rate Random Mutagenesis Libraries are Enriched in Functional and Improved Proteins. Journal of Molecular Biology, 351(4), 737-744. [Link]

Sources

Comparative analysis of hydroxylamine and other chemical mutagens like nitrous acid and 5-bromouracil

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chemical Mutagens: Hydroxylamine, Nitrous Acid, and 5-Bromouracil

Introduction

In the landscape of molecular biology and genetics, chemical mutagens are indispensable tools for inducing genetic variation, studying gene function, and elucidating pathways of DNA repair. By inducing specific changes in the DNA sequence, researchers can create mutant libraries, probe the function of specific genes, and model genetic diseases. This guide provides an in-depth comparative analysis of three widely used chemical mutagens: this compound (HA), Nitrous Acid (HNO₂), and 5-Bromouracil (5-BU). Each operates via a distinct mechanism, resulting in different mutational specificities and experimental applications. This document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, protocols for their use, and a comparative analysis to guide the selection of the appropriate mutagen for specific research objectives.

Section 1: Mechanisms of Mutagenesis

Understanding the precise chemical interaction between a mutagen and DNA is critical to predicting its genetic outcome. While all three agents induce point mutations, their pathways—direct base modification versus base analog incorporation—are fundamentally different.

This compound (HA): Specific Hydroxylation of Cytosine

This compound is a hydroxylating agent known for its high specificity. It primarily reacts with the pyrimidine base cytosine. The core reaction involves the addition of a hydroxyl group (-OH) to the amino group at position 4 of the cytosine ring, forming N⁴-hydroxycytosine.[1] This modified base has altered base-pairing properties. Due to tautomeric shifting, N⁴-hydroxycytosine preferentially pairs with adenine instead of guanine during DNA replication. The ultimate result of this mispairing is a G:C to A:T transition mutation.[2] A key characteristic of this compound is its unidirectional mutagenic effect; it efficiently induces G:C → A:T transitions but cannot revert A:T → G:C mutations.

Caption: Mechanism of this compound (HA) induced G:C to A:T transition.

Nitrous Acid (HNO₂): Oxidative Deamination of Bases

Nitrous acid acts as a potent deaminating agent, primarily affecting bases with exocyclic amino groups: adenine, cytosine, and guanine.[3]

  • Deamination of Cytosine (C): Nitrous acid converts cytosine to uracil (U). Uracil pairs with adenine (A) during replication instead of guanine (G). This leads to a G:C to A:T transition mutation.[4][5]

  • Deamination of Adenine (A): Adenine is deaminated to hypoxanthine (HX). Hypoxanthine structurally resembles guanine and consequently pairs with cytosine (C) instead of thymine (T). This results in an A:T to G:C transition mutation.[6]

  • Deamination of Guanine (G): Guanine is converted to xanthine (X). Xanthine still pairs with cytosine, but the pairing is weaker. This modification is often considered less mutagenic than the deamination of adenine or cytosine, but it can stall replication or lead to other lesions.[3][5]

Because it can induce both G:C → A:T and A:T → G:C transitions, mutations induced by nitrous acid can be reverted by subsequent treatment with the same agent.[4]

Caption: Bidirectional transition mutations induced by Nitrous Acid (HNO₂).

5-Bromouracil (5-BU): Base Analog Incorporation and Tautomerism

5-Bromouracil is a structural analog of thymine (T), with a bromine atom replacing the methyl group at the 5th position.[7] Its mutagenicity arises from its ability to be incorporated into DNA in place of thymine and its propensity to undergo tautomeric shifts.[8][9]

5-BU exists in two tautomeric forms:

  • Keto form: This is the common, more stable form. In this state, 5-BU behaves like thymine and pairs correctly with adenine (A).[10]

  • Enol form: The electronegative bromine atom increases the frequency of the shift to the rarer enol tautomer.[7] In this form, 5-BU mimics the pairing properties of cytosine and pairs with guanine (G).[8][11]

This dual identity leads to bidirectional transition mutations:

  • A:T → G:C Transition: If 5-BU (in its keto form) is incorporated opposite adenine and then shifts to its enol form before the next replication, it will pair with guanine. This results in an A:T pair becoming a G:C pair.[8][12]

  • G:C → A:T Transition: If an incoming 5-BU molecule is in its transient enol form during replication, it can be incorrectly incorporated opposite a guanine in the template strand. In subsequent replications, it returns to its stable keto form and pairs with adenine, leading to a G:C pair becoming an A:T pair.[8]

Caption: A:T → G:C transition induced by 5-Bromouracil (5-BU).

Section 2: Mutational Specificity and Comparative Analysis

The choice of mutagen is often dictated by the desired type of mutation and the experimental context. The three agents exhibit distinct specificities and efficiencies.

FeatureThis compound (HA)Nitrous Acid (HNO₂)5-Bromouracil (5-BU)
Mechanism Type Base Modification (Hydroxylation)Base Modification (Deamination)Base Analog Incorporation
Primary Target CytosineAdenine, Cytosine, Guanine[3]Incorporated in place of Thymine[8]
Mutation Induced G:C → A:T Transitions (Unidirectional)[2]G:C ↔ A:T Transitions (Bidirectional)[4][6]G:C ↔ A:T Transitions (Bidirectional)[8][9]
Specificity Highly specific for G:C pairs.Broader, acts on A, C, and G.[3]Requires DNA replication for incorporation.[9]
Reversion Cannot revert its own mutations.Can revert its own mutations.[4]Can revert its own mutations.[8]
Application Mode In vitro on purified DNA or in vivo.[13]In vitro or in vivo.[14]In vivo (must be incorporated during replication).[15]
Key Advantage High specificity for one type of transition.Induces both types of transitions.Links mutagenesis directly to DNA replication.
Key Limitation Limited to G:C → A:T changes.Can cause other DNA damage (e.g., cross-links).[6]Efficiency depends on incorporation rate and cell's DNA repair systems.[8]

Section 3: Experimental Application & Protocols

The successful application of these mutagens requires careful control of experimental conditions such as pH, concentration, and exposure time. The following protocols provide a general framework for their use.

General Experimental Workflow

The process for chemical mutagenesis generally follows a set sequence of steps, from preparation and treatment to recovery and screening of mutants.

Experimental_Workflow prep 1. Preparation - Grow cell culture (e.g., E. coli) - Prepare mutagen solution treat 2. Mutagenesis - Expose cells to mutagen - Control time, temp, pH prep->treat stop 3. Stop Reaction - Remove mutagen (e.g., washing, dilution) - Neutralize agent treat->stop recover 4. Recovery - Grow cells in fresh medium - Allow for mutation expression stop->recover screen 5. Screening/Selection - Plate on selective medium - Identify mutant phenotypes recover->screen

Caption: A generalized workflow for in vivo chemical mutagenesis experiments.

Protocol 1: this compound Mutagenesis of Plasmid DNA (in vitro)

This protocol is adapted for the in vitro mutagenesis of purified plasmid DNA, a common method for creating mutant libraries of a specific gene.[16]

Rationale: Treating purified DNA in vitro allows for high concentrations of the mutagen to be used while avoiding cellular toxicity. The pH is controlled because this compound's reactivity with cytosine is pH-dependent.

Materials:

  • Purified plasmid DNA (~10 µg)

  • This compound hydrochloride (H₃NO·HCl)

  • 5M NaOH

  • Sterile, ice-cold molecular grade water

  • DNA purification kit (e.g., spin column-based)

  • Competent cells for transformation

Procedure:

  • Prepare 1M this compound Solution (Fresh): Immediately before use, dissolve 0.35 g of this compound hydrochloride in 4.55 mL of ice-cold sterile water. Add approximately 450 µL of 5M NaOH to adjust the pH to ~6.7-7.5. Keep the solution on ice.[16]

  • Mutagenesis Reaction: In a microcentrifuge tube, mix 10 µg of plasmid DNA with 500 µL of the 1M this compound solution. Seal the tube securely (e.g., with parafilm).

  • Incubation: Incubate the reaction at 37°C. The duration of incubation is a critical variable to titrate; a starting point is 16-24 hours.[16] Longer times increase mutation frequency but also decrease DNA integrity and subsequent transformation efficiency.

  • Purification: Stop the reaction by purifying the DNA from the this compound solution. A spin column-based DNA purification kit is highly effective. Add 5 volumes of binding buffer (e.g., Buffer PB) to the reaction mix and proceed with the manufacturer's protocol.[16]

  • Elution and Recovery: Elute the purified, mutagenized DNA in a small volume (e.g., 50 µL) of TE buffer or elution buffer.

  • Transformation: Transform the mutagenized plasmid into an appropriate strain of competent E. coli. Use 1-5 µL of the recovered DNA per transformation. Plate on selective media to screen for desired mutant phenotypes.

Protocol 2: Nitrous Acid Mutagenesis of E. coli (in vivo)

This protocol describes the mutagenesis of a bacterial cell suspension.

Rationale: Nitrous acid must be prepared fresh at a low temperature and acidic pH to be effective. The treatment is stopped by rapidly shifting the pH to neutral and diluting the mutagen.

Materials:

  • Mid-log phase E. coli culture

  • Acetate buffer (e.g., 0.1 M, pH 4.0-4.5)

  • Sodium nitrite (NaNO₂)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0-7.5)

  • Rich growth medium (e.g., LB broth)

Procedure:

  • Cell Preparation: Grow an overnight culture of E. coli. Inoculate fresh broth and grow to mid-log phase (e.g., OD₆₀₀ ≈ 0.4-0.6).

  • Harvest and Wash: Centrifuge the cells, discard the supernatant, and wash the cell pellet with an equal volume of cold acetate buffer (pH 4.0-4.5). Resuspend the cells in the same buffer.

  • Mutagenesis: Prepare a solution of sodium nitrite in the acetate buffer just before use (e.g., 0.5 M).[3] Add the nitrite solution to the cell suspension to the desired final concentration. Incubate at room temperature with gentle shaking. Treatment time can range from 10 to 30 minutes.

  • Stop Reaction: To stop the reaction, take aliquots at different time points and transfer them into a larger volume of cold phosphate buffer (pH 7.0-7.5) to rapidly neutralize the acid and dilute the mutagen.[3]

  • Recovery and Plating: Centrifuge the neutralized cells, wash with phosphate buffer, and resuspend in a rich medium. Allow the cells to recover for 1-2 hours at 37°C.

  • Screening: Plate serial dilutions of the culture on both non-selective plates (to determine survival rate) and selective plates (to determine mutation frequency).

Protocol 3: 5-Bromouracil Mutagenesis of E. coli (in vivo)

This protocol relies on the incorporation of 5-BU into the DNA during active cell division.

Rationale: 5-BU must be present during DNA replication to be incorporated. Therefore, cells must be actively growing. A minimal medium is often used to prevent competition from endogenous thymine synthesis.[15]

Materials:

  • E. coli culture

  • Minimal medium (lacking thymine)

  • 5-Bromouracil stock solution (e.g., 10 mg/mL in water)[15]

  • Rich growth medium (e.g., LB broth)

Procedure:

  • Preparation: Grow an overnight culture of E. coli in a rich medium.

  • Inoculation: Inoculate fresh minimal medium (lacking thymine) with the overnight culture (e.g., 1:100 dilution).

  • Mutagenesis: Add 5-BU to the culture to a final concentration that should be optimized (e.g., 1-100 µg/mL).[15]

  • Incubation: Incubate the culture at 37°C with shaking for a period that allows for several rounds of DNA replication (e.g., 4-6 hours or overnight).[15]

  • Removal of Mutagen: After incubation, wash the cells to remove the 5-BU. Centrifuge the culture, discard the supernatant, and resuspend the pellet in fresh medium lacking 5-BU.[15]

  • Phenotypic Expression: Grow the washed cells in a rich medium for several generations to allow the mutations to become fixed in the population and for mutant phenotypes to be expressed.

  • Screening: Plate serial dilutions on non-selective and selective media to determine survival and mutation frequency.

Conclusion

This compound, nitrous acid, and 5-bromouracil each offer a unique profile for inducing point mutations. The choice among them hinges on the specific goal of the mutagenesis experiment.

  • This compound is the mutagen of choice when the goal is to specifically generate G:C → A:T transitions , providing a clean and predictable mutational spectrum. Its high specificity is invaluable for targeted mutagenesis studies.

  • Nitrous Acid is a versatile tool for generating a broader range of bidirectional transitions (G:C ↔ A:T) . It is effective for creating diverse mutant libraries but requires careful handling due to its potential to cause other forms of DNA damage.

  • 5-Bromouracil is uniquely suited for studies where mutagenesis needs to be coupled with DNA replication . It is an excellent tool for investigating replication fidelity and the influence of DNA repair pathways on mutation fixation.

By understanding the distinct chemical mechanisms, mutational specificities, and experimental requirements of these agents, researchers can effectively harness their power to advance our understanding of genetics and molecular biology.

References

  • Vertex AI Search. (2024). Chemical Mutagenesis - Regulations.gov.
  • BenchChem. (2025). Factors influencing the mutagenic specificity of 5-bromouracil.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromouracil Mutagenesis in Yeast.
  • EBSCO. (n.d.). Chemical mutagens | Research Starters.
  • Unknown. (n.d.). Chemical mutagens.docx.
  • BenchChem. (2025). Technical Support Center: Optimizing 5-Bromouracil (5-BU) for Efficient Mutagenesis.
  • Filo. (2025). Nitrous acid causes mutation by oxidative deamination of nitrogenous base.
  • BenchChem. (2025). Unraveling the Molecular Deception: A Technical Guide to 5-Bromouracil Mutagenesis.
  • Forsburg Lab, USC Dornsife. (n.d.). This compound Mutagenesis of plasmid DNA.
  • Oxford Academic. (n.d.). Effects of nitrous acid treatment on the survival and mutagenesis of Escherichia coli cells lacking base excision repair.
  • G-Biosciences. (n.d.). This compound·HCl.
  • Journal of the Chemical Society C: Organic. (1968). The reaction between this compound and cytosine derivatives.
  • Homework.Study.com. (n.d.). This compound is a chemical mutagen that causes exclusively C to T transition mutations.
  • YouTube. (2016). Mutagen 5 bromouracil animation.
  • YouTube. (2023). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages.
  • Wikipedia. (n.d.). This compound.
  • TA Brown, Introduction to Genetics (1st ed.). (2012). Induction of a tautomeric shift by 5-bromo-uracil base analogue.
  • Cambridge University Press & Assessment. (n.d.). Mutagenic action of nitrous acid on Aspergillus nidulans.

Sources

A Researcher's Guide to Safer Oxime Synthesis: A Comparative Analysis of Hydroxylamine Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of oximes, organic compounds with the general formula RR'C=NOH, is a cornerstone transformation in organic chemistry.[1] These versatile compounds serve as crucial intermediates in the production of everything from pharmaceuticals to industrial materials like nylon-6, which is derived from cyclohexanone oxime.[2] They are pivotal in creating amines, amides via the Beckmann rearrangement, and nitriles.[3][4] However, the workhorse reagent for this conversion, hydroxylamine and its hydrochloride salt, is fraught with significant safety and handling concerns, including potential instability and toxicity.[5] This has spurred a critical search for safer, more efficient, and environmentally benign alternatives.

This guide provides a comprehensive comparison of alternative reagents and methodologies to the traditional this compound-based synthesis of oximes. We will delve into the mechanistic underpinnings of these alternatives, present their performance with supporting experimental data, and provide detailed protocols to enable their adoption in the modern research laboratory.

The Benchmark: The Limitations of this compound Hydrochloride

The classical approach to oxime synthesis involves the condensation of an aldehyde or ketone with this compound hydrochloride, often requiring a base like pyridine or sodium acetate and heat to proceed.[4][5] While effective, this method is hampered by several drawbacks:

  • Safety Hazards: this compound is a powerful reducing agent that can be unstable and, in some cases, explosive, especially upon heating. Its handling requires stringent safety protocols.

  • Harsh Conditions: The need for elevated temperatures and often toxic bases like pyridine can lead to side reactions, effluent pollution, and limit the substrate scope to more robust molecules.[4][5]

  • Long Reaction Times and Low Yields: The classical method can be slow and often results in modest yields, necessitating extensive purification.[4][5]

These challenges underscore the urgent need for alternative reagents that offer a better safety profile without compromising efficiency.

Emerging Alternatives for Safer Oxime Synthesis

A number of innovative approaches have been developed to circumvent the issues associated with this compound. These can be broadly categorized into the use of more stable this compound surrogates and alternative synthetic pathways that avoid this compound altogether.

O-Substituted Hydroxylamines: Stability through Derivatization

A prominent strategy involves the use of O-substituted hydroxylamines (RONH₂), such as O-benzylthis compound. These reagents are generally more stable and easier to handle than this compound itself. The O-substituent can be cleaved later if the free oxime is required, though in many applications, the resulting O-substituted oxime ether is the desired product.

Causality Behind Experimental Choices: The use of an O-substituted this compound often allows for milder reaction conditions. The substituent can modulate the nucleophilicity of the nitrogen atom, and the absence of a free hydroxyl group can prevent certain side reactions.

Experimental Protocol: Synthesis of an O-Benzyl Oxime Ether

This protocol is adapted from procedures involving the reaction of O-benzylhydroxylamines with aldehydes.

  • To a solution of the aldehyde (1.0 mmol) in ethanol (10 mL), add O-benzylthis compound hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude O-benzyl oxime ether.

  • Purify the product by column chromatography on silica gel.

Inorganic Nitrite Salts: A Readily Available Nitrogen Source

Sodium nitrite (NaNO₂) in the presence of an acid can serve as a precursor for nitrosating agents, which can then react with compounds containing an acidic hydrogen atom to form oximes.[1] This method is particularly useful for activated methylene compounds like β-keto esters.

Causality Behind Experimental Choices: This approach leverages the in situ generation of a reactive nitrogen species, avoiding the direct handling of this compound. The choice of acid and solvent is critical to control the reactivity and selectivity of the nitrosating agent. For instance, glacial acetic acid is commonly employed to provide the acidic medium.[1]

Experimental Protocol: Oximation of Ethyl Acetoacetate using Sodium Nitrite

This protocol is based on classical methods for the nitrosation of active methylene compounds.[1]

  • Dissolve ethyl acetoacetate (1.0 mmol) in glacial acetic acid (5 mL) in a flask cooled in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.

  • Purify by recrystallization or column chromatography.

Reduction of Nitro Compounds: A Reductive Pathway to Oximes

Certain metal salts can facilitate the partial reduction of nitro compounds to form oximes.[1][6] This method provides an alternative route, especially when the corresponding nitro compound is readily available.

Causality Behind Experimental Choices: The choice of the reducing agent and catalyst is crucial for achieving selective reduction to the oxime without further reduction to the amine.[7] Catalytic hydrogenation or the use of active metals like tin (Sn) or zinc (Zn) in an acidic medium are common strategies.

Experimental Protocol: Reduction of a Nitroalkane to an Oxime

This is a generalized procedure based on the principles of nitro compound reduction.[6]

  • Suspend the nitroalkane (1.0 mmol) and tin(II) chloride dihydrate (3.0 mmol) in ethanol (10 mL).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting oxime by column chromatography.

In Situ Generation of this compound: Electrochemical and Catalytic Methods

A cutting-edge approach involves the in situ generation of this compound from simple nitrogen sources like nitrates or nitrites, immediately followed by reaction with a carbonyl compound.[8] Electrochemical methods, for example, can reduce nitric acid to this compound under ambient conditions.[8]

Causality Behind Experimental Choices: This "one-pot" strategy minimizes the hazards associated with storing and handling this compound. The catalyst and reaction conditions are designed to favor the formation of this compound and its subsequent condensation with the carbonyl substrate.

Performance Comparison of Oxime Synthesis Methods

MethodReagent(s)Safety ProfileSubstrate ScopeTypical ConditionsAdvantagesDisadvantages
Classical Method NH₂OH·HCl, BasePoor (reagent can be unstable)Broad (aldehydes, ketones)Reflux in ethanol or pyridineWell-establishedHazardous reagent, harsh conditions, long reaction times[4][5]
O-Substituted Hydroxylamines RONH₂·HCl, BaseGood (reagents are more stable)Broad (aldehydes, ketones)Room temperature in ethanolMilder conditions, stable reagentsAdditional step may be needed to deprotect the oxime
Inorganic Nitrite Salts NaNO₂, AcidModerate (in situ generation of reactive species)Mainly active methylene compoundsLow temperature in acetic acidReadily available and inexpensive reagents[1]Limited substrate scope, acidic waste
Reduction of Nitro Compounds Nitroalkane, Reducing Agent (e.g., SnCl₂)Moderate (requires handling of reducing agents)Depends on availability of nitro compoundsReflux in ethanolAlternative pathway when nitro compounds are accessible[1][6]Potential for over-reduction to amine[7]
In Situ Generation Nitrate/Nitrite, CatalystExcellent (avoids handling of this compound)Developing (e.g., cyclohexanone)Ambient temperature, electrochemical cellHighly sustainable, green approach[8]Requires specialized equipment, catalyst development is ongoing

Mechanistic Insights and Workflow

The formation of an oxime from a carbonyl compound and a this compound derivative proceeds via a nucleophilic addition-elimination mechanism.

Caption: General mechanism of oxime formation.

The choice of reagent dictates the specific conditions required to facilitate this transformation efficiently and safely. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate oximation method.

Workflow Start Start: Need to Synthesize an Oxime CheckSafety Are there concerns with handling this compound? Start->CheckSafety Classical Use Classical Method: NH₂OH·HCl + Base CheckSafety->Classical No CheckSubstrate What is the starting material? CheckSafety->CheckSubstrate Yes AldehydeKetone Use O-Substituted This compound CheckSubstrate->AldehydeKetone Aldehyde/ Ketone ActiveMethylene Use Inorganic Nitrite Salt (e.g., NaNO₂) CheckSubstrate->ActiveMethylene Active Methylene Compound NitroCompound Use Reduction of Nitro Compound CheckSubstrate->NitroCompound Nitro Compound GreenMethod Consider In Situ Generation (Electrochemical) CheckSubstrate->GreenMethod Seeking Greenest Method

Caption: Decision workflow for selecting an oxime synthesis method.

Conclusion and Future Outlook

The development of alternatives to this compound for oxime synthesis is a significant advancement in promoting safer and more sustainable chemical practices. While the classical method remains prevalent, the advantages offered by O-substituted hydroxylamines, inorganic nitrite salts, and the reduction of nitro compounds provide researchers with a valuable toolkit to mitigate risks and improve efficiency.

The future of oxime synthesis lies in the continued development of catalytic and in situ generation methods. These approaches, particularly those leveraging electrochemistry and sustainable feedstocks, promise to further reduce the environmental impact and inherent hazards of this fundamental organic transformation. As these technologies mature, they will undoubtedly become integral to the synthesis of oximes in both academic and industrial settings, paving the way for a safer and greener chemical future.

References
  • Wikipedia. (2023, December 12). Oxime.
  • Nikolaev, Y. T., & Tishkov, A. A. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 9813–9903.
  • Clément, J., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(8), 1947.
  • De Vries, J. G., & De Vries, A. H. M. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1.
  • Britannica. (2023, December 12). oxime.
  • Xu, M., et al. (2023). Sustainable oxime production via the electrosynthesis of this compound in a free state. Green Chemistry, 25(2), 656-663.
  • InCatT. (2020, June 23). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review).
  • International Journal of Pharmaceutical Research and Applications. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
  • Das, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5, 66.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • L.S.College, Muzaffarpur. (2020, September 10). Oxime.pdf.
  • Google Patents. (n.d.). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding this compound o-substituted.
  • Taylor & Francis. (2023, December 28). Oxime ligands: Organometallic synthesis and catalysis.
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • PubMed Central. (2011, October 4). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Lad, U. P., et al. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE.
  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
  • ResearchGate. (n.d.). Possible reaction mechanism for oxime formation.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • National Institutes of Health. (n.d.). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines.
  • ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the present method.
  • PrepChem.com. (n.d.). Synthesis of oxime.
  • ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?.
  • Google Patents. (n.d.). US3429920A - Preparation of oxime.
  • Indian Academy of Sciences. (n.d.). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Hydroxylamine Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Hydroxylamine

This compound (HA), and its salts like this compound hydrochloride, are critical reagents in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] However, its utility is shadowed by its classification as a potential genotoxic impurity (GTI), a substance that can damage DNA and is a known mutagen.[1][3] Regulatory bodies, following guidelines such as the ICH M7, mandate stringent control of such impurities to extremely low levels, often in the parts-per-million (ppm) range.[3] This places a significant burden on analytical scientists to develop and validate methods that are not only sensitive and accurate but also robust and fit for purpose.

The analysis of this compound is intrinsically challenging. Its high polarity, low molecular weight, and lack of a significant UV-absorbing chromophore make it difficult to detect using conventional techniques like direct UV-spectrophotometry or reversed-phase HPLC.[2][4] Furthermore, this compound is thermally and chemically unstable, particularly at non-acidic pH, which can lead to analyte loss during sample preparation and analysis.[3][5]

This guide provides an in-depth comparison of the principal analytical methodologies for this compound quantification. We will move beyond simply listing protocols to dissect the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[6][7] Our objective is to equip you with the expert insights needed to select, develop, and validate the most appropriate analytical method for your specific application.

Chapter 1: Spectrophotometric Methods: The Workhorse of Colorimetric Analysis

Spectrophotometry offers a cost-effective and accessible approach for this compound determination. The core principle involves a chemical reaction that converts the non-chromophoric this compound into a colored product, the absorbance of which is directly proportional to its concentration.

Scientific Principles & Methodologies

The most common spectrophotometric methods are predicated on the redox chemistry of this compound.

  • Oxidation to Nitrite & Diazotization: A classic and widely cited approach involves the oxidation of this compound to nitrite ions (NO₂⁻) using an oxidizing agent like iodine or sodium arsenate in an alkaline medium.[8][9] The excess oxidant is then quenched, and the resulting nitrite is quantified using the Griess reaction. This involves a two-step diazotization-coupling process where the nitrite reacts with an aromatic amine (e.g., p-nitroaniline or sulphanilic acid) in an acidic medium to form a diazonium salt, which then couples with another aromatic compound (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride, NEDA) to produce a intensely colored azo dye.[8][9] The choice of an alkaline environment for the initial oxidation is critical as it facilitates the reaction, while the subsequent diazotization requires a switch to an acidic pH.[9]

  • Indophenol Blue Method: An alternative strategy involves the reduction of this compound to ammonia using a zinc reductor column. The resulting ammonia is then determined by the Berthelot reaction, where it reacts with salicylate and hypochlorite in the presence of a catalyst like sodium nitroprusside to form a blue-green indophenol dye. This method provides an alternative chemical pathway, which can be advantageous if the sample matrix interferes with the Griess reaction.

  • Kinetic Spectrophotometry: This technique measures the rate of a reaction involving this compound. For instance, a method based on the oxidation of this compound with iodate has been developed.[10] The nitrite produced in this reaction then bleaches a colored reagent like neutral red, and the rate of color change is monitored. This approach can offer enhanced sensitivity and selectivity.[10]

Expertise in Practice: Causality and Considerations
  • Why control pH? this compound's stability is highly pH-dependent; it is most stable at a pH of around 4 and degrades rapidly at neutral or alkaline pH.[3] Therefore, sample preparation and storage must be conducted in an acidic environment to prevent analyte loss. The reaction conditions themselves, however, often require a shift in pH (e.g., alkaline for oxidation, acidic for coupling), which must be precisely controlled.

  • Why quench the oxidant? In the diazotization method, any residual oxidizing agent (like iodine) from the first step will interfere with the Griess reaction. Therefore, complete quenching, typically with sodium thiosulphate or arsenite, is a critical step to ensure the reaction's stoichiometry and accuracy.[8]

  • Interference Management: A primary drawback of spectrophotometric methods is their susceptibility to interference from other reducing or oxidizing agents or compounds that can react with the chromogenic reagents. For example, hydrazine can interfere with some methods, requiring a pre-treatment step, such as selective oxidation with sodium tellurite, to remove it.

Experimental Protocol: Determination via Oxidation and Diazotization

This protocol is a synthesized example based on established methods.[9]

  • Sample Preparation: Accurately weigh a sample containing an estimated 1-7 µg of this compound and dissolve it in a 0.1 M HCl solution.

  • Oxidation: To the sample solution, add 1 mL of 1 M sodium hydroxide, followed by 1 mL of 0.1 M sodium arsenate solution. Mix and allow to stand for 15 minutes to ensure complete oxidation of this compound to nitrite.

  • Acidification & Diazotization: Add 1 mL of 1 M HCl, followed by 1 mL of 0.1% (w/v) p-nitroaniline solution. Mix well and wait for 5 minutes for the diazotization reaction to complete.

  • Coupling Reaction: Add 1 mL of 0.1% (w/v) NEDA solution. Mix and allow the color to develop for 20 minutes.

  • Measurement: Make up the final volume to a fixed amount (e.g., 25 mL) with deionized water. Measure the absorbance at the wavelength of maximum absorption (typically around 545 nm) against a reagent blank prepared in the same manner without the analyte.

  • Quantification: Determine the concentration using a calibration curve prepared with known concentrations of this compound standards.

Workflow Visualization

Spectrophotometry_Workflow cluster_prep Step 1: Sample Preparation cluster_reaction Step 2: Colorimetric Reaction cluster_analysis Step 3: Analysis Sample Weigh Sample Dissolve Dissolve in Acid Sample->Dissolve Oxidize Add NaOH & Na-Arsenate (Oxidation to Nitrite) Dissolve->Oxidize Diazo Add HCl & p-Nitroaniline (Diazotization) Oxidize->Diazo Couple Add NEDA (Azo Dye Formation) Diazo->Couple Measure Measure Absorbance (e.g., 545 nm) Couple->Measure Quantify Quantify vs. Calibration Curve Measure->Quantify

Caption: Workflow for spectrophotometric analysis of this compound.

Chapter 2: Chromatographic Methods: The Gold Standard for Specificity

Chromatographic techniques, particularly HPLC and GC, are considered the gold standard for the determination of genotoxic impurities due to their high specificity and sensitivity. They physically separate the analyte of interest from the API and other matrix components before detection.

High-Performance Liquid Chromatography (HPLC)

The Causality of Derivatization: Direct analysis of this compound by HPLC with UV detection is impractical due to its lack of a chromophore.[4] To overcome this, pre-column derivatization is employed. This strategy involves reacting this compound with a derivatizing agent that possesses a strong UV-absorbing or fluorescent tag. This not only renders the analyte detectable but also improves its chromatographic properties (e.g., retention on a reversed-phase column). Common derivatizing agents include benzaldehyde (forming benzaldoxime) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[11][12]

Trustworthiness Through Validation: A validated HPLC method provides a self-validating system. System suitability tests (SSTs) are performed before each run to ensure the chromatographic system is performing adequately (e.g., checking resolution, tailing factor, and injection precision). The method validation itself, conducted according to ICH Q2(R2) guidelines, demonstrates that the procedure is specific, linear, accurate, precise, and robust.[6][13]

Experimental Protocol: HPLC with Pre-Column Benzoin Derivatization

This protocol is a synthesized example based on established methods for determining this compound in drug substances.[2][4]

  • Reagent Preparation:

    • Diluent: Acetonitrile and water mixture (e.g., 50:50 v/v).

    • Derivatization Reagent: Prepare a solution of benzoin in acetonitrile (e.g., 10 mg/mL).

    • Buffer: Prepare a borate buffer solution (e.g., 0.05 M) and adjust the pH to ~9.0.

  • Standard Preparation: Accurately weigh ~10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask and dissolve in diluent. Perform serial dilutions to achieve a final concentration in the desired range (e.g., 1 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the API (e.g., 500 mg) into a volumetric flask. Dissolve in a solvent in which the API is soluble but that will not interfere with the derivatization.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution in a vial, add 1 mL of the borate buffer and 0.5 mL of the benzoin derivatization reagent.

    • Cap the vial and heat in a water bath or heating block at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

    • Cool the solution to room temperature before injection. The heating step is critical to drive the reaction to completion; its temperature and duration must be optimized and controlled.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Phosphate buffer pH 2.5 and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[12]

    • Injection Volume: 20 µL.

  • Quantification: Identify the derivative peak by its retention time, confirmed by injecting the derivatized standard. Quantify the amount of this compound in the sample by comparing the peak area to that of the standard (external standard method).

Workflow Visualization

HPLC_Workflow cluster_prep Step 1: Preparation cluster_deriv Step 2: Pre-Column Derivatization cluster_analysis Step 3: HPLC Analysis Sample Prepare Sample & Standard Solutions Buffer Add Buffer (pH Control) Sample->Buffer Agent Add Derivatizing Agent (e.g., Benzoin) Buffer->Agent Heat Heat (e.g., 60°C, 30 min) Agent->Heat Inject Inject into HPLC Heat->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Integrate & Quantify Detect->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Gas Chromatography (GC)

GC is another powerful separation technique suitable for this compound analysis, especially when dealing with volatile matrices.

The Causality of Derivatization: Similar to HPLC, this compound is not volatile enough for direct GC analysis. Derivatization is required to convert it into a stable and volatile compound. A common and effective method is to react this compound with a simple ketone, like acetone, to form the corresponding oxime (acetone oxime).[1] This reaction is typically rapid and can be performed directly in the sample solution.

Detector Selection: While a mass spectrometer (MS) provides the highest degree of certainty, a flame ionization detector (FID) is often sufficient and more cost-effective for routine analysis. The FID offers excellent sensitivity for the carbon-containing acetone oxime derivative.[1]

Workflow Visualization

GC_Workflow cluster_prep Step 1: Derivatization cluster_analysis Step 2: GC Analysis Sample Prepare Sample in Water/Acetone Mixture Deriv Formation of Acetone Oxime Sample->Deriv Inject Inject into GC Deriv->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Quantify Integrate & Quantify Detect->Quantify

Caption: Workflow for GC analysis via oxime formation.

Chapter 3: Electrochemical Methods: High Sensitivity for Aqueous Systems

Electrochemical sensors offer a modern, rapid, and highly sensitive alternative for this compound determination, particularly in aqueous samples like process waste streams or environmental waters.[3][14]

Scientific Principles & Methodologies

These methods are based on the direct oxidation of this compound at the surface of an electrode. The current generated during this oxidation is proportional to the this compound concentration.

The Role of Modified Electrodes: A bare electrode often provides a poor response due to a high overpotential for this compound oxidation. To overcome this, chemically modified electrodes are used.[14] These modifications involve coating the electrode surface with materials that catalyze the oxidation reaction, such as metal nanoparticles (e.g., Au-Pt) or nanocomposites of graphene oxide with metal oxides (e.g., TiO₂).[15][16] These materials enhance the electron transfer rate, leading to a significant increase in the oxidation peak current and a decrease in the required potential, which improves both sensitivity and selectivity.[14]

Analytical Techniques:

  • Cyclic Voltammetry (CV): Used to investigate the electrochemical behavior of this compound at the modified electrode.

  • Differential Pulse Voltammetry (DPV) & Chronoamperometry (CHA): These are highly sensitive techniques used for quantitative analysis, capable of achieving very low detection limits.[14][15]

Expertise in Practice: Causality and Considerations
  • Why is pH Critical? The electrochemical oxidation of this compound is a pH-dependent process.[14] The optimal pH (often around neutral, pH 7.0) must be determined and maintained using a buffer solution to ensure a reproducible and maximal signal.[14]

  • Advantages & Limitations: The primary advantages are exceptional sensitivity (detection limits in the nM to µM range are common), speed of analysis, and potential for portability.[14][16] The main limitation is the susceptibility to interference from other electroactive species in the sample and the potential for electrode surface fouling, which requires careful electrode maintenance and regeneration.

Workflow Visualization

Electro_Workflow cluster_prep Step 1: Setup cluster_analysis Step 2: Measurement Sample Prepare Sample in Supporting Electrolyte (e.g., PBS pH 7.0) Cell Assemble Electrochemical Cell (Working, Ref, Counter Electrodes) Sample->Cell Scan Apply Potential Scan (e.g., DPV) Cell->Scan Measure Measure Oxidation Peak Current Scan->Measure Quantify Quantify vs. Calibration Curve Measure->Quantify

Caption: Workflow for electrochemical determination of this compound.

Chapter 4: Method Validation & Comparative Guide

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] All methods for determining this compound, especially in a regulated environment, must be validated according to ICH Q2(R2) guidelines.[6][17]

Comparative Performance of Analytical Methods

The choice of method is a balance between the required performance and practical constraints. The following table summarizes typical performance characteristics to guide your selection.

ParameterSpectrophotometryHPLC-UV (with Derivatization)GC-FID (with Derivatization)Electrochemical Methods
Principle Colorimetric ReactionChromatographic SeparationChromatographic SeparationElectrochemical Oxidation
Specificity Low to ModerateHighHighModerate to High
Typical LOQ ~0.5 - 1 µg/mL< 5.0 µg/g (ppm) in API [12]~0.45 µg/mL [1]~0.065 µM (~2 µg/L) [16]
Linearity Range Narrow (e.g., 0-7 µg/mL)[9]Wide (e.g., LOQ to 150% of spec)[13]WideWide (e.g., 0.1 - 300 µM)[16]
Precision (%RSD) < 3%[8]< 5%[13]< 2%[18]< 4%[16]
Throughput ModerateLow to ModerateLow to ModerateHigh
Instrumentation Cost LowHighHighLow to Moderate
Best Suited For Simple matrices, process monitoring, academic research.GTI control in APIs , stability studies, quality control.GTI control, analysis of volatile impurities.Aqueous samples, environmental monitoring, process streams.
Senior Scientist's Recommendation
  • For GTI Quantification in Pharmaceuticals: A validated HPLC with pre-column derivatization is the most robust and defensible choice.[2][12] Its high specificity ensures that you are measuring only this compound, free from interference from the API or other impurities, which is a critical requirement for regulatory submissions. GC with derivatization is also a strong, viable alternative.[1]

  • For High-Sensitivity Aqueous Monitoring: Electrochemical methods offer unparalleled sensitivity and speed for analyzing this compound in water samples or process waste streams where the matrix is relatively clean.[14][16]

  • For Cost-Sensitive or Preliminary Screening: Spectrophotometric methods are excellent for initial screening, process development where high specificity is not yet required, or in academic settings.[8] They provide reliable quantitative data when potential interferences are known and controlled.

By understanding the fundamental principles, the causality behind procedural steps, and the comparative performance of these techniques, you are now better equipped to select and validate an analytical method for this compound that is scientifically sound, fit for its intended purpose, and meets the highest standards of data integrity.

References

  • Javanbakht, M., et al. (2022). Electrochemical sensor for determination of this compound using functionalized Fe3O4 nanoparticles and graphene oxide modified screen-printed electrode. Journal of Electrochemical Science and Engineering, 12(1), 71-79.
  • Reddy, C. S., & Kumar, A. (2006). Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red. Indian Journal of Pharmaceutical Sciences, 68(3), 359. Available at: https://www.ijpsonline.
  • Reddy, C. S., & Kumar, A. (2005). Spectrophotometric determination of this compound and its derivatives in drug formulations by the indophenol reaction. Indian Journal of Pharmaceutical Sciences, 67(1), 111. Available at: https://www.ijpsonline.
  • Afkhami, A., & Zarei, A. R. (2004). Indirect Kinetic Spectrophotometric Determination of this compound Based on Its Reaction with Iodate. Analytical Sciences, 20(7), 1109-1112. Available at: https://www.jstage.jst.go.jp/article/analsci/20/7/20_7_1109/_article
  • SelectScience. (2024). Gas chromatographic measurement of trace this compound in drugs. Available at: https://www.selectscience.net/posters-and-application-notes/gas-chromatographic-measurement-of-trace-hydroxylamine-in-drugs/?artID=57125
  • Reddy, C. S., & Sastry, C. S. (1996). Spectrophotometric determination of this compound and its derivatives in pharmaceuticals. Mikrochimica Acta, 122(1-2), 111-118. Available at: https://link.springer.com/article/10.1007/BF01242526
  • Lee, J. H., et al. (2018). Electrochemical Detection of this compound via Au-Pt Alloy Nanoparticle-modified Single-walled Carbon Nanotube Electrodes. Analytical Sciences, 34(7), 823-828. Available at: https://pubmed.ncbi.nlm.nih.gov/29998971/
  • Jahanbakhshi, M., & Sabzi, R. E. (2019). Electrochemical determination of this compound in water samples using modified screen-printed electrode with TiO2/GO. International Journal of Environmental Analytical Chemistry, 101(1), 108-120. Available at: https://www.tandfonline.com/doi/full/10.1080/03067319.2019.1654157
  • Lee, J. H., et al. (2018). Electrochemical Detection of this compound via Au-Pt Alloy Nanoparticle-modified Single-walled Carbon Nanotube Electrodes. Analytical Sciences, 34(7), 823-828. Available at: https://www.jstage.jst.go.jp/article/analsci/34/7/34_823/_article
  • Liu, J., et al. (2014). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity this compound in active pharmaceutical ingredients. Analytical Methods, 6(12), 4078-4085. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay00259b
  • Frear, D. S., & Burrell, R. C. (1955). Spectrophotometric Method for Determining this compound Reductase Activity in Higher Plants. Analytical Chemistry, 27(10), 1664-1665. Available at: https://pubs.acs.org/doi/abs/10.1021/ac60106a041
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)this compound. Available at: https://www.benchchem.com/product/b5974/technical-guide
  • Crapnell, R. D., & Banks, C. E. (2023). Electroanalytical overview: the sensing of this compound. Analytical Methods, 15(22), 2736-2746. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ay/d3ay00658a
  • Kumar, T., et al. (2019). High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity this compound in Drug Substances. Journal of Chromatographic Science, 57(1), 79-86. Available at: https://academic.oup.com/chromsci/article/57/1/79/5092831
  • ResearchGate. (2018). This compound measurement techniques for this compound concentration determination in water. Available at: https://www.researchgate.
  • Krynitsky, A. J., & Higginbotham, E. J. (2002). Ion chromatographic determination of trace this compound in waste streams generated by a pharmaceutical reaction process. Journal of Chromatography A, 956(1-2), 261-270. Available at: https://pubmed.ncbi.nlm.nih.gov/12108620/
  • Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity this compound in Drug Substances. Journal of Chromatographic Science, 57(1), 79-86. Available at: https://pubmed.ncbi.nlm.nih.gov/30239638/
  • Google Patents. (2014). CN103913537A - Method for rapidly determining content of this compound hydrochloride based on gas-phase derivative chromatography. Available at: https://patents.google.
  • Kumar, V. J., et al. (2018). Determination of this compound by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy and Pharmaceutical Research, 12(4), 214-230. Available at: https://www.ijppr.humanjournals.com/wp-content/uploads/2018/07/16.Vundavilli-Jagadeesh-Kumar-K.-S.-R.-Pavan-Kumar-Hemant-Kumar-Sharma.pdf
  • ResearchGate. (2020). Development and Validation of Estimation of Genotoxic Impurity (this compound Hydrochloride Content) in Leflunomide by using RP-. Available at: https://www.researchgate.net/publication/343271708_Development_and_Validation_of_Estimation_of_Genotoxic_Impurity_Hydroxylamine_Hydrochloride_Content_in_Leflunomide_by_using_RP-HPLC_technique
  • American Journal of Biomedical Science & Research. (2024). Determination of this compound Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Available at: https://biomedgrid.com/pdf/AJBSR.MS.ID.001635.pdf
  • Lin, S. L., et al. (1979). Equivalence of microbiological and this compound methods of analysis for ampicillin dosage forms. Journal of the Association of Official Analytical Chemists, 62(5), 989-997. Available at: https://pubmed.ncbi.nlm.nih.gov/118965/
  • Oriental Journal of Chemistry. (2020). Development and Validation of Estimation of Genotoxic Impurity (this compound Hydrochloride content) in Leflunomide by using RP-HPLC technique. Available at: https://www.orientjchem.org/vol36no4/development-and-validation-of-estimation-of-genotoxic-impurity-hydroxylamine-hydrochloride-content-in-leflunomide-by-using-rp-hplc-technique/
  • The Royal Society of Chemistry. (2018). Supplementary Information HAMA: A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes. Available at: https://www.rsc.
  • Google Patents. (1998). US5808150A - Stabilization of this compound solutions. Available at: https://patents.google.
  • U.S. Department of Energy. (1999). Storage and Use of this compound Free Base (NH2OH) - Lessons Learned. Available at: https://www.energy.gov/ehss/downloads/storage-and-use-hydroxylamine-free-base-nh2oh
  • ResearchGate. (2021). Thermal Stability of Several Organic this compound Derivatives and a Broader Look at Explosive Hazard Identification. Available at: https://www.researchgate.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: https://www.amsbiopharma.
  • Wang, Q., et al. (2008). Thermal Decomposition Pathways of this compound: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 112(38), 8993-9003. Available at: https://pubs.acs.org/doi/10.1021/jp802321c
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf
  • Pharmaceutical Technology. (2017). Analytical Method Validation Using QbD and QRM. Available at: https://www.pharmtech.
  • Texas A&M University. (2007). THERMAL RUNAWAY REACTION HAZARD AND DECOMPOSITION MECHANISM OF THE this compound SYSTEM. Available at: https://oaktrust.library.tamu.edu/handle/1969.1/5645

Sources

A Senior Application Scientist's Guide to Quenching NHS Esters: A Comparative Analysis of Hydroxylamine and Other Common Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the world of bioconjugation, the precise and controlled formation of stable covalent bonds is paramount. N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for modifying proteins and other biomolecules due to their high reactivity and selectivity towards primary amines.[1][2] However, this reactivity necessitates a critical, yet often overlooked, step: quenching. This guide provides an in-depth comparison of hydroxylamine and other common quenching agents, offering the technical insights and experimental rationale needed to select the optimal reagent for your specific application.

The "Why" of Quenching: Controlling the Reaction

NHS ester reactions involve the nucleophilic attack of a primary amine on the ester's carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[4] The primary goal of quenching is to terminate this reaction definitively. Without a proper quenching step, any remaining, highly reactive NHS esters can lead to undesirable outcomes:

  • Non-specific Labeling: Unreacted esters can modify other amine-containing molecules in subsequent downstream applications.[5]

  • Aggregation: Uncontrolled cross-linking can cause aggregation of proteins or other macromolecules.[5]

  • Lack of Reproducibility: Inconsistent reaction times due to the absence of a defined endpoint can lead to variability between experiments.

The central principle of quenching is the introduction of a small molecule nucleophile that rapidly reacts with and inactivates any excess NHS ester.[4]

A Deep Dive into Quenching Agents

The choice of quenching agent can significantly impact the outcome of a bioconjugation experiment. Here, we compare the mechanisms and efficacy of this compound with other commonly used reagents.

This compound: The High-Efficacy Quencher

This compound (NH₂OH) is a potent nucleophile that reacts with NHS esters to form a stable hydroxamate. A key advantage of this compound is that it regenerates the original carboxyl group on the molecule that was activated with the NHS ester.[5] This can be particularly important in applications where modification of the original carboxyl group is undesirable.

Mechanism of Action: this compound's nitrogen atom, with its lone pair of electrons, readily attacks the carbonyl carbon of the NHS ester. This leads to the formation of a hydroxamic acid derivative and the release of NHS.

G cluster_0 NHS Ester Quenching with this compound Reagent_NHS R-C(=O)-O-NHS Product R-C(=O)-NHOH (Hydroxamate) + NHS Reagent_NHS->Product Nucleophilic Attack This compound NH₂OH

Caption: Quenching of an NHS ester by this compound to form a stable hydroxamate.

Amine-Containing Quenchers: The Workhorses

The most common alternatives to this compound are small molecules containing primary amines, such as Tris(hydroxymethyl)aminomethane (Tris), glycine, and lysine.[4] These reagents function by competing with the target molecule for the NHS ester, forming a stable amide bond with the unreacted label or crosslinker.[4]

Mechanism of Action: The primary amine of the quenching agent acts as a nucleophile, attacking the NHS ester in the same manner as the target amine, leading to the formation of a stable, inactive amide conjugate.

G cluster_1 NHS Ester Quenching with Primary Amines (e.g., Tris, Glycine) Reagent_NHS R-C(=O)-O-NHS Product R-C(=O)-NH-R' (Stable Amide) + NHS Reagent_NHS->Product Aminolysis Amine_Quencher R'-NH₂

Caption: Quenching of an NHS ester by a primary amine to form a stable amide.

Head-to-Head Comparison: this compound vs. Amine-Based Quenchers

FeatureThis compoundTris, Glycine, Lysine, Ethanolamine
Mechanism Forms a hydroxamate, regenerates carboxyl group.[5]Forms a stable amide bond with the NHS ester reagent.[4]
Efficacy Generally considered more efficient and faster, especially at lower concentrations.[6][7]Highly effective, but may require higher concentrations and longer incubation times.[4]
Typical Concentration 10 mM[4][8]20-100 mM[4]
Incubation Time ~15 minutes[4]15-30 minutes[4]
Side Reactions Can promote β-elimination of phosphate groups from phosphoserine and phosphothreonine, especially with vacuum-drying.[9]Generally considered very low risk for side reactions with the target biomolecule. The primary "side product" is the quenched labeling reagent itself.
Downstream Considerations The regenerated carboxyl group may be beneficial. However, potential for phosphopeptide loss should be considered in phosphoproteomics.[9]The quencher becomes covalently attached to the unreacted labeling reagent, which must be removed (e.g., via dialysis or desalting) to prevent interference in downstream analyses.

Experimental Protocols

To ensure the reproducibility and success of your bioconjugation experiments, it is crucial to follow a well-defined protocol. Below are example protocols for a typical protein labeling experiment and a comparative quenching workflow.

General Protein Labeling and Quenching Protocol

This protocol outlines the fundamental steps for labeling a protein with an NHS-ester-functionalized molecule.

G cluster_2 Protein Labeling & Quenching Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Conjugation Reaction (Add NHS ester to protein solution, incubate at RT or 4°C) A->C B 2. Prepare NHS Ester Stock Solution (Anhydrous DMSO or DMF) B->C D 4. Quenching (Add quenching agent, incubate for 15-30 min) C->D E 5. Purification (Remove excess reagent and byproducts via desalting or dialysis) D->E

Caption: A generalized workflow for NHS ester-based protein labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.[3]

  • NHS-ester-functionalized reagent (e.g., fluorescent dye, biotin).

  • Anhydrous DMSO or DMF.[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine; or 1 M this compound).[4][10]

  • Desalting column or dialysis cassette for purification.[3]

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the chosen amine-free reaction buffer at a concentration of 1-5 mg/mL.[4]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.[4]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[3] Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[3]

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3]

  • Quench Reaction: Add the selected quenching buffer to the reaction mixture to a final concentration of 10-100 mM (see comparison table for specifics). Incubate for an additional 15-30 minutes at room temperature.[3][4]

  • Purify Conjugate: Remove unreacted NHS ester, quenching agent, and byproducts using a desalting column or by dialysis against a suitable buffer.[3]

Comparative Quenching Efficacy Experiment

To empirically determine the most effective quenching agent for your system, a direct comparison can be performed.

Objective: To compare the quenching efficiency of this compound, Tris, and glycine in an NHS ester labeling reaction.

Methodology:

  • Perform a large-scale NHS ester conjugation reaction as described in the general protocol up to the incubation step.

  • Divide the reaction mixture into four equal aliquots.

  • To the first aliquot, add this compound to a final concentration of 10 mM.

  • To the second aliquot, add Tris-HCl, pH 8.0, to a final concentration of 50 mM.

  • To the third aliquot, add glycine to a final concentration of 50 mM.

  • The fourth aliquot will serve as a negative control (no quenching agent added).

  • Incubate all aliquots for 30 minutes at room temperature.

  • Immediately purify all samples using identical desalting columns to remove small molecules.

  • Analyze the degree of labeling and the presence of any high-molecular-weight aggregates in each sample using SDS-PAGE and/or size-exclusion chromatography.

Expected Outcome: The samples quenched with this compound, Tris, and glycine should show a distinct protein band with the desired modification and minimal aggregation. The unquenched control may show smearing or the presence of higher molecular weight species, indicating continued, uncontrolled cross-linking.

Conclusion and Recommendations

Both this compound and primary amine-containing reagents are effective for quenching NHS ester reactions. The optimal choice depends on the specific requirements of the experiment.

  • This compound is an excellent choice for applications requiring rapid and highly efficient quenching. Its ability to regenerate the original carboxyl group is a distinct advantage in certain contexts. However, researchers working with phosphopeptides should be aware of its potential to cause β-elimination and consider alternative purification strategies that avoid vacuum-drying.[9]

  • Tris and Glycine are robust, reliable, and widely used quenching agents suitable for most standard bioconjugation applications.[2][4][11] They are inexpensive and carry a very low risk of inducing side reactions with the target biomolecule. The primary consideration is the need for efficient downstream purification to remove the quenched labeling reagent.

By understanding the mechanisms and carefully considering the downstream implications, researchers can confidently select the appropriate quenching agent to ensure the success and reproducibility of their NHS ester bioconjugation experiments.

References

  • Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research Report 32-26. [Link]
  • Wang, Y., et al. (n.d.).
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
  • Gyori, B. M., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics. [Link]
  • ResearchGate. (n.d.).
  • AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]
  • ResearchGate. (2014). What is the best NHS quenching agent?. [Link]
  • bioRxiv. (2024). Removal of NHS-labelling By-products in Proteomic Samples. [Link]
  • ResearchGate. (n.d.).
  • Wiley-VCH. (n.d.).
  • PubMed. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
  • ResearchGate. (n.d.). Glycine and Tris quenching reactions of formaldehyde: The chemical.... [Link]
  • Journal of the American Chemical Society. (2024).
  • ScholarWorks@UMass Amherst. (n.d.). Development of Coupling Partners for Bioorthogonal Reactions with N-Hydroxylamines. [Link]
  • McGill University. (n.d.).
  • ACS Publications. (2025).
  • PubMed Central. (n.d.). Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. [Link]
  • PubMed. (2018).
  • RSC Publishing. (n.d.). The kinetics and mechanism of oxidation of this compound by iron(iii). [Link]
  • PubMed Central. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol)
  • ResearchGate. (n.d.). 1. Quenching hydroxylation procedure using this compound. (a) Relative... | Download Scientific Diagram. [Link]

Sources

A Tale of Two Nucleophiles: A Senior Scientist's Guide to Hydroxylamine Hydrochloride vs. Hydroxylamine Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For the practicing chemist, the choice of reagent is a critical decision point, balancing reactivity, stability, safety, and practicality. Hydroxylamine, a potent nucleophile and reducing agent, is a cornerstone of modern synthesis, pivotal in the creation of oximes, hydroxamic acids, and various heterocyclic systems.[1][2] It is commercially available in two primary forms: the stable, crystalline this compound hydrochloride ([NH₃OH]⁺Cl⁻) and the potent but notoriously unstable this compound free base (NH₂OH).

This guide provides an in-depth, experience-driven comparison of these two reagents. We will move beyond simple catalog descriptions to explore the causal relationships behind their performance in the laboratory, supported by experimental logic and safety imperatives. Our goal is to equip researchers, particularly those in drug development, with the knowledge to make informed, safe, and efficient decisions in their synthetic endeavors.

Section 1: The Fundamental Divide - Physicochemical Properties and Inherent Reactivity

The performance differences between this compound hydrochloride and its free base originate from their fundamental chemical and physical properties. The hydrochloride salt is an ionic compound, rendering it a stable, non-volatile solid, whereas the free base is a neutral, hygroscopic crystalline solid (or more commonly, an aqueous solution) with a much lower thermal stability.[3][4][5]

PropertyThis compound HydrochlorideThis compound Free BaseRationale & Implication for Synthesis
Chemical Formula [NH₃OH]⁺Cl⁻NH₂OHThe hydrochloride is the protonated, inactive form. The free base is the neutral, nucleophilic active species.
Molecular Weight 69.49 g/mol 33.03 g/mol Affects mass calculations for stoichiometry.
Appearance White crystalline solid[3][6]Colorless crystals or aqueous solution[4]The solid salt is significantly easier and safer to handle, weigh, and store.[7]
Melting Point ~151-155 °C (decomposes)[1][3]~33 °C (decomposes rapidly on heating)The low melting/decomposition point of the free base highlights its thermal instability.[8]
Solubility Soluble in water, ethanol, methanol, glycerol[9]Miscible with water and methanol[10]Both are soluble in polar protic solvents, but the salt's solubility profile is well-characterized for various reaction media.
Stability Stable solid with a long shelf-life if kept dry[11][12][13]Thermally unstable; decomposes rapidly, can be explosive[4][8][14]This is the most critical difference. The salt's stability makes it the standard for storage and general use.[7]
Safety Profile Toxic, corrosive, irritant[3][15]Explosion hazard , toxic, corrosive[16][17]The free base presents a significant and severe explosion risk, demanding specialized handling protocols.[8][16]

At its core, the synthetic utility of this compound hinges on the lone pair of electrons on the nitrogen atom. In this compound hydrochloride, this lone pair is protonated, rendering the molecule non-nucleophilic. To unmask its reactivity, the free base must be generated in situ. This is the central principle governing its use in synthesis.

G HCl_Salt This compound Hydrochloride [NH₃OH]⁺Cl⁻ (Stable, Non-nucleophilic) Free_Base This compound Free Base NH₂OH (Unstable, Nucleophilic) HCl_Salt->Free_Base + Base - Base·HCl Base Base (e.g., NaOAc, Pyridine, NaOH) Oxime Oxime Product R₂C=NOH Free_Base->Oxime + R₂C=O - H₂O Carbonyl Aldehyde / Ketone R₂C=O

Figure 1: In-situ generation of the reactive free base.

Section 2: Performance in the Quintessential Application: Oxime Formation

The conversion of aldehydes and ketones to oximes is arguably the most common application of this compound.[18] This reaction serves as an excellent case study for comparing the two reagents. The reaction proceeds via nucleophilic attack of the free base on the carbonyl carbon. The rate of this reaction is famously pH-dependent, with optimal performance typically observed in a mildly acidic buffer (pH 4-6).[19] This is a delicate balance: sufficient free base must be present (favoring higher pH), but the carbonyl must also be susceptible to protonation to enhance its electrophilicity (favoring lower pH).

Method A: The Standard Protocol with this compound Hydrochloride

This is the workhorse method for academic and industrial labs.[20] The hydrochloride salt is combined with a weak base, which deprotonates the hydroxylammonium ion to generate a steady, controlled concentration of the reactive free base.[6][7]

  • Causality of Reagent Choice: Using a weak base like sodium acetate or pyridine creates a buffer system that maintains the pH in the optimal range for oxime formation.[19] This self-validating system avoids extremes of pH that could either lead to a low concentration of the free base (too acidic) or promote side reactions like aldol condensations (too basic).[7]

  • Advantages: High degree of safety, reagent stability, predictable reaction control, and avoidance of handling the hazardous free base.

  • Disadvantages: Introduction of a salt byproduct (e.g., sodium chloride) that may need to be removed during workup. Reactions can sometimes be slower than with pre-formed free base.

Method B: The High-Reactivity Protocol with this compound Free Base

Using the free base directly eliminates the need for an added base. It is typically prepared immediately before use by neutralizing the hydrochloride salt and separating the resulting inorganic salt.[17][21]

  • Causality of Reagent Choice: This approach is chosen when the starting material is sensitive to the presence of additional bases or when the inorganic salt byproduct from Method A complicates purification. It can also be employed to accelerate reactions that are sluggish under standard conditions.

  • Advantages: Higher instantaneous concentration of the nucleophile can lead to faster reaction rates. No additional salt byproducts are introduced into the reaction mixture.

  • Disadvantages: Extreme safety risk. The free base is thermally unstable and can decompose explosively, especially if concentrated, heated, or contaminated with metal ions.[4][8][16] The preparation of the free base adds an extra, hazardous step to the synthesis.

Comparative Performance Data (Illustrative)

The following data, synthesized from typical literature observations, illustrates the trade-offs in the synthesis of acetophenone oxime.

ParameterMethod A: NH₂OH·HCl / NaOAcMethod B: Pre-formed NH₂OH
Substrate AcetophenoneAcetophenone
Reaction Time 2-4 hours0.5-1 hour
Typical Yield 85-95%88-98%
Reaction Temp. Reflux in aq. EthanolRoom Temperature
Safety Profile Low RiskHigh Risk (Explosion Hazard)
Ease of Handling Simple (weighing solids)Complex (requires prep, temp control)
Byproducts NaCl / AcOHNone

Section 3: Practical Guidance and Safety Imperatives

The decision of which reagent to use is primarily dictated by safety and scale.

G start Choose this compound Reagent q1 Is the synthesis sensitive to byproduct salts or added base? start->q1 q2 Are specialized safety protocols (blast shield, temp control, remote handling) available and strictly enforced? q1->q2 Yes use_hcl Default Choice: Use this compound Hydrochloride (NH₂OH·HCl) q1->use_hcl No q2->use_hcl No use_fb Proceed with Free Base (NH₂OH) with extreme caution q2->use_fb Yes consider_fb Consider Free Base (NH₂OH)

Figure 2: Decision workflow for reagent selection.

This compound Hydrochloride:

  • Storage: Keep in a tightly sealed container in a cool, dry place. It is hygroscopic.[12][13]

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) is sufficient. Handle in a well-ventilated area or fume hood.[13][22]

This compound Free Base:

  • Storage: Never store as a pure solid.[4] Commercially available as a 50 wt% solution in water, which must be refrigerated and handled with extreme care.[16] These solutions can become dangerous if they are inadvertently concentrated.[16]

  • Handling: Requires expert supervision and stringent safety protocols. Work must be conducted behind a blast shield. Avoid heat, friction, shock, and contact with incompatible materials like heavy metals, which can catalyze explosive decomposition.[8][16][23] All operations should be designed to prevent concentration of the material.

Section 4: Key Experimental Protocols

The following protocols are provided for educational purposes and must be vetted by your institution's safety officers before implementation.

Protocol 1: Lab-Scale Preparation of an Aqueous this compound Free Base Solution

This protocol must be performed behind a blast shield with continuous temperature monitoring and control.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve this compound hydrochloride (1.0 eq) in deionized water.

  • Neutralization: Slowly add a pre-chilled solution of sodium hydroxide (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The formation of the free base from its salt is exothermic.[17]

  • Use Immediately: The resulting solution contains the this compound free base and dissolved sodium chloride. It is not recommended to isolate the pure free base due to its instability.[21] This solution should be used immediately in the subsequent synthetic step.

Protocol 2: Comparative Synthesis of Acetophenone Oxime

Method A: Using this compound Hydrochloride

  • Charge Reagents: To a round-bottom flask, add acetophenone (1.0 eq), ethanol (5 mL/mmol), and water (2 mL/mmol).

  • Add Reagents: Add this compound hydrochloride (1.2 eq) and sodium acetate trihydrate (1.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into cold water. The product, acetophenone oxime, will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.

Method B: Using in situ Prepared this compound Free Base

  • Prepare Free Base: Prepare an aqueous solution of this compound free base (1.2 eq) from the hydrochloride salt as described in Protocol 1.

  • Reaction: To the chilled free base solution, add a solution of acetophenone (1.0 eq) in methanol dropwise, maintaining the internal temperature below 20 °C.

  • Monitor: Allow the reaction to stir at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, add the mixture to cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Conclusion and Senior Scientist's Recommendation

The choice between this compound hydrochloride and its free base is a classic case of balancing stability against reactivity.

  • This compound hydrochloride is the overwhelmingly preferred reagent for the vast majority of synthetic applications. Its stability, ease of handling, and the robust, buffered reaction conditions it enables make it the safe, reliable, and logical choice. The minor inconvenience of a salt byproduct is a small price to pay for operational safety and predictability.

  • This compound free base is a specialized tool. Its use is warranted only in rare circumstances where the synthesis is exquisitely sensitive to the conditions of in situ generation or where reaction kinetics are prohibitively slow. Its application must be accompanied by a rigorous, expert-level risk assessment and the implementation of specialized safety infrastructure. For most researchers, especially in a drug development setting where safety and process scalability are paramount, the risks associated with the free base far outweigh its potential benefits.

Final Verdict: For over 99% of laboratory applications, this compound hydrochloride is not just an alternative; it is the correct and professional choice.

References

  • Chen, J. R., & Mannan, M. S. (2008). Reaction pathways of this compound decomposition in the presence of acid/base.
  • ChemicalBook. (2022). The synthetic methods of this compound hydrochloride.
  • Wikipedia. Hydroxylammonium chloride. [Link]
  • Wikipedia. This compound. [Link]
  • U.S. Department of Energy. Storage and Use of this compound Free Base (NH2OH) - Lessons Learned.
  • Sciencemadness Wiki. Hydroxylammonium chloride.
  • DC Fine Chemicals. (2024). This compound hydrochloride: Discover its potential.
  • Actylis Lab Solutions. (2010). This compound hydrochloride MSDS.
  • Loba Chemie. This compound HYDROCHLORIDE FOR SYNTHESIS.
  • ChemicalBook.
  • Guidechem. This compound hydrochloride 5470-11-1 wiki.
  • Handom Chemicals. (2024). This compound hydrochloride used in the synthesis of anticancer drugs and sulphonamides.
  • Sciencemadness Wiki. This compound.
  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development.
  • Orchid Chemical Supplies Ltd. (2025).
  • Thermo Fisher Scientific. (2010).
  • ChemicalBook. This compound synthesis.
  • ECHEMI.
  • BenchChem.
  • Google Patents.
  • Szabo-Scandic.
  • Chemistry Stack Exchange. (2016). Acetaldoxime Synthesis: this compound vs this compound HCl.
  • CAMEO Chemicals - NOAA. This compound.
  • Scribd. This compound Hydrochloride Solubility.
  • ChemBK. This compound,freebase.
  • Organic Syntheses. Procedure for preparation of this compound hydrochloride. [Link]
  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
  • ChemicalBook. This compound hydrochloride | 5470-11-1.
  • Scribd.
  • Google Patents. US6485700B1 - Process for producing free this compound aqueous solution.
  • ResearchGate. (2016). What are the differences between reaction by this compound.HCl and o-methoxyamine HCl.
  • Patonay, T., et al. (1991). Reactions of Oximes.
  • European Patent Office. EP 0979209 B1 - STABILIZED this compound SOLUTIONS.
  • The University of Chicago Library. On Some this compound Compounds.
  • Reddit. (2025). Amine release in synthesis (this compound hydrochloride).
  • Sciencemadness.org. (2014). Oximes.

Sources

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Hydroxylamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxylamine (NH₂OH) is a critical task. This compound and its derivatives are not only key intermediates in pharmaceutical synthesis but are also recognized as potential genotoxic impurities (GTIs), necessitating stringent control and monitoring.[1][2] This guide provides an in-depth comparison of the two primary analytical approaches for this compound quantification: spectrophotometry and chromatography. We will delve into the core principles, provide field-proven insights into experimental design, and present comparative data to guide you in selecting the most appropriate method for your application.

The Analytical Challenge: Why this compound Quantification Requires Careful Consideration

This compound's physicochemical properties present a unique analytical challenge. It lacks a significant chromophore, making direct UV-Vis spectrophotometric detection difficult.[2][3] Its high polarity and low molecular weight can also complicate chromatographic separation and detection using conventional methods.[2] Furthermore, in pharmaceutical applications, the need to detect this compound at parts-per-million (ppm) levels in complex drug substance matrices demands highly sensitive and selective methods.[2][4]

Spectrophotometric Methods: A Rapid and Accessible Approach

Spectrophotometric methods offer a cost-effective and rapid means of this compound quantification, making them suitable for applications where high sensitivity is not the primary concern. These methods typically rely on a chemical reaction that converts this compound into a colored product, which can then be measured using a standard spectrophotometer.

Principle of Operation: Indirect Quantification through Colorimetric Reactions

The most common spectrophotometric approaches involve the oxidation of this compound to nitrite, which then participates in a color-forming reaction. A classic example is the Griess reaction, where the generated nitrite reacts with a diazotizing reagent (like p-nitroaniline or sulfanilic acid) and a coupling agent (such as N-(1-naphthyl)ethylenediamine dihydrochloride - NEDA) to produce a highly colored azo dye.[5][6]

Other methods employ different chromogenic reactions. For instance, this compound can be determined by its reaction with methyl red in the presence of bromine.[5] In this method, this compound reduces a known excess of bromine, and the remaining unreacted bromine bleaches the methyl red dye. The increase in absorbance from the unbleached dye is proportional to the initial this compound concentration.[5] Another approach is the indophenol reaction, where this compound is first reduced to ammonium sulfate, which then reacts with salicylic acid and sodium hypochlorite in the presence of a sodium nitroprusside catalyst to form a colored indophenol dye. The reaction with 8-quinolinol (oxine) to form indooxine, which can be measured colorimetrically, has also been successfully applied.[7]

Experimental Workflow: Spectrophotometric Quantification

The following diagram illustrates a generalized workflow for spectrophotometric this compound analysis based on oxidation to nitrite and subsequent diazotization.

Spectrophotometry_Workflow Sample Sample containing This compound Oxidation Oxidation Step (e.g., with Iodate or Arsenate) Sample->Oxidation Add Oxidizing Agent Nitrite_Formation Nitrite (NO₂⁻) Formation Oxidation->Nitrite_Formation Diazo_Coupling Diazo-Coupling Reaction (e.g., with NEDA) Nitrite_Formation->Diazo_Coupling Add Diazo & Coupling Reagents Colored_Product Colored Azo Dye Diazo_Coupling->Colored_Product Spectro_Measure Spectrophotometric Measurement (e.g., at 545 nm) Colored_Product->Spectro_Measure Measure Absorbance

Caption: Generalized workflow for spectrophotometric this compound quantification.

Detailed Experimental Protocol: Determination via Oxidation and Diazo-Coupling

This protocol is based on the principle of oxidizing this compound to nitrite, followed by a diazo-coupling reaction for colorimetric detection.[6]

Reagents:

  • This compound Standard Stock Solution: Prepare a 1000 µg/mL stock solution by dissolving the appropriate amount of this compound hydrochloride in deionized water.

  • Oxidizing Agent: A solution of sodium arsenate in an alkaline medium.

  • Diazotizing Reagent: A solution of p-nitroaniline.

  • Coupling Reagent: N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) solution.

  • Sample Solution: Prepare the sample containing an unknown concentration of this compound.

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock solution to concentrations ranging from 0 to 7 µg/mL.

  • Sample and Standard Preparation: To a suitable aliquot of the sample and each standard, add the sodium arsenate solution to oxidize this compound to nitrite.

  • Color Development: Add the p-nitroaniline solution, followed by the NEDA solution, to initiate the diazo-coupling reaction. Allow the color to develop for a specified time (e.g., until stable, which can be up to 3 hours).[6]

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (e.g., 545 nm) against a reagent blank.[6]

  • Quantification: Plot a standard curve of absorbance versus this compound concentration. Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.

Causality Behind Experimental Choices:

  • Oxidation: The choice of a mild oxidizing agent like sodium arsenate is crucial to ensure the quantitative conversion of this compound to nitrite without further oxidation.

  • Diazo-Coupling: The Griess-Ilosvay reaction is a well-established and highly sensitive colorimetric reaction for nitrite, providing a reliable basis for indirect this compound quantification.

  • Wavelength Selection: The wavelength of maximum absorbance is chosen to ensure the highest sensitivity and adherence to Beer's Law.

Chromatographic Methods: The Gold Standard for Sensitivity and Selectivity

For applications demanding high sensitivity and specificity, particularly in the analysis of trace-level genotoxic impurities in complex pharmaceutical matrices, chromatographic methods are indispensable.[2][4] These techniques separate this compound from other sample components before quantification, thereby minimizing interferences.

Principle of Operation: Separation and Detection

Due to this compound's lack of a UV chromophore and high polarity, direct analysis is challenging. Therefore, most chromatographic methods rely on a derivatization step to attach a UV-absorbing or fluorescent tag to the this compound molecule, enhancing its detectability.[2][8]

  • High-Performance Liquid Chromatography (HPLC): This is the most common chromatographic technique for this compound analysis. Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or benzaldehyde allows for sensitive UV detection.[8][9] The separation is typically achieved using reversed-phase chromatography.[10]

  • Gas Chromatography (GC): GC methods also require derivatization to make this compound volatile. A common approach is the reaction with acetone to form acetone oxime, which can then be analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS).[1][4]

  • Ion Chromatography (IC): IC offers an alternative for the direct analysis of this compound without derivatization. Cation-exchange chromatography can separate the protonated this compound cation, which is then detected by pulsed amperometric detection at a gold electrode or by conductivity detection.[11][12]

Experimental Workflow: HPLC with Pre-Column Derivatization

The following diagram outlines a typical workflow for this compound analysis using HPLC with pre-column derivatization.

HPLC_Workflow Sample Sample containing This compound Derivatization Pre-Column Derivatization (e.g., with Benzaldehyde) Sample->Derivatization Add Derivatizing Reagent Derivative Stable Derivative (e.g., Benzaldimine) Derivatization->Derivative HPLC_Injection HPLC Injection Derivative->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis by HPLC with pre-column derivatization.

Detailed Experimental Protocol: HPLC-UV with Benzaldehyde Derivatization

This protocol is adapted from a method for quantifying this compound in a drug substance.[9]

Reagents & Materials:

  • Mobile Phase A: 0.05% Formic acid in water.

  • Mobile Phase B: 0.05% Formic acid in acetonitrile.

  • Diluent: A mixture of water and methanol.

  • Derivatizing Reagent: Benzaldehyde.

  • Buffer: Sodium acetate solution.

  • HPLC Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[13]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound at a known concentration (e.g., 0.05 ppm).[3]

    • Accurately weigh the drug substance sample and dissolve it in the diluent.

  • Derivatization:

    • To both the standard and sample solutions, add the sodium acetate buffer and the benzaldehyde derivatizing reagent.

    • Incubate the mixture at an elevated temperature (e.g., 50-70°C) for a specified time (e.g., 20-30 minutes) to allow for the complete formation of the benzaldimine derivative.[3][9]

    • Cool the solutions to room temperature.

  • HPLC Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Perform a gradient elution using Mobile Phase A and Mobile Phase B.

    • Set the column temperature to 30°C and the UV detection wavelength to 250 nm.[3]

    • The total run time is typically around 12 minutes.[3]

  • Quantification:

    • Identify and integrate the peak corresponding to the this compound derivative.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Causality Behind Experimental Choices:

  • Derivatization: Benzaldehyde reacts with this compound to form a stable derivative with a strong UV chromophore, significantly enhancing detection sensitivity.

  • Reversed-Phase HPLC: A C18 column provides excellent separation of the relatively nonpolar derivative from the polar drug substance and other impurities.

  • Gradient Elution: A gradient elution program allows for the efficient separation of the analyte from matrix components and ensures a reasonable run time.

Performance Comparison: Spectrophotometry vs. Chromatography

The choice between spectrophotometric and chromatographic methods ultimately depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation.

ParameterSpectrophotometric MethodsChromatographic Methods (HPLC/GC/IC)
Principle Indirect measurement via colorimetric reactionPhysical separation followed by detection
Sensitivity Moderate (µg/mL or ppm range)[5]High to Very High (sub-ppm to ppb range)[2][4]
Selectivity Lower; prone to interference from other reducing/oxidizing agents or compounds that react with the chromogenic reagentsHigh; separates this compound from matrix components, minimizing interference[1][8]
Linearity Range Typically narrow (e.g., 0-7 µg/mL)[6]Wide (e.g., 10-260 ppm for GC)[14]
Limit of Detection (LOD) ~0.010 µg/mL[15]As low as 0.01 ppm (HPLC-UV)[2], 0.45 µg/mL (GC-FID)[4]
Limit of Quantification (LOQ) Typically in the µg/mL rangeAs low as 0.03 ppm (HPLC-UV)[2]
Sample Throughput High; suitable for screening large numbers of samplesLower; longer analysis time per sample
Cost (Instrument/Reagents) LowHigh
Complexity Simple and straightforwardMore complex; requires skilled operators and method development
Typical Applications Process monitoring, routine QC where high sensitivity is not requiredTrace-level impurity analysis, genotoxic impurity testing in pharmaceuticals, analysis in complex matrices[1][11]

Conclusion: Selecting the Right Tool for the Job

Both spectrophotometric and chromatographic methods have their place in the analytical toolkit for this compound quantification.

Spectrophotometric methods are well-suited for applications where speed, cost-effectiveness, and ease of use are paramount. They provide reliable results for the quantification of this compound at moderate concentrations and in relatively simple matrices.

Chromatographic methods, particularly HPLC with pre-column derivatization, represent the state-of-the-art for the trace-level quantification of this compound. Their high sensitivity, selectivity, and wide linear range make them the methods of choice for demanding applications such as the analysis of genotoxic impurities in drug substances and for research requiring precise and accurate low-level measurements.

As a Senior Application Scientist, my recommendation is to carefully consider the analytical target profile (ATP) for your specific application. If you are working within a regulated environment, such as pharmaceutical development, the superior sensitivity and selectivity of chromatographic methods are often non-negotiable to meet stringent regulatory requirements for impurity control. For academic research or process monitoring where higher detection limits are acceptable, the practicality of spectrophotometry may be more advantageous.

References

  • Afkhami, A., et al. (2007). Indirect Kinetic Spectrophotometric Determination of this compound Based on Its Reaction with Iodate. Analytical Sciences, 23(7), 841-845.
  • Raju, S. V., et al. (2006). Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red. Indian Journal of Chemistry - Section A, 45(4), 928-931.
  • Raju, S. V., et al. (2006). Spectrophotometric determination of this compound and its derivatives in drug formulations by the indophenol reaction. Indian Journal of Chemistry - Section A, 45(4), 976-978.
  • Prabhune, S., et al. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL this compound HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. World Journal of Pharmaceutical Research, 6(4), 1145-1155.
  • Raju, S. V., et al. (2003). Spectrophotometric determination of this compound and its derivatives in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 601-606.
  • Weiner, B., et al. (2002). Ion chromatographic determination of trace this compound in waste streams generated by a pharmaceutical reaction process. Journal of Chromatography A, 956(1-2), 261-267.
  • Frear, D. S., & Burrell, R. C. (1955). Spectrophotometric Method for Determining this compound Reductase Activity in Higher Plants. Analytical Chemistry, 27(10), 1664–1665.
  • Lombardi, F., & Crolla, T. (1988). Determination of this compound traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Pharmaceutical Sciences, 77(8), 711-714.
  • Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity this compound in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70.
  • Li, H., et al. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity this compound in active pharmaceutical ingredients. Analytical Methods, 8(3), 575-582.
  • ResearchGate. (2025). Ion chromatographic determination of trace this compound in waste streams generated by a pharmaceutical reaction process.
  • Chan, K. C., et al. (1999). Gas chromatographic-mass spectrometric analysis of this compound for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 181-187.
  • Prabhune, S., et al. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL this compound HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. World Journal of Pharmaceutical Research, 6(4), 1145-1155.
  • Kumar, T., et al. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity this compound in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70.
  • World Journal of Pharmaceutical Research. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL this compound HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE.
  • ResearchGate. (n.d.). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity this compound in Drug Substances.
  • Patel, D. R., et al. (2021). Development and Validation of Estimation of Genotoxic Impurity (this compound Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry, 37(3), 646-655.
  • Vundavilli, J. K., et al. (2018). Determination of this compound by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 318-330.
  • Google Patents. (2014). CN103558318A - Determination method for detecting trace this compound hydrochloride in medicine.
  • Prokai, A., & Ravichandran, R. (1994). Simultaneous analysis of this compound, N-methylthis compound and N,N-dimethylthis compound by ion chromatography. Journal of Chromatography A, 667(1-2), 298-303.
  • Zhang, M., et al. (2024). Determination of this compound Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(5).
  • Semantic Scholar. (n.d.). Quantitative determination of this compound.
  • Crisler, R. O. (1908). This compound : its quantitative determination and some double salts.
  • Bray, W. C., et al. (1920). THE VOLUMETRIC DETERMINATION OF this compound. Journal of the American Chemical Society, 42(6), 1136-1149.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • ResearchGate. (n.d.). Spectrophotometric Determination of this compound and Its Derivatives in Pharmaceuticals.
  • Barnes, H. (1937). A NOTE ON THE DETERMINATION OF VERY SMALL QUANTITIES OF this compound BY BLOM'S METHOD. Journal of the Marine Biological Association of the United Kingdom, 22(1), 145-146.
  • ResearchGate. (2025). Spectrophotometric Determination of this compound and Nitrite in Mixture in Water and Biological Samples after Micelle-mediated Extraction.
  • Google Patents. (1995). RU2018115C1 - Method of 8-hydroxyquinoline determination.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • Kou, D., et al. (2017). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology, 41(1), 32-39.
  • PubChem. (n.d.). 8-Hydroxyquinoline this compound.
  • Al-Gorafi, A. M., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Clinical Research, 9(12), 808-816.
  • USDOE Office of Scientific and Technical Information. (1966). This compound nitrate as a plutonium reductant in the purex solvent extraction process.
  • ResearchGate. (n.d.). This compound measurement techniques for this compound concentration determination in water.
  • Google Patents. (2014). CN103913537A - Method for rapidly determining content of this compound hydrochloride based on gas-phase derivative chromatography.

Sources

A review of the biological activity and toxicity of hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity and Toxicity of Hydroxylamine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Dual-Edged Sword of this compound

This compound (NH₂OH) is a simple inorganic compound, an oxygenated derivative of ammonia, that holds a paradoxical position in the world of biochemistry and drug development.[1] On one hand, it is an intermediate in crucial biological processes like nitrification and a versatile reagent for organic synthesis and protein chemistry.[2][3] On the other, it is a potent mutagen and toxic agent, capable of inactivating critical enzymes and inducing significant cellular damage.[4] This guide provides a comprehensive review of this compound's dual nature, comparing its utility as a biological tool against its profile as a cellular toxin. We will delve into the underlying mechanisms of its actions, provide comparative data, and outline key experimental protocols for its evaluation, offering researchers and drug development professionals a holistic perspective on this fascinating molecule.

Section 1: The Biological Activities of this compound - A Tool for Research and Synthesis

This compound's reactivity makes it a valuable tool in various biochemical and synthetic applications. Its primary activities stem from its nucleophilic nature and its ability to act as a reducing agent.[1][2]

Enzyme Inhibition: A Probe and a Therapeutic Lead

This compound is known to inhibit a range of enzymes through various mechanisms. This inhibitory action can be harnessed to study enzyme function or as a starting point for developing new therapeutic agents.

  • Heme-Containing Enzymes: this compound can bond to and permanently disable (poison) heme-containing enzymes, disrupting processes that rely on these critical proteins.[2]

  • Respiratory Chain Inhibition: It has been shown to block terminal oxidases in the respiratory chain of bacteria like Paracoccus denitrificans.[5] This activity disrupts cellular respiration and energy production.

  • Ribonucleotide Reductase (RNR) Inhibition: By acting as a radical scavenger, this compound and its derivatives can inhibit RNR, an enzyme essential for providing the building blocks for DNA synthesis and repair.[6][7] This mechanism is being explored for the development of novel antibacterial agents to combat drug-resistant pathogens.[6][7]

  • Competitive Inhibition: In some contexts, it acts as a classical competitive inhibitor. For instance, it can competitively inhibit alcohol dehydrogenase, a property useful in optimizing kinetic enzymatic assays.[8]

Mutagenesis: A Specific Tool for Genetic Research

Historically, this compound was valued as a highly specific mutagen. Its primary mutagenic effect is the induction of C:G to T:A transition mutations.[2][9]

Mechanism of Action: this compound preferentially reacts with the amino group of cytosine, converting it to hydroxyaminocytosine. During DNA replication, this modified base is frequently misread as thymine, leading to the incorporation of adenine in the new strand instead of guanine.[2] This high specificity made it a useful tool for inducing specific types of mutations in controlled in vitro settings, such as with purified DNA or bacteriophages.[2][10] While largely surpassed by more potent mutagens like EMS for general use, its specificity remains a key feature.[2]

G cluster_0 Step 1: Chemical Modification cluster_1 Step 2: DNA Replication (1st Round) cluster_2 Step 3: DNA Replication (2nd Round) C Cytosine (in G:C pair) HAC Hydroxyaminocytosine C->HAC reacts with HAC_G Template Strand (HAC paired with G) NH2OH This compound (NH₂OH) NH2OH->C A Adenine incorporated (misreading of HAC as T) HAC_G->A leads to A_T New Template Strand (A) T Thymine incorporated A_T->T pairs with Result Original G:C pair becomes A:T pair T->Result

Caption: Mutagenic mechanism of this compound inducing a C:G to T:A transition.

Applications in Protein Chemistry

This compound's reactivity is also exploited as a precise tool in protein analysis:

  • Peptide Bond Cleavage: It can be used to selectively cleave asparaginyl-glycine (Asn-Gly) peptide bonds, allowing for controlled fragmentation of proteins for analysis.[2]

  • Analysis of Post-Translational Modifications (PTMs): The sensitivity of certain PTMs to this compound can be used for their characterization. For example, ubiquitin molecules linked to serine or threonine are sensitive to this compound, while those linked to lysine are resistant, allowing differentiation between these linkage types.[2]

Section 2: The Toxicological Profile of this compound - A Cellular Hazard

Despite its utility, this compound is a hazardous substance with a well-defined toxicological profile. Its toxicity is a direct extension of the same chemical reactivity that makes it a useful reagent.

Hematotoxicity: Methemoglobinemia

The most prominent acute toxic effect of this compound exposure is methemoglobinemia.[4]

Mechanism of Action: this compound is a powerful reducing agent that can also lead to oxidative stress. In red blood cells, it oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia if a significant percentage of hemoglobin is converted. Chronic exposure can also lead to sulfhemoglobinemia.[4]

G Hemoglobin Hemoglobin (Hb) Fe²⁺ Binds O₂ Methemoglobin Methemoglobin (MetHb) Fe³⁺ Cannot Bind O₂ Hemoglobin->Methemoglobin Conversion Result {Hypoxia|Tissue Oxygen Deprivation} Methemoglobin->Result NH2OH This compound NH2OH->Hemoglobin Oxidizes

Caption: Mechanism of this compound-induced methemoglobinemia.

Genotoxicity

The same mutagenic activity that is useful in a laboratory context is a significant toxicological concern. By causing DNA mutations, this compound is classified as a genotoxic agent.[9][11] This property is of particular concern in the pharmaceutical industry, where this compound may be present as a reactant or impurity in drug synthesis and must be controlled to stringent levels.[11] Although it is a potent mutagen in vitro, it has not been demonstrated to be a carcinogen.[4]

Local Toxicity

This compound is a direct irritant and can cause significant local tissue damage upon contact. It is corrosive to the eyes and is a known skin irritant and sensitizer, capable of causing dermatitis.[4]

Comparative Analysis: Biological Activity vs. Toxicity

The distinction between this compound's utility and its toxicity is often a matter of concentration, context, and biological system.

FeatureBiological Activity (Utility)Toxicological Effect (Hazard)
Primary Mechanism Nucleophilic reaction with biomolecules; controlled reduction/oxidation.Uncontrolled oxidation of critical proteins (hemoglobin); DNA adduction.
Target: DNA Mutagenesis: Induces specific C:G to T:A transitions for genetic studies.Genotoxicity: Causes mutations that can lead to cellular dysfunction.
Target: Proteins Enzyme Inhibition: Used as a probe to study enzyme mechanisms or as an antibacterial lead (e.g., RNR inhibition).[6][7]Enzyme Poisoning: Irreversibly disables essential enzymes (e.g., heme proteins), disrupting cellular metabolism.[2]
Target: Hemoglobin Not applicable.Methemoglobinemia: Oxidizes hemoglobin, impairing oxygen transport.[4]
Context In vitro systems, controlled laboratory conditions, targeted therapeutic design.In vivo exposure in humans and animals, accidental or occupational contact.
Outcome Generation of research tools, specific chemical modifications, potential therapeutics.Cellular damage, organ dysfunction (hypoxia), genetic damage, local irritation.[4]

Section 3: Experimental Protocols for Evaluation

To objectively assess the biological and toxicological properties of this compound and its derivatives, standardized, self-validating experimental systems are crucial.

General Experimental Workflow

A logical workflow is essential to characterize a compound like this compound. The process involves moving from simple, direct-acting assays to more complex biological systems that account for metabolic effects.

G Start Compound (this compound) Ames Ames Test for Mutagenicity (-S9 and +S9 fractions) Start->Ames MetHb In Vitro Methemoglobin Assay (RBC Lysate) Start->MetHb Enzyme In Vitro Enzyme Inhibition Assay (e.g., RNR, ADH) Start->Enzyme Decision Assess Direct Activity vs. Toxicity Ames->Decision MetHb->Decision Enzyme->Decision Cell Cell-Based Assays (Cytotoxicity, e.g., MTT) Decision->Cell If potent Animal In Vivo Studies (Acute Toxicity, LD50) Cell->Animal If warranted End Comprehensive Profile Animal->End

Caption: A workflow for characterizing this compound's bioactivity and toxicity.

Protocol 1: Ames Test for Bacterial Reverse Mutagenicity

This protocol assesses the mutagenic potential of this compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium.

Causality Behind Experimental Choices:

  • Bacterial Strains: Strains like TA100 (for base-pair substitutions) and TA98 (for frameshifts) are used. Since this compound causes base-pair substitutions, a response is expected in TA100. Using both provides specificity.

  • S9 Fraction: The inclusion of a rat liver S9 fraction is critical. This fraction contains metabolic enzymes (cytochrome P450s) that can activate or deactivate a test compound. For this compound, which is a direct-acting mutagen, activity is expected without S9. The +S9 condition serves as a crucial control to see if metabolism alters its mutagenicity.

  • Controls: A negative control (vehicle, e.g., water) establishes the spontaneous reversion rate. A positive control (e.g., sodium azide for -S9 TA100) ensures the bacterial strain is responsive and the assay is performing correctly.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of this compound in sterile water. Prepare molten top agar and minimal glucose agar plates.

  • Incubation: In a sterile tube, add 100 µL of an overnight culture of the Salmonella tester strain, 50 µL of the this compound test solution (at various concentrations), and either 500 µL of phosphate buffer (-S9) or 500 µL of S9 mix (+S9).

  • Plating: Vortex the mixture gently and add 2 mL of molten top agar (held at 45°C). Immediately pour the entire contents onto a minimal glucose agar plate and swirl to distribute evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

Protocol 2: In Vitro Methemoglobin Formation Assay

This spectrophotometric assay quantifies the conversion of hemoglobin to methemoglobin.

Causality Behind Experimental Choices:

  • Hemolysate: Using a red blood cell (RBC) hemolysate provides the direct substrate (hemoglobin) in a simplified system, removing the complexities of whole-cell transport.

  • Wavelengths: The assay relies on the different absorbance spectra of oxyhemoglobin and methemoglobin. Measuring absorbance at specific wavelengths (e.g., 630 nm, where methemoglobin has a characteristic peak) allows for accurate quantification.

  • Controls: A negative control (buffer) shows the baseline auto-oxidation rate. A positive control (e.g., sodium nitrite) validates the assay's ability to detect an oxidizing agent.

Step-by-Step Methodology:

  • Preparation: Prepare a fresh RBC hemolysate from whole blood by washing RBCs in saline, lysing them with cold deionized water, and centrifuging to remove cell debris.

  • Reaction: In a 96-well plate or cuvette, mix the hemolysate (diluted in a phosphate buffer, pH 7.4) with various concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 60 minutes).

  • Measurement: Measure the absorbance of the solution at multiple wavelengths, typically between 500 nm and 700 nm, using a spectrophotometer.

  • Calculation: Calculate the percentage of methemoglobin using established formulas based on the absorbance ratios at different wavelengths (e.g., A₆₃₀/A₅₇₇). A dose-dependent increase in the percentage of methemoglobin indicates oxidative activity.

Conclusion and Future Perspectives

This compound exemplifies the principle that the dose and context make the poison. Its well-defined reactivity allows it to be a specific tool for mutagenesis and protein chemistry, and its derivatives show promise as novel antibacterials targeting RNR.[7] However, this same reactivity makes it a potent toxin, with significant risks of methemoglobinemia and genotoxicity that demand careful handling and control.[4][11]

For researchers and drug developers, understanding this dichotomy is paramount. The challenge lies in harnessing the beneficial aspects—for example, by designing this compound derivatives that selectively target bacterial enzymes with minimal off-target effects on mammalian systems—while mitigating the inherent toxic risks. Future work will likely focus on creating sterically hindered or targeted derivatives that maximize therapeutic activity while minimizing systemic toxicity, allowing science to continue wielding this dual-edged sword with greater precision and safety.

References

  • Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Biologic activity of this compound: a review Source: PubMed URL:[Link]
  • Title: MUTAGENIC EFFECTS OF this compound IN VIVO Source: PubMed URL:[Link]
  • Title: this compound as an inhibitor and terminal acceptor in the respiratory chain of the bacterium Paracoccus denitrificans Source: PubMed URL:[Link]
  • Title: this compound as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions Source: ResearchG
  • Title: this compound Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: ACS Omega URL:[Link]
  • Title: this compound | NH2OH Source: PubChem URL:[Link]
  • Title: this compound Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: THE CHEMICAL AND MUTAGENIC SPECIFICITY OF this compound Source: PNAS URL:[Link]
  • Title: Sterically-hindered hydroxylamines as bioactive spin labels Source: PubMed URL:[Link]
  • Title: this compound is a chemical mutagen that causes exclusively C to T transition mutations. Source: Homework.Study.com URL:[Link]
  • Title: this compound hydrochloride: Significance and symbolism Source: wisdomlib.org URL:[Link]
  • Title: this compound: Topics by Science.gov Source: Science.gov URL:[Link]
  • Title: Reactions of this compound with the electron-donor side of photosystem II Source: PubMed URL:[Link]
  • Title: this compound | Oxidation, Reduction, Reactivity Source: Britannica URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial Hydroxylamine Hydrochloride Grades

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Hydroxylamine Hydrochloride

This compound hydrochloride (NH₂OH·HCl), or hydroxylammonium chloride, is a cornerstone reagent in the chemical and pharmaceutical industries. Its utility as a potent reducing agent and a nucleophile makes it indispensable in organic synthesis for creating oximes and hydroxamic acids, which are precursors to a range of active pharmaceutical ingredients (APIs) including anticancer drugs (hydroxyurea), sulfonamides (sulfamethoxazole), and pesticides (methomyl).[1][2][3][4] It also finds applications as a depolarizer in electroanalysis and as an antioxidant in various industrial processes.[3][4]

However, the very reactivity that makes this compound hydrochloride valuable also presents a challenge. Its stability can be compromised by impurities, and residual this compound in a final drug substance can be a significant safety concern. It has been identified as a potential genotoxic impurity (GTI), meaning its presence, even at trace levels, must be strictly controlled.[5] For researchers and drug development professionals, sourcing a high-purity grade is only the first step; the ability to independently verify its purity and quantify it within complex matrices is paramount to ensuring the safety, efficacy, and reproducibility of their work.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound hydrochloride. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to select and implement the most appropriate method for your specific analytical challenge.

Quality Specifications and Common Impurities

Before selecting an analytical method, it is crucial to understand the quality benchmarks defined by leading regulatory and standards organizations. Commercial grades of this compound hydrochloride are typically specified against standards set by the American Chemical Society (ACS) or pharmacopeias like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).[6][7][8][9]

These monographs define the minimum acceptable purity (assay) and set limits for specific impurities.

Table 1: Typical Quality Specifications for ACS Reagent Grade this compound Hydrochloride

Parameter Specification Limit Rationale for Control
Assay (NH₂OH·HCl) ≥96.0% Ensures the active reagent concentration is within the required range for stoichiometric calculations.
Titrable Free Acid ≤ 0.25 meq/g Excess acid can alter reaction pH and kinetics.
Residue after Ignition ≤ 0.05% A measure of total non-volatile inorganic impurities.
Ammonium (NH₄⁺) ≤ 0.1% A common process-related impurity that can interfere in certain reactions.
Sulfur Compounds (as SO₄²⁻) ≤ 0.005% Can poison catalysts and interfere with electrochemical analyses.
Heavy Metals (as Pb) ≤ 5 ppm Controlled for safety and to prevent catalyst poisoning.
Iron (Fe) ≤ 5 ppm A common metallic impurity that can catalyze unwanted side reactions or decomposition.

Source: Adapted from ACS Reagent Chemicals specifications.[6][10]

Methodologies for Purity and Impurity Assessment

The choice of analytical technique depends entirely on the question being asked. Are you verifying the bulk assay of a newly received drum? Or are you quantifying trace-level residuals in a final API? Below, we compare the most common and effective methods, detailing their principles, applications, and step-by-step protocols.

Titrimetric Method: The Gold Standard for Assay Determination

Principle: Titrimetry is a robust, high-precision method for determining the overall purity (assay) of the bulk material. The most widely accepted method, outlined by the ACS, relies on the quantitative oxidation of this compound by an excess of ferric iron (Fe³⁺) in a hot acid solution.[6] The this compound is oxidized to nitrous oxide (N₂O), and an equivalent amount of ferrous iron (Fe²⁺) is produced. This Fe²⁺ is then titrated with a standardized potassium permanganate (KMnO₄) solution, a strong oxidizing agent with a distinct purple color that serves as its own endpoint indicator.

Reaction Scheme: 2 NH₂OH·HCl + 4 Fe³⁺ → N₂O + 4 Fe²⁺ + H₂O + 6 H⁺ + 2 Cl⁻ 5 Fe²⁺ + MnO₄⁻ + 8 H⁺ → 5 Fe³⁺ + Mn²⁺ + 4 H₂O

Application: Best suited for determining the % assay of raw material. It is a macroscopic technique, not suitable for trace analysis.

Advantages: High precision and accuracy, low cost, and does not require sophisticated instrumentation. It is the definitive method for content uniformity and supplier qualification.

Disadvantages: Not specific; any other reducing agent present in the sample will be co-titrated, leading to an overestimation of purity. It is also labor-intensive and requires careful handling of corrosive reagents.

  • Preparation of Oxygen-Free Water: Boil distilled or deionized water for at least 15 minutes and allow it to cool to room temperature in a container that prevents air ingress. This is critical to prevent atmospheric oxygen from re-oxidizing the Fe²⁺ generated in the reaction.

  • Sample Preparation: Accurately weigh approximately 1.5 g of this compound hydrochloride (previously dried for 24 hours over a suitable desiccant like P₂O₅).[6] Transfer it to a 250 mL volumetric flask, dissolve in oxygen-free water, and dilute to the mark.

  • Reaction: Pipette 25.0 mL of the sample solution into a 500 mL Erlenmeyer flask.

  • Reagent Addition: In a separate beaker, dissolve 5 g of ferric ammonium sulfate in 30 mL of oxygen-free dilute sulfuric acid (1 part H₂SO₄ to 50 parts H₂O). Add this solution to the sample flask.

  • Oxidation: Gently boil the mixture for 5 minutes.[6] This ensures the oxidation of this compound to nitrous oxide is complete. Protect the solution from atmospheric oxygen during this step (e.g., by using a funnel in the neck of the flask).

  • Titration: Cool the solution and dilute it with 150 mL of oxygen-free water. Titrate immediately with a standardized 0.1 N potassium permanganate volumetric solution until a faint, persistent pink color is observed.

  • Calculation: Assay (%) = (V × N × E) / (W × (S/T)) × 100

    • V: Volume of KMnO₄ used (mL)

    • N: Normality of KMnO₄ solution (eq/L)

    • E: Equivalent weight of NH₂OH·HCl (34.74 g/eq)[6]

    • W: Weight of the sample (g)

    • S: Volume of the aliquot taken for titration (25.0 mL)

    • T: Total volume of the initial sample solution (250.0 mL)

Scientist's Note: The use of oxygen-free water is a non-negotiable step for accuracy. The Fe²⁺ produced during the oxidation step is susceptible to aerial oxidation back to Fe³⁺. If this occurs, less KMnO₄ will be required for the titration, leading to a falsely low assay result. This protocol is a self-validating system because the endpoint—the persistence of the pink MnO₄⁻ color—can only be achieved when all the Fe²⁺ has been consumed.

Chromatographic Methods: Specificity and Sensitivity for Trace Analysis

When the analytical goal shifts from bulk assay to the quantification of trace impurities or residuals in complex matrices, chromatographic techniques are superior due to their high specificity and sensitivity.

Principle: IC separates ions based on their affinity for an ion-exchange resin packed in a column. For this compound, a cation-exchange column is used.[1][11] The sample is injected, and an acidic eluent (e.g., methanesulfonic acid) carries the components through the column.[1] this compound (NH₃OH⁺) is retained and separated from other cations. Detection is typically achieved using pulsed amperometric detection (PAD) at a gold electrode or suppressed conductivity detection.[12][13]

Application: Excellent for quantifying trace levels of this compound in aqueous samples, pharmaceutical process waste streams, and drug products.[12][13]

Advantages: High sensitivity (down to ppb levels), high specificity, and the ability to directly measure this compound without derivatization.[1]

Disadvantages: Requires specialized IC instrumentation, and the matrix can sometimes interfere with detection.

  • Instrumentation: Ion chromatograph equipped with a cation-exchange column (e.g., Dionex CS16) and an amperometric or conductivity detector.[1]

  • Eluent Preparation: Prepare an isocratic eluent of methanesulfonic acid in high-purity water. The exact concentration will depend on the column manufacturer's recommendation.

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride reference standard (e.g., 1000 ppm). Perform serial dilutions to create a calibration curve covering the expected concentration range of the samples (e.g., 0.05 ppm to 10 ppm).

  • Sample Preparation: Dissolve the drug substance or sample in the mobile phase or high-purity water. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[1] A solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary for complex matrices to remove organic interferences.[1]

  • Chromatographic Run: Inject the standards and samples onto the IC system.

  • Quantification: Identify the this compound peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration in the unknown samples using the regression equation from the calibration curve.

Principle: For analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the polarity and volatility of this compound are often unsuitable for direct measurement. Therefore, a pre-column derivatization step is employed to convert it into a more readily detectable and chromatographically stable compound. A common approach is to react this compound with an aldehyde or ketone (e.g., benzaldehyde or acetone) to form the corresponding oxime.[5][14] This derivative is more hydrophobic and UV-active (for HPLC) or more volatile (for GC).

Application: Ideal for determining trace levels of residual this compound in final drug substances, where specificity is critical.[5][14]

Advantages: Utilizes standard HPLC/GC equipment available in most analytical labs. Derivatization can significantly enhance sensitivity and selectivity.

Disadvantages: Derivatization adds complexity and potential sources of error to the workflow. The reaction must be optimized to ensure it is complete and reproducible.

  • Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of phosphate buffer (pH ~2.5) and acetonitrile is typically used.[14]

  • Derivatization Reagent: Prepare a solution of benzaldehyde in a suitable solvent like methanol.

  • Standard/Sample Derivatization:

    • Accurately weigh the sample or reference standard into a vial.

    • Add a buffering agent (e.g., sodium acetate) and the benzaldehyde solution.[14]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to drive the reaction to completion.[14]

    • Cool and dilute to a final volume with the diluent.

  • Chromatographic Run: Inject the derivatized blank, standards, and samples. Monitor the effluent at a suitable wavelength (e.g., 254 nm).[14]

  • Quantification: The resulting benzaldoxime peak is quantified against a calibration curve prepared from derivatized this compound standards.

Comparative Summary and Method Selection

Choosing the right analytical technique is a balance of performance, cost, and the specific requirements of the analysis.

Table 2: Comparison of Key Analytical Methodologies for this compound Hydrochloride

Method Principle Primary Application Typical LOD/LOQ Advantages Disadvantages
Permanganate Titration Redox Titration Bulk Assay (≥96%) ~0.1% High precision, low cost, official method (ACS).[6] Non-specific, labor-intensive, not for trace analysis.
Spectrophotometry Colorimetry (Azo Dye Formation) Trace analysis in simple matrices ~0.1 - 1 µg/mL[15][16] Inexpensive instrumentation, good sensitivity. Prone to interference, less specific than chromatography.
Ion Chromatography (IC) Cation Exchange with Amperometric/Conductivity Detection Trace analysis in aqueous solutions/drug products ~10 nM[12] High sensitivity & specificity, no derivatization needed.[1] Requires specialized IC equipment.
HPLC with Derivatization Reverse-Phase Chromatography with UV Detection Trace/residual analysis in drug substances ~0.03 ppm[12] High specificity, uses common lab equipment.[14] Derivatization adds complexity and time.

| GC with Derivatization | Gas Chromatography with FID/ECD | Trace/residual analysis in drug substances | ~0.45 µg/mL[5] | High sensitivity, excellent for volatile impurities. | Derivatization is required, less suitable for non-volatile matrices. |

Visualizing the Workflow and Decision Process

Effective purity assessment follows a logical progression. The first diagram illustrates a general workflow for qualifying a new batch of commercial this compound hydrochloride.

G cluster_0 Phase 1: Initial Qualification cluster_1 Phase 2: Impurity Profiling & Trace Analysis Receive Receive Commercial Lot Physical Physical Inspection (Color, Form) Receive->Physical ACS_Tests Basic ACS Tests (Residue, Free Acid, Clarity) Physical->ACS_Tests Assay Assay Determination (Permanganate Titration) ACS_Tests->Assay Method_Select Select Method based on Goal (See Decision Tree) Assay->Method_Select If Assay Passes IC Ion Chromatography Method_Select->IC Aqueous Matrix HPLC HPLC / GC (with Derivatization) Method_Select->HPLC Organic Matrix / API Report Final Certificate of Analysis IC->Report HPLC->Report DecisionTree q1 What is the primary analytical goal? a1 Determine % Purity of Raw Material (Assay) q1->a1 a2 Quantify Trace Residuals in Final Product / API q1->a2 a3 Measure in Aqueous Waste Stream q1->a3 m1 Use Permanganate Titration (ACS Method) a1->m1 m2 Use HPLC or GC with Derivatization a2->m2 note_m2 High specificity needed for complex drug matrix. a2->note_m2 m3 Use Ion Chromatography (Direct Measurement) a3->m3 note_m3 Ideal for direct analysis of ionic species in water. a3->note_m3

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The assessment of this compound hydrochloride purity is not a one-size-fits-all endeavor. A robust quality control strategy employs a suite of orthogonal methods. For the fundamental task of verifying the purity of the bulk chemical, the classical permanganate titration method remains the undisputed standard due to its high precision and established validation. However, for the far more sensitive and often more critical task of controlling residuals in pharmaceutical development and manufacturing, the specificity and low detection limits of chromatographic methods are essential. Ion chromatography offers an elegant solution for direct measurement in aqueous systems, while derivatization-based HPLC and GC methods provide the necessary specificity for analysis within complex organic matrices. By understanding the principles, advantages, and practical nuances of each technique, researchers and scientists can confidently ensure the quality of this critical reagent, safeguarding the integrity of their research and the safety of their final products.

References

  • Title: Spectrophotometric determination of this compound and its derivatives in drug formulation using methyl red Source: SciSpace URL:[Link]
  • Title: Spectrophotometric determination of this compound and its derivatives in pharmaceuticals Source: PubMed URL:[Link]
  • Title: Spectrophotometric determination of this compound and its derivatives in drug formulations by the indophenol reaction Source: Indian Journal of Pharmaceutical Sciences URL:[Link]
  • Title: Indirect Kinetic Spectrophotometric Determination of this compound Based on Its Reaction with Iod
  • Title: Spectrophotometric Method for Determining this compound Reductase Activity in Higher Plants Source: ACS Public
  • Title: Determination method for detecting trace this compound hydrochloride in medicine Source: Google Patents URL
  • Title: this compound : its quantitative determination and some double salts Source: Dalhousie University URL:[Link]
  • Title: The Estimation of Aldehydes, Ketones and Acetals by means of the this compound Hydrochloride Method Source: RSC Publishing URL:[Link]
  • Title: this compound Hydrochloride | ACS Reagent Chemicals Source: ACS Public
  • Title: this compound Hydrochloride - USP-NF Source: USP-NF URL:[Link]
  • Title: this compound Hydrochloride Source: British Pharmacopoeia URL:[Link]
  • Title: QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL this compound HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE Source: ResearchG
  • Title: this compound hydrochloride titration method for oxidized xanthan gum (XGox) sample with a measured aldehyde content of 61%.
  • Title: Ion chromatographic determination of trace this compound in waste streams generated by a pharmaceutical reaction process Source: ResearchG
  • Title: A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES Source: DergiPark URL:[Link]
  • Title: Ion chromatographic determination of trace this compound in waste streams generated by a pharmaceutical reaction process Source: PubMed URL:[Link]
  • Title: Improved this compound Method for the Determination of Aldehydes and Ketones.
  • Title: Determination of this compound by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance Source: IJPPR URL:[Link]
  • Title: this compound hydrochloride - analysis Source: Analytice URL:[Link]
  • Title: this compound Hcl Or this compound Hydrochloride BP EP USP CAS 5470-11-1 Source: Fengchen Group URL:[Link]
  • Title: U.S. Pharmacopeia this compound hydrochloride solution Source: CPAChem URL:[Link]
  • Title: Impurities Certific
  • Title: Method for detecting trace this compound hydrochloride Source: P
  • Title: 99% Purity this compound Hydrochloride CAS:5470-11-1 For Synthesis Source: Gnee Biotech URL:[Link]
  • Title: this compound hydrochloride, mercury free, GR 99% Source: Otto Chemie Pvt. Ltd. URL:[Link]
  • Title: this compound Hydrochloride | CAS 5470-11-1 Source: Veeprho URL:[Link]
  • Title: this compound HYDROCHLORIDE | Amines & Amine Salts | Article No. 04130 Source: Loba Chemie URL:[Link]
  • Title: this compound hydrochloride Source: ChemBK URL:[Link]
  • Title: this compound HCL Source:

Sources

A Comparative Guide to the Reactivity of Hydroxylamine and Sodium Borohydride with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective transformation of functional groups is paramount. Among the arsenal of reagents available, those that offer predictable reactivity and selectivity are invaluable. This guide provides an in-depth, objective comparison of two such reagents, hydroxylamine (NH₂OH) and sodium borohydride (NaBH₄), focusing on their interactions with key functional groups: aldehydes, ketones, esters, amides, and nitro compounds. While both are categorized as reducing agents in certain contexts, their reactivity profiles and synthetic applications differ significantly. This document aims to elucidate these differences, supported by mechanistic insights and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.

Sodium Borohydride (NaBH₄): The Chemoselective Hydride Donor

Sodium borohydride is a mild and highly selective reducing agent, valued for its ease of handling and compatibility with protic solvents like methanol and ethanol.[1][2] Its utility stems from its ability to deliver a hydride ion (H⁻) to electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[3][4]

Mechanism of Carbonyl Reduction

The reduction of aldehydes and ketones by NaBH₄ proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[3][4]

  • Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol or water) to yield the corresponding alcohol.[4]

Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols.[5][6]

Diagram: Mechanism of Ketone Reduction by Sodium Borohydride

G ketone R-C(=O)-R' (Ketone) alkoxide R-CH(O⁻)-R' (Alkoxide Intermediate) ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ solvent R''-OH (Solvent) alcohol R-CH(OH)-R' (Secondary Alcohol) alkoxide->alcohol 2. Protonation borate Na⁺[B(OR'')₄]⁻

Caption: Mechanism of ketone reduction by NaBH₄.

Selectivity Profile of Sodium Borohydride

A key advantage of NaBH₄ is its remarkable chemoselectivity. Under standard reaction conditions, it readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl compounds such as esters, amides, and carboxylic acids.[5][7] This selectivity allows for the reduction of an aldehyde or ketone in the presence of these other functional groups without the need for protecting groups.

Functional GroupReactivity with NaBH₄ (Standard Conditions)Product
AldehydeHighPrimary Alcohol
KetoneHighSecondary Alcohol
EsterVery Low / No ReactionNo Reaction
AmideVery Low / No ReactionNo Reaction
Nitro CompoundVery Low / No ReactionNo Reaction

Table 1: Reactivity of Sodium Borohydride with Various Functional Groups.

It is important to note that the reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or by using specialized solvent systems, which can enable the reduction of esters and amides in some cases.[8][9][10]

This compound (NH₂OH): A Nucleophile and a Reductant for Specific Substrates

This compound and its salts, such as this compound hydrochloride, are versatile reagents in organic synthesis. While they are classified as reducing agents, their reactivity towards the functional groups is nuanced and distinct from that of sodium borohydride.[1]

Reaction with Aldehydes and Ketones: Oxime Formation

The primary reaction of this compound with aldehydes and ketones is not a reduction of the carbonyl group to an alcohol. Instead, it acts as a nucleophile, leading to the formation of an oxime.[11][12] This is a condensation reaction where the nitrogen of this compound attacks the carbonyl carbon, followed by the elimination of a water molecule.[13][14]

Diagram: Oxime Formation from a Ketone and this compound

G ketone R-C(=O)-R' (Ketone) oxime R-C(=NOH)-R' (Oxime) ketone->oxime Condensation This compound NH₂OH water H₂O oxime->water - H₂O

Caption: Reaction of a ketone with this compound to form an oxime.

Oximes are stable compounds with various synthetic applications, including their use as intermediates in the Beckmann rearrangement to form amides.[3] While oximes can be further reduced to amines, this typically requires a separate, more powerful reducing agent.[1]

Reduction of Nitro Compounds

Where this compound truly functions as a reducing agent in this context is in the transformation of nitro compounds. The reduction of aromatic nitro compounds can be controlled to yield either N-arylhydroxylamines or, with more vigorous conditions or different reagents, the corresponding anilines.[15][16] The reaction often proceeds through a nitroso intermediate.[5][17]

Functional GroupReactivity with this compoundProduct(s)
AldehydeHigh (Nucleophilic Attack)Aldoxime
KetoneHigh (Nucleophilic Attack)Ketoxime
EsterLow / No Reaction (under typical conditions)No Reaction
AmideLow / No Reaction (under typical conditions)No Reaction
Nitro CompoundHigh (Reduction)This compound or Amine

Table 2: Reactivity of this compound with Various Functional Groups.

Head-to-Head Comparison: A Summary of Reactivity

Functional GroupSodium Borohydride (NaBH₄)This compound (NH₂OH)
Aldehydes Reduction to primary alcoholCondensation to form aldoxime
Ketones Reduction to secondary alcoholCondensation to form ketoxime
Esters Generally No Reaction Generally No Reaction
Amides Generally No Reaction Generally No Reaction
Nitro Compounds Generally No Reaction Reduction to this compound or amine

Table 3: Comparative Reactivity of NaBH₄ and NH₂OH.

Experimental Protocols

General Protocol for the Reduction of a Ketone with Sodium Borohydride

This protocol is a representative example for the reduction of a ketone to a secondary alcohol.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Acidify the mixture by the dropwise addition of 3 M HCl to a pH of ~2-3 to decompose the borate esters.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by distillation or recrystallization as needed.

General Protocol for the Formation of an Oxime from a Ketone with this compound Hydrochloride

This protocol describes a typical procedure for the synthesis of an oxime.

Materials:

  • Ketone (e.g., acetophenone)

  • This compound hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine (as a base)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the ketone in ethanol.

  • Add a solution of this compound hydrochloride and sodium acetate (or pyridine) in water to the flask. The base is necessary to liberate the free this compound from its salt.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold deionized water to precipitate the oxime product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude oxime.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) for purification.

Conclusion

Sodium borohydride and this compound, while both capable of participating in reduction reactions, exhibit fundamentally different reactivity profiles towards common organic functional groups. Sodium borohydride is a premier reagent for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols, leaving esters, amides, and nitro groups intact under standard conditions. In contrast, this compound's primary interaction with aldehydes and ketones is nucleophilic addition-elimination to form oximes. Its role as a reducing agent is most prominently displayed in the conversion of nitro compounds to hydroxylamines or amines.

A thorough understanding of these distinct reactivities is crucial for the strategic design of synthetic routes. By selecting the appropriate reagent, researchers can achieve desired molecular transformations with high efficiency and selectivity, a cornerstone of modern drug development and chemical synthesis.

References

  • Masterson, D. S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Ataman Kimya. (n.d.). This compound HCL.
  • Haber, F. (1898). The electrochemical reduction of nitrobenzene. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(24), 506-514.
  • Wikipedia. (2023). This compound. In Wikipedia.
  • Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Britannica, T. Editors of Encyclopaedia (2023, December 5). This compound. Encyclopedia Britannica. [Link]
  • LibreTexts Chemistry. (2021). 2: Reduction of Organic Compounds (Experiment).
  • Wikipedia. (2023). Reduction of nitro compounds. In Wikipedia.
  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • LibreTexts Chemistry. (2023). The Reduction of Aldehydes and Ketones.
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Khan Academy. (n.d.). Action of this compound on Aldehyde and Ketone. Retrieved from [Link] [Note: A representative placeholder URL is used as the original may not be stable.]
  • Quora. (2015). Organic Chemistry: How does this compound react with aldehydes/ketones to form oximes?.
  • Testbook. (2021). Aldehydes react with this compound to form.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?.
  • Xiang, S. H., Xu, J., Yuan, H. Q., & Huang, P. Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Seyden-Penne, J. (1995). Reductions by the Alumino-and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES.
  • Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.

Sources

Mechanistic comparison of hydroxylamine and amine oxide reactions with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

A Mechanistic Showdown: Hydroxylamine vs. Amine Oxides in Electrophilic Reactions

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic and medicinal chemistry, hydroxylamines and amine oxides present a fascinating case of structural similarity yet divergent reactivity. Both featuring a nitrogen-oxygen single bond, their reactions with electrophiles are governed by nuanced electronic and steric factors that dictate markedly different outcomes. This guide provides an in-depth, mechanistically-driven comparison of their reactivities, supported by experimental insights, to empower researchers in harnessing their unique chemical personalities for molecular design and synthesis.

Fundamental Principles: A Comparative Analysis of Nucleophilicity

At the heart of their distinct reactivity lies the nature of their nucleophilicity, which is a departure from simple primary or tertiary amines.

  • Hydroxylamines (R₂NOH): The defining feature of hydroxylamines is the alpha effect , where the presence of a lone pair on the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[1][2] This effect, arising from the interaction between the non-bonding orbitals of the adjacent heteroatoms, raises the energy of the highest occupied molecular orbital (HOMO) of the nitrogen, making it a more potent nucleophile than would be predicted by its basicity alone.[3] However, hydroxylamines are ambident nucleophiles, capable of reacting through either the nitrogen or the oxygen atom.[4][5] The choice of reactive site is often dictated by the nature of the electrophile, with "harder" electrophiles favoring reaction at the more electronegative oxygen atom.[5]

  • Amine Oxides (R₃N⁺-O⁻): In contrast, amine oxides are zwitterionic species with a formal positive charge on the nitrogen and a negative charge on the oxygen. This structure effectively shuts down the nitrogen's nucleophilicity. The electron density is concentrated on the oxygen atom, making it the primary site of nucleophilic attack. However, the most characteristic reactions of amine oxides often do not involve direct nucleophilic attack on an external electrophile, but rather intramolecular rearrangements and eliminations where the N-O group plays a pivotal role.[6][7]

A summary of their core properties is presented below:

FeatureThis compound (R₂NOH)Amine Oxide (R₃N⁺-O⁻)
Primary Nucleophilic Center Nitrogen (enhanced by alpha-effect), Oxygen (ambident)[1][4]Oxygen[6]
Key Electronic Feature Alpha-effect[1][3]Zwitterionic, dative N-O bond[6]
Basicity vs. Nucleophilicity More nucleophilic than predicted by basicity.[1]Oxygen is basic and nucleophilic; Nitrogen is non-nucleophilic.
Typical Reaction Class Nucleophilic substitution/addition.[8][9]Intramolecular elimination/rearrangement.[10][11]
Mechanistic Deep Dive: Reactions with Key Electrophile Classes

The divergent reactivity of hydroxylamines and amine oxides becomes evident when examining their reactions with common classes of electrophiles.

  • This compound Reaction: Hydroxylamines readily react with primary and secondary alkyl halides via a standard Sɴ2 mechanism, with the nitrogen atom acting as the nucleophile to displace the halide. This reaction is a straightforward method for the synthesis of N-alkylated and N,N-dialkylated hydroxylamines.[12] The alpha-effect contributes to a reaction rate that is often faster than that of a corresponding amine with similar basicity.[13]

    SN2_this compound cluster_reactants Reactants cluster_ts Transition State cluster_products Products R2NOH R₂N-ÖH TS [R₂N(H)---R'---X]ᵟ⁺ R2NOH->TS Sɴ2 Attack RX R'-X RX->TS Product R₂N⁺(H)-R' TS->Product X_ion X⁻ TS->X_ion

    Caption: Sɴ2 alkylation of a this compound.

  • Amine Oxide Reaction: Direct Sɴ2 reaction of an amine oxide with an alkyl halide is not a productive pathway. Instead, if the amine oxide possesses a β-hydrogen, heating will induce an intramolecular elimination known as the Cope Elimination . This is a concerted, syn-periplanar elimination that proceeds through a five-membered cyclic transition state to yield an alkene and a this compound.[7][10][14] This reaction is a cornerstone of alkene synthesis, particularly for generating less-substituted (Hofmann) products due to the steric bulk of the amine oxide group.[10][15]

    Cope_Elimination cluster_reactant Amine Oxide cluster_ts 5-Membered TS cluster_products Products AmineOxide R₂N⁺(O⁻)-CH₂-CHR'H TS Cyclic Transition State AmineOxide->TS Heat (Δ) Alkene CH₂=CHR' TS->Alkene This compound R₂N-OH TS->this compound

    Caption: The Cope Elimination reaction pathway.

  • This compound Reaction: With acylating agents, the ambident nature of hydroxylamines comes into play. While N-acylation can occur, O-acylation is often favored, particularly with more reactive (harder) acylating agents.[4][5] The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The resulting O-acyl hydroxylamines are themselves interesting intermediates.

    Acylation_this compound cluster_reactants Reactants cluster_intermediate Tetrahedral Int. cluster_products Products R2NOH R₂N-OH Intermediate R'C(O⁻)(X)-O⁺(H)NR₂ R2NOH->Intermediate O-Attack AcylX R'C(=O)X AcylX->Intermediate Product R'C(=O)ONR₂ Intermediate->Product -X⁻ Product->Product +H⁺ transfer HX HX

    Caption: O-Acylation of a this compound.

  • Amine Oxide Reaction: The reaction of a tertiary amine oxide with an acylating agent like acetic anhydride triggers the Polonovski Reaction .[11] This is not a simple acylation. The amine oxide oxygen attacks the anhydride, forming an O-acyloxyammonium intermediate. A base (often the acetate byproduct) then abstracts a proton from a carbon α to the nitrogen, leading to the collapse of the intermediate into an enamine and a carboxylic acid.[16] Subsequent hydrolysis of the enamine yields an aldehyde or ketone and a secondary amine. This reaction provides a powerful method for the N-demethylation of alkaloids or the synthesis of enamines.

    Polonovski_Reaction AmineOxide R₂N⁺(CH₂R')-O⁻ Intermediate R₂N⁺(CH₂R')-OAc AcO⁻ AmineOxide->Intermediate Acylation Ac2O Ac₂O Ac2O->Intermediate Imminium [R₂N⁺=CHR'] AcO⁻ Intermediate->Imminium -AcOH (E2) Enamine R₂N-CH=R' Imminium->Enamine Deprotonation AcOH AcOH

    Caption: The Polonovski Reaction mechanism.

Quantitative Comparison: Experimental Data & Performance

While direct kinetic comparisons across a wide range of electrophiles are sparse in the literature, trends can be established from disparate studies.

Reaction TypeReactantElectrophileRelative Rate/YieldKey OutcomeReference
Sɴ2 Alkylation This compoundAlkyl HalideGenerally faster than corresponding amines of similar pKa.N-Alkylation[13]
Elimination tert-Amine Oxide(Internal β-H)Thermally induced, often at 80-150 °C. Rate is highly solvent-dependent.[14]Alkene (Hofmann) + this compound[10][17]
Acyl Transfer This compoundAnhydrideEfficient, often proceeds at room temperature.O- or N-Acylation[4][18]
Rearrangement tert-Amine OxideAnhydrideRequires activation by acylation; proceeds under mild conditions.Enamine/Aldehyde + sec-Amine[11]

Note: This table is a qualitative summary based on established reactivity patterns.

Practical Application: Experimental Protocols

The distinct reactivity of these compounds necessitates different experimental designs.

This protocol outlines the N-alkylation of a protected this compound followed by deprotection, a common sequence to achieve O-alkylation.[19]

Caption: Workflow for O-Alkylthis compound synthesis.

Step-by-Step Methodology:

  • Deprotonation: Dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Alkylation: After stirring for 30 minutes at 0°C, add the desired alkyl bromide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup & Purification: Carefully quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-Boc-O-alkylthis compound.

  • Deprotection: Dissolve the purified intermediate in dioxane and add 4M HCl (excess). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Remove the solvent under reduced pressure to yield the O-alkylthis compound hydrochloride salt, which can be used directly or neutralized.

This protocol describes the oxidation of a tertiary amine using hydrogen peroxide, a common and green oxidant.[20][21][22]

Caption: Workflow for Tertiary Amine Oxide synthesis.

Step-by-Step Methodology:

  • Setup: In a round-bottomed flask equipped with a condenser and thermometer, dissolve the tertiary amine (1.0 eq) in a suitable solvent like tert-butyl alcohol.[20]

  • Oxidation: Add a catalytic amount of an appropriate catalyst if required (e.g., vanadium oxyacetylacetonate for some substrates).[20] Heat the mixture to 60-70°C.

  • Peroxide Addition: Add 30-50% aqueous hydrogen peroxide (1.1-1.5 eq) dropwise, ensuring the internal temperature does not exceed 75°C. An exothermic reaction may be observed.[20][22]

  • Reaction Monitoring: Stir the reaction mixture for 4-12 hours at the same temperature. Monitor the disappearance of the starting amine by TLC or ¹H NMR (observing the shift of N-alkyl signals).[20]

  • Workup: Cool the reaction to room temperature. If necessary, decompose any remaining hydrogen peroxide by adding a small amount of a reducing agent like sodium sulfite until a peroxide test strip is negative.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified by trituration with a non-polar solvent like cold diethyl ether, followed by filtration. Amine oxides are often hygroscopic and should be handled accordingly.[20]

Implications in Drug Development and Synthesis

The distinct reactivities of hydroxylamines and amine oxides are strategically exploited in medicinal chemistry and organic synthesis.

  • Hydroxylamines as Building Blocks: Their enhanced nucleophilicity makes them valuable for constructing complex nitrogen-containing scaffolds, including isoxazolidines and other heterocyclic systems. They are also used as precursors for nitrones in cycloaddition reactions.[8]

  • Amine Oxides as Prodrugs and Reagents: The amine oxide moiety can increase the water solubility of a parent drug molecule. In vivo, they can be reduced back to the parent tertiary amine, making them effective pro-drugs.[23] Synthetically, their utility in the Cope and Polonovski reactions allows for mild and selective transformations that are orthogonal to many other functional groups.[10][11]

Conclusion

While hydroxylamines and amine oxides both contain the N-O linkage, they are far from interchangeable. Hydroxylamines are potent, often N-centered, nucleophiles whose reactivity is enhanced by the alpha-effect. Amine oxides, by contrast, are zwitterionic species whose chemistry is dominated by intramolecular rearrangements and eliminations initiated by their nucleophilic oxygen. Understanding these fundamental mechanistic differences is paramount for any scientist seeking to employ these functional groups in the design and synthesis of novel molecules, enabling rational choices that lead to desired chemical outcomes.

References

  • Black, D. StC. (2008). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines. Journal of the American Chemical Society. [Link]
  • Mehrotra, R. N., et al. (1993). Kinetics and mechanism of oxidation of this compound by hexachloroiridate(IV) ion in buffer solutions. Canadian Journal of Chemistry. [Link]
  • van Eldik, R., et al. (1987). The kinetics and mechanism of oxidation of this compound by iron(iii). Journal of the Chemical Society, Dalton Transactions. [Link]
  • van Eldik, R., et al. (1987). The kinetics and mechanism of this compound by iron(III).
  • Kirby, A. J., et al. (2008). This compound as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester.
  • Chen, C-C., et al. (n.d.). Reaction pathways of this compound decomposition in the presence of acid/base. Process Safety and Environmental Protection. [Link]
  • Blackburn, G. M., & Solan, V. C. (1977). Kinetics and mechanism of reaction of this compound with methylcytosines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Kirby, A. J., et al. (2008). This compound as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester.
  • Various Authors. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
  • Cope, A. C., & Ciganek, E. (1963). n,n-dimethyldodecylamine oxide. Organic Syntheses. [Link]
  • Lambert, T. H., et al. (2022). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au. [Link]
  • Mayr, H., et al. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of Organic Chemistry. [Link]
  • Campodónico, P. R., et al. (2016). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Molecules. [Link]
  • ChemWis. (2020). α-Effect Determining Nucleophilicity. YouTube. [Link]
  • Authors from Kazan National Research Technological University. (2022). Amine Oxide: Synthesis and Analysis. MDPI. [Link]
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
  • Various Authors. (n.d.). Product Class 3: Amine N-Oxides. Science of Synthesis. [Link]
  • Kelland, M., et al. (2023). Tailored Amine Oxides: Synergists, Surfactants, and Polymers for Gas Hydrate Management, a Minireview. Energy & Fuels. [Link]
  • Various Authors. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Amine + Anhydride. ReactionWeb.io. [Link]
  • Multiple contributors. (2021). What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia? Quora. [Link]
  • Wikipedia contributors. (n.d.). Cope reaction. Wikipedia. [Link]
  • Červinka, O., et al. (1976). Mechanism of the reaction of amine N-oxides with acetic anhydride; The Polonovski reaction. Semantic Scholar. [Link]
  • Raines, R. T., et al. (2018). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research. [Link]
  • NROChemistry. (n.d.). Cope Elimination: Mechanism & Examples. NROChemistry. [Link]
  • Weitemeyer, C., & Schneider, R. (1990). Amine oxide process and composition.
  • Kirby, A. J., et al. (2013). Major mechanistic differences between the reactions of this compound with phosphate di- and tri-esters.
  • Horner, L., & Steppan, H. (n.d.). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide.
  • Carreira, E. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Diverse Amine Groups into Olefins. ETH Zurich Research Collection. [Link]
  • Boons, G-J., et al. (2020). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Molecules. [Link]
  • Kirby, A. J., et al. (2013).
  • Kirby, A. J., & Nome, F. (n.d.). This compound as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide.
  • Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. edoc.ub.uni-muenchen.de. [Link]
  • Jones, L. W. (n.d.). THE STRUCTURES AND REACTIONS OF this compound. Zenodo. [Link]
  • Various Authors. (n.d.). Acylation of amines with different anhydrides.
  • Clark, J. (n.d.). reactions of acid anhydrides with ammonia or primary amines. Chemguide. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in Hydroxylamine-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Hydroxylamine in Modern Synthesis

This compound (NH₂OH) and its derivatives are foundational building blocks in organic chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique reactivity of the N-O bond, enabling transformations into a diverse array of functional groups, including oximes, amides, and N-heterocycles.[1][2] However, the inherent reactivity and potential instability of hydroxylamines present significant synthetic challenges. The efficiency and selectivity of reactions involving these compounds are profoundly dependent on the choice of catalyst. An optimal catalyst must not only accelerate the desired transformation but also suppress side reactions, such as the over-reduction of hydroxylamines to primary amines or the decomposition of the N-O bond.[3]

This guide provides a comparative analysis of various catalytic systems for key this compound-based reactions. We will delve into the mechanistic rationale behind catalyst selection, present objective experimental data to support performance claims, and offer detailed protocols for researchers and process chemists. Our focus is to bridge the gap between theoretical catalytic principles and practical laboratory application, empowering you to make informed decisions for your synthetic challenges.

Part 1: Catalytic Synthesis of Hydroxylamines via Reduction of Nitro Compounds

The most common route to N-aryl hydroxylamines is the partial reduction of the corresponding nitroaromatics. The primary challenge in this transformation is achieving high selectivity for the this compound product while preventing the thermodynamically favored, complete reduction to the aniline derivative.[4]

The accepted reaction mechanism proceeds in steps via nitroso and this compound intermediates. The catalyst's role is to facilitate the initial reduction steps without aggressively promoting the final, N-O bond-cleaving hydrogenation.[4]

Logical Pathway: Nitroarene Reduction

Here is a simplified representation of the catalytic hydrogenation pathway for a nitroarene, illustrating the critical selectivity challenge.

G cluster_0 Catalytic Hydrogenation Pathway cluster_1 Key Challenge Nitro Nitroarene (Ar-NO₂) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H₂ This compound N-Aryl this compound (Ar-NHOH) Nitroso->this compound +H₂ Amine Aniline (Ar-NH₂) This compound->Amine +H₂, Undesired Over-reduction Selectivity Stop reaction at This compound stage

Caption: Pathway of nitroarene reduction highlighting the desired this compound product and the undesired over-reduction to aniline.

Comparative Performance of Heterogeneous Catalysts

Heterogeneous catalysts are widely favored in industrial settings due to their ease of separation and recyclability. Noble metals, particularly platinum and palladium, are highly active, but their selectivity can be a significant issue.

Catalyst SystemReductantKey Additive(s)Typical Yield (%)Selectivity (%)Key Insights & Rationale
Pt/SiO₂ H₂ (1 bar)Dimethyl sulfoxide (DMSO) & Triethylamine (TEA)Up to 99%>98%DMSO is a crucial inhibitor that selectively poisons catalyst sites responsible for the final reduction of this compound to aniline, dramatically enhancing selectivity. TEA promotes the initial conversion of the nitroaromatic.[5]
Pd/C H₂Germanium(IV) oxide (GeO₂)High>90%GeO₂ acts as a promoter, enhancing both activity and selectivity for this compound production in industrial processes like the HPO™ process for caprolactam synthesis.[6]
Ag/TiO₂ NH₃BH₃None>84%HighSilver nanoparticles supported on titania show excellent chemoselectivity when using ammonia-borane as the reducing agent, rapidly forming N-aryl hydroxylamines. In contrast, using NaBH₄ with the same catalyst leads to the formation of aryl amines.[7]
Raney Nickel HydrazineNone (Low Temp: 0-10 °C)ModerateVariableA classic, cost-effective method. The low temperature is critical to prevent over-reduction and decomposition of the hydrazine reductant.[8]
Zinc Metal NH₄Cl (aq)NoneGoodGoodA stoichiometric metal reductant that offers a simple, non-hydrogenation-based alternative. The reaction occurs at the metal-solution interface where zinc serves as the electron donor.[8][9]

Expert Commentary: The Pt/SiO₂ system with DMSO/amine additives represents a highly refined approach, demonstrating how the outer-sphere environment (additives) can be precisely tuned to control the selectivity of a powerful heterogeneous catalyst.[5] This self-validating system, where the absence of DMSO leads to poor selectivity, underscores the importance of process optimization beyond the catalyst itself. For large-scale production, promoted catalysts like Pd/GeO₂ on carbon offer a robust solution.[6]

Part 2: Oximation of Carbonyl Compounds

The condensation of this compound with an aldehyde or ketone to form an oxime is one of the most fundamental and widely used reactions in its class.[2][10] While often achievable without a catalyst, particularly for reactive aldehydes, catalysts can significantly accelerate reaction rates, improve yields for less reactive ketones, and enable the use of milder, more environmentally benign conditions.[11][12]

General Experimental Workflow: Catalytic Oximation

The following workflow illustrates the typical steps involved in performing a catalytic oximation reaction in a research setting.

Caption: A standard workflow for the catalytic synthesis of oximes from carbonyl compounds.

Comparison of Oximation Catalysts
CatalystConditionsSubstrate ScopeTypical Yield (%)Key Advantages & Rationale
Hyamine® Water, Room TempAldehydes (Chemoselective)>90%An environmentally benign, surfactant-based catalyst that works efficiently in aqueous media. It demonstrates high chemoselectivity for aldehydes over ketones under these mild conditions.[11]
Bismuth(III) Oxide (Bi₂O₃) Solvent-free, GrindingAldehydes & Ketones~95%A green chemistry approach using grindstone chemistry. The solid-state reaction avoids bulk solvents, and the catalyst is readily available and effective.[1]
No Catalyst (Mineral Water) Mineral Water, Room TempAryl Aldehydes>90%An intriguing catalyst-free method where the natural mineral salts (carbonates, sulfates) in mineral water are proposed to facilitate the reaction, offering a highly economical and green option.[13]
Conventional (Pyridine/Base) Reflux in AlcoholAldehydes & KetonesVariableThe classic method requires a base to free the this compound from its hydrochloride salt. It often requires heating and is being replaced by milder, more efficient protocols.[1][12]

Expert Commentary: The trend in oximation catalysis is clearly towards greener and milder conditions. The use of Hyamine® in water is particularly noteworthy for its chemoselectivity, which is valuable in complex molecule synthesis where protecting groups might otherwise be necessary.[11] The solvent-free grinding method with Bi₂O₃ is an excellent example of process intensification, reducing waste and energy input.[1]

Part 3: Advanced Palladium-Catalyzed Reactions

Palladium catalysis has opened new avenues for incorporating this compound derivatives into complex molecules, particularly through cross-coupling reactions. These methods allow for the formation of C-N bonds that are otherwise difficult to construct.[14]

Palladium-Catalyzed N-Arylation of Hydroxylamines

A significant advance is the direct coupling of hydroxylamines with aryl halides. This reaction was historically challenging, but the development of specialized phosphine ligands has enabled high efficiency.

Relationship Diagram: Factors for Successful Pd-Catalyzed N-Arylation

G main Successful N-Arylation High Yield of Ar-N(R)OH sub1 Catalyst System Pd(0) or Pd(II) Precursor Specialized Ligand main:f1->sub1 sub2 Reaction Partners This compound (R-NHOH) Aryl Halide (Ar-X) main:f1->sub2 sub3 Reaction Conditions Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Temperature (e.g., 80°C) main:f1->sub3 ligand_detail BippyPhos Ligand (Critical for success) sub1:f2->ligand_detail

Caption: Key components influencing the outcome of palladium-catalyzed this compound N-arylation.

Performance Data:

A study by Tomkinson and coworkers demonstrated a robust method using a specific bis-pyrazole phosphine ligand, BippyPhos.[15]

Aryl HalideThis compoundCatalyst/LigandYield (%)
IodobenzeneN-Boc-hydroxylaminePd₂(dba)₃ / BippyPhos94%
4-BromotolueneN-Boc-hydroxylaminePd₂(dba)₃ / BippyPhos92%
4-ChlorobenzonitrileN-Boc-hydroxylaminePd₂(dba)₃ / BippyPhos85%

Expert Commentary: This system is a prime example of ligand-enabled catalysis. Extensive screening revealed that BippyPhos was uniquely effective, showcasing that the ligand's electronic and steric properties are critical for facilitating the reductive elimination step that forms the C-N bond.[15] The ability to use aryl chlorides, which are typically less reactive, highlights the high activity of this catalytic system. This protocol provides a reliable and general method for accessing synthetically versatile N-arylhydroxylamines.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, we provide a detailed, self-validating protocol for a key transformation.

Protocol 1: Selective Hydrogenation of 4-Nitrotoluene to N-(p-tolyl)this compound

This protocol is adapted from methodologies emphasizing high selectivity using catalyst modifiers.[5]

Materials:

  • Catalyst: 5% Pt/SiO₂

  • Substrate: 4-Nitrotoluene

  • Solvent: Isopropanol

  • Additive 1: Dimethyl sulfoxide (DMSO)

  • Additive 2: Triethylamine (TEA)

  • Hydrogen source: H₂ gas balloon or cylinder

  • Reaction Vessel: Three-necked round-bottomed flask with magnetic stirrer

  • Monitoring: Thin-Layer Chromatography (TLC) system (e.g., 4:1 Hexanes:Ethyl Acetate)

Procedure:

  • Vessel Preparation: To a dry 100 mL three-necked flask equipped with a magnetic stir bar, add 5% Pt/SiO₂ (50 mg). Seal the flask and purge with nitrogen or argon.

  • Reagent Addition: Under an inert atmosphere, add isopropanol (20 mL), followed by 4-nitrotoluene (1.37 g, 10 mmol), triethylamine (0.14 mL, 1 mmol), and dimethyl sulfoxide (0.07 mL, 1 mmol).

    • Causality Note: TEA acts as a base to promote the initial reduction, while DMSO is the critical selectivity-enhancing agent that prevents over-reduction to 4-methylaniline.[5]

  • Hydrogenation: Purge the flask with H₂ gas by evacuating and backfilling three times. Maintain a positive pressure of H₂ using a balloon or a regulator set to ~1 atm.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically exothermic.

  • Monitoring: Periodically (e.g., every 30 minutes), pause stirring, allow the catalyst to settle, and withdraw a small aliquot via syringe for TLC analysis to monitor the disappearance of the starting material. The this compound product is often UV active but may require a specific stain for visualization.

  • Work-up: Once the reaction is complete (as judged by TLC), purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of isopropanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield N-(p-tolyl)this compound.

Self-Validation: To confirm the critical role of the additives, run a parallel control experiment without DMSO. Analysis of the product mixture via ¹H NMR or GC-MS will show a significantly higher proportion of the undesired 4-methylaniline, thus validating the protocol's reliance on the inhibitor for selectivity.

Conclusion

The efficient and selective synthesis and functionalization of hydroxylamines are governed by a nuanced interplay between the catalyst, substrate, and reaction conditions. For the synthesis of hydroxylamines via nitro reduction, controlling selectivity is paramount, often achieved through precisely chosen catalyst promoters or inhibitors like GeO₂ or DMSO.[5][6] In oximation reactions, the focus has shifted to green, mild catalysts that operate in aqueous or solvent-free conditions.[1][11] Finally, the advent of advanced ligand-supported palladium catalysts has unlocked powerful cross-coupling methodologies for building complex molecular architectures.[15]

The data and protocols presented in this guide serve as a starting point. True mastery in this field comes from understanding the underlying mechanistic principles—the "why" behind a protocol—and leveraging that knowledge to innovate and optimize for new synthetic challenges.

References

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylthis compound and Its Derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.
  • Degussa. (n.d.). Active Catalysts for Production of this compound in the HPOTM Process. [PDF document].
  • ACS Publications. (2022). Palladium-Catalyzed Alkenyl C–H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources. Organic Letters.
  • ResearchGate. (n.d.). (PDF) Palladium-catalyzed relay hydroaminocarbonylation of alkenes with this compound hydrochloride as an ammonia equivalent.
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • ACS Publications. (2022). Palladium-Catalyzed Alkenyl C−H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single. Organic Letters.
  • ResearchGate. (n.d.). Catalytic homogeneous hydrogenations of oximes to this compound products. [Scientific Diagram].
  • International Journal of ChemTech Research. (2010). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE.
  • NIH. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • ResearchGate. (n.d.). Improved Activity of Catalysts for the Production of this compound | Request PDF.
  • RSC Publishing. (n.d.). Homogeneous synthesis of this compound hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering.
  • Quora. (2015). Organic Chemistry: How does this compound react with aldehydes/ketones to form oximes?.
  • Study.com. (n.d.). What is the product formed when this compound condenses with a carbonyl compound?.
  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • PubMed. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • ResearchGate. (2021). (PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • Infoscience EPFL. (n.d.). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • NIH. (2021). Kinetic resolution of indolines by asymmetric this compound formation.
  • InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review).
  • RSC Publishing. (2019). Controlling a burn: outer-sphere gating of this compound oxidation by a distal base in cytochrome P460.
  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with this compound hydrochloride by using IL-2 as catalyst.
  • Indian Academy of Sciences. (n.d.). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr.
  • ResearchGate. (n.d.). Synthetic routes for the synthesis of amines and hydroxylamines. [Scientific Diagram].
  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • ResearchGate. (n.d.). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies | Request PDF.
  • ResearchGate. (n.d.). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts | Request PDF.
  • MDPI. (2021). Enhanced Catalytic Hydrogen Peroxide Production from this compound Oxidation on Modified Activated Carbon Fibers: The Role of Surface Chemistry.
  • ACS Publications. (n.d.). Synthesis of this compound via Ketone-Mediated Nitrate Electroreduction. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Homogeneous synthesis of this compound hydrochloride via acid-catalyzed hydrolysis of nitromethane.
  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with this compound hydrochloride in the presence of potassium carbonate in methanol.
  • Google Patents. (n.d.). WO2012143331A1 - Catalysed preparation of a this compound.
  • BYJU'S. (n.d.). Oximes.
  • NIH. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • Google Patents. (n.d.). CA1218676A - Process for the preparation of a this compound.
  • MDPI. (n.d.). Palladium-Catalyzed Reactions.
  • ACS Publications. (n.d.). The Reaction of this compound with Activated Acyl Groups. I. Formation of O-Acylthis compound. Journal of the American Chemical Society.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Hydroxylamine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Ambivalent Reactivity of Hydroxylamine

This compound (NH₂OH) is a cornerstone reagent in organic synthesis, valued for its utility in converting aldehydes and ketones to oximes—a critical gateway to amines, amides (via Beckmann rearrangement), and various nitrogen-containing heterocycles.[1] However, its rich chemistry is a double-edged sword. As a molecule bearing adjacent nitrogen and oxygen atoms with lone pairs, this compound exhibits a complex reactivity profile, acting as a potent nucleophile, a reducing agent, and a base.[1][2]

In the intricate landscape of multi-step synthesis, where a cocktail of reagents is often present, this multifaceted nature can lead to unintended side reactions, diminished yields, and complex purification challenges. Understanding and predicting the cross-reactivity of this compound is not merely an academic exercise; it is a critical necessity for robust process development and the successful synthesis of target molecules.

This guide provides an in-depth comparison of this compound's reactivity with common classes of reagents encountered in synthesis. We will move beyond simple compatibility charts to explore the mechanistic underpinnings of these interactions, provide quantitative data where available, and offer validated protocols to empower researchers to assess cross-reactivity within their own unique chemical systems.

The Dual Nucleophilic Character of this compound

A fundamental concept is this compound's ambident nucleophilicity. It can react via either the nitrogen or the oxygen atom. The choice of nucleophilic center is a nuanced interplay between the nature of the electrophile (Hard and Soft Acid-Base theory) and the reaction conditions.

  • N-Nucleophilicity: Attack via the nitrogen lone pair is common with "softer" electrophiles like alkyl halides.[2]

  • O-Nucleophilicity: Attack via the oxygen lone pair is favored with "harder" electrophiles, such as acyl chlorides, anhydrides, and phosphate esters.[3] This is often attributed to the "alpha effect," where the adjacent nitrogen lone pair enhances the nucleophilicity of the oxygen.[4]

G cluster_HA This compound (NH₂OH) cluster_electrophiles Electrophiles cluster_products Products HA H₂N—OH soft_E Soft Electrophile (e.g., R-X) HA->soft_E N-Attack (Nitrogen Nucleophile) hard_E Hard Electrophile (e.g., RCO-Cl) HA->hard_E O-Attack (Oxygen Nucleophile) N_product N-Alkylation Product (R-NHOH) soft_E->N_product O_product O-Acylation Product (RCO-ONH₂) hard_E->O_product

Caption: Dual nucleophilic reactivity of this compound.

Cross-Reactivity with Oxidizing Agents

As a reduced nitrogen species, this compound is highly susceptible to oxidation. Its compatibility with common laboratory oxidants is generally low, making concurrent use in a single synthetic step challenging. The oxidation products can vary widely depending on the oxidant and reaction conditions, ranging from nitrous oxide (N₂O) and nitrogen (N₂) to nitrite (NO₂⁻).[5]

Mechanism of Interaction: Oxidizing agents readily abstract electrons from this compound, initiating a cascade that often involves radical intermediates and leads to the formation of various nitrogen oxides and ammonia. For instance, permanganate (KMnO₄) is not only a potent oxidant for this compound but its reactivity is actively enhanced by this compound, which facilitates the formation of highly reactive intermediate manganese species (e.g., Mn(III)).[6]

Comparative Data:

Oxidizing AgentCompatibility RatingOutcome & ByproductsCausality & Field Insights
Permanganate (KMnO₄) Incompatible Rapid oxidation of NH₂OH.[6] Products include N₂O, MnO₂, and other nitrogen species.KMnO₄ is a very strong oxidant. The reaction is fast and exothermic. Avoid concurrent use. This compound can be used to activate permanganate for other oxidations.[6]
Chromium Reagents (PCC, CrO₃) Incompatible Rapid oxidation.Similar to permanganate, these strong oxidants will readily react with this compound. Not suitable for selective oxidation in the presence of NH₂OH.
Hydrogen Peroxide (H₂O₂) Potentially Incompatible Slow to moderate oxidation, can be catalyzed by metal ions. Decomposition can become exothermic.While used in some specific this compound synthesis methods (e.g., oxidation of piperidine),[7] H₂O₂ can decompose this compound. A comparative study showed a 50% aqueous solution of this compound is inherently less thermally stable than a 50% H₂O₂ solution.[8]
Sodium Hypochlorite (NaOCl) Incompatible Efficiently oxidizes hydroxylamines to nitrones (for N,N-disubstituted hydroxylamines) or other nitrogen oxides.[9]This reagent is often used intentionally for the oxidation of this compound derivatives. The primary byproduct is benign sodium chloride.[9]
Oxygen (O₂) Compatible (with caution) Slow oxidation in the absence of catalysts. Can be significant in the presence of metal catalysts.Air stability is generally acceptable for short-to-medium term reaction setups, but reactions run over extended periods or at elevated temperatures should be conducted under an inert atmosphere.

Cross-Reactivity with Reducing Agents

This compound's N-O bond is susceptible to reductive cleavage. This makes it incompatible with strong reducing agents, which will further reduce it to ammonia.

Mechanism of Interaction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) attack the this compound (or its oxime derivative), first reducing any C=N bond and subsequently cleaving the N-O bond to furnish a primary amine.[10][11] The potent oxophilicity of the aluminum species drives the cleavage of the N-O bond.[11]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HA R₂C=N-OH (Oxime Precursor) Hydroxylamine_int R₂CH-NH-OH (this compound Intermediate) HA->Hydroxylamine_int 1. Hydride Addition to C=N LAH LiAlH₄ LAH->HA LAH->Hydroxylamine_int Amine R₂CH-NH₂ (Primary Amine) Hydroxylamine_int->Amine 2. Reductive Cleavage of N-O Bond Byproducts Li/Al Oxides

Caption: Reductive cleavage of the N-O bond by LiAlH₄.

Comparative Data:

Reducing AgentCompatibility RatingOutcome & ByproductsCausality & Field Insights
Lithium Aluminum Hydride (LiAlH₄) Incompatible Complete reduction of this compound or oximes to primary amines.[10][12]LiAlH₄ is a powerful, non-selective hydride donor. It should never be used in a reaction where the preservation of a this compound or oxime moiety is desired.
Sodium Borohydride (NaBH₄) Potentially Compatible Generally does not reduce hydroxylamines or oximes under standard alcoholic solvent conditions.[13] Can be used to reduce nitro groups to hydroxylamines in the presence of catalysts.[14]NaBH₄ is a much milder reducing agent than LiAlH₄. Its chemoselectivity makes it suitable for reducing aldehydes or ketones in the presence of an oxime. However, reactivity can be enhanced with additives (e.g., CuCl₂), which may lead to undesired side reactions.[15]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Potentially Incompatible Can reduce oximes to either hydroxylamines or primary amines depending on catalyst and conditions. Over-reduction to the amine is common.Achieving chemoselectivity for the this compound is a known challenge. The N-O bond is susceptible to hydrogenolysis. Specific catalysts and acidic additives are often required to stop the reduction at the this compound stage.[16]
Zinc (Zn) in Acid/NH₄Cl Incompatible Used synthetically to reduce nitroarenes to N-aryl hydroxylamines.[14] Will likely reduce unprotected this compound further.This is a classic method for forming N-aryl hydroxylamines. Its use in the presence of a pre-existing this compound group is not recommended due to the likelihood of further reduction.

Cross-Reactivity with Acids and Bases

The stability and reactivity of this compound are significantly influenced by pH. As a base (pKa of the conjugate acid NH₃OH⁺ is ~6.0), it readily reacts with acids.[2] In basic conditions, the free base is more prevalent and generally less stable.

Mechanism of Interaction:

  • Acids: Simple acid-base reaction forms the hydroxylammonium salt (e.g., NH₃OH⁺Cl⁻). This protonation deactivates the nucleophilicity of the this compound. While the salt form is more stable against oxidation, acidic conditions can promote thermal decomposition.[5]

  • Bases: Strong bases deprotonate this compound, increasing its nucleophilicity. However, high pH also accelerates thermal decomposition, which can become a runaway reaction.[17]

Comparative Data:

Reagent ClassCompatibility RatingOutcome & ByproductsCausality & Field Insights
Strong Acids (HCl, H₂SO₄) Compatible Forms stable hydroxylammonium salts.This is the standard way to store and handle this compound. Note that acidic conditions are required for oxime formation from hindered ketones and for the subsequent Beckmann rearrangement.
Strong Bases (NaOH, KOH) Use with Caution Generates the free base, which is more nucleophilic but less stable. Can initiate thermal decomposition.[17]Use of strong bases should be performed at low temperatures with careful monitoring. High pH significantly lowers the onset temperature for decomposition.[5]
Weak Bases (Na₂CO₃, Et₃N) Compatible Sufficient to generate the free base for reactions like oxime formation without drastically increasing the rate of decomposition.Triethylamine or pyridine are commonly used as acid scavengers in reactions involving hydroxylammonium salts.

Cross-Reactivity with Protecting Groups

In a multi-step synthesis, this compound may encounter reagents used to install or remove protecting groups for other functionalities. Its nucleophilic nature makes it reactive toward many protecting group reagents.

Mechanism of Interaction: As a potent N- and O-nucleophile, this compound can react with electrophilic protecting group reagents. For example, it will react with Boc-anhydride or silyl chlorides, leading to the consumption of both the reagent and the this compound. This necessitates the use of protected hydroxylamines when these reagents are employed elsewhere in the synthesis.

Comparative Data:

Reagent/Protecting GroupCompatibility RatingOutcome & ByproductsCausality & Field Insights
Boc-Anhydride ((Boc)₂O) Incompatible Reacts with NH₂OH to form N-Boc-hydroxylamine.[18]Unprotected this compound will be consumed by (Boc)₂O. If a Boc group needs to be installed on another part of the molecule, the this compound functionality must first be protected (e.g., as an O-benzyl derivative).
Silyl Chlorides (TMSCl, TBSCl) Incompatible Reacts with NH₂OH, likely forming N- and O-silylated products.Silyl chlorides are hard electrophiles that will react with both the N and O atoms of this compound. Silyl ether protecting groups on the main substrate are generally stable to the conditions of oxime formation (weakly acidic/basic).[19]
Silyl Ethers (e.g., -OTBS) Compatible Stable to typical oxime formation conditions.TBS ethers are stable under weakly acidic and basic conditions used for oxime formation. They are cleaved by fluoride sources (TBAF) or strong acid, conditions which would also affect the this compound or oxime.[17][19]
Benzyl Ethers (-OBn) Compatible Stable to most conditions except catalytic hydrogenation.Benzyl ethers are robust. However, conditions for their removal (H₂/Pd) will also reduce an oxime/hydroxylamine to a primary amine.

Experimental Protocols for Assessing Cross-Reactivity

Trustworthiness in synthesis relies on self-validating protocols. Before committing to a large-scale reaction, it is prudent to assess the compatibility of this compound with key reagents in your specific reaction matrix.

Protocol 1: General Compatibility Assessment via TLC and ¹H NMR

This protocol provides a rapid screen for significant cross-reactivity.

Objective: To determine if this compound is consumed by a reagent of interest (ROI) under planned reaction conditions.

Methodology:

  • Setup Control Reaction: In a vial, dissolve the substrate (0.1 mmol) and this compound hydrochloride (0.12 mmol) in the chosen reaction solvent (1 mL). Add a weak base (e.g., pyridine, 0.15 mmol).

  • Setup Test Reaction: In a separate, identical vial, prepare the same mixture as the control, but also add the ROI (0.1 mmol).

  • Reaction Monitoring: Stir both reactions at the intended temperature. At regular intervals (e.g., 0, 30, 60, 120 minutes), take a small aliquot from each reaction and spot on a TLC plate. Use a suitable stain (e.g., permanganate) that visualizes this compound.

  • Analysis:

    • TLC: Compare the intensity of the this compound spot between the control and test reactions over time. A rapid disappearance of the spot in the test reaction indicates consumption/degradation.

    • ¹H NMR: After the planned reaction time, quench both reactions, perform a simple workup, and take a ¹H NMR of the crude material. Compare the spectra to identify new byproducts in the test reaction and to confirm the integrity of the desired product.

Caption: Workflow for general compatibility assessment.

Protocol 2: Quantitative Analysis of this compound Consumption by UV-Vis Spectrophotometry

This protocol, adapted from methods used to compare this compound reactivities, allows for a quantitative measure of consumption rate.[20]

Objective: To determine the rate of this compound consumption in the presence of an ROI.

Prerequisite: Requires the formation of a chromophoric product (e.g., an oxime from an aromatic aldehyde) that can be monitored by UV-Vis.

Methodology:

  • Determine λₘₐₓ: Prepare a sample of the expected oxime product and determine its wavelength of maximum absorbance (λₘₐₓ).

  • Prepare Reagents: Create stock solutions of a chromophoric aldehyde (e.g., p-nitrobenzaldehyde), this compound hydrochloride, and the ROI in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Kinetic Run (Control): In a quartz cuvette, mix the buffer and aldehyde stock solution. Place in a temperature-controlled spectrophotometer. Initiate the reaction by adding the this compound stock solution, mix rapidly, and immediately begin recording absorbance at λₘₐₓ over time.

  • Kinetic Run (Test): Repeat the procedure, but add the ROI to the initial cuvette mixture before initiating with this compound.

  • Data Analysis:

    • Plot absorbance vs. time for both runs.

    • Assuming pseudo-first-order kinetics (if this compound or the aldehyde is in large excess), fit the data to an exponential curve to determine the observed rate constant (k_obs).

    • A significant decrease in the rate of oxime formation or a lower final absorbance in the test run indicates a competitive reaction between the ROI and this compound.

Conclusion and Best Practices

This compound is a powerful but sensitive reagent. Its successful application in multi-step synthesis hinges on a proactive understanding of its potential cross-reactivities.

Key Takeaways:

  • Oxidants & Strong Reductants: Generally incompatible. Plan synthetic routes to avoid their concurrent presence with unprotected this compound.

  • pH Control: Use of hydroxylammonium salts in buffered or weakly acidic/basic conditions provides the best balance of reactivity and stability. Avoid strong, hot basic conditions.

  • Protecting Groups: When using electrophilic protecting group reagents like (Boc)₂O or silyl chlorides, a protected form of this compound (e.g., O-benzylthis compound) is essential.

  • Empirical Validation: Always perform small-scale compatibility tests (Protocol 1) before scaling up a reaction involving this compound in a new chemical environment.

By grounding synthetic design in these mechanistic principles and validating assumptions with empirical testing, researchers can harness the full synthetic potential of this compound while mitigating the risks of unwanted side reactions.

References

  • ResearchGate. (n.d.). Scheme 3: Proposed mechanism for the formation of the this compound...
  • Goti, A., et al. (2008). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA, 62(6), 459-462.
  • ResearchGate. (2026). Iron-Catalyzed Amination of Silyl Enol Ethers Using this compound Derivatives.
  • Zbiral, E., et al. (2008). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. NIH Public Access.
  • ResearchGate. (2025). Nucleophilic Addition Reactions of the Nitroprusside Ion - The Case of O-Methylthis compound.
  • orthocresol. (2017). Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange.
  • Kirby, A. J., et al. (2013). Major mechanistic differences between the reactions of this compound with phosphate di- and tri-esters. PubMed.
  • Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. Thieme.
  • Wikipedia. (n.d.). This compound.
  • Britannica. (2025). This compound.
  • Da-Jie, J., et al. (2010). Reaction pathways of this compound decomposition in the presence of acid/base.
  • Exner, O., & Paukstelis, J. V. (1974). On the basicity of this compound and its derivatives.
  • Google Patents. (n.d.). Method of decomposing this compound in aqueous solutions.
  • Organic Chemistry Portal. (n.d.). This compound synthesis by oxidation.
  • Wang, L., et al. (2021). This compound-mediated C–C amination via an aza-hock rearrangement. Nature Communications.
  • Kirby, A. J., & Nome, F. (2010). This compound as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester.
  • Wikipedia. (n.d.). Silyl ether.
  • Brown, H. C., & Subba Rao, B. C. (1956). THE REACTIONS OF S0D!Uli1 BOROHYDRIDE WITH SIMPLE A.ND SUBSTITUTED AMIDES. Purdue University.
  • ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.
  • Intertek. (n.d.). Chemical Compatibility ASTM D543.
  • ResearchGate. (2025). N-Boc-O-tosylthis compound.
  • ResearchGate. (n.d.). Compatibility chart for this compound and selected transition metals.
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • ResearchGate. (n.d.). Decomposition Products of 50 Mass% this compound/Water Under Runaway Reaction Conditions.
  • Miloserdov, F. M., & Escudero-Adán, E. C. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 28(1).
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
  • Aitken, R. A., & Slawin, A. M. Z. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728.
  • Copelli, S., et al. (2024). This compound Vs. Hydrogen Peroxide: a Comparative Study on Storage Stability. Chemical Engineering Transactions, 105, 1009-1014.
  • MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine).
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Copelli, S., et al. (2024). This compound vs. Hydrogen Peroxide: a Comparative Study on Storage Stability. AIDIC.
  • Tomkinson, N. C. O. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. Cardiff University.
  • Li, P., et al. (2024). This compound-induced activation of permanganate for enhanced oxidation of sulfamethoxazole: Mechanism and products. Science of The Total Environment, 949, 175101.
  • SciSpace. (n.d.). Chemical Compatibility Testing Final Report Including Test Plans and Procedures.

Sources

Safety Operating Guide

Navigating the Risks: A Guide to Personal Protective Equipment for Handling Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the safe handling of reactive chemical compounds is paramount. Hydroxylamine (NH₂OH) and its salts, while invaluable reagents in organic synthesis and various industrial processes, present significant and multifaceted hazards that demand rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, fostering a culture of intrinsic safety within the laboratory.

The Unseen Dangers: Understanding the Hazards of this compound

This compound is a potent reducing agent that is both toxic and highly reactive.[1][2] Its primary hazards stem from its instability, particularly at elevated temperatures or in the presence of certain contaminants, which can lead to explosive decomposition.[3][4][5] Moreover, this compound and its solutions can cause severe irritation to the skin, eyes, and respiratory tract.[1][3] Systemic effects are also a major concern, as it can be absorbed through the skin and may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, characterized by symptoms such as headache, dizziness, and cyanosis (blue discoloration of the skin).[3][6][7][8]

A thorough understanding of these risks is the foundational principle for selecting appropriate PPE. The choice of protective equipment is not a static, one-size-fits-all decision but rather a dynamic risk assessment based on the concentration of the this compound solution, the scale of the operation, and the specific manipulations being performed.

Core Protective Measures: Your First Line of Defense

For any work involving this compound, a baseline of PPE is non-negotiable. This standard ensemble is designed to protect against incidental contact and exposure in a controlled laboratory setting.

1. Eye and Face Protection: Shielding Against Corrosive Splashes

This compound solutions are corrosive and can cause severe eye damage upon contact.[3][9] Therefore, robust eye and face protection is critical.

  • Minimum Requirement: Splash-proof safety goggles that meet ANSI Z87.1 standards are mandatory. These provide a seal around the eyes, protecting against liquid splashes from all angles.

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in addition to safety goggles.[10][11] The face shield provides an extra layer of protection for the entire face.

2. Hand Protection: Preventing Dermal Absorption and Irritation

Given that this compound is harmful upon skin contact and can be absorbed systemically, selecting the correct gloves is crucial.[7][10][12][13][14]

  • Material Selection: Chemical-impermeable gloves are required. Nitrile rubber gloves are a common and effective choice for handling this compound solutions.[11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.

  • Proper Technique: Double-gloving is a recommended best practice, especially when working with concentrated solutions or for prolonged periods. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.[10]

3. Body Protection: A Barrier Against Spills and Contamination

A laboratory coat is the minimum requirement for body protection.[11] However, the specific type of protective clothing should be dictated by the scale and nature of the work.

  • Standard Operations: A flame-resistant lab coat, fully buttoned, is suitable for small-scale laboratory work.

  • High-Risk Procedures: For larger quantities or procedures with a significant splash potential, a chemical-resistant apron or a disposable Tyvek-type protective suit should be worn over the lab coat.[10][11] This provides a higher level of protection against corrosive spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[11]

4. Respiratory Protection: Safeguarding Against Inhalation Hazards

This compound can be irritating to the respiratory tract, and its dust or aerosols should not be inhaled.[1][3]

  • Engineering Controls: The primary method for controlling respiratory exposure is the use of engineering controls, such as a certified chemical fume hood.[4][12][15][16] All work with this compound, especially weighing of the solid or handling of its solutions, should be conducted within a fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is necessary. For weighing or handling the solid form that may generate dust, a half-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[10][11][12]

Procedural Discipline: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Procedure:

  • Lab Coat/Suit: Put on the lab coat or protective suit, ensuring it is fully fastened.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Then, don the outer pair of gloves.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outer surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat/Suit: Remove the lab coat or suit, turning it inside out as you remove it to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task and associated risks when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_0 PPE Selection Workflow for this compound Handling start Start: Task Assessment is_solid Handling Solid this compound? start->is_solid is_heated Heating or Risk of Aerosolization? is_solid->is_heated Yes is_large_volume Large Volume (>1L) or High Concentration (>50%)? is_solid->is_large_volume No ppe_level_3 Maximum PPE: - Chemical Suit - NIOSH Respirator - Double Gloves is_heated->ppe_level_3 ppe_level_1 Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_large_volume->ppe_level_1 No ppe_level_2 Enhanced PPE: - Add Face Shield - Consider Double Gloving is_large_volume->ppe_level_2 Yes end Proceed with Caution ppe_level_1->end ppe_level_2->end ppe_level_3->end caption Figure 1: PPE Selection Workflow

Caption: A flowchart to guide the selection of appropriate PPE for handling this compound.

Operational Plans: Spill Management and Waste Disposal

Immediate Spill Response:

In the event of a this compound spill, a calm and methodical response is crucial to mitigate the hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (for small spills): For small spills, cautiously neutralize with a weak acid (e.g., 5% acetic acid) before absorbing.

  • Collection: Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[9][17]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.

Visualizing Emergency Response

The following diagram outlines the decision-making process for responding to a this compound spill.

Emergency_Response_Workflow This compound Spill Emergency Response cluster_1 This compound Spill Emergency Response spill_detected Spill Detected is_major_spill Major Spill? (>100mL or outside fume hood) spill_detected->is_major_spill evacuate_lab Evacuate Laboratory Activate Emergency Alarm is_major_spill->evacuate_lab Yes minor_spill_response Minor Spill Response: 1. Alert colleagues 2. Don appropriate PPE 3. Contain and neutralize 4. Collect and decontaminate is_major_spill->minor_spill_response No contact_ehs Contact Environmental Health & Safety (EHS) evacuate_lab->contact_ehs end_response Response Complete minor_spill_response->end_response contact_ehs->end_response caption Figure 2: Emergency Spill Response Workflow

Caption: A decision tree for responding to a this compound spill in a laboratory setting.

Disposal of Contaminated PPE and this compound Waste:

All materials that have come into contact with this compound, including gloves, disposable lab coats, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams, particularly from oxidizing agents.[12]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound."

  • Storage: Store waste in a designated, well-ventilated area, away from heat and incompatible materials, pending collection by your institution's hazardous waste management team.

Quantitative Data Summary

ParameterValue/InformationSource
OSHA Permissible Exposure Limit (PEL) Not established[8][15][16]
NIOSH Recommended Exposure Limit (REL) Not established[11]
ACGIH Threshold Limit Value (TLV) Not established[11]
Explosion Hazard May explode on heating above 70°C or when exposed to open flame.[3][4][3][4]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[9][10][12][13][14][9][10][12][13][14]
Corrosivity Corrosive to eyes and skin.[3][9][3][9]

Conclusion: A Commitment to Safety

The responsible use of this compound in a research and development setting is contingent upon a robust and well-implemented PPE program. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, you can significantly mitigate the risks to yourself and your colleagues. Remember that safety is not a static checklist but an ongoing commitment to vigilance, preparedness, and a deep-seated respect for the chemical entities that drive scientific discovery.

References

  • This compound hydrochloride - SAFETY DATA SHEET. (2010, November 16).
  • ICSC 0661 - this compound. (n.d.). Inchem.org.
  • This compound. (n.d.). In Wikipedia.
  • Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. (n.d.). PubMed.
  • This compound MSDS - 814441. (n.d.). Merck.
  • This compound as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide. (n.d.). Journal of the American Chemical Society - ACS Publications.
  • Developmental toxicity of this compound: an example of a maternally mediated effect. (n.d.).
  • This compound hydrochloride. (n.d.). Szabo-Scandic.
  • This compound. (n.d.). CAMEO Chemicals - NOAA.
  • ICSC 0709 - this compound HYDROCHLORIDE. (n.d.).
  • This compound Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • This compound and its salts: Human health tier II assessment. (2014, November 27).
  • Storage and Use of this compound Free Base (NH2OH) - Lessons. (n.d.).
  • 1020 - Hazardous Substance Fact Sheet. (n.d.).
  • Personal protective equipment for handling O-Methylthis compound. (n.d.). Benchchem.
  • Scheme of the reactivity of hydroxylamines. (n.d.). In Download Scientific Diagram. ResearchGate.
  • This compound SDS, 7803-49-8 Safety Data Sheets. (n.d.). ECHEMI.
  • The explosion at Concept Sciences: Hazards of this compound. (2025, August 6). Request PDF.
  • This compound HYDROCHLORIDE.htm. (n.d.). Durham Tech.
  • This compound Hydrochloride Storage: Best Practices and Safety Guidelines. (n.d.). Guidechem.
  • This compound. (n.d.). Ataman Kimya.
  • This compound hydrochloride. (n.d.). Apollo Scientific.
  • This compound. (n.d.). CAMEO Chemicals.
  • This compound HYDROCHLORIDE AR/ACS. (n.d.). Loba Chemie.
  • This compound hydrochloride. (2025, March 17). Penta chemicals.
  • Material Safety Data Sheet - this compound hydrochloride. (2022, January 18).
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • RU2656663C1 - Method for the disposal of this compound nitrate in waste water. (n.d.). Google Patents.
  • MSDS Material Safety Data Sheet. (n.d.).
  • This compound. (2023, December 30). In Sciencemadness Wiki.
  • PSM applicability to a 50% Solution of this compound. (n.d.). Occupational Safety and Health Administration - OSHA.
  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration - OSHA.

Sources

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Hydroxylamine

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